(12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
Description
Properties
Molecular Formula |
C51H84N7O17P3S |
|---|---|
Molecular Weight |
1192.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (12Z,15Z,18Z,21Z,24Z)-triaconta-12,15,18,21,24-pentaenethioate |
InChI |
InChI=1S/C51H84N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-42(60)79-35-34-53-41(59)32-33-54-49(63)46(62)51(2,3)37-72-78(69,70)75-77(67,68)71-36-40-45(74-76(64,65)66)44(61)50(73-40)58-39-57-43-47(52)55-38-56-48(43)58/h8-9,11-12,14-15,17-18,20-21,38-40,44-46,50,61-62H,4-7,10,13,16,19,22-37H2,1-3H3,(H,53,59)(H,54,63)(H,67,68)(H,69,70)(H2,52,55,56)(H2,64,65,66)/b9-8-,12-11-,15-14-,18-17-,21-20-/t40-,44-,45-,46+,50-/m1/s1 |
InChI Key |
OGXKZRVRBSTUHZ-FMLCMERFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
An In-Depth Technical Guide to the Biosynthesis of (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a specialized class of lipids characterized by carbon chains of 24 or more atoms and multiple double bonds.[1] These molecules are not merely elongated versions of common fatty acids; they possess unique biophysical properties that are critical for the function of specific tissues. Found predominantly in the retina, brain, and testes, VLC-PUFAs are integral components of complex lipids like ceramides and phospholipids.[1][2][3] Their exceptional length allows them to span membranes and participate in the formation of highly specialized, stable membrane domains.[2]
This guide focuses on the biosynthesis of a specific VLC-PUFA: (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA , a 30-carbon fatty acyl-CoA with five methylene-interrupted cis-double bonds. As an n-6 fatty acid, its synthesis originates from the essential fatty acid linoleic acid and involves a multi-step enzymatic cascade. Understanding this pathway is crucial for researchers in lipidomics, neurobiology, and metabolic diseases, as dysregulation of VLC-PUFA synthesis is linked to severe pathological conditions.
The Canonical Biosynthesis Pathway: A Symphony of Elongases and Desaturases
In vertebrates, the synthesis of VLC-PUFAs is orchestrated by a series of alternating enzymatic reactions involving fatty acid elongases and desaturases, primarily occurring at the endoplasmic reticulum.[4][5] This process extends and modifies precursor polyunsaturated fatty acids (PUFAs) obtained from the diet, such as linoleic acid (n-6) and α-linolenic acid (n-3).[6]
Key Enzyme Families
-
Fatty Acid Desaturases (FADS): These membrane-bound enzymes introduce stereospecific double bonds into the acyl chains.[4] The key players in PUFA synthesis are Δ6-desaturase (encoded by FADS2) and Δ5-desaturase (encoded by FADS1), which create new double bonds between the carboxyl group and an existing double bond.[4][7]
-
Elongases of Very-Long-Chain Fatty Acids (ELOVL): This family of seven enzymes (ELOVL1-7) catalyzes the rate-limiting condensation step in the fatty acid elongation cycle.[8][9] They exhibit distinct substrate specificities, which dictates the final fatty acid profile of a cell. For VLC-PUFA synthesis, ELOVL2, ELOVL5, and particularly ELOVL4 are of paramount importance.[7][8] ELOVL4 is uniquely responsible for the production of fatty acids with chain lengths greater than C24.[1][3]
| Enzyme | Preferred Substrates | Primary Role in PUFA/VLC-PUFA Synthesis |
| ELOVL5 | C18-C20 PUFAs (e.g., γ-linolenic acid, eicosapentaenoic acid) | Elongation of C18 and C20 PUFAs in the initial stages of the pathway.[7][10] |
| ELOVL2 | C20-C22 PUFAs (e.g., arachidonic acid, docosapentaenoic acid) | Elongation of long-chain PUFAs, competing with ELOVL5 for some substrates.[7][8] |
| ELOVL4 | Saturated and polyunsaturated fatty acids ≥C22 | The key enzyme for synthesizing VLC-PUFAs (C24-C38).[1][3] |
The Four-Step Elongation Cycle
Each elongation cycle adds a two-carbon unit, derived from malonyl-CoA, to the fatty acyl-CoA substrate. This process involves four distinct enzymatic reactions carried out by a membrane-bound protein complex.[11]
Caption: The four-step fatty acid elongation cycle in the endoplasmic reticulum.
Proposed Pathway for (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA
The biosynthesis of this C30:5 n-6 fatty acid is a lengthy process beginning with linoleic acid. The pathway involves a precise sequence of desaturation and elongation reactions, culminating in the critical final elongation steps catalyzed by ELOVL4.
Caption: Proposed biosynthetic pathway from Linoleic Acid to the target molecule.
Alternative Biosynthetic Routes: The PUFA Synthase Pathway
While the elongase/desaturase system is the canonical pathway in animals, some marine microorganisms, such as thraustochytrids, utilize a different mechanism known as the PUFA synthase pathway.[12][13] This system resembles a polyketide synthase (PKS) and carries out the de novo synthesis of VLC-PUFAs directly from malonyl-CoA.[13][14] It is a large, multi-domain enzymatic complex that does not release fatty acid intermediates and, crucially, does not require molecular oxygen for the insertion of double bonds, sometimes earning it the name "anaerobic pathway".[13] While not the primary focus for vertebrate biosynthesis, understanding this pathway is vital for biotechnological production of PUFAs.
Methodologies for Studying VLC-PUFA Biosynthesis
A multi-faceted experimental approach is required to elucidate and characterize VLC-PUFA biosynthetic pathways. The following protocols represent the core methodologies employed in the field.
Protocol 1: Analysis of Cellular Fatty Acid Profiles by GC-MS
This is the gold-standard method for identifying and quantifying the fatty acid composition of a biological sample. The workflow involves converting non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) for chromatographic separation and detection.[15][16]
Step-by-Step Methodology:
-
Lipid Extraction:
-
Homogenize cell pellets or tissues in a chloroform:methanol solvent mixture (e.g., 2:1 v/v) to extract total lipids.
-
Add water or a salt solution to induce phase separation.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
Saponification and Transesterification:
-
Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M NaOH in methanol).
-
Heat the mixture (e.g., at 100°C for 10 minutes) to cleave fatty acids from the glycerol backbone (saponification).
-
Add an esterification reagent, such as boron trifluoride (BF3) in methanol, and heat again to convert the free fatty acids into FAMEs.[16]
-
Add hexane and water to extract the FAMEs into the upper hexane layer.
-
-
GC-MS Analysis:
-
Inject a small volume of the FAME-containing hexane layer into the gas chromatograph.
-
Separate the FAMEs on a polar capillary column (e.g., a biscyanopropyl or polyethylene glycol phase).[16]
-
The separated FAMEs are then ionized (typically by electron ionization) and fragmented in the mass spectrometer.
-
Identify individual FAMEs by comparing their retention times and mass fragmentation patterns to those of known standards and spectral libraries.[17]
-
Quantify the relative abundance of each fatty acid by integrating the area of its corresponding chromatographic peak.
-
| GC-MS Parameter | Typical Value | Rationale |
| Column | Highly polar (e.g., SP-2560, 100m) | Provides excellent separation of FAME isomers, including cis/trans isomers.[15][16] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of FAMEs without thermal degradation. |
| Oven Program | Ramped (e.g., 140°C to 240°C) | Allows for the separation of a wide range of FAMEs with different chain lengths and degrees of unsaturation. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| MS Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 50-650 m/z | Covers the expected mass range for fragments of common to very-long-chain FAMEs. |
Protocol 2: Functional Characterization of ELOVL Enzymes
To confirm the function and substrate specificity of a putative elongase like ELOVL4, it is commonly expressed in a heterologous system, such as the yeast Saccharomyces cerevisiae, which lacks the endogenous machinery to produce VLC-PUFAs.[3][10][18]
Caption: Experimental workflow for heterologous expression and functional analysis.
Step-by-Step Methodology:
-
Vector Construction: Clone the full-length open reading frame of the target elongase (e.g., ELOVL4) into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: Introduce the expression vector into a suitable S. cerevisiae strain.
-
Culture and Induction: Grow the transformed yeast in a selective medium. Induce protein expression by switching the carbon source (e.g., from glucose to galactose).
-
Substrate Feeding: Supplement the culture medium with the fatty acid precursor of interest (e.g., arachidonic acid or a C22/C24 PUFA). The fatty acid will be taken up by the yeast and converted to its acyl-CoA form.[18]
-
Analysis: After a period of incubation (typically 2-4 days), harvest the yeast cells, extract the total lipids, and analyze the FAME profile by GC-MS as described in Protocol 1. The appearance of new, longer-chain fatty acids not present in control yeast (transformed with an empty vector) confirms the elongase activity and reveals its products.[3][10]
Protocol 3: In Vitro Fatty Acid Elongase Assay
This assay directly measures the enzymatic activity of an elongase in a cell-free system using microsomal fractions. It provides quantitative data on substrate preference and enzyme kinetics.
Step-by-Step Methodology:
-
Microsome Preparation:
-
Homogenize cells or tissues known to express the elongase (or yeast cells from Protocol 2) in a buffered solution.
-
Perform differential centrifugation to pellet nuclei and mitochondria.
-
Subject the supernatant to ultracentrifugation to pellet the microsomal fraction, which contains the endoplasmic reticulum membranes.
-
Resuspend the microsomal pellet in a storage buffer.
-
-
Enzymatic Reaction:
-
Product Analysis:
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) for saponification.
-
Acidify the mixture and extract the total fatty acids with an organic solvent (e.g., hexane).
-
Analyze the extracted fatty acids using radio-TLC or by preparing FAMEs for radio-GC analysis.
-
The incorporation of radioactivity from [14C]malonyl-CoA into a longer-chain fatty acid product is a direct measure of elongase activity.
-
Conclusion and Future Directions
The biosynthesis of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is a complex and highly regulated process that underscores the intricate nature of lipid metabolism. The pathway relies on a coordinated interplay between FADS and ELOVL enzymes, with ELOVL4 playing an indispensable role in the final elongation steps to produce this C30 VLC-PUFA. The experimental protocols detailed herein provide a robust framework for investigating this and other VLC-PUFA biosynthetic pathways.
Future research will likely focus on the precise regulatory mechanisms governing the expression and activity of ELOVL4, the protein-protein interactions within the elongation complex, and the downstream trafficking and incorporation of these unique fatty acids into complex lipids. A deeper understanding of this pathway will not only advance our fundamental knowledge of lipid biochemistry but may also unveil new therapeutic targets for a range of neurological and metabolic disorders.
References
- Qiu, X., Hong, H., & MacKenzie, S. L. (2001). Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation. Journal of Biological Chemistry, 276(49), 36565-36571. [Link]
- Jump, D. B. (2009). The key roles of elongases and desaturases in mammalian fatty acid metabolism: Insights from transgenic mice. Prostaglandins, Leukotrienes and Essential Fatty Acids, 81(2-3), 181-186. [Link]
- Reactome. (n.d.). Synthesis of very long-chain fatty acyl-CoAs. [Link]
- Hayashi, M., Meyer, A. S., & Shimizu, S. (2008). Biosynthetic mechanism of very long chain polyunsaturated fatty acids in Thraustochytrium sp. 26185. Journal of Molecular Catalysis B: Enzymatic, 54(3-4), 122-129. [Link]
- D-Kurz, C., Gajo, G., & Spengler, B. (2013). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 927, 132-138. [Link]
- Park, H. G., Kothapalli, K. S., & Brenna, J. T. (2015). Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 18(2), 127-133. [Link]
- Klenke, J. B., & Tang, C. (2014). A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). Beilstein Journal of Organic Chemistry, 10, 1435-1440. [Link]
- Jump, D. B. (2009). The key roles of elongases and desaturases in mammalian fatty acid metabolism. Prostaglandins, Leukotrienes and Essential Fatty Acids, 81(2-3), 181-186. [Link]
- LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
- Robinson, J. L., & Lelis, D. F. (2018). Analysis of Fatty Acid Methyl Esters in Egg Yolk Using GC–MS. Journal of Chemical Education, 95(10), 1836-1840. [Link]
- ResearchGate. (n.d.). Very-long-chain polyunsaturated fatty acid (VLC-PUFA) biosynthesis in eukaryotic algae. [Link]
- L-Y, H., Park, H. G., & Kothapalli, K. S. (2015). Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase. Journal of Lipid Research, 56(1), 58-68. [Link]
- Li, Y., Monroig, Ó., & Tocher, D. R. (2010). Comparsion of Activities of Fatty Acyl Desaturases and Elongases Among Six Teleosts With Different Feeding and Ecological Habits. Frontiers in Marine Science, 7, 589. [Link]
- Valianpour, F., Wanders, R. J., & Overmars, H. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Molecular Genetics and Metabolism, 79(3), 189-196. [Link]
- N-K, M., A-M, S., & T-S, H. (2010). High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format. Analytical Biochemistry, 401(1), 164-166. [Link]
- ResearchGate. (n.d.). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. [Link]
- ResearchGate. (n.d.). Novel fatty acid elongases and their use for the reconstitution of docosahexaenoic acid biosynthesis. [Link]
- Ali, A., Dove, H., & Mayes, R. W. (2012). Assessment of very long-chain fatty acids as complementary or alternative natural fecal markers to n-alkanes for estimating diet composition of goats feeding on mixed diets. Journal of Animal Science, 90(10), 3563-3573. [Link]
- Green, C. D., Ozguden-Akkoc, C. G., & Jump, D. B. (2010). Role of fatty acid elongases in determination of de novo synthesized monounsaturated fatty acid species. Journal of Lipid Research, 51(7), 1871-1877. [Link]
- O-K, K., Monroig, Ó., & Tocher, D. R. (2025). Enzymes enabling the biosynthesis of various C20 polyunsaturated fatty acids in a sea urchin Hemicentrotus pulcherrimus. Proceedings of the Royal Society B: Biological Sciences, 292(2025), 20242533. [Link]
- C-Y, C., C-L, L., & C-H, H. (2010). Screening Assay of Very Long Chain Fatty Acids in Human Plasma with Multiwalled Carbon Nanotube-Based Surface-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4216-4223. [Link]
- Jump, D. B. (2008). Mammalian Fatty Acid Elongases. Methods in Enzymology, 446, 155-173. [Link]
- Wang, L., Chen, W., & Feng, Y. (2021). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. Frontiers in Microbiology, 12, 709933. [Link]
- PubChem. (n.d.). (2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA. [Link]
- Lipotype GmbH. (n.d.). Very Long Chain Fatty Acid Analysis. [Link]
- Metherel, A. H., & Bazinet, R. P. (2020). Diet Regulation of Long-Chain PUFA Synthesis: Role of Macronutrients, Micronutrients, and Polyphenols on Δ-5/Δ-6 Desaturases and Elongases 2/5. The Journal of Nutrition, 150(11), 2885-2897. [Link]
- Zirkle, R., & Metz, J. (2019). PUFA Synthases. AOCS. [Link]
- ResearchGate. (n.d.). Development of a High-Density Assay for Long-Chain Fatty Acyl-CoA Elongases. [Link]
- Shi, H., He, X., & Li, J. (2023). Cloning and expression characterization of elongation of very long-chain fatty acids protein 6 (elovl6) with dietary fatty acids, ambient salinity and starvation stress in Scylla paramamosain. Frontiers in Marine Science, 10, 1205607. [Link]
- ResearchGate. (n.d.). Combinatorial Effects of Fatty Acid Elongase Enzymes on Nervonic Acid Production in Camelina sativa. [Link]
- Wang, C., & Loor, J. J. (2019). Fatty Acid Elongase 7 (ELOVL7) Plays a Role in the Synthesis of Long-Chain Unsaturated Fatty Acids in Goat Mammary Epithelial Cells. International Journal of Molecular Sciences, 20(13), 3121. [Link]
- Crysalin. (n.d.). (2E,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA. [Link]
- ResearchGate. (n.d.). Expression and role of Elovl4 elongases in biosynthesis of very long-chain fatty acids during zebrafish Danio rerio early embryonic development. [Link]
- Zhang, R., Ge, D., & Hu, X. (2025). Engineering PUFA Synthase for Enhanced Production of Polyunsaturated Fatty Acids: Insights and Applications. Journal of Agricultural and Food Chemistry, 73(19), 11535-11545. [Link]
- Wang, Y., & McClements, D. J. (2024). Recent Advances of Natural Pentacyclic Triterpenoids as Bioactive Delivery System for Synergetic Biological Applications. Molecules, 29(14), 3328. [Link]
- Aursnes, M., Tungen, J. E., & Vik, A. (2024). Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. International Journal of Molecular Sciences, 25(12), 6511. [Link]
Sources
- 1. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. researchgate.net [researchgate.net]
- 4. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diet Regulation of Long-Chain PUFA Synthesis: Role of Macronutrients, Micronutrients, and Polyphenols on Δ-5/Δ-6 Desaturases and Elongases 2/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 7. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsartor.org [gsartor.org]
- 9. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparsion of Activities of Fatty Acyl Desaturases and Elongases Among Six Teleosts With Different Feeding and Ecological Habits [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthetic mechanism of very long chain polyunsaturated fatty acids in Thraustochytrium sp. 26185 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. Engineering PUFA Synthase for Enhanced Production of Polyunsaturated Fatty Acids: Insights and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gcms.cz [gcms.cz]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Pivotal Role of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs in Cellular Function
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) represent a unique class of lipids, distinguished by their substantial chain length (≥24 carbons) and the presence of multiple double bonds. Once activated to their CoA thioester form, VLC-PUFA-CoAs serve as critical precursors for a variety of complex lipids and signaling molecules that exert profound effects on cellular architecture and function. Unlike their shorter-chain counterparts, which are often obtained from dietary sources, VLC-PUFAs are synthesized de novo within specific tissues, including the retina, brain, and testes.[1][2] Their biosynthesis is predominantly governed by the ELOVL4 elongase, and disruptions in this pathway are directly linked to severe neurological and retinal diseases.[3][4] This guide provides a comprehensive overview of the synthesis, metabolism, and multifaceted functions of VLC-PUFA-CoAs, details their implications in disease, and presents robust methodologies for their analysis, offering a critical resource for researchers and therapeutic developers in the field.
Introduction: A Unique Molecular Architecture
VLC-PUFAs are structurally distinct lipids characterized by a long saturated or monounsaturated carbon chain at the carboxyl end and a polyunsaturated segment at the methyl terminus.[2] This hybrid structure allows them to have unique biophysical properties, influencing membrane dynamics in ways that shorter fatty acids cannot.[2][5] They do not typically exist as free fatty acids but are rapidly activated into VLC-PUFA-CoAs, the metabolically active form, to be incorporated into complex lipids such as phospholipids and sphingolipids or to be catabolized.[1][2] Their highly restricted tissue distribution underscores their specialized roles in tissues with high metabolic activity and unique membrane structures.[1][2][6]
Biosynthesis and Metabolic Fate of VLC-PUFA-CoAs
The cellular pool of VLC-PUFA-CoAs is tightly regulated through a balance of synthesis in the endoplasmic reticulum and degradation in peroxisomes.
The ELOVL4-Mediated Elongation Pathway
VLC-PUFA synthesis occurs in situ in tissues expressing the key enzyme, Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4).[4][6][7] This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing long-chain PUFA-CoA, such as docosahexaenoic acid (DHA, 22:6n-3).[1]
The elongation cycle consists of four sequential reactions performed by an enzyme complex in the endoplasmic reticulum membrane:
-
Condensation: This is the rate-limiting step, catalyzed by an ELOVL enzyme (primarily ELOVL4 for VLC-PUFAs), which condenses an acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA.[1][6]
-
First Reduction: The β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase.[2][6]
-
Dehydration: A β-hydroxyacyl-CoA dehydratase removes a water molecule.[2][6]
-
Second Reduction: An enoyl-CoA reductase catalyzes the final reduction to yield an acyl-CoA elongated by two carbons.[2][6]
This newly formed VLC-PUFA-CoA can then undergo further elongation cycles or be channeled into other metabolic pathways.[6]
Peroxisomal β-Oxidation
The degradation of VLC-PUFAs occurs primarily through the β-oxidation pathway within peroxisomes.[1] Before they can be broken down, VLC-PUFAs must first be activated to their CoA esters. These VLC-PUFA-CoAs are then transported into the peroxisome by the ATP-binding cassette transporter, ABCD1.[1] Peroxisomal β-oxidation then shortens the fatty acid chain, generating shorter-chain acyl-CoAs and acetyl-CoA.[1]
Core Cellular Functions
VLC-PUFA-CoAs are precursors to complex lipids that are integral to membrane structure and serve as progenitors for novel signaling molecules.
Modulators of Membrane Structure and Dynamics
A primary function of VLC-PUFAs is their role in shaping the biophysical properties of cellular membranes, particularly in photoreceptor outer segments.[1]
-
Incorporation into Phospholipids: In the retina, VLC-PUFAs are predominantly found at the sn-1 position of phosphatidylcholine, with DHA often occupying the sn-2 position.[1][8][9] This creates a unique "di-polyunsaturated" phospholipid with as many as 12 double bonds.[8][10]
-
Membrane Fluidity and Stability: The long, saturated portion of the VLC-PUFA chain is thought to behave like a saturated fatty acid, while the polyunsaturated tail contributes to membrane fluidity.[1][2] This dual nature may be critical for the high curvature and packing density of photoreceptor discs.[1]
-
Lipid Flip-Flop: Studies have shown that the incorporation of even minor amounts of VLC-PUFAs can dramatically increase the rate of lipid "flip-flop" between bilayer leaflets, a process essential for maintaining membrane homeostasis.[5]
Precursors to "Elovanoid" Signaling Molecules
Recent research has identified a new class of signaling molecules derived from VLC-PUFAs called elovanoids (ELVs).[4][6] These are C32 or C34 n-3 VLC-PUFA derivatives that act as potent lipid mediators.[6]
-
Neuroprotection: Elovanoids are involved in promoting neuronal cell survival and are neuroprotective.[4]
-
Anti-inflammatory and Pro-resolving Actions: Like docosanoids derived from DHA, elovanoids appear to regulate immune responses and apoptosis, playing a role in resolving inflammation.[6]
-
Paracrine Signaling: It is hypothesized that elovanoids function as paracrine signals that promote the survival of photoreceptors and other neurons.[4]
Clinical Relevance: When VLC-PUFA-CoA Metabolism Fails
The importance of VLC-PUFA-CoAs is underscored by the severe pathologies that arise from defects in their synthesis.
-
ELOVL4 Mutations: Mutations in the ELOVL4 gene are the direct cause of several inherited diseases.[3][4]
-
Stargardt-like Macular Dystrophy (STGD3): Autosomal dominant mutations leading to a truncated ELOVL4 protein cause a severe deficiency in VLC-PUFAs, resulting in juvenile-onset macular degeneration and vision loss.[4][11]
-
Spinocerebellar Ataxia 34 (SCA34): Different dominant mutations in ELOVL4 lead to this neurodegenerative disease characterized by gait ataxia.[3][4]
-
Ichthyosis and Neurological Defects: Homozygous mutations cause a severe syndrome involving seizures, spasticity, and skin disorders (ichthyosis).[3][4]
-
-
Age-Related and Diabetic Eye Diseases: Significantly lower levels of VLC-PUFAs are observed in the retinas of patients with age-related macular degeneration (AMD) and diabetic retinopathy, suggesting a role in the pathogenesis of these more common conditions.[6][12][13][14]
| Disease | Genetic Basis / Association | Key Phenotype | VLC-PUFA Status |
| Stargardt-like Dystrophy (STGD3) | Autosomal dominant ELOVL4 mutations | Juvenile macular degeneration, vision loss | Severely decreased[4][11] |
| Spinocerebellar Ataxia 34 (SCA34) | Autosomal dominant ELOVL4 mutations | Gait ataxia, cerebellar atrophy | Impaired synthesis |
| Diabetic Retinopathy | Association | Retinal microvascular damage | Significantly decreased[12] |
| Age-Related Macular Degeneration (AMD) | Association | Drusen formation, photoreceptor loss | Significantly decreased[6][13] |
Methodologies for VLC-PUFA-CoA Analysis
The analysis of VLC-PUFAs is challenging due to their low abundance, long chain length, and lack of commercial standards.[15] Robust analytical workflows are critical for accurate research.
Experimental Protocol: GC-MS Analysis of Total VLC-PUFA Content
This protocol is designed for quantifying the total amount of different VLC-PUFA species within a tissue sample.
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and sensitive detection of fatty acids after their conversion to more volatile fatty acid methyl esters (FAMEs).
Step-by-Step Methodology:
-
Lipid Extraction:
-
Homogenize ~50 mg of tissue in a glass tube.
-
Perform a lipid extraction using a chloroform:methanol (2:1, v/v) solution, similar to the Folch method.[16] Add an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation.
-
Vortex vigorously and allow to stand at 4°C overnight.
-
Add 0.9% NaCl to induce phase separation. Collect the lower chloroform phase containing the lipids.
-
-
Trans-esterification (Methylation):
-
Dry the lipid extract under a stream of nitrogen.
-
Add 1 mL of hexane and 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[16]
-
Seal the tube under nitrogen and heat at 100°C for 1 hour to convert fatty acyl chains to FAMEs.
-
Cool to room temperature, add 1 mL of water, and vortex. The FAMEs will partition into the upper hexane layer.
-
-
Purification:
-
GC-MS Analysis:
-
Concentrate the purified FAMEs and inject them into a GC-MS system equipped with a suitable capillary column (e.g., Rxi-5MS).[15]
-
Use an appropriate temperature gradient to resolve the long-chain FAMEs.
-
For identification, electron impact (EI) ionization can be used, which often produces a characteristic base peak at m/z 79 for polyunsaturated FAMEs.[15]
-
For quantification, liquid chemical ionization (LCI) is often more sensitive and provides a base peak corresponding to the molecular weight, allowing for selected ion monitoring (SIM) for enhanced accuracy.[15]
-
Experimental Protocol: LC-MS/MS for Intact VLC-PUFA Phospholipid Analysis
This advanced method allows for the characterization of intact lipid species, providing crucial structural information.
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) avoids the need for derivatization, preserving information about which fatty acids are attached to the glycerol backbone and at which position (sn-1 vs. sn-2).[9][11]
Step-by-Step Methodology:
-
Lipid Extraction:
-
Extract total lipids from the tissue as described in Protocol 5.1, Step 1.
-
-
Chromatographic Separation:
-
Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol:hexane).
-
Inject the sample into a normal-phase HPLC system. This separates lipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine).
-
-
Mass Spectrometry Analysis:
-
Interface the HPLC with an electrospray ionization (ESI) source connected to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Operate the mass spectrometer in negative ion mode for phospholipid analysis.
-
Perform a full scan (MS1) to identify the parent masses of the intact lipids.
-
Perform tandem MS (MS/MS) on selected parent ions. Collision-induced dissociation (CID) will fragment the molecule, releasing the individual fatty acyl chains as carboxylate anions.
-
The relative intensity of the sn-1 and sn-2 fragment ions allows for unambiguous positional assignment of the VLC-PUFA.[9] For retinal phosphatidylcholines, the VLC-PUFA is consistently found at the sn-1 position.[9]
-
Conclusion and Future Horizons
VLC-PUFA-CoAs are not merely metabolic intermediates but are central players in the biology of specialized cells, governing membrane architecture and originating novel signaling pathways. The definitive link between ELOVL4 dysfunction and human disease highlights the non-redundant and critical nature of these molecules. The advent of synthetic methods to produce VLC-PUFAs now opens the door for therapeutic exploration, with studies already showing that supplementation can rescue functional deficits in disease models.[17][18]
Future research must focus on fully elucidating the signaling cascades initiated by elovanoids, understanding the precise biophysical mechanisms by which VLC-PUFAs maintain photoreceptor health, and optimizing synthetic VLC-PUFA formulations for potential clinical use in treating retinal and neurodegenerative diseases.
References
-
Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. (n.d.). Frontiers in Cellular Neuroscience. [Link]
-
Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. (2019-07-23). Lipids. [Link]
-
Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. (2019-09-20). Frontiers in Cellular Neuroscience. [Link]
-
Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. (n.d.). frontiersin.org. [Link]
-
Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. (2023-07-10). National Center for Biotechnology Information. [Link]
-
Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. (2019-07-23). AOCS. [Link]
-
A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). (n.d.). Royal Society of Chemistry. [Link]
-
Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. (n.d.). National Center for Biotechnology Information. [Link]
-
Enhanced Methods for Analysis of Very Long Chain Polyunsaturated Fatty Acids From Retina and RPE. (2009). Investigative Ophthalmology & Visual Science. [Link]
-
Very-long-chain polyunsaturated fatty acid (VLC-PUFA) biosynthesis in eukaryotic algae. (n.d.). ResearchGate. [Link]
-
Significance of VLC-PUFAs in Diabetic Retinas Shown in Mouse and Human Donor Eyes. (n.d.). Investigative Ophthalmology & Visual Science. [Link]
-
(PDF) Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. (2023-07-06). ResearchGate. [Link]
-
Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. (2023-07-10). PubMed. [Link]
-
Metabolism of the two series of polyunsaturated fatty acids (PUFAs). (n.d.). ResearchGate. [Link]
-
Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. (n.d.). Seminars in Lipid Research. [Link]
-
Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. (n.d.). National Center for Biotechnology Information. [Link]
-
Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics. (n.d.). National Center for Biotechnology Information. [Link]
-
Identification and quantification of phosphatidylcholines containing very long chain polyunsaturated fatty acid (VLC-PUFA) in bovine and human retina by liquid chromatography/tandem mass spectrometry. (2025-08-07). ResearchGate. [Link]
-
Very-long-chain polyunsaturated fatty acids in the retina: Analysis and clinical relevance in physiological and pathological conditions. (2025-08-10). ResearchGate. [Link]
-
Synthesized very-long-chain polyunsaturated fatty acids improved retinal function in mice. (2021-02-05). ScienceDaily. [Link]
-
A synthetic very-long-chain polyunsaturated fatty acid (VLC-PUFA) enhances photoreceptor development in ELOVL4 knockout retinal organoids. (2021). Investigative Ophthalmology & Visual Science. [Link]
-
A simplified method for analysis of polyunsaturated fatty acids. (n.d.). National Center for Biotechnology Information. [Link]
-
Comparison of biosynthetic pathway of VLC-PUFAs from linoleic (18:2 n-6) and α-linolenic (18:3 n-3) acid precursors of zebrafish and mammalian vertebrates. (n.d.). ResearchGate. [Link]
Sources
- 1. aocs.org [aocs.org]
- 2. aocs.org [aocs.org]
- 3. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations | Semantic Scholar [semanticscholar.org]
- 4. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 8. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciencedaily.com [sciencedaily.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
The Enigmatic World of C30:5 Polyunsaturated Fatty Acids: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide delves into the specialized realm of C30:5 polyunsaturated fatty acids (PUFAs), a class of very long-chain polyunsaturated fatty acids (VLC-PUFAs) that defy the common pathways of lipid metabolism. Unlike their more ubiquitous shorter-chain counterparts, C30:5 PUFAs are not dietary staples but are endogenously synthesized in specific tissues for highly specialized functions. This document provides a comprehensive overview of their known natural sources, a detailed exploration of their biosynthetic machinery, and robust analytical methodologies for their detection and quantification, aimed at empowering researchers in lipidomics, cell biology, and therapeutic development.
I. Unveiling the Restricted Natural Niche of C30:5 PUFAs
The natural occurrence of C30:5 PUFAs is highly restricted, a key factor that underscores their specialized biological roles. Unlike the well-documented prevalence of eicosapentaenoic acid (EPA; 20:5) and docosahexaenoic acid (DHA; 22:6) in marine organisms and their subsequent accumulation in the food chain, C30:5 PUFAs are primarily found in specific mammalian tissues.
Mammalian Tissues: A Hub of C30:5 PUFA Synthesis
The most significant concentrations of C30:5 PUFAs, particularly 30:5n-6, are found in mammalian testes and spermatozoa . In these reproductive tissues, they are not present as free fatty acids but are integral components of complex sphingolipids, namely sphingomyelin and ceramides . This specific localization points towards a crucial role in sperm maturation, membrane fluidity, and the intricate processes of fertilization.
Exploring Other Potential Sources: A Frontier of Research
While mammalian reproductive tissues are the most well-characterized sources, the vast chemical diversity of marine invertebrates suggests they may harbor novel VLC-PUFAs, including C30:5 isomers. Marine sponges, for instance, are known to produce an extensive array of unusual fatty acids with chain lengths exceeding 24 carbons.[1][2][3][4][5] Further lipidomic investigations into these organisms, as well as in select microalgae like diatoms and dinoflagellates, may yet reveal novel sources of these enigmatic fatty acids. However, to date, concrete evidence for the widespread presence of C30:5 PUFAs in these organisms is limited.
II. The Biosynthetic Blueprint: An ELOVL4-Driven Pathway
The synthesis of C30:5 PUFAs deviates from the conventional fatty acid elongation pathways and is orchestrated by a specialized enzymatic machinery. The key player in this process is the enzyme Elongation of Very Long-Chain Fatty Acids 4 (ELOVL4) .[6][7][8][9][10][11][12]
The Central Role of ELOVL4
ELOVL4 is a fatty acid elongase with a unique substrate specificity, catalyzing the addition of two-carbon units to fatty acyl-CoAs that are 26 carbons or longer.[7][8][9] This enzyme is predominantly expressed in the retina, brain, skin, and, most relevant to C30:5 PUFAs, the testes.[11][12] Mutations in the ELOVL4 gene are associated with certain retinal degenerative diseases, highlighting the critical role of the VLC-PUFAs it produces.[12]
The Proposed Biosynthetic Cascade
The biosynthesis of 30:5n-6 is a multi-step process that occurs primarily in the endoplasmic reticulum. The pathway initiates with shorter-chain n-6 PUFA precursors and proceeds through a series of elongation and desaturation steps.
Caption: Proposed biosynthetic pathway of 30:5n-6 fatty acid.
Table 1: Key Enzymes in C30:5 PUFA Biosynthesis
| Enzyme | Function | Substrate(s) | Product(s) |
| Fatty Acid Elongases | Catalyze the addition of two-carbon units to fatty acyl-CoAs. | C20-C24 PUFA-CoA | C22-C26 PUFA-CoA |
| Δ5 Desaturase | Introduces a double bond at the delta-5 position. | 24:4n-6-CoA | 24:5n-6-CoA |
| ELOVL4 | Key elongase for VLC-PUFAs; elongates fatty acids ≥ C26. [7][8][9] | 26:5n-6-CoA, 28:5n-6-CoA | 28:5n-6-CoA, 30:5n-6-CoA |
| Ceramide Synthase | Incorporates the fatty acid into a ceramide backbone. | 30:5n-6-CoA, Sphingoid base | C30:5-Ceramide |
III. Analytical Workflow: From Extraction to Quantification
The analysis of C30:5 PUFAs presents a significant challenge due to their low abundance and their incorporation into complex sphingolipids. A robust and sensitive analytical workflow is crucial for their accurate identification and quantification. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[13][14][15]
Caption: The putative role of C30:5 PUFAs in sperm function.
Potential for Drug Development
The specificity of the ELOVL4 enzyme and the restricted distribution of its C30:5 PUFA products present intriguing opportunities for therapeutic intervention.
-
Male Infertility: A deeper understanding of the role of C30:5 PUFAs in sperm function could lead to the development of novel diagnostics and therapeutics for male infertility. Supplementation with precursors or synthetic VLC-PUFAs could be explored as a potential strategy to improve sperm quality. [16]* Targeting ELOVL4: The ELOVL4 enzyme itself could be a target for drug development. Modulating its activity could have implications not only in reproductive medicine but also in the treatment of ELOVL4-related retinal diseases.
V. Conclusion and Future Directions
The study of C30:5 polyunsaturated fatty acids is a rapidly evolving field that is shedding light on the intricate and highly specialized roles of lipids in biology. While their natural occurrence appears to be limited, their importance in mammalian reproduction is becoming increasingly clear. Future research should focus on:
-
Expanding the Search for Natural Sources: Comprehensive lipidomic analyses of a wider range of marine and terrestrial organisms are needed to determine if other significant natural sources of C30:5 PUFAs exist.
-
Elucidating Detailed Biological Functions: Further investigation into the precise molecular mechanisms by which C30:5-containing sphingolipids influence sperm function is crucial.
-
Developing Therapeutic Strategies: The potential of targeting the ELOVL4 pathway for the treatment of infertility and other diseases warrants further exploration.
This technical guide provides a solid foundation for researchers embarking on the study of these fascinating and functionally important molecules. The methodologies and insights presented herein are intended to facilitate new discoveries and ultimately translate our understanding of C30:5 PUFAs into tangible benefits for human health.
References
-
Agbaga, M. P., et al. (2010). Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein. Journal of Lipid Research, 51(7), 1624–1642. [Link]
-
de Kluijver, A., et al. (2021). Bacterial precursors and unsaturated long-chain fatty acids are biomarkers of North-Atlantic deep-sea demosponges. Scientific Reports, 11(1), 1-13. [Link]
-
Agbaga, M. P., et al. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences, 105(35), 12843-12848. [Link]
-
Morales, R. W., & Litchfield, C. (1976). Unusual C24, C25, C26 and C27 polyunsaturated fatty acids of the marine sponge Microciona prolifera. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 431(2), 206-216. [Link]
-
Harkewicz, R., et al. (2019). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in Cellular Neuroscience, 13, 491. [Link]
-
Harkewicz, R., et al. (2019). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in Cellular Neuroscience, 13, 491. [Link]
-
Agbaga, M. P., et al. (2010). Pathways of VLC-PUFA biosynthesis. Journal of Lipid Research, 51(7), 1624-1642. [Link]
-
Shaner, R. L., et al. (2009). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography–tandem mass spectrometry: “inside-out” sphingolipidomics. Current Protocols in Food Analytical Chemistry, 1-26. [Link]
-
Shaner, R. L., et al. (2009). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. Methods in Enzymology, 432, 1-32. [Link]
-
Rod'kina, S. A. (2005). Fatty acids and other lipids of marine sponges. Russian Journal of Marine Biology, 31(1), S49-S60. [Link]
-
Carballeira, N. M., et al. (2022). Phospholipid fatty acids from Colombian Caribbean sea sponges. Brazilian Journal of Oceanography, 70. [Link]
-
Sullards, M. C., et al. (2011). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Methods in Molecular Biology, 721, 139-153. [Link]
-
Barnathan, G., et al. (2009). Sponge Fatty Acids, 5. Characterization of Complete Series of 2-Hydroxy Long-Chain Fatty Acids in Phospholipids of Two Senegalese Marine Sponges from the Family Suberitidae: Pseudosuberites sp. and Suberites massa. Marine Drugs, 7(4), 543-563. [Link]
-
Bhattacharya, S., et al. (2021). A synthetic very-long-chain polyunsaturated fatty acid (VLC-PUFA) enhances photoreceptor development in ELOVL4 knockout retinal organoids. Investigative Ophthalmology & Visual Science, 62(8), 2465-2465. [Link]
-
Lieser, B., et al. (2014). A rapid and quantitative LC–MS/MS method to profile sphingolipids. Journal of Lipid Research, 55(5), 976-985. [Link]
-
Masood, M. A., et al. (2008). Quantitation of multiple sphingolipid classes using normal and reversed-phase LC–ESI–MS/MS: comparative profiling of two cell lines. Journal of Chromatography B, 867(2), 168-183. [Link]
-
Agbaga, M. P., et al. (2012). Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function. Journal of Biological Chemistry, 287(14), 11133-11144. [Link]
-
Kautzmann, M. I., et al. (2021). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. International Journal of Molecular Sciences, 22(16), 8613. [Link]
-
Bustos, M. A., et al. (2020). Ceramide induces a multicomponent intracellular calcium increase triggering the acrosome secretion in human sperm. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1865(7), 158688. [Link]
-
Bustos, M. A., et al. (2020). Ceramide induces a multicomponent intracellular calcium increase triggering the acrosome secretion in human sperm. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1865(7), 158688. [Link]
-
Wang, Y., et al. (2022). Sperm Lipid Markers of Male Fertility in Mammals. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Garrido, N., et al. (2021). Sperm lipidic profiles differ significantly between ejaculates resulting in pregnancy or not following intracytoplasmic sperm injection. Scientific Reports, 11(1), 1-11. [Link]
-
Mizutani, Y., et al. (2012). Ceramide Synthase 3 and its Essential Role in Skin Barrier Function and Male Fertility. Journal of Biological Chemistry, 287(20), 16565-16575. [Link]
Sources
- 1. Bacterial precursors and unsaturated long-chain fatty acids are biomarkers of North-Atlantic deep-sea demosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual C24, C25, C26 and C27 polyunsaturated fatty acids of the marine sponge Microciona prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 9. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathways of VLC-PUFA biosynthesis [pfocr.wikipathways.org]
- 11. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
Introduction: The Significance of Triacontapentaenoyl-CoA
An In-Depth Technical Guide to the Enzymes of Triacontapentaenoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Triacontapentaenoyl-CoA (C30:5-CoA) is a highly specialized, polyunsaturated very-long-chain fatty acyl-CoA (VLCFA-CoA). As members of the VLCFA class (defined as fatty acids with 22 or more carbons), molecules like C30:5-CoA are not merely metabolic curiosities; they are integral components of complex lipids in specific tissues and play critical roles in cellular function and health.[1] VLCFAs are particularly enriched in the retina, brain, skin, and testes, where they contribute to membrane structure, myelin maintenance, and the formation of signaling precursors.[2][3]
The metabolism of such a unique molecule—its precise biosynthesis and subsequent degradation—is a tightly regulated process orchestrated by a specialized suite of enzymes. Dysregulation at any point in this metabolic pathway can lead to the accumulation of VLCFAs, a biochemical hallmark of a class of severe and often fatal genetic disorders known as peroxisomal disorders, including Zellweger spectrum disorder and D-bifunctional protein deficiency.[4][5]
This guide provides a detailed exploration of the core enzymes responsible for the synthesis and catabolism of triacontapentaenoyl-CoA. We will examine the mechanistic underpinnings of these enzymatic reactions, provide field-proven experimental protocols for their study, and discuss their relevance in the context of human disease and therapeutic development.
Part 1: The Anabolic Pathway: Biosynthesis of Triacontapentaenoyl-CoA
The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle. The initial and rate-limiting step is catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) elongases.[2]
Core Enzyme: ELOVL4
For the synthesis of VLCFAs with chain lengths of C28 and beyond, ELOVL4 is the key condensing enzyme.[2][6] Its substrate specificity is uniquely tailored to the production of these exceptionally long fatty acids, both saturated and polyunsaturated.[3][7] Experimental evidence from cell lines overexpressing ELOVL4 demonstrates its capacity to elongate precursors like C26:0, C28:0, and C30:0, as well as polyunsaturated precursors like C20:5n3, to products as long as C34:5n3.[7] The synthesis of a C30:5 fatty acid from a shorter polyunsaturated precursor, such as eicosapentaenoyl-CoA (C20:5-CoA), involves a series of iterative elongation and desaturation cycles. ELOVL4 is proposed to be essential for the critical elongation steps beyond C26.[8]
The pathway can be visualized as follows: A C26:5-CoA precursor is condensed with malonyl-CoA by ELOVL4 to form a C28 ketoacyl-CoA. This intermediate is then reduced, dehydrated, and reduced again by other components of the elongation machinery (3-ketoacyl-CoA reductase, 3-hydroxyacyl-CoA dehydratase, and trans-2-enoyl-CoA reductase) to yield C28:5-CoA. A subsequent cycle, also catalyzed by ELOVL4, would elongate C28:5-CoA to produce the C30:5-CoA backbone.[8]
Part 2: The Catabolic Pathway: Peroxisomal β-Oxidation
Due to their extreme chain length, VLCFAs like triacontapentaenoic acid cannot be metabolized by the mitochondrial β-oxidation machinery. Their degradation is the exclusive domain of the peroxisome.[9] The peroxisomal pathway serves to shorten the VLCFA chain to a length (typically C8) that can then be shuttled to the mitochondria for complete oxidation.
Because triacontapentaenoyl-CoA is polyunsaturated, its degradation requires not only the core β-oxidation enzymes but also auxiliary enzymes to handle the pre-existing double bonds that are not in the standard trans-2 configuration.[10][11]
Enzyme 1: Acyl-CoA Oxidase 1 (ACOX1)
-
Function & Causality: ACOX1 is the first and rate-limiting enzyme of peroxisomal β-oxidation.[12] It catalyzes the desaturation of the acyl-CoA, introducing a double bond between the α and β carbons and transferring electrons directly to molecular oxygen, which critically produces hydrogen peroxide (H₂O₂).[13] This initial step is fundamentally different from its mitochondrial counterpart (acyl-CoA dehydrogenase), which uses FAD as an electron acceptor. The choice of O₂ as the acceptor makes this an irreversible and highly exergonic step, committing the fatty acid to the degradation pathway. There are two major isoforms; Isoform 1 shows highest activity towards medium-chain fatty acyl-CoAs, while Isoform 2 is active against a much broader range of substrates, including VLCFAs.[14]
-
Clinical Relevance: Mutations in the ACOX1 gene cause Acyl-CoA Oxidase Deficiency, also known as pseudoneonatal adrenoleukodystrophy. This disorder is characterized by the accumulation of VLCFAs, leading to severe neurological symptoms including hypotonia, seizures, and leukodystrophy.[15]
Enzyme 2: D-Bifunctional Protein (DBP / HSD17B4)
-
Function & Causality: DBP is a multifunctional enzyme that catalyzes the second and third steps of the cycle.[16] It contains two distinct active domains: a 2-enoyl-CoA hydratase and a 3-hydroxyacyl-CoA dehydrogenase.[17] The hydratase domain adds a water molecule across the newly formed double bond, creating a 3-hydroxyacyl-CoA intermediate. The dehydrogenase domain then oxidizes this intermediate to 3-ketoacyl-CoA, using NAD⁺ as a cofactor.[4] Housing both activities on a single polypeptide provides a kinetic advantage through substrate channeling, preventing the diffusion of intermediates and increasing the overall efficiency of the pathway.
-
Clinical Relevance: DBP deficiency is one of the most severe peroxisomal disorders.[4] Biallelic pathogenic variants in the HSD17B4 gene lead to a loss of one or both enzymatic functions, resulting in a profound disruption of VLCFA and branched-chain fatty acid metabolism. The clinical presentation is often similar to Zellweger syndrome, with severe neurodegeneration and early mortality.[5][16]
Enzyme 3: Peroxisomal 3-Ketoacyl-CoA Thiolase
-
Function & Causality: This enzyme catalyzes the final step, a thiolytic cleavage of the 3-ketoacyl-CoA. It uses a free coenzyme A molecule to attack the β-carbon, releasing a two-carbon acetyl-CoA unit and a fatty acyl-CoA that is two carbons shorter.[18] The peroxisome contains at least two major thiolases:
-
3-ketoacyl-CoA thiolase A (ACAA1): This enzyme is primarily responsible for the cleavage of straight-chain 3-oxoacyl-CoAs.[19][20]
-
Sterol Carrier Protein X (SCPx): This protein has a broader substrate specificity and is active on both straight-chain and 2-methyl-branched 3-oxoacyl-CoAs, as well as bile acid intermediates.[19][21]
-
-
Clinical Relevance: While defects in ACAA1 are a recognized cause of peroxisomal disease, the dual-function nature of SCPx in both lipid transport and enzymatic catalysis makes its role particularly complex and vital for overall peroxisomal function.[21]
| Enzyme | Gene | Substrate(s) | Product(s) | Cofactor(s) |
| ACOX1 | ACOX1 | Acyl-CoA (VLCFA) | trans-2-Enoyl-CoA, H₂O₂ | FAD, O₂ |
| DBP | HSD17B4 | trans-2-Enoyl-CoA | 3-Hydroxyacyl-CoA | H₂O |
| 3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA | NAD⁺ | ||
| Thiolase A | ACAA1 | 3-Ketoacyl-CoA | Acetyl-CoA, Acyl-CoA (n-2) | CoA-SH |
| SCPx | SCP2 | 3-Ketoacyl-CoA (straight & branched) | Acetyl-CoA, Acyl-CoA (n-2) | CoA-SH |
Part 3: Methodologies and Protocols
Accurate measurement of enzyme activity and substrate levels is paramount for both basic research and clinical diagnostics. The following protocols are self-validating systems designed for robustness and reproducibility.
Protocol 1: Fluorometric Assay for Acyl-CoA Oxidase (ACOX1) Activity
This method provides a highly sensitive and continuous measurement of ACOX1 activity by quantifying the H₂O₂ produced. It is adapted from established peroxidase-coupled assays.[22][23]
-
Principle: ACOX1 oxidizes a fatty acyl-CoA substrate, producing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ stoichiometrically oxidizes a non-fluorescent probe (e.g., 4-hydroxyphenylacetic acid or Amplex Red) to a highly fluorescent product (e.g., resorufin), which can be monitored over time.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate Stock: 10 mM Lauroyl-CoA (C12:0-CoA) in dH₂O. (Note: Lauroyl-CoA is recommended over palmitoyl-CoA to minimize substrate inhibition).[22]
-
HRP Stock: 10 U/mL in Assay Buffer.
-
Amplex Red Stock: 10 mM in DMSO.
-
H₂O₂ Standard: 1 mM H₂O₂ (for standard curve).
-
Sample: Peroxisome-enriched fraction or purified enzyme, diluted in Assay Buffer.
-
-
Procedure:
-
Prepare a master mix in Assay Buffer containing 100 µM Amplex Red and 0.2 U/mL HRP.
-
Prepare an H₂O₂ standard curve (0-10 µM final concentration) in the master mix to convert fluorescence units to moles of H₂O₂.
-
In a 96-well black microplate, add 50 µL of the master mix to each well.
-
Add 25 µL of the biological sample (or buffer for blank).
-
Initiate the reaction by adding 25 µL of 400 µM Lauroyl-CoA (final concentration: 100 µM).
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the increase in fluorescence (Excitation: ~540 nm, Emission: ~590 nm) every minute for 30 minutes.
-
Calculate the rate of H₂O₂ production (slope of the linear portion of the kinetic read) and normalize to the amount of protein in the sample.
-
Protocol 2: LC-MS/MS Quantification of Triacontapentaenoic Acid
This protocol describes a robust method for the absolute quantification of total C30:5 fatty acid in plasma or tissue, a critical diagnostic marker for peroxisomal disorders.[1][24][25]
-
Principle: Total fatty acids are liberated from complex lipids and CoA esters by acid hydrolysis. They are then extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using stable isotope-labeled internal standards for accurate quantification.
-
Procedure:
-
Sample Preparation: To 100 µL of plasma or tissue homogenate, add a known amount of deuterated internal standard (e.g., C26:0-d4).
-
Hydrolysis: Add 1 mL of 2.5 M HCl in methanol. Seal the tube and incubate at 90°C for 1 hour to hydrolyze lipids and form fatty acid methyl esters (FAMEs).
-
Extraction: After cooling, add 1.5 mL of hexane and 0.5 mL of dH₂O. Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes.
-
Derivatization (Optional but improves sensitivity): Transfer the upper hexane layer containing FAMEs to a new tube and evaporate to dryness under nitrogen. Reconstitute in a derivatization agent if needed, though modern MS systems can often detect underivatized fatty acids.[1] For analysis of acyl-CoAs directly, specialized extraction with sulfosalicylic acid is required.[26]
-
LC-MS/MS Analysis:
-
LC Separation: Inject the sample onto a C8 or C18 reversed-phase column. Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol/acetonitrile with 0.1% formic acid).
-
MS Detection: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for C30:5 and its internal standard.
-
-
Quantification: Construct a calibration curve using known concentrations of a C30:5 standard. Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion and Future Directions
The enzymes governing the metabolism of triacontapentaenoyl-CoA represent a highly specialized and compartmentalized system essential for lipid homeostasis in key tissues. From the ELOVL4-driven synthesis in the ER to the multi-enzyme β-oxidation cascade in the peroxisome, each step is a potential point of failure that can lead to devastating disease. A thorough understanding of the function, specificity, and regulation of ACOX1, DBP, and the peroxisomal thiolases is therefore critical for diagnosing these conditions and developing targeted therapeutic strategies.
Future research should focus on elucidating the precise kinetic parameters of these enzymes with polyunsaturated VLCFA substrates like C30:5-CoA, identifying novel regulatory mechanisms beyond transcriptional control, and exploring small molecule modulators that could restore function or bypass metabolic blocks in patients with enzyme deficiencies. The protocols and foundational knowledge presented in this guide serve as a robust starting point for these critical endeavors.
References
-
Antonsson, A., et al. (2015). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Metabolites, 5(3), 434-451. [Link]
-
Logan, S., et al. (2009). Substrate Specificity of ELOVL4 in Very Long Chain Fatty Acid Biosynthesis. Investigative Ophthalmology & Visual Science, 50(13), 6004. [Link]
-
Vasireddy, V., et al. (2011). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Future Lipidology, 6(5), 575-587. [Link]
-
Kim, K., et al. (2018). Structural insight into the substrate specificity of acyl-CoA oxidase1 from Yarrowia lipolytica for short-chain dicarboxylyl-CoAs. Biochemical and Biophysical Research Communications, 495(1), 123-129. [Link]
-
Turgeon, C., et al. (2018). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. In: Clinical Applications of Mass Spectrometry in Biomolecular Analysis. Humana Press, New York, NY. [Link]
-
Carrie, C., et al. (2010). Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch. Plant Physiology, 153(3), 1047-1059. [Link]
-
Anderson, R.E., et al. (2015). ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function. Journal of Biological Chemistry, 290(48), 28628-28636. [Link]
-
Poosch, M.S., & Yamazaki, R.K. (1986). Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay. Biochimica et Biophysica Acta, 884(3), 585-593. [Link]
-
Agbaga, M.P., et al. (2010). Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein. Journal of Lipid Research, 51(7), 1624-1642. [Link]
-
Agbaga, M.P., et al. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences, 105(35), 12843-12848. [Link]
-
Yao, M., et al. (2014). Facile chemiluminescence assay for acyl-CoA oxidase activity: fundamentals and illustrative examples. Journal of the Brazilian Chemical Society, 25(2), 363-370. [Link]
-
Yao, M., et al. (2014). Analytical procedure for the acyl-CoA oxidase activity assay. ResearchGate. [Link]
-
UniProt Consortium. (2024). ACOX1 - Peroxisomal acyl-coenzyme A oxidase 1 - Homo sapiens (Human). UniProt. [Link]
-
Zhang, Y., et al. (2019). Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population. Clinica Chimica Acta, 495, 185-190. [Link]
-
Pop, A., et al. (2021). D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. Medicina, 57(11), 1238. [Link]
-
Poosch, M.S., & Yamazaki, R.K. (1986). Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay. ResearchGate. [Link]
-
Ferdinandusse, S., et al. (2006). Clinical and biochemical spectrum of D-bifunctional protein deficiency. ResearchGate. [Link]
-
Antonenkov, V.D., et al. (1997). Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Journal of Biological Chemistry, 272(41), 26023-26031. [Link]
-
De Vet, E.C.J.M., et al. (2009). A role for the peroxisomal 3-ketoacyl-CoA thiolase B enzyme in the control of PPARα-mediated upregulation of SREBP-2 target genes in the liver. ResearchGate. [Link]
-
Yamaguchi, S., et al. (2012). Practical Assay Method of Cytosolic Acetoacetyl-CoA Thiolase by Rapid Separation with High-Performance Liquid Chromatography. Journal of Clinical Biochemistry and Nutrition, 50(1), 30-34. [Link]
-
Wu, D., et al. (2016). Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet. Journal of Biological Chemistry, 291(12), 6209-6221. [Link]
-
Antonenkov, V.D., et al. (1997). Substrate Specificities of 3-Oxoacyl-CoA Thiolase A and Sterol Carrier Protein 2/3-Oxoacyl-CoA Thiolase Purified from Normal Rat Liver Peroxisomes. Journal of Biological Chemistry, 272(41), 26023-26031. [Link]
-
Wikipedia. (2024). Acyl-CoA oxidase 1. [Link]
-
Wanders, R.J.A., et al. (1997). Sterol Carrier Protein X (SCPx) Is a Peroxisomal Branched-Chain Beta-Ketothiolase Specifically Reacting With 3-oxo-pristanoyl-CoA. Biochemical and Biophysical Research Communications, 236(3), 565-569. [Link]
-
UniProt Consortium. (2024). ACAA1 - 3-ketoacyl-CoA thiolase, peroxisomal - Homo sapiens (Human). UniProt. [Link]
-
Chen, Y.L., et al. (2010). Screening Assay of Very Long Chain Fatty Acids in Human Plasma with Multiwalled Carbon Nanotube-Based Surface-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry, 82(12), 5136-5143. [Link]
-
Sino Biological. (2024). ACOX1 General Information. [Link]
-
Hiltunen, J.K., et al. (1998). Peroxisomal beta-oxidation of polyunsaturated fatty acids. Biochimica et Biophysica Acta, 1394(1), 35-41. [Link]
-
National Center for Biotechnology Information. (2025). Gene Result HSD17B4. NCBI Gene. [Link]
-
Hiltunen, J.K., et al. (1996). Peroxisomal beta-oxidation and polyunsaturated fatty acids. Annals of the New York Academy of Sciences, 804, 114-127. [Link]
-
Zhang, Z., et al. (2021). Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency. Frontiers in Pediatrics, 9, 649694. [Link]
-
Al-Hertani, W., et al. (2020). Four patients with D-bifunctional protein (DBP) deficiency: Expanding the phenotypic spectrum of a highly variable disease. Molecular Genetics and Metabolism Reports, 24, 100635. [Link]
-
van Roermund, C.W., et al. (1998). Peroxisomal beta-oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions. The EMBO Journal, 17(3), 677-687. [Link]
-
van Roermund, C.W., et al. (1998). Peroxisomal β-oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: Isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions. ResearchGate. [Link]
-
Basit, S., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(11), 743. [Link]
-
Jones, B.R., et al. (2018). Chromatographic methods for the determination of acyl-CoAs. Journal of Chromatography B, 1083, 112-120. [Link]
-
Yao, M., et al. (2014). Process and enzymology of fatty acid β-oxidation in human peroxisomes. ResearchGate. [Link]
-
Prinsen, B.H.C.M., et al. (2010). Peroxisomal plant 3-ketoacyl-CoA thiolase structure and activity are regulated by a sensitive redox switch. PubMed. [Link]
-
Sun, J., et al. (2016). Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. ResearchGate. [Link]
-
Li, J., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(3), 1995-2002. [Link]
-
Ellis, B.A., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Analytical and Bioanalytical Chemistry, 402(8), 2685-2694. [Link]
Sources
- 1. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. ACOX1 - Wikipedia [en.wikipedia.org]
- 14. sinobiological.com [sinobiological.com]
- 15. uniprot.org [uniprot.org]
- 16. Four patients with D-bifunctional protein (DBP) deficiency: Expanding the phenotypic spectrum of a highly variable disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. uniprot.org [uniprot.org]
- 21. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 26. mdpi.com [mdpi.com]
An In-depth Technical Guide to (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA: Properties, Synthesis, and Biological Significance
This technical guide provides a comprehensive overview of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). This document is intended for researchers, scientists, and drug development professionals interested in the unique chemical and biological properties of this molecule. We will delve into its structure, physicochemical properties, a proposed synthetic route, and its potential role in biological systems, particularly in neural and retinal tissues.
Introduction to Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids characterized by acyl chains of 24 carbons or more, and containing multiple double bonds. Their corresponding coenzyme A (CoA) esters are critical metabolic intermediates, serving as activated forms for their incorporation into complex lipids and participation in various biochemical pathways. (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, a 30-carbon fatty acyl-CoA with five double bonds, represents a specialized member of this class, believed to play a role in the intricate lipid composition of specific tissues.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Source/Rationale |
| Molecular Formula | C51H84N7O17P3S | Based on the structure of Coenzyme A and the triacontapentaenoyl acyl chain. |
| Molecular Weight | 1192.24 g/mol | Calculated from the molecular formula.[1][2] |
| Structure | A 30-carbon acyl chain with five cis double bonds at positions 12, 15, 18, 21, and 24, attached to Coenzyme A via a thioester linkage. | Inferred from nomenclature. |
| Solubility | Likely soluble in organic solvents like ethanol, methanol, and chloroform, and sparingly soluble in aqueous solutions, forming micelles at higher concentrations. | General property of long-chain acyl-CoAs. |
| Stability | Prone to oxidation at the polyunsaturated acyl chain. Should be stored under inert gas (argon or nitrogen) at low temperatures (-20°C or below) and protected from light. The thioester bond is susceptible to hydrolysis, especially at extreme pH. | Polyunsaturated fatty acids are susceptible to oxidation.[3][4] Acyl-CoA thioesters are known to be labile. |
| Spectral Properties | UV-Vis: Expected to have a characteristic absorbance maximum around 260 nm due to the adenine moiety of Coenzyme A. NMR: Complex proton and carbon spectra with characteristic signals for the polyunsaturated acyl chain, the pantetheine arm, and the adenosine moiety of CoA. Mass Spec: A precise mass can be determined using high-resolution mass spectrometry for verification. | General spectral features of acyl-CoAs. |
Synthesis and Purification
The synthesis of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is a multi-step process that first involves the synthesis of the free fatty acid, followed by its activation to the CoA thioester.
Synthesis of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoic Acid
A plausible synthetic route for the parent fatty acid can be adapted from established methods for VLC-PUFA synthesis.[5] A convergent strategy is often employed to minimize the handling of the sensitive polyunsaturated chain.
Caption: A potential synthetic workflow for the parent fatty acid.
Experimental Protocol: Synthesis of the Free Fatty Acid (Hypothetical)
-
Preparation of the Polyunsaturated Aldehyde: Start with a readily available polyunsaturated fatty acid like docosahexaenoic acid (DHA). Reduce the carboxylic acid to an alcohol using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H). Subsequent oxidation of the alcohol using a gentle oxidizing agent such as Dess-Martin periodinane will yield the corresponding aldehyde.
-
Preparation of the Saturated Grignard Reagent: Protect the carboxylic acid of 10-bromodecanoic acid as a suitable ester. Then, form the Grignard reagent by reacting the bromide with magnesium turnings in anhydrous ether.
-
Coupling Reaction: React the DHA-derived aldehyde with the prepared Grignard reagent. This will form the carbon skeleton of the desired fatty acid as a secondary alcohol.
-
Oxidation and Deprotection: Oxidize the secondary alcohol to a ketone, followed by a Wolff-Kishner or Clemmensen reduction to yield the saturated portion of the acyl chain. Finally, deprotect the carboxylic acid to obtain (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoic acid.
-
Purification: The final product should be purified using column chromatography on silica gel, taking care to use solvents degassed with an inert gas to prevent oxidation.
Acylation to form the CoA Thioester
The purified free fatty acid can be converted to its CoA ester using enzymatic or chemical methods.
Caption: Enzymatic and chemical routes for CoA ester synthesis.
Experimental Protocol: Enzymatic Synthesis of the Acyl-CoA
-
Reaction Setup: In a reaction vessel, combine the purified (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoic acid, Coenzyme A, and ATP in a suitable buffer (e.g., Tris-HCl with MgCl2).
-
Enzyme Addition: Initiate the reaction by adding a suitable long-chain acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C), with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Purify the resulting acyl-CoA using reverse-phase HPLC. The product should be stored as a lyophilized powder or in a suitable solvent at -80°C.
Analytical Characterization
The identity and purity of synthesized (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA should be confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column can be used to assess the purity of the acyl-CoA. A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed for elution.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in either positive or negative ion mode will confirm the molecular weight of the compound. Tandem MS (MS/MS) can be used to further confirm the structure by fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information, although the complexity of the molecule can make interpretation challenging.
Biological Context and Significance
VLC-PUFAs are not obtained from dietary sources but are endogenously synthesized from shorter-chain essential fatty acids like linoleic and α-linolenic acid.[6] The biosynthesis of VLC-PUFAs occurs through a series of elongation and desaturation reactions catalyzed by specific enzymes.[1][7]
Caption: Biosynthesis and potential roles of VLC-PUFA-CoAs.
(12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is likely an intermediate in the biosynthesis of even longer and more unsaturated fatty acids or a substrate for incorporation into complex lipids. VLC-PUFAs are found in high concentrations in specific tissues such as the retina, brain, and testes, suggesting they have specialized functions.[8] In the retina, they are crucial components of photoreceptor outer segment membranes and are thought to play a role in vision.[9][10] In the brain, they are components of sphingolipids and may be involved in neuronal development and function.[8]
The unique structure of VLC-PUFAs, with a long saturated segment and a polyunsaturated tail, allows them to span both leaflets of the lipid bilayer, potentially influencing membrane stability and the function of membrane-bound proteins.[8]
Conclusion
(12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is a specialized very-long-chain polyunsaturated fatty acyl-CoA with unique predicted properties and significant biological relevance. While specific experimental data for this molecule is scarce, this guide provides a comprehensive overview based on the known chemistry and biology of related compounds. The proposed synthetic and analytical methodologies offer a framework for researchers to produce and characterize this molecule for further investigation into its precise biological functions. As our understanding of lipid metabolism continues to expand, the roles of these specialized lipids in health and disease are becoming increasingly apparent, making them exciting targets for future research.
References
-
A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). Organic & Biomolecular Chemistry.
-
Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. International Journal of Molecular Sciences.
-
Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. International Journal of Molecular Sciences.
-
(12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA. MedChemExpress.
-
Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation. The Plant Cell.
-
The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3. Chemical Science.
-
Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. Nutrients.
-
Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. ResearchGate.
-
Synthesis of very long-chain fatty acyl-CoAs. Reactome.
-
Recognition of polyunsaturated acyl chains by enzymes acting on membrane lipids. Biochimica et Biophysica Acta (BBA) - Biomembranes.
-
Significance of long chain polyunsaturated fatty acids in human health. Clinical and Translational Medicine.
-
Role of n-3 long-chain polyunsaturated fatty acids in human nutrition and health: review of recent studies and recommendations. Current Opinion in Lipidology.
-
Enzymes involved in polyunsaturated fatty acid saturation metabolism in lactic acid bacteria and its application for functional lipid synthesis. ECI Digital Archives.
-
Oxidative Stability of Polyunsaturated Fatty Acid in Phosphatidylcholine Liposomes. Journal of Agricultural and Food Chemistry.
-
Role of cytochrome P450 enzymes in the bioactivation of polyunsaturated fatty acids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
-
Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. PubMed.
-
Polyunsaturated Fatty Acids: Conversion to Lipid Mediators, Roles in Inflammatory Diseases and Dietary Sources. International Journal of Molecular Sciences.
-
Enhanced production of polyunsaturated fatty acids by enzyme engineering of tandem acyl carrier proteins. Scientific Reports.
-
9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid. PubChem.
-
9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosapentaenoic Acid. Cayman Chemical.
-
(9Z,12Z,15Z,18Z,21Z)–Tetracosapentaenoic acid. MedChemExpress.
-
6Z,9Z,12Z,15Z,18Z-Heneicosapentaenoic acid. PubChem.
Sources
- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 3. mdpi.com [mdpi.com]
- 4. 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid | C24H38O2 | CID 52921801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
(12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA: A Technical Guide to its Role in Membrane Composition
Abstract
(12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA is the activated form of a C30:5 n-6 very-long-chain polyunsaturated fatty acid (VLC-PUFA). While direct research on this specific molecule is limited, its pivotal role in membrane composition can be extrapolated from the well-documented functions of VLC-PUFAs. These unique lipids, characterized by acyl chains of 24 carbons or more, are not obtained from dietary sources but are synthesized in situ in specialized tissues such as the retina, brain, testes, and skin.[1][2] Their biosynthesis is primarily mediated by the ELOVL family of enzymes, particularly ELOVL4, which is responsible for elongating long-chain fatty acids to their very-long-chain counterparts.[3][4][5] This guide will provide an in-depth analysis of the biosynthesis of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, its incorporation into membrane phospholipids, and its profound impact on the biophysical properties of cellular membranes, including fluidity, thickness, and lipid raft dynamics. Furthermore, we will present detailed experimental protocols for the characterization of VLC-PUFAs in biological membranes, offering researchers a comprehensive resource for investigating the functional significance of this rare and vital class of lipids.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Fatty acids are fundamental components of cellular membranes, primarily esterified into phospholipids, which form the lipid bilayer.[6][7] The biophysical properties of these membranes, such as fluidity, thickness, and curvature, are largely dictated by the length and degree of unsaturation of the fatty acyl chains.[7][8][9] While the roles of long-chain fatty acids (LC-PUFAs) like docosahexaenoic acid (DHA) are well-established, a specialized class of lipids, the very-long-chain polyunsaturated fatty acids (VLC-PUFAs), have emerged as critical players in highly specialized cellular environments.[2][10]
VLC-PUFAs are defined as fatty acids with a chain length of 24 carbons or more.[2] The subject of this guide, (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoic acid (a C30:5 n-6 fatty acid), falls into this category. These molecules possess a unique hybrid structure, with a long, saturated proximal region and a highly unsaturated distal region containing multiple cis-double bonds.[1][2] This distinct architecture confers unique properties to the membranes they inhabit.[5]
VLC-PUFAs are found in high concentrations in specific tissues, including the retina, brain, skin, and testes.[3][11] In the retina, they constitute about 2% of the total fatty acids but can make up to 13% of the phosphatidylcholine (PC) in rod outer segment membranes.[11] Their presence is crucial for proper cellular function, and deficiencies, often linked to mutations in the ELOVL4 gene, can lead to severe pathologies such as Stargardt-like macular dystrophy (STGD3).[3][12][13]
Biosynthesis of (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA
Unlike their shorter-chain counterparts, VLC-PUFAs are not obtained from the diet but are synthesized endogenously within the tissues where they are found.[1] The biosynthesis of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is a multi-step process that occurs in the endoplasmic reticulum (ER) and involves a series of elongation and desaturation reactions.[11][14]
The key enzymes in this pathway belong to the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family. ELOVL4 is particularly crucial for the synthesis of VLC-PUFAs with chain lengths of C28 and beyond.[3][4][5] The precursor for the n-6 VLC-PUFA pathway is linoleic acid (18:2n-6), an essential fatty acid. Through the coordinated action of desaturases (like Δ6-desaturase) and other ELOVL elongases (such as ELOVL2 and ELOVL5), linoleic acid is converted to longer and more unsaturated fatty acids.[15][16] ELOVL4 then catalyzes the final, rate-limiting elongation steps to produce the C30:5 fatty acid.[4][15]
The final step in the activation of this fatty acid for its incorporation into complex lipids is its conversion to a CoA thioester, forming (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA. This reaction is catalyzed by a long-chain acyl-CoA synthetase.
Caption: Biosynthesis of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA.
Incorporation into Membrane Lipids and Impact on Membrane Properties
Once synthesized, (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA serves as a substrate for acyltransferases that incorporate the C30:5 acyl chain into various classes of membrane lipids. In the retina, VLC-PUFAs are predominantly found at the sn-1 position of phosphatidylcholine (PC).[3] In the testes and sperm, they are often found in sphingomyelin and ceramides.[11]
The incorporation of these exceptionally long and polyunsaturated fatty acids has profound effects on the biophysical properties of the cell membrane.
Membrane Fluidity and Thickness
The presence of multiple cis-double bonds in the polyunsaturated tail of the VLC-PUFA introduces kinks, which increases the disorder and fluidity of the membrane.[7][8] This is crucial for the function of membrane-embedded proteins, such as rhodopsin in the photoreceptor outer segments.[2][10]
Conversely, the long saturated portion of the acyl chain would be expected to increase membrane thickness.[9][17] This dual nature suggests that VLC-PUFAs may create unique membrane domains with distinct biophysical properties. Membranes enriched in PUFAs are generally thinner than those composed of saturated fatty acids.[8][9]
Lipid Flip-Flop and Permeability
Studies have shown that even a small amount of a C32:6 VLC-PUFA can significantly increase the rate of lipid "flip-flop" – the translocation of lipids from one leaflet of the bilayer to the other.[2][18] This enhanced movement of lipids may be important for processes that require rapid membrane remodeling, such as the trafficking of retinoids in the visual cycle.[13][18] The increased fluidity and altered packing may also lead to increased permeability to ions and small molecules.[8]
Lipid Rafts and Protein Localization
The unique structure of VLC-PUFAs suggests they may play a role in the organization of lipid rafts – microdomains within the membrane that are enriched in certain lipids and proteins. By altering the local lipid environment, VLC-PUFAs can influence the localization and function of membrane proteins, thereby affecting signaling pathways.[19]
| Property | Effect of VLC-PUFA Incorporation | Reference |
| Membrane Fluidity | Increased | [7][8] |
| Membrane Thickness | Potentially altered (dual nature) | [9][17] |
| Lipid Flip-Flop | Increased | [2][13][18] |
| Permeability | Potentially increased | [8] |
| Lipid Raft Organization | Modulated | [19] |
Experimental Protocols for the Analysis of VLC-PUFAs in Membranes
The study of VLC-PUFAs requires specialized analytical techniques due to their low abundance and unique chemical properties. Here, we outline a general workflow for the extraction, identification, and quantification of VLC-PUFAs from biological samples.
Lipid Extraction
A standard method for extracting total lipids from tissues or cells is the Folch or Bligh-Dyer method, which uses a chloroform/methanol solvent system.
Protocol:
-
Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Collect the lower phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent for further analysis.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
To analyze the fatty acid composition, the extracted lipids must first be transesterified to fatty acid methyl esters (FAMEs).
Protocol:
-
To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.
-
Heat at 80°C for 1 hour.
-
After cooling, add hexane and water to extract the FAMEs into the hexane layer.
-
Analyze the FAMEs by GC-MS. The identity of the VLC-PUFAs can be confirmed by their mass spectra and retention times compared to known standards.
Intact Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) - Lipidomics
To understand how VLC-PUFAs are incorporated into different lipid classes, a lipidomics approach using LC-MS/MS is employed.[20][21][22]
Protocol:
-
Resuspend the lipid extract in a suitable solvent for LC-MS analysis.
-
Separate the lipid classes using either normal-phase or reversed-phase liquid chromatography.
-
Analyze the eluted lipids by tandem mass spectrometry (MS/MS).
-
Identify the lipid species based on their precursor ion mass and characteristic fragment ions. Quantification can be achieved by comparison to internal standards.
Caption: Workflow for the analysis of VLC-PUFAs in biological samples.
Conclusion and Future Directions
(12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA is a key intermediate in the biosynthesis of C30:5 n-6 VLC-PUFAs, a class of lipids with profound effects on membrane structure and function. While the direct study of this specific CoA derivative is challenging, its importance is underscored by the critical roles of VLC-PUFAs in specialized tissues. The unique biophysical properties imparted by VLC-PUFAs are essential for the proper function of cells in the retina, brain, and testes.
Future research should focus on elucidating the precise mechanisms by which VLC-PUFAs modulate the function of membrane proteins and influence cellular signaling pathways. The development of advanced analytical techniques will be crucial for visualizing the distribution of these lipids within membrane microdomains. A deeper understanding of the role of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA and other VLC-PUFAs in health and disease may open new avenues for the development of therapeutic interventions for conditions such as macular degeneration and other neurodegenerative disorders.
References
-
Agbaga, M. P., Brush, R. S., Mandal, M. N., Henry, K., Elliott, M. H., & Anderson, R. E. (2010). Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein. Journal of Lipid Research, 51(7), 1624–1642. [Link]
-
Agbaga, M. P., Mandal, M. N., & Anderson, R. E. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences, 105(35), 12843–12848. [Link]
-
Aveldaño, M. I., & Sprecher, H. (1987). Very long chain (C24 to C36) polyenoic fatty acids of the n-3 and n-6 series in bovine retina. The Journal of biological chemistry, 262(3), 1180–1186. [Link]
-
Barceló-Coblijn, G., & Murphy, E. J. (2009). Alpha-linolenic acid and its conversion to longer chain n-3 fatty acids: benefits for human health and a role in maintaining tissue n-3 fatty acid levels. Progress in lipid research, 48(6), 355–374. [Link]
-
Brügger, B. (2014). Lipidomics: analysis of the lipid composition of cells and subcellular organelles by electrospray ionization mass spectrometry. Annual review of biochemistry, 83, 79–98. [Link]
-
Cheng, H., Pejchar, P., Sýkora, J., & Bernstein, P. S. (2022). Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics. Biophysical Journal, 121(14), 2651–2662. [Link]
-
Cucchi, D., Camacho-Muñoz, D., Certo, M., Pucino, V., Nicolaou, A., & Mauro, C. (2019). Fatty acids–from energy substrates to key regulators of cell survival, proliferation and effector function. Cell Stress, 3(10), 303. [Link]
-
Harkewicz, R., Du, H., Tong, Z., Al-Ubaidi, M., & Anderson, R. E. (2012). Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function. Journal of Biological Chemistry, 287(14), 11469–11480. [Link]
-
Hopiavuori, A., Agbaga, M. P., & Anderson, R. E. (2018). ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function. Progress in lipid research, 71, 12–23. [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of biochemistry, 152(5), 387-395. [Link]
-
Langelier, B., Linard, A., Bordat, C., Lavialle, M., & Heberden, C. (2010). Long chain‐polyunsaturated fatty acids modulate membrane phospholipid composition and protein localization in lipid rafts of neural stem cell cultures. Journal of cellular biochemistry, 110(5), 1204-1214. [Link]
-
Liu, X., Yang, J., & Sun, W. (2021). Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. Journal of genetics and genomics, 48(12), 1076-1087. [Link]
-
O'Donnell, V. B., Murphy, R. C., & Watson, A. D. (2014). A beginner's guide to lipidomics. The Biochemist, 36(5), 18-22. [Link]
-
Raz, D., & Knez, M. (2023). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. Nutrients, 15(13), 3096. [Link]
-
ResearchGate. (n.d.). Pathways of VLC-PUFA biosynthesis. Retrieved from [Link]
-
Salo, V. T., Söderholm, S., & Róg, T. (2021). Roles of polyunsaturated fatty acids, from mediators to membranes. The FEBS journal, 288(4), 1125-1141. [Link]
-
Senkal, C. E., Salama, M. F., Snook, C. F., Obeid, L. M., & Hannun, Y. A. (2017). Distinct roles of specific fatty acids in cellular processes: implications for interpreting and reporting experiments. Journal of Biological Chemistry, 292(31), 12767-12771. [Link]
-
Valtierra-Santiago, C., Maffo, F., & De la-Iglesia, R. (2019). Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. Metabolites, 9(7), 143. [Link]
-
Vasquez-Perez, S., & Kihara, A. (2017). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in cell and developmental biology, 5, 41. [Link]
Sources
- 1. aocs.org [aocs.org]
- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 6. Why are fatty acids important to the cell membrane? | AAT Bioquest [aatbio.com]
- 7. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipotype.com [lipotype.com]
- 9. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pathways of VLC-PUFA biosynthesis [pfocr.wikipathways.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long chain‐polyunsaturated fatty acids modulate membrane phospholipid composition and protein localization in lipid rafts of neural stem cell cultures | Semantic Scholar [semanticscholar.org]
- 20. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. annualreviews.org [annualreviews.org]
The Unseen Regulator: A Technical Guide to the Biological Significance of C30:5 Acyl-CoA Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Within the intricate landscape of lipid metabolism, very-long-chain polyunsaturated fatty acids (VLC-PUFAs) represent a specialized class of molecules with profound biological importance. Among these, C30:5 acyl-CoA emerges as a critical, yet understudied, player, particularly in the physiology of the retina and other specialized tissues. This technical guide synthesizes the current understanding of C30:5 acyl-CoA, delving into its biosynthesis, its integral role in cellular function, and its implications in disease. We will explore the enzymatic machinery responsible for its creation, its incorporation into complex lipids, and the analytical methodologies required for its study. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to unravel the therapeutic potential of targeting this unique lipid species.
Introduction: Beyond the Canonical Fatty Acids
For decades, the focus of lipid research has largely centered on long-chain fatty acids (LCFAs) and their roles in energy metabolism and membrane structure. However, a growing body of evidence has illuminated the indispensable functions of VLC-PUFAs, fatty acids with carbon chains extending beyond 22 carbons.[1][2] These molecules are not merely elongated versions of their shorter-chain counterparts; they possess unique biophysical properties that enable them to perform specialized roles in select tissues. C30:5, a 30-carbon fatty acid with five double bonds, is a prominent member of this class, and its activated form, C30:5 acyl-CoA, is the metabolic hub for its downstream functions. This guide will provide an in-depth exploration of the world of C30:5 acyl-CoA, from its synthesis to its functional significance and analytical challenges.
The Biosynthetic Pathway of C30:5 Acyl-CoA: A Symphony of Elongases and Desaturases
The synthesis of C30:5 acyl-CoA is a multi-step process confined to the endoplasmic reticulum and requires the coordinated action of fatty acid elongases and desaturases. The pathway begins with shorter-chain polyunsaturated fatty acid precursors, such as eicosapentaenoic acid (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3).[1][3]
The Key Elongase: ELOVL4
The central enzyme in the production of VLC-PUFAs is Elongation of Very-Long-Chain Fatty Acids Protein 4 (ELOVL4).[1][3][4] ELOVL4 is a transmembrane protein that catalyzes the initial and rate-limiting condensation step in the elongation of fatty acyl-CoAs beyond C26.[5] Its expression is highly restricted, with the most abundant levels found in the retina, brain, skin, and testes.[6][7] ELOVL4 exhibits a preference for polyunsaturated substrates and sequentially adds two-carbon units to the growing acyl chain.[3] The synthesis of a C30 fatty acid from a C20 precursor involves multiple rounds of elongation.
The Role of Desaturases
While ELOVL4 is responsible for chain elongation, the introduction of double bonds is catalyzed by fatty acid desaturases (FADS). The precise desaturases involved in the C28-C38 VLC-PUFA synthesis pathway are still under active investigation. However, it is understood that enzymes from the FADS family, such as Δ5 and Δ6 desaturases, which are crucial for the synthesis of LCFAs like arachidonic acid and DHA, are also likely involved in creating the polyunsaturated nature of C30:5.[4][8][9] The final arrangement of the five double bonds in the C30 chain is a result of a carefully orchestrated sequence of elongation and desaturation steps.
Diagram: Biosynthesis of C30:5 Acyl-CoA
Caption: Simplified pathway for C30:5 acyl-CoA biosynthesis.
Molecular Functions of C30:5-Containing Lipids: Guardians of Retinal Integrity
Once synthesized, C30:5 acyl-CoA serves as a substrate for incorporation into complex lipids, primarily phospholipids, which are integral components of cellular membranes.[10] The retina, with its high concentration of photoreceptor outer segment discs, is particularly enriched in VLC-PUFA-containing phospholipids.[10][11]
Membrane Fluidity and Photoreceptor Function
The unique structure of C30:5, with its long carbon chain and multiple double bonds, is thought to impart specific biophysical properties to membranes. It is hypothesized that the presence of C30:5-containing phospholipids contributes to the high fluidity and flexibility of photoreceptor disc membranes, which is essential for the rapid conformational changes of rhodopsin during the visual cycle and for the overall structural integrity of the outer segments.[7]
Precursors to Bioactive Signaling Molecules: Elovanoids
Recent research has unveiled a novel class of signaling molecules derived from VLC-PUFAs called "elovanoids" (ELVs).[3][7] These molecules are enzymatically produced from precursors like C32:6n-3 and C34:6n-3 and have been shown to possess potent neuroprotective and pro-homeostatic activities in the retina.[11] While specific elovanoids derived from C30:5 have yet to be fully characterized, it is highly probable that this acyl-CoA species also serves as a precursor to a unique set of signaling molecules with important functions in retinal health.
Clinical Significance: The Link to Stargardt's Macular Dystrophy
The critical role of C30:5 and other VLC-PUFAs in retinal function is underscored by the genetic disorder, Stargardt-like macular dystrophy (STGD3).[4][5][6] This autosomal dominant disease is caused by mutations in the ELOVL4 gene, leading to a truncated and non-functional ELOVL4 protein.[5][12] The resulting deficiency in VLC-PUFA synthesis leads to progressive photoreceptor cell death and vision loss.[6][13] Lipidomic analysis of mouse models of Stargardt disease reveals a significant reduction in C28-C36 acyl lipids in the retina, confirming the direct link between ELOVL4 dysfunction and VLC-PUFA depletion.[12]
Analytical Methodologies for C30:5 Acyl-CoA and its Fatty Acid
The study of C30:5 acyl-CoA presents analytical challenges due to its low abundance and hydrophobicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of this and other acyl-CoA species.[2][14][15][16][17]
Experimental Protocol: Extraction and LC-MS/MS Analysis of C30:5 Acyl-CoA from Retinal Tissue
Objective: To extract and quantify C30:5 acyl-CoA from retinal tissue using a robust LC-MS/MS method.
Materials:
-
Retinal tissue
-
Homogenizer
-
Extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water with internal standards)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C8 or C18 reversed-phase column
Protocol:
-
Tissue Homogenization: Immediately after dissection, flash-freeze the retinal tissue in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in ice-cold extraction buffer containing a known amount of a suitable internal standard (e.g., a deuterated or odd-chain acyl-CoA).
-
Lipid Extraction: Perform a biphasic liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.
-
Solid-Phase Extraction (SPE): Further purify the acyl-CoA fraction from the lipid extract using an SPE cartridge. This step is crucial for removing interfering lipids and salts.
-
LC Separation: Resuspend the dried acyl-CoA extract in the initial mobile phase and inject it onto a reversed-phase LC column. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium acetate) is typically used to achieve good separation of the different acyl-CoA species.
-
MS/MS Detection: Utilize a triple quadrupole mass spectrometer operating in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) by selecting the precursor ion of C30:5 acyl-CoA and a specific product ion generated by collision-induced dissociation.
Diagram: Experimental Workflow for C30:5 Acyl-CoA Analysis
Caption: Workflow for the analysis of C30:5 acyl-CoA.
Therapeutic Potential and Future Directions
The established link between VLC-PUFA deficiency and retinal degeneration opens up new avenues for therapeutic intervention.
Supplementation Strategies
Direct dietary supplementation with C30:5 or other VLC-PUFAs is a promising approach. Studies in mouse models of Stargardt disease have shown that oral supplementation with synthetic VLC-PUFAs can improve retinal function.[18] However, challenges remain in terms of bioavailability and targeted delivery to the retina.
Targeting ELOVL4 Activity
For diseases caused by ELOVL4 mutations, therapeutic strategies could focus on enhancing the activity of the remaining functional enzyme or on gene therapy approaches to deliver a correct copy of the ELOVL4 gene. Furthermore, understanding the regulatory mechanisms of ELOVL4 expression and activity could lead to the development of small molecules that can modulate its function.
Conclusion
C30:5 acyl-CoA stands as a testament to the intricate and highly specialized nature of lipid metabolism. While much remains to be discovered about its precise roles, it is clear that this VLC-PUFA is not a mere curiosity but a vital component for the health and function of the retina and other specialized tissues. Continued research into the biosynthesis, function, and regulation of C30:5 acyl-CoA will undoubtedly unlock new therapeutic possibilities for a range of debilitating diseases, offering hope to patients with conditions like Stargardt's macular dystrophy and potentially other neurodegenerative disorders. The analytical tools and methodologies outlined in this guide provide a framework for the scientific community to further explore this fascinating and clinically relevant molecule.
References
- ELOVL4 gene - MedlinePlus. (2023, October 27).
- Agbaga, M. P., Brush, R. S., Mandal, M. N., Henry, K., Elliott, M. H., & Anderson, R. E. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences, 105(35), 12843–12848.
- Karan, G., Lillo, C., Yang, Z., Cameron, D. J., Locke, K. G., van der Spuy, J., ... & Williams, D. S. (2014). Mutant ELOVL4 that causes autosomal dominant Stargardt-3 macular dystrophy is misrouted to rod outer segment disks. PLoS One, 9(5), e97908.
- Vasireddy, V., Jablonski, M. M., & Ahern, K. (2011). Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration.
- Harkewicz, R., Du, H., Tong, Z., Alkuraya, H., Bedell, M., Sun, W., ... & Zhang, K. (2012). Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function. Journal of Biological Chemistry, 287(14), 11469-11480.
- Zhang, K., Kniazeva, M., Han, M., Li, W., Yu, Z., Yang, Z., ... & Zack, D. J. (2014). Dominant Stargardt Macular Dystrophy (STGD3) and ELOVL4. Advances in experimental medicine and biology, 801, 447-453.
- Sherry, D. M., Hopiavuori, A. R., & Agbaga, M. P. (2018). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in cellular neuroscience, 12, 339.
- Vasireddy, V., Uchida, Y., & Ma, Y. (2007). Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival. International journal of biological sciences, 3(2), 120.
- Keddache, M., & Spector, A. A. (2018). Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis. Current opinion in clinical nutrition and metabolic care, 21(2), 96-103.
- Agbaga, M. P., Mandal, M. N., & Anderson, R. E. (2010). Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein. Journal of lipid research, 51(7), 1624-1642.
- Agbaga, M. P., Brush, R. S., & Anderson, R. E. (2010). Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4. Journal of lipid research, 51(9), 2635-2643.
- Huth, K., & Kihara, A. (2019). Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. Metabolites, 9(8), 154.
- Agbaga, M. P., Skinner, M., & Anderson, R. E. (2014). Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4. Journal of lipid research, 55(10), 2051-2064.
- McMahon, A., & Kedzierski, W. (2011). Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology. The British journal of ophthalmology, 95(8), 1048-1053.
- McMahon, A., & Kedzierski, W. (2011). Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology. The British journal of ophthalmology, 95(8), 1048–1053.
- Heller, E. R., & Kelleher, J. K. (2014). Liquid chromatography–high resolution mass spectrometry analysis of fatty acid metabolism. Metabolites, 4(3), 705-728.
- Gao, F., Tom, E., Rydz, C., Cho, W., Kolesnikov, A. V., Sha, Y., ... & Skowronska-Krawczyk, D. (2023).
- Kabuki, Y., Ikeda, K., Arita, M., & Arai, H. (2021). Computational mass spectrometry accelerates C= C position-resolved untargeted lipidomics using oxygen attachment dissociation.
- SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system.
- Kautzmann-Guerin, M. A., Jun, B., Do, K., Gordon, W. C., & Bazan, N. G. (2020). The roles of glycerophospholipids in the aging retina and age-related macular degeneration. Progress in retinal and eye research, 78, 100849.
- Jun, B., Kautzmann, M. A. I., Do, K., Gordon, W. C., & Bazan, N. G. (2021). Restoring retinal polyunsaturated fatty acid balance and retina function by targeting ceramide in AdipoR1-deficient mice.
- Hughes, A. E., Bradley, J. R., & Hollyfield, J. G. (2021). Targeting complement components C3 and C5 for the retina: Key concepts and lingering questions. Progress in retinal and eye research, 81, 100888.
- Jun, B., Kautzmann, M. A., Do, K., Gordon, W. C., & Bazan, N. G. (2019). Retina Phosphatidyl Choline Molecular Species Containing DHA and VLC-PUFAs Display Cell-selective Decreases in AdipoR1 Conditional KOs. Investigative Ophthalmology & Visual Science, 60(9), 2350-2350.
- Bretillon, L., Thuret, G., Creuzot-Garcher, C., & Acar, N. (2008). Lipid Composition of the Human Eye: Are Red Blood Cells a Good Mirror of Retinal and Optic Nerve Fatty Acids?. Ophthalmic Research, 40(3-4), 212-216.
Sources
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 4. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desaturase and elongase-limiting endogenous long-chain polyunsaturated fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diet Regulation of Long-Chain PUFA Synthesis: Role of Macronutrients, Micronutrients, and Polyphenols on Δ-5/Δ-6 Desaturases and Elongases 2/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Restoring retinal polyunsaturated fatty acid balance and retina function by targeting ceramide in AdipoR1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Very-Long-Chain Polyunsaturated Fatty Acids Improve Vision in Mice with a Form of Stargardt Disease — Foundation Fighting Blindness [fightingblindness.org]
A Technical Guide to (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA: A Key Player in Very-Long-Chain Polyunsaturated Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids characterized by carbon chains of 24 or more atoms and multiple double bonds. Their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are central to their metabolism, serving as the immediate substrates for elongation, desaturation, and incorporation into complex lipids. (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA represents a key molecule in this class, embodying the structural features that impart critical functions in specialized tissues.
Chemical Identity and Properties
While a dedicated CAS number for (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is not indexed in major chemical databases, its chemical identity is well-defined.
-
IUPAC Name of the Precursor Fatty Acid: (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoic acid[1]
Table 1: Physicochemical Properties of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoic acid [1]
| Property | Value |
| Exact Mass | 442.381081 |
| Heavy Atoms | 32 |
| Rotatable Bonds | 23 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Biosynthesis: The ELOVL4-Mediated Elongation Pathway
(12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is synthesized through a series of elongation and desaturation reactions from shorter chain polyunsaturated fatty acid precursors. The key enzyme in this pathway is Elongase of Very Long Chain Fatty Acids 4 (ELOVL4).
The biosynthesis predominantly occurs in specific tissues such as the retina and brain. The process begins with the activation of a precursor fatty acid to its acyl-CoA form. This acyl-CoA then enters a four-step elongation cycle:
-
Condensation: The acyl-CoA is condensed with malonyl-CoA.
-
Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA.
-
Dehydration: The β-hydroxyacyl-CoA is dehydrated to an enoyl-CoA.
-
Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA, now two carbons longer.
This cycle is repeated to achieve the 30-carbon chain length of triacontapentaenoyl-CoA.
Figure 1: Biosynthesis of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA via the ELOVL4-mediated elongation pathway.
Physiological Roles and Importance in Health and Disease
VLC-PUFAs, including the triacontapentaenoyl species, are integral components of cell membranes in specific tissues, contributing to their unique structural and functional properties.
-
Retinal Function: In the retina, VLC-PUFAs are highly enriched in photoreceptor outer segment membranes. They are thought to play a crucial role in maintaining the high fluidity and curvature of these membranes, which is essential for the visual cycle.
-
Neurological Health: In the brain, these lipids are components of neuronal membranes and are implicated in neuronal function and development.
-
Disease Implications: Dysregulation of VLC-PUFA metabolism is linked to several inherited diseases. Mutations in the ELOVL4 gene are associated with Stargardt-like macular dystrophy (STGD3), a juvenile-onset macular degeneration, highlighting the critical role of these lipids in retinal health.
Analytical Methodologies: Detection and Quantification
The analysis of very-long-chain acyl-CoAs presents a challenge due to their low abundance and complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for their sensitive and specific quantification.
Experimental Protocol: LC-MS/MS Analysis of (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA
This protocol provides a generalized workflow for the analysis of VLC-acyl-CoAs from biological samples.
Step 1: Sample Preparation and Extraction
-
Homogenize tissue samples in a suitable buffer on ice.
-
Add an internal standard (e.g., a deuterated or odd-chain acyl-CoA) to the homogenate.
-
Precipitate proteins and extract lipids using a solvent system such as isopropanol and acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Step 2: Liquid Chromatography Separation
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a binary solvent system is employed.
-
Solvent A: Ammonium hydroxide in water.
-
Solvent B: Ammonium hydroxide in acetonitrile.
-
-
Gradient: A typical gradient starts with a low percentage of organic solvent (Solvent B) and gradually increases to elute the more hydrophobic long-chain acyl-CoAs.
Step 3: Tandem Mass Spectrometry Detection
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
Precursor Ion: The protonated molecular ion [M+H]+ of the target acyl-CoA.
-
Product Ion: A characteristic fragment ion, often corresponding to the pantetheine moiety, is monitored.
-
Figure 2: A generalized workflow for the LC-MS/MS analysis of very-long-chain acyl-CoAs.
Table 2: Example MRM Transitions for VLC-Acyl-CoA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA | 1193.2 | Specific fragment |
| Internal Standard (e.g., C17:0-CoA) | m/z | Specific fragment |
Note: The exact m/z values for the product ions need to be determined empirically by direct infusion of standards.
Future Directions and Applications in Drug Development
The growing understanding of the critical roles of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA and other VLC-PUFAs in health and disease opens up new avenues for therapeutic intervention.
-
Targeting ELOVL4: Modulating the activity of the ELOVL4 enzyme could be a therapeutic strategy for diseases associated with VLC-PUFA deficiency.
-
Nutritional Supplementation: The development of stable formulations of VLC-PUFAs for oral delivery is being explored as a potential treatment for retinal and neurodegenerative diseases.
-
Biomarker Discovery: The quantification of specific VLC-acyl-CoAs in accessible tissues could serve as biomarkers for disease diagnosis and for monitoring therapeutic efficacy.
Conclusion
(12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is a crucial, yet understudied, molecule in the complex landscape of lipid metabolism. Its biosynthesis via the ELOVL4 enzyme and its enrichment in the retina and brain underscore its specialized functions. The advanced analytical techniques now available provide the tools to further elucidate its roles in physiology and pathology. Continued research into this and other VLC-PUFAs holds significant promise for the development of novel diagnostics and therapeutics for a range of debilitating diseases.
References
-
LIPID MAPS Structure Database (LMSD). 12Z,15Z,18Z,21Z,24Z-triacontapentaenoic acid. [Link]
-
Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical chemistry, 77(8), 2486–2493. [Link]
-
PubChem. (2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA. [Link]
-
ChEBI. triacontapentaenoyl-CoA(4-). [Link]
-
Kasuya, F., Igarashi, Y., & Fukui, M. (2004). Liquid chromatographic-tandem mass spectrometric determination of long-chain acyl-coenzyme A esters in rat liver microsomes. Journal of pharmaceutical and biomedical analysis, 34(4), 857–864. [Link]
-
LIPID MAPS Structure Database (LMSD). 12Z,15Z,18Z,21Z,24Z-triacontapentaenoic acid. [Link]
-
ChEBI. (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA. [Link]
-
PubChem. 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid. [Link]
-
LIPID MAPS Structure Database (LMSD). 15Z,18Z,21Z,24Z,27Z-triacontapentaenoic acid. [Link]
-
PubChem. DG(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)/0:0). [Link]
Sources
Methodological & Application
Application Note: Quantitative Analysis of (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract: This document provides a comprehensive guide for the sensitive and specific quantification of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, a very-long-chain polyunsaturated acyl-CoA (VLC-PUFA-CoA), in biological matrices. The described method employs a robust sample preparation procedure followed by analysis using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. This protocol is intended for researchers in metabolic disease, neuroscience, and drug development investigating the roles of VLC-PUFAs in health and pathology.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Acyl-CoAs
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with acyl chains of 28 carbons or more, are a unique class of lipids with critical, tissue-specific functions.[1][2] Unlike their shorter-chain dietary precursors, VLC-PUFAs are synthesized in situ through a series of elongation and desaturation reactions.[1] The key rate-limiting enzyme in this pathway is the fatty acid elongase ELOVL4.[1][3] ELOVL4 is responsible for extending fatty acyl-CoAs beyond 26 carbons and is highly expressed in specific tissues, including the retina, brain, and testes.[2][3]
(12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA (C30:5-CoA) is a product of this ELOVL4-mediated pathway. These VLC-PUFA-CoAs are not merely metabolic intermediates but are essential components of cellular structures and signaling molecules. In the retina, they are incorporated into phosphatidylcholine in photoreceptor outer segments and are vital for vision.[2] In the brain, ELOVL4 products are found in sphingolipids within synaptic vesicles, where they are thought to regulate neurotransmitter release.[3]
Given their specialized roles, dysregulation in VLC-PUFA metabolism, often linked to mutations in the ELOVL4 gene, can lead to severe pathologies. These include Stargardt-like macular dystrophy (STGD3), spinocerebellar ataxia (SCA34), and other neurological disorders.[3][4] Therefore, the ability to accurately quantify specific VLC-PUFA-CoAs like C30:5-CoA is paramount for understanding disease mechanisms, identifying biomarkers, and evaluating the efficacy of novel therapeutic interventions.
The analysis of VLC-PUFA-CoAs presents significant challenges due to their low endogenous abundance, inherent instability, and amphiphilic nature.[5] This application note details a robust LC-MS/MS method designed to overcome these challenges, providing the selectivity and sensitivity required for accurate quantification.
Principle of the Method
This method is based on the principles of reversed-phase liquid chromatography for the separation of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA from other endogenous acyl-CoAs and matrix components. Following chromatographic separation, the analyte is ionized using positive-ion electrospray ionization (ESI+) and detected by a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition.
Causality in Method Design:
-
Sample Preparation: A rapid protein precipitation and liquid-liquid extraction is employed. This is critical to quench enzymatic activity immediately, preventing the degradation of the target analyte, and to efficiently remove proteins and bulk lipids that cause matrix interference.[6][7]
-
Chromatography: While traditional C18 columns can be used, this protocol recommends a C30 reversed-phase column . The long alkyl chain and high shape selectivity of a C30 phase provide enhanced retention and superior resolution for hydrophobic, long-chain, and structurally similar molecules like VLC-PUFAs, which is often not achievable with standard C18 columns.[5][6][8]
-
Mass Spectrometry: Positive-ion ESI is chosen as it reliably generates protonated precursor ions ([M+H]⁺) for acyl-CoAs.[9] The MRM transition is based on the characteristic fragmentation of the Coenzyme A moiety, which involves a neutral loss of the 3'-phospho-ADP portion (507 Da).[9][10] This highly specific fragmentation provides a robust and universal detection method for acyl-CoAs.
Experimental Protocols
Sample Preparation: Extraction of VLC-PUFA-CoAs from Tissues
Rationale: This protocol is optimized for rapid quenching of metabolism and efficient extraction of amphiphilic acyl-CoAs while minimizing degradation. All steps should be performed on ice or at 4°C.
Materials:
-
Frozen tissue sample (e.g., retina, brain cortex)
-
Liquid nitrogen
-
Internal Standard (IS) spiking solution (e.g., Heptadecanoyl-CoA (C17:0-CoA) or another suitable odd-chain acyl-CoA in methanol/water)
-
Ice-cold 100 mM KH₂PO₄ buffer
-
Ice-cold 2-propanol
-
Saturated aqueous ammonium sulfate
-
Ice-cold acetonitrile
-
Nitrogen gas evaporator or vacuum concentrator
-
Reconstitution solution (Mobile Phase A:Mobile Phase B, 90:10)
Procedure:
-
Metabolic Quenching: Immediately after collection, freeze-clamp the tissue in liquid nitrogen. This is the most critical step to halt enzymatic activity and preserve the in vivo acyl-CoA profile.
-
Homogenization: Weigh the frozen tissue (~50-100 mg) and grind it to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Extraction: a. Transfer the frozen powder to a pre-chilled glass tube. b. Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer. c. Immediately add the internal standard spiking solution. The use of a stable isotope-labeled standard is ideal, but a non-endogenous, odd-chain acyl-CoA like C17:0-CoA serves as a reliable surrogate for correcting extraction efficiency and matrix effects.[7][11] d. Add 1 mL of 2-propanol and homogenize thoroughly. e. Add 2 mL of acetonitrile and 125 µL of saturated aqueous ammonium sulfate. f. Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper organic supernatant, which contains the acyl-CoAs, and transfer to a new tube.
-
Drying: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex thoroughly and centrifuge at high speed to pellet any insoluble debris before transferring the supernatant to an autosampler vial.
LC-MS/MS Analysis
Rationale: The chromatographic conditions are designed to retain and resolve the highly hydrophobic C30:5-CoA. The use of ammonium hydroxide in the mobile phase improves peak shape and ionization efficiency for acyl-CoAs.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an ESI source
LC Conditions:
| Parameter | Recommended Value |
|---|---|
| Column | Acclaim C30, 3 µm, 2.1 x 150 mm (or equivalent)[5] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water[11] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile[11] |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 45°C |
| Injection Vol. | 10 µL |
| Gradient | See Table 1 |
Table 1: Proposed Chromatographic Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 40 |
| 2.0 | 40 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 40 |
| 25.0 | 40 |
MS Conditions:
| Parameter | Recommended Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
Table 2: Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| C30:5-CoA | 1193.6 | 686.6 | 100 | Optimize (start at 45) |
| C30:5-CoA (confirmatory) | 1193.6 | e.g., 428.1 | 100 | Optimize (start at 60) |
| C17:0-CoA (IS) | 1022.6 | 515.6 | 100 | Optimize (start at 40) |
Note: The precursor ion m/z for C30:5-CoA is calculated based on its molecular weight of 1192.24 g/mol ([M+H]⁺).[8][12] The primary product ion corresponds to the neutral loss of 507 Da.[9][10] A secondary, confirmatory transition to m/z 428.1 (corresponding to the adenosine-3'-phosphate-5'-diphosphate fragment) can also be monitored.[9] Optimal collision energies must be determined empirically on the specific instrument used.
Data Analysis and Method Validation
Quantification
Quantification is performed using a calibration curve constructed from a series of known concentrations of an analytical standard of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA (if available) or a suitable surrogate. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration. As this is an endogenous analyte, a surrogate matrix (e.g., buffer or stripped matrix) or the standard addition method should be used for calibration.[13][14]
Method Validation
For reliable quantification of endogenous molecules, a thorough method validation is essential, following guidelines from regulatory bodies like the FDA.[9][13][15]
Table 3: Key Validation Parameters
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank matrix.[13] | Ensures the signal is from the analyte of interest and not from matrix components. |
| Calibration Curve | ≥ 6 non-zero standards, r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[14] | Demonstrates a reliable relationship between response and concentration over the desired range. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ) at a minimum of three QC levels.[14] | Ensures the method is both reproducible and provides true measurements. |
| Matrix Effect | The ratio of analyte response in the presence and absence of matrix should be consistent across different matrix lots. | Assesses the impact of co-eluting matrix components on ionization efficiency. |
| Stability | Analyte should be stable under expected sample handling and storage conditions (bench-top, freeze-thaw, long-term storage). | Confirms that analyte concentration does not change during the analytical process. |
Visualizations
Experimental Workflow
Caption: Workflow for C30:5-CoA Quantification.
Biological Pathway: ELOVL4 in VLC-PUFA Synthesis
Sources
- 1. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ous-research.no [ous-research.no]
- 7. aocs.org [aocs.org]
- 8. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.stir.ac.uk [dspace.stir.ac.uk]
- 11. biorxiv.org [biorxiv.org]
- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Vitro Enzyme Assays Utilizing (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
(12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) characterized by a 30-carbon chain with five cis double bonds. Such molecules are at the forefront of lipid research, playing critical roles in various physiological processes, including the maintenance of cell membrane fluidity, signal transduction, and the formation of specialized lipids.[1][2][3][4] The study of enzymes that metabolize these unique acyl-CoAs is essential for understanding their biological functions and their implications in health and disease.[3][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA in in-vitro enzyme assays. We will delve into the core principles of handling this substrate, followed by detailed protocols for investigating its role in key enzymatic pathways: fatty acid elongation, desaturation, and peroxisomal β-oxidation.
PART 1: Foundational Knowledge and Handling of (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA
Biochemical Context: Potential Roles in Cellular Metabolism
The C30:5 structure of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA suggests its involvement in the metabolism of very-long-chain fatty acids (VLCFAs). The primary enzymes of interest for in-vitro studies with this substrate are:
-
Fatty Acid Elongases (ELOVLs): These enzymes are responsible for the synthesis of VLCFAs.[6][7] Specifically, ELOVL4 is known to be the key elongase for the production of VLC-PUFAs.[6] (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA could be a product of the elongation of a shorter PUFA-CoA or a substrate for further elongation.
-
Fatty Acid Desaturases (FADS): These enzymes introduce double bonds into fatty acyl chains.[3][8] It is plausible that a specific FADS utilizes this C30:5 acyl-CoA as a substrate to introduce an additional double bond.
-
Peroxisomal Acyl-CoA Oxidases (ACOX): Peroxisomes are the primary site for the β-oxidation of VLCFAs.[9][10][11][12] Therefore, (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is a likely substrate for the enzymes of the peroxisomal β-oxidation pathway.[12][13]
Critical Handling and Storage Procedures
The polyunsaturated nature of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA makes it highly susceptible to oxidation. Proper handling is paramount to ensure the integrity of the substrate and the reproducibility of experimental results.
| Parameter | Recommendation | Rationale |
| Long-Term Storage | Store at -80°C under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and degradation. |
| Working Solutions | Prepare fresh for each experiment and keep on ice. | Prevents degradation during experimental setup. |
| Solvents | Use deoxygenated buffers and solvents. | Reduces the presence of dissolved oxygen, a key initiator of lipid peroxidation. |
| Additives | Consider the addition of antioxidants like butylated hydroxytoluene (BHT) at a low concentration (e.g., 10-50 µM) to assay buffers. | Scavenges free radicals and inhibits lipid peroxidation. |
| Pipetting | Use low-retention pipette tips. | The amphipathic nature of acyl-CoAs can lead to adherence to plastic surfaces, causing inaccurate concentrations. |
PART 2: In-Vitro Enzyme Assay Protocols
Assay for Fatty Acid Elongase (ELOVL) Activity
This protocol is designed to determine if (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA can be further elongated by ELOVL enzymes, particularly ELOVL4. The assay measures the incorporation of a radiolabeled two-carbon donor, [14C]malonyl-CoA.
Workflow for ELOVL Assay:
Caption: Workflow for the in-vitro fatty acid elongase (ELOVL) assay.
Protocol:
-
Enzyme Source: Utilize microsomes prepared from cells heterologously expressing the ELOVL of interest (e.g., human ELOVL4).
-
Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4), 2.5 mM MgCl2, 1 mM NADPH.
-
Reaction Mixture (per 100 µL reaction):
-
50 µL Enzyme Source (protein concentration to be optimized)
-
10 µL of 10x Substrate Mix:
-
100 µM (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
-
50 µM [14C]malonyl-CoA (specific activity ~50-60 mCi/mmol)
-
-
40 µL Reaction Buffer
-
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 20 µL of 6 M HCl.
-
Lipid Extraction:
-
Add 500 µL of chloroform:methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate phases.
-
Collect the lower organic phase.
-
-
Analysis:
-
Spot the extracted lipids on a silica TLC plate.
-
Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (70:30:1, v/v/v).
-
Visualize the lipid spots (e.g., with iodine vapor).
-
Scrape the spots corresponding to the elongated product and quantify the radioactivity by liquid scintillation counting.
-
Assay for Fatty Acid Desaturase (FADS) Activity
This protocol aims to identify if (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is a substrate for a fatty acid desaturase. The assay can be performed using a stable-isotope labeled substrate and subsequent analysis by GC-MS.
Workflow for FADS Assay:
Caption: Workflow for the in-vitro fatty acid desaturase (FADS) assay.
Protocol:
-
Enzyme Source: Microsomes from cells expressing the FADS of interest.
-
Reaction Buffer: 100 mM HEPES-NaOH (pH 7.2), 2 mM ATP, 0.5 mM Coenzyme A, 1 mM NADH.
-
Reaction Mixture (per 200 µL reaction):
-
100 µL Enzyme Source (protein concentration to be optimized)
-
20 µL of 10x Substrate Mix:
-
100 µM [13C]-(12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
-
-
80 µL Reaction Buffer
-
-
Incubation: Incubate at 30°C for 1-2 hours.
-
Sample Preparation for GC-MS:
-
Saponify the reaction mixture by adding 1 mL of 0.5 M methanolic KOH and heating at 80°C for 1 hour.
-
Acidify with HCl and extract the free fatty acids with hexane.
-
Methylate the fatty acids using BF3-methanol.
-
-
Analysis: Analyze the fatty acid methyl esters (FAMEs) by GC-MS to identify the [13C]-labeled desaturated product.
Assay for Peroxisomal β-Oxidation
This protocol measures the rate of oxidation of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA by peroxisomal enzymes. The assay is based on the substrate-dependent reduction of NAD+.
Workflow for Peroxisomal β-Oxidation Assay:
Caption: Workflow for the in-vitro peroxisomal β-oxidation assay.
Protocol:
-
Enzyme Source: Isolated peroxisomes or a solubilized peroxisomal fraction from rat liver or cultured cells.
-
Reaction Buffer: 50 mM MOPS-KOH (pH 7.4), 20 mM KCl, 1 mM DTT.
-
Reaction Mixture (in a 1 mL cuvette):
-
800 µL Reaction Buffer
-
50 µL of 20 mM NAD+
-
50 µL of 2 mM Coenzyme A
-
50 µL of 2 mM ATP
-
50 µL Enzyme Source
-
-
Reaction Initiation: Start the reaction by adding 10 µL of a 1 mM stock solution of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA (final concentration 10 µM).
-
Measurement: Immediately monitor the increase in absorbance at 340 nm (due to the formation of NADH) at 37°C using a spectrophotometer. The rate of reaction is proportional to the rate of change in absorbance.
PART 3: Data Interpretation and Validation
Quantitative Data Summary
The results from these assays can be summarized to compare the efficiency of the enzymatic reactions.
| Enzyme Class | Parameter Measured | Example Data Representation |
| ELOVL | Rate of [14C]malonyl-CoA incorporation | nmol/min/mg protein |
| FADS | % Conversion of substrate to product | % of total [13C]-labeled fatty acids |
| Peroxisomal β-Oxidation | Rate of NAD+ reduction | µmol NADH/min/mg protein |
Assay Validation
To ensure the trustworthiness of the results, the following controls are essential for each assay:
-
No Enzyme Control: To account for non-enzymatic substrate degradation.
-
No Substrate Control: To measure any background activity in the enzyme preparation.
-
Positive Control: Use a known substrate for the enzyme to confirm its activity.
-
Linearity: Ensure the reaction rate is linear with respect to time and enzyme concentration.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the in-vitro metabolism of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA. By carefully considering the unique properties of this VLC-PUFA-CoA and implementing the appropriate controls, researchers can obtain reliable and reproducible data to elucidate its role in lipid metabolism and its potential as a target for therapeutic intervention.
References
-
van de Beek, M.-C., Dijkstra, I. M. E., & Kemp, S. (2017). Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. Methods in Molecular Biology, 1595, 45–54. [Link]
-
van de Beek, M.-C., Dijkstra, I. M. E., & Kemp, S. (2017). Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. ResearchGate. [Link]
-
van de Beek, M.-C., Dijkstra, I. M. E., & Kemp, S. (n.d.). Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. Amsterdam UMC. [Link]
-
Agbaga, M.-P., Mandal, M. N. A., & Anderson, R. E. (2019). Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. Journal of Clinical Medicine, 8(7), 1059. [Link]
-
Joubes, J., et al. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Biochimie, 92(6), 639-645. [Link]
-
Epand, R. M. (2011). Recognition of polyunsaturated acyl chains by enzymes acting on membrane lipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(12), 2964-2970. [Link]
-
Watkins, P. A. (2008). Very-long-chain Acyl-CoA Synthetases. Journal of Biological Chemistry, 283(4), 1773-1777. [Link]
-
M-CSA. (n.d.). Long-chain-fatty-acid-CoA ligase. Mechanism and Catalytic Site Atlas. [Link]
-
Haslam, T. M., et al. (2023). Setaphyte VERY-LONG-CHAIN FATTY ACYL DESATURASES are desaturases that impact glycerolipid and sphingolipid metabolism. bioRxiv. [Link]
-
Hovik, K., et al. (1991). Peroxisomal beta-oxidation of long-chain fatty acids possessing different extents of unsaturation. Biochemical Journal, 276(2), 531-535. [Link]
-
Petrie, J. R., et al. (2012). The role of Δ6-desaturase acyl-carrier specificity in the efficient synthesis of long-chain polyunsaturated fatty acids in transgenic plants. The Plant Journal, 71(2), 198-208. [Link]
-
Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation, PPARα, and steatohepatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(4), G841-G847. [Link]
-
Kafa, M. I., et al. (2007). Development of highly sensitive fluorescent assays for fatty acid amide hydrolase. Journal of Lipid Research, 48(8), 1847-1855. [Link]
-
Gregory, M. K., et al. (2011). Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis. Journal of Lipid Research, 52(10), 1797-1806. [Link]
-
Golebiowski, M., & Stepnowski, P. (2009). PUFAs: Structures, Metabolism and Functions. Acta Poloniae Pharmaceutica, 66(4), 329-335. [Link]
-
Wikipedia. (n.d.). Fatty acid desaturase. [Link]
-
Harayama, T., & Shimizu, T. (2020). Roles of polyunsaturated fatty acids, from mediators to membranes. Journal of Lipid Research, 61(8), 1150-1160. [Link]
-
Guy, J. E., et al. (2016). Classification and substrate head-group specificity of membrane fatty acid desaturases. FEBS Letters, 590(19), 3387-3401. [Link]
-
Dobrzyn, P., & Dobrzyn, A. (2015). Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease. International Journal of Molecular Sciences, 16(12), 29699-29717. [Link]
-
Harayama, T., & Shimizu, T. (2020). Roles of polyunsaturated fatty acids, from mediators to membranes. Journal of Lipid Research, 61(8), 1150-1160. [Link]
-
Holman, R. T. (1986). Control of polyunsaturated acids in tissue lipids. Journal of the American College of Nutrition, 5(2), 183-211. [Link]
Sources
- 1. PUFAs: Structures, Metabolism and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of polyunsaturated fatty acids, from mediators to membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of polyunsaturated acids in tissue lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 8. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 9. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Peroxisomal beta-oxidation of long-chain fatty acids possessing different extents of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Stable Isotope Labeling of Very-Long-Chain Fatty Acids for Metabolic Tracing
Abstract
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids and play essential roles in numerous biological processes, including skin barrier formation, myelin maintenance, and retinal function.[1] Dysregulation of VLCFA metabolism is implicated in severe inherited disorders such as X-linked adrenoleukodystrophy (X-ALD).[2][3] This guide provides a comprehensive framework for utilizing stable isotope-labeled VLCFAs to trace their metabolic fate within biological systems. We detail the strategic selection of isotopic tracers, experimental design, core laboratory protocols for labeling, extraction, and derivatization, and finally, analysis by mass spectrometry to elucidate the dynamics of VLCFA elongation, degradation, and incorporation into complex lipids.
Introduction: The "Why" of Tracing VLCFAs
VLCFAs are synthesized in the endoplasmic reticulum through a cyclical four-step process that elongates long-chain fatty acid precursors.[2][4] The key rate-limiting enzymes are the seven fatty acid elongases (ELOVL1-7), each with distinct substrate specificities that determine the tissue-specific VLCFA profiles.[1][5] Once synthesized, VLCFAs are incorporated into lipids like sphingolipids and glycerophospholipids or are catabolized via peroxisomal β-oxidation.[2][6]
Static measurements of VLCFA levels provide a snapshot but fail to capture the dynamic fluxes through these pathways. Metabolic tracing, using molecules labeled with stable (non-radioactive) isotopes like Carbon-13 (¹³C) or Deuterium (²H), overcomes this limitation. By introducing a labeled VLCFA into a cell culture or in vivo model, researchers can track the label as it is incorporated into downstream products. This allows for the direct measurement of metabolic pathway activity, providing crucial insights into both normal physiology and disease pathophysiology.[7][8] This technique is indispensable for understanding how genetic mutations, pharmacological interventions, or environmental factors impact VLCFA homeostasis.
Part I: Strategic Experimental Design
The success of any metabolic tracing experiment hinges on a robust and well-considered design. The choices made at this stage will directly influence the quality and interpretability of the data.
Selecting the Isotopic Tracer
The choice of isotope and its position on the fatty acid backbone are critical.
-
¹³C-labeled VLCFAs: Uniformly labeled ([U-¹³C]) VLCFAs are excellent for tracing the entire carbon skeleton. As the labeled VLCFA is elongated or shortened, the resulting fatty acids will carry the ¹³C label, allowing for clear tracking across pathways. For instance, tracing the fate of [U-¹³C₂₄]-C24:0 can reveal its elongation to C26:0 or its breakdown products.[7]
-
²H-labeled (Deuterated) VLCFAs: Deuterium labels are particularly useful for quantifying flux with minimal metabolic perturbation, as the mass difference is smaller. Labeling at specific, non-exchangeable positions is key. Deuterated internal standards are also the gold standard for accurate quantification in mass spectrometry.[9][10]
| Tracer Type | Primary Use Case | Advantages | Considerations |
| Uniformly ¹³C-Labeled | Tracing the carbon backbone through elongation, desaturation, and catabolism. | Provides clear mass shifts for multiple downstream products.[7] | Can be more expensive; potential for minor kinetic isotope effects. |
| Position-Specific ¹³C-Labeled | Probing specific reactions, e.g., carboxylation at the C1 position. | Allows for precise mechanistic questions to be answered. | Synthesis can be complex and expensive.[11] |
| Deuterium (²H)-Labeled | Flux quantification and use as internal standards for absolute quantification.[9] | Lower cost, minimal kinetic isotope effect. Gold standard for quantification.[10] | Potential for H/D exchange in certain biological contexts; smaller mass shift. |
Scientist's Note: For most pathway discovery applications, a uniformly ¹³C-labeled VLCFA (e.g., [U-¹³C₂₂]-Docosanoic Acid) is a robust starting point. It provides a wealth of information on elongation and breakdown pathways. For precise quantification, a parallel experiment using deuterated standards is recommended.[6]
Labeling Strategies: Pulse vs. Pulse-Chase
-
Pulse Labeling: Cells are exposed to the labeled tracer for a defined period (the "pulse"), followed by immediate harvesting. This is useful for measuring the rate of uptake and initial incorporation into metabolic pools.
-
Pulse-Chase Labeling: After the initial pulse, the labeling medium is replaced with a medium containing the unlabeled version of the VLCFA (the "chase"). This allows researchers to track the fate of the labeled pool over time as it is metabolized, degraded, or incorporated into more complex structures. This is powerful for determining turnover rates.
Part II: Core Methodologies & Protocols
This section provides validated, step-by-step protocols for a typical in vitro tracing experiment using cultured cells, such as fibroblasts or hepatocytes.
Workflow Overview
The entire process, from cell culture to data analysis, follows a logical sequence designed to preserve the integrity of the labeled metabolites.
Caption: Experimental workflow for VLCFA metabolic tracing.
Protocol 1: In Vitro Labeling of Adherent Cells
Rationale: This protocol is designed to introduce the stable isotope-labeled VLCFA to cultured cells in a bioavailable form. Fatty acids are complexed to bovine serum albumin (BSA) to mimic their transport in circulation and facilitate cellular uptake.
Materials:
-
Adherent cells (e.g., human fibroblasts) in 6-well plates.
-
Culture medium (e.g., DMEM) with 10% dialyzed fetal bovine serum.
-
Stable isotope-labeled VLCFA (e.g., [U-¹³C₂₂]-Docosanoic Acid).
-
Fatty acid-free BSA.
-
Sterile Phosphate-Buffered Saline (PBS).
-
Ice-cold 80% Methanol.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to ~80% confluence.[12]
-
Scientist's Note: Using dialyzed serum is crucial to reduce the concentration of competing, unlabeled fatty acids from the media.
-
-
Tracer Preparation: Prepare a stock solution of the ¹³C-VLCFA complexed to BSA. A typical final concentration in the medium is 25-100 µM.
-
Labeling (Pulse): a. Aspirate the growth medium and wash cells twice with sterile PBS. b. Add 2 mL of pre-warmed labeling medium containing the ¹³C-VLCFA-BSA complex to each well. Include a control well with unlabeled VLCFA-BSA. c. Incubate for the desired time course (e.g., 0, 4, 8, 24 hours).
-
Metabolic Quenching & Harvesting: a. To immediately stop all enzymatic activity, aspirate the labeling medium. b. Place the plate on ice and add 1 mL of ice-cold 80% methanol to each well.[13] c. Scrape the cells from the well bottom and transfer the cell lysate/methanol mixture to a microcentrifuge tube. d. Proceed immediately to lipid extraction or store at -80°C.
Protocol 2: Total Lipid Extraction (Folch Method)
Rationale: This method uses a chloroform/methanol mixture to efficiently extract lipids (including VLCFAs) from the aqueous cell lysate, while precipitating proteins and other macromolecules.
Materials:
-
Cell lysate in 80% methanol from Protocol 1.
-
Chloroform.
-
0.9% NaCl solution.
-
Nitrogen gas stream or vacuum concentrator.
Procedure:
-
Phase Separation: a. To the 1 mL cell lysate in methanol, add 2 mL of chloroform. Vortex vigorously for 1 minute. b. Add 1 mL of chloroform, vortex again. c. Add 1 mL of 0.9% NaCl solution, vortex for 1 minute. d. Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: a. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids. b. Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator. The dried lipid film can be stored at -80°C.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)
Rationale: VLCFAs are not volatile enough for analysis by Gas Chromatography (GC). Derivatization converts the carboxylic acid group into a more volatile methyl ester (FAME), which is thermally stable and ideal for GC-MS analysis.[14][15]
Materials:
-
Dried lipid extract from Protocol 2.
-
Boron trifluoride (BF₃) in methanol (14% w/v).
-
Hexane.
-
Saturated NaCl solution.
Procedure:
-
Esterification: a. Add 1 mL of 14% BF₃-methanol to the dried lipid extract. b. Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.
-
FAME Extraction: a. Allow the tube to cool to room temperature. b. Add 1 mL of hexane and 1 mL of saturated NaCl solution. c. Vortex vigorously for 1 minute. d. Centrifuge briefly to separate phases. The upper hexane layer now contains the FAMEs.
-
Sample Preparation for GC-MS: Transfer the upper hexane layer to a GC vial with an insert. The sample is now ready for analysis.
Part III: Analytical Platforms
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the specific goals of the experiment.
| Platform | Principle | Strengths | Limitations |
| GC-MS | Separates volatile FAMEs by boiling point and detects them by mass.[16] | Excellent chromatographic separation of fatty acid isomers. Robust, well-established methods.[12][17] | Requires derivatization. Electron impact ionization can cause extensive fragmentation, complicating analysis of the molecular ion.[14][18] |
| LC-MS/MS | Separates fatty acids by polarity and detects them by mass.[12][18] | Analyzes underivatized fatty acids. Soft ionization (ESI) preserves the molecular ion, simplifying isotopologue analysis.[19] Better for very long (C28+) species.[20] | Chromatographic resolution of isomers can be more challenging than GC.[20] |
Authoritative Recommendation: For tracing experiments where the goal is to see the full isotopologue distribution (e.g., M+0, M+2, M+4...), LC-MS with electrospray ionization (ESI) is often superior because it keeps the parent molecule intact.[12][19] For separating complex mixtures of isomers, the high-resolution capabilities of capillary GC are unparalleled.[15]
Part IV: Data Analysis and Interpretation
The output from the mass spectrometer is a series of peaks, each corresponding to a specific mass-to-charge ratio (m/z). In a tracing experiment, we are looking for a shift in the m/z corresponding to the incorporation of the heavy isotope.
Tracing VLCFA Elongation
A key pathway for VLCFAs is elongation, where two-carbon units are added.[21] If you label cells with [U-¹³C₂₂]-C22:0, you can trace its conversion to longer fatty acids.
Caption: Tracing the elongation of a labeled VLCFA precursor.
-
Example: You introduce fully labeled C22:0 ([U-¹³C₂₂]-C22:0). Its mass will be 22 Daltons higher than unlabeled C22:0 (M+22).
-
The elongase enzyme adds two unlabeled carbons from the cell's internal pool (from malonyl-CoA).
-
The resulting C24:0 product will now have a mass that is 22 Daltons higher than unlabeled C24:0 (M+22).
-
By measuring the ratio of the M+22 peak area to the M+0 (unlabeled) peak area for C24:0, you can quantify the flux through the elongation pathway.
Calculating Isotopic Enrichment
Isotopic enrichment (% Labeling) is a key metric for expressing metabolic flux. It is calculated for each metabolite of interest.
Formula: % Enrichment = [ Σ(Area of Labeled Isotopologues) / (Area of Unlabeled Isotopologue + Σ(Area of Labeled Isotopologues)) ] * 100
This calculation reveals the proportion of a given metabolite pool that has been newly synthesized from the labeled precursor during the experimental timeframe. Comparing this value across different experimental conditions (e.g., control vs. drug-treated) provides powerful insights into metabolic reprogramming.[22]
References
-
Fauland, A., et al. (2011). Liquid chromatography–high resolution mass spectrometry analysis of fatty acid metabolism. Analytical Chemistry. Available at: [Link]
-
Kamphorst, J. J., et al. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology. Available at: [Link]
-
Wolfe, R. R. (1980). Fatty Acid Metabolism Measured with Stable Isotope Tracers. Biomedical Mass Spectrometry. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu Application News. Available at: [Link]
-
Restek Corporation. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Chromatography Products. Available at: [Link]
-
Hartman, K. T., et al. (2001). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Journal of Lipid Research. Available at: [Link]
-
Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomolecules and Therapeutics. Available at: [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry. Available at: [Link]
-
Ofman, R., et al. (2010). The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy. EMBO Molecular Medicine. Available at: [Link]
-
Vreken, P., et al. (1998). Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Valianpour, F., et al. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Journal of Lipid Research. Available at: [Link]
-
Wanders, R. J. A., et al. (2017). Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. Methods in Molecular Biology. Available at: [Link]
-
Adrenoleukodystrophy.info. (n.d.). Origin and Metabolism of VLCFA. Adrenoleukodystrophy.info. Available at: [Link]
-
Yang, L., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Metherel, A. H., et al. (2016). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Nutrients. Available at: [Link]
-
Chen, J., et al. (2020). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. American Journal of Physiology-Cell Physiology. Available at: [Link]
-
Wang, Y., et al. (2014). Synthesis of stable isotope labeled analogs of phytanic acid for separate and combined tracing of alpha-, beta- and omega-oxidation. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
Hama, K. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Oleo Science. Available at: [Link]
-
Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Agilent Application Note. Available at: [Link]
-
Springer Protocols. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]
-
Hottman, D. A., et al. (2021). The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hindenes, K., et al. (2022). A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs). Scientific Reports. Available at: [Link]
-
Chen, C-C., et al. (2013). Screening Assay of Very Long Chain Fatty Acids in Human Plasma with Multiwalled Carbon Nanotube-Based Surface-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
De Craene, J-O., et al. (2017). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Frontiers in Plant Science. Available at: [Link]
-
Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomol Ther (Seoul). Available at: [Link]
-
Agbaga, M-P., et al. (2018). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Lipid Research. Available at: [Link]
-
Jasper, J., et al. (2024). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. Available at: [Link]
-
LabRulez GCMS. (n.d.). Analysis of Fatty Acid Methyl Ester - No. 492. LabRulez. Available at: [Link]
-
Springer Nature Experiments. (2023). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]
-
ResearchGate. (n.d.). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Liquid Chromatography-High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. ResearchGate. Available at: [Link]
-
Amsterdam UMC. (n.d.). Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry. Amsterdam UMC Research Output. Available at: [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry. Available at: [Link]
Sources
- 1. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 5. researchgate.net [researchgate.net]
- 6. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. shimadzu.com [shimadzu.com]
- 15. gcms.cz [gcms.cz]
- 16. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gcms.labrulez.com [gcms.labrulez.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. jsbms.jp [jsbms.jp]
- 21. researchgate.net [researchgate.net]
- 22. metsol.com [metsol.com]
Procuring and Utilizing (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA: A Guide for Researchers
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful procurement, quality assessment, and application of the (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA standard. As a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), this molecule possesses unique biochemical properties and is of increasing interest in lipidomics and metabolic research. However, its polyunsaturated nature presents significant challenges in handling and maintaining its integrity. This document outlines best practices for vendor selection, incoming quality control, and protocols for storage, reconstitution, and use in downstream applications, ensuring the generation of reliable and reproducible experimental data.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a chain length greater than 24 carbons, play highly specialized roles in tissues such as the retina, brain, and testes.[1] Their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are critical metabolic intermediates, serving as substrates for lipid biosynthesis, energy metabolism, and cellular signaling pathways. The specific molecule, (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, is a C30:5 acyl-CoA, placing it in a unique class of lipids whose functions are an active area of investigation. Research into VLC-PUFAs has implicated them in the pathology of age-related macular degeneration (AMD) and other retinal diseases, where their levels have been found to be depleted.[2][3]
The inherent chemical instability of VLC-PUFA-CoAs, primarily due to the susceptibility of their multiple cis-double bonds to oxidation, necessitates meticulous handling and robust quality control. This guide serves as a practical resource to mitigate these challenges and ensure the effective use of this valuable research standard.
Procurement Strategy for a High-Purity Standard
The acquisition of a high-purity standard is the foundational step for any successful experimental campaign. Given the specialized nature of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, sourcing is limited to specialized biochemical suppliers.
Identifying a Reputable Vendor
A thorough search of chemical supplier databases is the primary route to identifying a vendor. As of the date of this publication, MedChemExpress is a known supplier of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, cataloged under the product number HY-CE00027 . When selecting a vendor, the following should be considered:
-
Purity Specification: The vendor should provide a guaranteed purity, typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by mass spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Certificate of Analysis (CoA): A detailed, lot-specific CoA is non-negotiable. This document should provide quantitative data on purity, identity confirmation, and storage recommendations.
-
Packaging and Shipping: The compound should be shipped lyophilized under an inert atmosphere (e.g., argon or nitrogen) and transported on dry ice to prevent degradation.
Procurement Workflow
The process of acquiring the standard should be systematic to ensure all necessary quality and logistical aspects are addressed.
Caption: A logical workflow for the procurement of the VLC-PUFA-CoA standard.
Incoming Quality Control: A Self-Validating System
Upon receipt, it is imperative to perform an in-house quality control assessment to verify the integrity of the standard. This step ensures that the material has not degraded during transport and meets the specifications required for the intended experiments.
Recommended QC Specifications
While a specific CoA for HY-CE00027 was not publicly available for this guide, the following table outlines typical specifications for a high-purity long-chain acyl-CoA standard, based on data from leading suppliers for analogous compounds.[2][4][5]
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual Inspection | Deviations (e.g., discoloration to yellow or brown) can indicate oxidation or impurities. |
| Purity (HPLC) | ≥95% (AUC) | Reverse-Phase HPLC-UV (260 nm) | Quantifies the primary compound relative to impurities. The adenine moiety of CoA absorbs at 260 nm. |
| Identity (Mass Spec) | Consistent with structure | LC-MS/MS (ESI+) | Confirms the molecular weight (Expected: ~1192.24 g/mol ) and fragmentation pattern. |
| Residual Solvents | Report (e.g., <1%) | GC-MS or 1H NMR | Ensures that residual solvents from synthesis will not interfere with experiments. |
| Water Content (KF) | Report (e.g., <5%) | Karl Fischer Titration | Important for accurate weighing and concentration calculations of the hygroscopic lyophilized powder. |
Protocol: QC by LC-MS/MS
This protocol provides a general method for the verification of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for acyl-CoA analysis.[4][6]
Materials:
-
(12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA standard
-
LC-MS grade water, acetonitrile, methanol
-
Formic acid or ammonium acetate (LC-MS grade)
-
C18 reverse-phase HPLC column suitable for lipidomics
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Prepare Stock Solution: Carefully reconstitute a small, accurately weighed amount of the lyophilized standard in a suitable solvent (e.g., methanol or a buffered aqueous solution) to a known concentration (e.g., 1 mg/mL). Perform this step quickly and on ice to minimize degradation.
-
Prepare Working Solution: Dilute the stock solution to a final concentration suitable for LC-MS analysis (e.g., 1-10 µM) in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC Separation:
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate)
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) + 0.1% Formic Acid
-
Gradient: Develop a gradient that effectively retains and elutes the long-chain acyl-CoA. A typical starting condition might be 60-70% B, ramping to 95-100% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
-
-
MS/MS Detection (Positive Ion Mode):
-
Full Scan (MS1): Scan for the protonated molecular ion [M+H]+. For C51H84N7O17P3S, the expected m/z is ~1193.2.
-
Tandem MS (MS/MS): Isolate the precursor ion (~1193.2) and fragment it. A characteristic product ion for acyl-CoAs corresponds to the Coenzyme A moiety, often observed around m/z 428 or related fragments.
-
-
Data Analysis:
-
Confirm the presence of the correct precursor ion in the MS1 spectrum at the expected retention time.
-
Verify the characteristic fragmentation pattern in the MS/MS spectrum.
-
Integrate the peak area in the chromatogram to assess purity relative to any other observed peaks.
-
Handling, Storage, and Application Protocols
The polyunsaturated nature of this standard makes it highly susceptible to degradation. Strict adherence to proper handling and storage protocols is critical for experimental success.
Long-Term Storage and Stability
Core Principle: The primary drivers of degradation for polyunsaturated acyl-CoAs are oxidation, hydrolysis, and repeated freeze-thaw cycles.[1]
-
Unopened Standard: Store the lyophilized powder at -80°C under an inert atmosphere as provided by the manufacturer. In this state, it should be stable for at least one year.
-
Reconstituted Stock Solutions:
-
Storage Temperature: Store aliquots at -80°C .
-
Inert Atmosphere: Before sealing and freezing, overlay the solution with argon or nitrogen gas to displace oxygen.
-
Aliquoting: Prepare single-use aliquots to avoid multiple freeze-thaw cycles. The volume of the aliquot should be tailored to the needs of a single experiment.
-
Antioxidants: For applications where it will not interfere, consider adding an antioxidant such as butylated hydroxytoluene (BHT) to the stock solution at a low final concentration (e.g., 50-100 µM).
-
Protocol: Reconstitution of Lyophilized Standard
Objective: To accurately and safely reconstitute the lyophilized powder into a stock solution while minimizing degradation.
Materials:
-
Vial of lyophilized (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
-
Ice bucket
-
Pre-chilled, de-gassed reconstitution buffer (e.g., 20 mM potassium phosphate, pH 7.4, or as required by the downstream application)
-
Low-retention pipette tips
-
Inert gas (argon or nitrogen) source
Procedure:
-
Equilibration: Allow the sealed vial to equilibrate to room temperature for 10-15 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Reconstitution:
-
Place the vial on ice.
-
Working quickly, unseal the vial and add the calculated volume of pre-chilled, de-gassed buffer to achieve the desired stock concentration (e.g., 1-5 mM).
-
Gently swirl or pipette up and down with a low-retention tip to dissolve the powder. Do not vortex , as this can cause shearing and increase oxygen exposure.
-
-
Inert Gas Purge: Once dissolved, flush the headspace of the vial with argon or nitrogen for 15-30 seconds.
-
Aliquoting and Storage: Immediately dispense into single-use, low-retention microcentrifuge tubes. Purge the headspace of each aliquot with inert gas before sealing and snap-freezing in liquid nitrogen. Transfer immediately to -80°C for long-term storage.
Application Protocol: Use as a Substrate in an Acyl-CoA Oxidase (ACOX) Enzyme Assay
This protocol provides an example of how to use the standard as a substrate in a spectrophotometric enzyme assay, a common application for acyl-CoA standards. This assay measures the production of hydrogen peroxide (H2O2) by ACOX, which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).[7]
Caption: Workflow of a coupled enzymatic assay using the VLC-PUFA-CoA standard.
Materials:
-
Reconstituted (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA stock solution
-
Purified Acyl-CoA Oxidase (ACOX) enzyme
-
Horseradish Peroxidase (HRP)
-
4-Aminoantipyrine (4-AAP) and Phenol solution (or other suitable HRP substrate)
-
Assay Buffer (e.g., 50 mM MES, pH 8.0)
-
Spectrophotometer or plate reader capable of reading absorbance at 500 nm
Procedure:
-
Prepare Reaction Cocktail: In a microcentrifuge tube, prepare a master mix containing the assay buffer, HRP, 4-AAP, and phenol. Keep on ice.
-
Thaw Substrate: On the day of the experiment, thaw a single-use aliquot of the (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA stock solution on ice.
-
Set up Reaction:
-
In a 96-well plate or cuvette, add the reaction cocktail.
-
Add the ACOX enzyme solution.
-
Equilibrate to the desired assay temperature (e.g., 30°C).
-
-
Initiate Reaction: Start the reaction by adding a small volume of the (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA substrate to achieve the desired final concentration.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 500 nm over a set period (e.g., 5-10 minutes). The rate of color development is proportional to the ACOX activity with the specific substrate.
-
Controls: Include appropriate controls, such as a reaction mix without the ACOX enzyme (to check for background H2O2 production) and a reaction mix without the acyl-CoA substrate (to measure endogenous activity).
Conclusion
The successful use of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA in research hinges on a systematic approach to its procurement and handling. By partnering with a reputable supplier, implementing a rigorous incoming quality control program, and adhering to strict protocols for storage and reconstitution, researchers can ensure the integrity of this chemically sensitive standard. The methodologies outlined in this guide provide a robust framework to minimize experimental variability and generate high-quality, reproducible data, thereby advancing our understanding of the critical roles of VLC-PUFAs in health and disease.
References
-
Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Certificate of Analysis - LNP Lipid Blend 2. Avanti Polar Lipids. Available at: [Link]
-
A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues. Frontiers in Plant Science. Available at: [Link]
-
Protocol for enzyme assays. The Royal Society of Chemistry. Available at: [Link]
-
An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein. NIH National Library of Medicine. Available at: [Link]
-
Research Certificate of Analysis. #800816P. Avanti Polar Lipids. Available at: [Link]
-
Certificate of Analysis - Liver Extract Polar. Avanti Polar Lipids. Available at: [Link]
-
BioAssay Systems Fatty Acyl-CoA Assay. BioAssay Systems. Available at: [Link]
-
A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Agilent. Available at: [Link]
-
Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI. Available at: [Link]
-
Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available at: [Link]
-
Reconstitution of EPA and DHA biosynthesis in arabidopsis: iterative metabolic engineering for the synthesis of n-3 LC-PUFAs in transgenic plants. PubMed. Available at: [Link]
-
Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. PubMed. Available at: [Link]
-
Oxidative Stability of Polyunsaturated Fatty Acid in Phosphatidylcholine Liposomes. ResearchGate. Available at: [Link]
-
Stability of fatty acid composition after thermal, high pressure, and microwave processing of cow milk as affected by polyunsaturated fatty acid concentration. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Lipidomics Sample Preparation for Very-Long-Chain Acyl-CoA Analysis
Introduction: The Challenge and Importance of Very-Long-Chain Acyl-CoAs
Very-long-chain acyl-Coenzyme A (VLC-CoA) esters, typically possessing acyl chains of 20 carbons or more, are critical metabolic intermediates. They are central players in numerous cellular processes, including the synthesis of complex lipids (e.g., sphingolipids and glycerolipids), fatty acid elongation, and energy metabolism through mitochondrial β-oxidation.[1][2] Perturbations in VLC-CoA metabolism are linked to severe pathologies, such as X-linked adrenoleukodystrophy and other peroxisomal disorders, making their accurate quantification essential for both basic research and clinical diagnostics.[3][4][5]
However, the analysis of VLC-CoAs is notoriously challenging for several key reasons:
-
Low Abundance: VLC-CoAs are present at significantly lower concentrations than their shorter-chain counterparts.
-
Physicochemical Diversity: The long acyl chain imparts hydrophobic properties, while the Coenzyme A moiety is large and hydrophilic, creating an amphipathic molecule that is difficult to extract and handle.[6]
-
Inherent Instability: The thioester bond is susceptible to both chemical and enzymatic degradation, requiring rapid and cold sample processing to prevent analyte loss.[7][8]
-
Matrix Effects: Biological samples are complex mixtures, and co-extracting substances can interfere with downstream analysis, particularly in mass spectrometry.[9]
This guide provides a comprehensive, field-proven protocol for the extraction, purification, and preparation of VLC-CoAs from biological tissues for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is designed to provide researchers, scientists, and drug development professionals with a robust methodology, explaining the critical rationale behind each step to ensure high-quality, reproducible results.
Foundational Principles & Pre-Analytical Considerations
Before beginning any extraction, scrupulous attention to pre-analytical steps is paramount for preserving the integrity of the VLC-CoA pool. The goal is to instantly halt all enzymatic activity to capture a true snapshot of the in vivo metabolic state.
Sample Collection and Metabolic Quenching
The Causality: Enzymatic processes that synthesize or degrade VLC-CoAs continue ex vivo until cellular machinery is inactivated.[8] Failure to quench metabolism immediately will lead to artifactual changes in the measured VLC-CoA profile.
Protocol:
-
Tissue Excision: Upon excision, immediately freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen. This ensures the most rapid freezing possible.
-
Storage: Store the snap-frozen samples at -80°C. Long-term storage at higher temperatures will compromise sample integrity. Samples should not be allowed to thaw at any point before homogenization.
The Critical Role of Internal Standards
The Causality: Given the multi-step nature of the protocol, some sample loss is inevitable. Furthermore, ionization efficiency in the mass spectrometer can vary between samples due to matrix effects.[9] An internal standard (IS) that behaves similarly to the analytes of interest is added at the very beginning of the process to correct for these variations.[7][10]
Best Practices:
-
Choice of Standard: The ideal internal standards are stable isotope-labeled (e.g., ¹³C-labeled) or odd-chain acyl-CoAs (e.g., C17:0-CoA, C23:0-CoA) that are not naturally abundant in the sample.[1][11] Using a cocktail of standards with varying chain lengths can provide more accurate quantification across the entire VLC-CoA spectrum.
-
Timing of Addition: The internal standard must be added to the homogenization buffer before the tissue is added. This ensures it is present throughout every step of the extraction and purification process, accurately reflecting any analyte loss.[9][11]
Core Methodology: Extraction and Purification of VLC-CoAs from Tissue
This protocol integrates a robust organic solvent extraction with a solid-phase extraction (SPE) cleanup, a highly selective method for purifying acyl-CoAs from complex matrices.[12][13][14]
Reagents and Materials
| Reagent / Material | Specifications | Purpose |
| Homogenization Buffer | 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9, ice-cold | Maintains acidic pH to improve stability |
| Extraction Solvents | 2-Propanol (Isopropanol), Acetonitrile (ACN) | Protein precipitation and lipid extraction |
| Internal Standard (IS) Solution | e.g., Heptadecanoyl-CoA (C17:0-CoA) in Methanol:Water | Quantification control |
| SPE Cartridges | Weak Anion Exchange (e.g., 2-(2-pyridyl)ethyl silica) | Selective binding of acyl-CoAs |
| SPE Conditioning Solution | Methanol | Activates the stationary phase |
| SPE Equilibration Solution | HPLC-grade Water | Prepares column for aqueous sample |
| SPE Wash Solution 1 | Acetonitrile/2-propanol/water/acetic acid | Removes non-polar and weakly bound impurities |
| SPE Wash Solution 2 | Methanol | Removes remaining impurities |
| SPE Elution Buffer | 5% Ammonium Hydroxide in 50% Methanol | Disrupts ionic interaction to elute acyl-CoAs |
| Equipment | Glass homogenizer, Centrifuge (4°C), Nitrogen evaporator, SPE vacuum manifold | Standard laboratory equipment |
Step-by-Step Experimental Protocol
Part A: Tissue Homogenization and Extraction
-
Preparation: Weigh 50-100 mg of frozen tissue. Perform this step quickly on a surface chilled with dry ice to prevent thawing.
-
Pulverization: In a mortar pre-chilled with liquid nitrogen, grind the frozen tissue into a fine, consistent powder. This maximizes the surface area for efficient extraction.[15]
-
Homogenization: Transfer the tissue powder to a pre-chilled glass homogenizer containing 1 mL of ice-cold Homogenization Buffer spiked with the internal standard. Homogenize thoroughly on ice until no visible tissue fragments remain.[13][15]
-
Solvent Extraction: To the homogenate, add 1 mL of 2-propanol and briefly homogenize again.[13] Then, add 2 mL of acetonitrile and vortex vigorously for 2 minutes.[13][14] This combination of solvents effectively precipitates proteins while extracting the amphipathic acyl-CoA molecules.
-
Clarification: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the VLC-CoAs, to a new clean tube. Be cautious not to disturb the protein pellet.
Part B: Solid-Phase Extraction (SPE) Purification
The principle behind weak anion exchange SPE is that at an acidic pH, the phosphate groups of the CoA moiety are negatively charged and will bind to the positively charged stationary phase, while neutral and cationic contaminants pass through.
-
Column Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through it. Do not let the column run dry.[16]
-
Column Equilibration: Equilibrate the cartridge by passing 2 mL of HPLC-grade water through it.[16]
-
Sample Loading: Load the supernatant from Step A.6 onto the conditioned and equilibrated SPE column. Allow the sample to pass through slowly by gravity or with a gentle vacuum.
-
Washing:
-
Elution: Elute the VLC-CoAs from the column using 2.5 mL of 5% Ammonium Hydroxide in 50% Methanol.[16] The basic pH neutralizes the phosphate groups, releasing the acyl-CoAs from the stationary phase. Collect the eluate in a clean tube.
Part C: Final Sample Preparation
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. This step removes the elution solvent and concentrates the analytes.[15]
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the initial conditions of your LC-MS/MS method (e.g., 50:50 Methanol:Water).[15][16] Vortex briefly and centrifuge to pellet any insoluble debris before transferring to an autosampler vial.
Experimental Workflow Diagram
Caption: Workflow for VLC-CoA extraction and purification from tissue.
Downstream Analysis & Quality Control
The prepared extracts are ideally suited for analysis by LC-MS/MS. A C18 reversed-phase column is typically used for separation.[15] The mass spectrometer is operated in positive ion mode using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity.[15]
Trustworthiness through Self-Validation:
-
Calibration Curve: Always run a calibration curve with known concentrations of authentic VLC-CoA standards to ensure accurate absolute quantification.[11]
-
Recovery Assessment: The recovery of the internal standard should be monitored. A consistent recovery (typically expected to be 70-90%) across a batch of samples indicates a robust and reproducible extraction process.[11][13]
-
Matrix Effect Evaluation: To rigorously assess the impact of the biological matrix, post-extraction spikes can be performed. Here, known amounts of standards are added to the final, purified extract from a blank sample and compared to a pure standard solution. This helps quantify any ion suppression or enhancement caused by co-eluting matrix components.[9]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Signal / Poor Recovery | Incomplete homogenization. | Ensure tissue is a fine powder and homogenize thoroughly. |
| Thawing of sample before quenching. | Maintain sample on dry ice or in liquid N₂ at all times. | |
| SPE column ran dry before loading. | Repeat SPE, ensuring the sorbent bed remains wetted. | |
| Inefficient elution. | Ensure the pH of the elution buffer is sufficiently basic to release the analytes. | |
| High Variability Between Replicates | Inconsistent sample homogenization. | Standardize homogenization time and technique. |
| Pipetting errors, especially with small volumes. | Use calibrated pipettes; prepare master mixes where possible. | |
| Incomplete protein precipitation. | Ensure vigorous vortexing after solvent addition. | |
| Extraneous Peaks in Chromatogram | Insufficient washing during SPE. | Increase wash volume or try a stronger organic wash solvent. |
| Contamination from plasticware or solvents. | Use high-purity solvents and polypropylene tubes. |
Conclusion
The accurate measurement of very-long-chain acyl-CoAs is a demanding but achievable analytical goal. Success hinges upon a meticulously controlled workflow that begins with immediate metabolic quenching and is followed by a robust, multi-step extraction and purification protocol. By understanding the chemical principles behind each step—from solvent choice to the ionic interactions of solid-phase extraction—researchers can minimize analyte degradation and matrix interference. The integration of appropriate internal standards is non-negotiable for ensuring data quality and enabling reliable quantification. This detailed methodology provides a validated framework for obtaining high-quality, reproducible data, empowering further investigation into the critical roles of VLC-CoAs in health and disease.
References
- BenchChem. (n.d.). Solid-Phase Extraction of Short-Chain Acyl-CoAs: An Application Note and Protocol.
- BenchChem. (n.d.). Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Cell Culture.
-
Minkler, P. E., et al. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research. Available at: [Link]
-
Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry. Available at: [Link]
-
Trefely, S., et al. (2019). Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation. Journal of Visualized Experiments. Available at: [Link]
-
Basu, S. S., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Chromatography B. Available at: [Link]
-
Gao, X., et al. (2018). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Scientific Reports. Available at: [Link]
- BenchChem. (n.d.). Application Note: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS.
- Creative Proteomics. (n.d.). Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics.
-
Herrera, E., & Freinkel, N. (1967). Internal standards in the estimation of acetyl-CoA in liver extracts. Journal of Lipid Research. Available at: [Link]
-
Li, J., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research. Available at: [Link]
-
Gonzalez-Franquesa, A., et al. (2021). Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation. International Journal of Molecular Sciences. Available at: [Link]
-
Trefely, S., et al. (2020). Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. Molecular Cell. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Acyl-CoA Analysis from Biological Tissues.
-
Vockley, J., et al. (2009). Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews®. Available at: [Link]
-
Berry, S. A., et al. (2023). Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency: Family Impact and Perspectives. Metabolites. Available at: [Link]
Sources
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 4. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal standards in the estimation of acetyl-CoA in liver extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Protocol for Solid-Phase Extraction of Polyunsaturated Acyl-CoAs: An Application Note
Introduction: The Challenge and Importance of PUFA-CoA Analysis
Polyunsaturated acyl-Coenzyme A (PUFA-CoA) thioesters are pivotal intermediates in a vast array of metabolic and signaling pathways. As activated forms of essential fatty acids like arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), they serve as precursors for eicosanoids and docosanoids, participate in lipid synthesis and remodeling, and are involved in gene regulation. The accurate quantification of these molecules is therefore critical for researchers in metabolism, inflammation, neuroscience, and drug development to understand cellular physiology and the mechanisms of disease.
However, the analysis of PUFA-CoAs is fraught with challenges. Their amphiphilic nature—possessing a bulky, hydrophilic CoA head group and a long, hydrophobic, and often "kinked" polyunsaturated acyl tail—makes them difficult to extract and purify. Furthermore, the multiple double bonds in the acyl chain render them highly susceptible to oxidation, a process that can occur during sample handling and extraction, leading to artifactual results and compromising data integrity[1][2]. Solid-phase extraction (SPE) has emerged as a robust and selective technique to isolate and enrich PUFA-CoAs from complex biological matrices, surmounting many of these analytical hurdles.[3]
This application note provides a comprehensive guide to the solid-phase extraction of PUFA-CoAs, detailing not just the steps of the protocol but also the underlying scientific principles that govern them. We will explore the selection of appropriate SPE sorbents, optimization of each step for maximal recovery and purity, and best practices for preventing degradation, ensuring trustworthy and reproducible results.
The Science of Sorbent Selection for PUFA-CoAs
The success of any SPE protocol hinges on the selection of a sorbent that provides optimal retention and selective elution of the target analytes. For PUFA-CoAs, two main types of sorbents are predominantly employed: reversed-phase (e.g., C18-silica) and mixed-mode (e.g., 2-(2-pyridyl)ethyl functionalized silica).
Reversed-Phase (C18) Sorbents: The Power of Hydrophobicity
Reversed-phase SPE, most commonly using C18 (octadecyl) bonded silica, separates molecules based on their hydrophobicity.
-
Mechanism of Retention : The primary retention mechanism is the hydrophobic ("like-dissolves-like") interaction between the nonpolar C18 alkyl chains of the sorbent and the long, hydrophobic polyunsaturated acyl chain of the PUFA-CoA. The aqueous sample matrix forces these hydrophobic moieties to associate with the stationary phase. The hydrophilic CoA portion has minimal interaction and remains oriented towards the aqueous mobile phase. The retention strength increases with the length of the acyl chain; therefore, C18 is highly effective for long-chain and very-long-chain acyl-CoAs.[4][5] The presence of multiple cis double bonds in PUFAs can slightly decrease the hydrophobicity compared to their saturated counterparts of the same carbon number, affecting their elution profile.[6]
-
Typical Application : C18 is an excellent choice when the primary goal is to separate long-chain acyl-CoAs from more polar, water-soluble components of the sample matrix, such as salts, sugars, and amino acids.
Mixed-Mode Sorbents: A Dual-Action Approach
Mixed-mode sorbents offer a more nuanced separation by combining two different retention mechanisms in a single phase. For acyl-CoAs, a combination of reversed-phase and anion-exchange functionalities is particularly powerful. A prime example is the 2-(2-pyridyl)ethyl functionalized silica.
-
Mechanism of Retention : This sorbent possesses both a hydrophobic ethyl-benzene backbone and a weakly basic pyridyl functional group.
-
Hydrophobic Interaction : Similar to C18, the hydrophobic part of the sorbent interacts with the fatty acyl chain of the PUFA-CoA.
-
Weak Anion-Exchange : The Coenzyme A moiety contains phosphate groups, which are negatively charged at neutral or acidic pH. The pyridyl group on the sorbent has a pKa of approximately 5.[3] By acidifying the sample and conditioning solution (e.g., with acetic acid), the pyridyl group becomes protonated and thus positively charged. This allows for an ionic interaction with the negatively charged phosphate groups of the CoA, providing a strong, secondary retention mechanism.[3]
-
-
Typical Application : This dual-retention mechanism makes mixed-mode sorbents exceptionally effective for purifying acyl-CoAs of all chain lengths from complex biological extracts. The ionic interaction provides strong retention even for shorter, more polar acyl-CoAs that might not bind well to a C18 sorbent, while the hydrophobic interaction ensures the capture of long-chain species.[3]
Data Presentation: Recovery of Acyl-CoAs with Mixed-Mode SPE
The choice of SPE sorbent and protocol can significantly impact the recovery of the target analytes. The following table summarizes recovery data from a study by Minkler et al. (2008), which utilized a mixed-mode 2-(2-pyridyl)ethyl functionalized silica gel for the extraction and subsequent SPE of various acyl-CoA esters from rat liver homogenates. This data underscores the high efficiency of this method across a wide range of acyl-CoA polarities, from the short-chain acetyl-CoA to the polyunsaturated arachidonoyl-CoA.
| Acyl-CoA Species | Acyl Chain | Sorbent Type | Average SPE Recovery (%) |
| Acetyl-CoA | C2:0 | 2-(2-pyridyl)ethyl Silica | 88 ± 1 |
| Malonyl-CoA | C3:0 (dicarboxy) | 2-(2-pyridyl)ethyl Silica | 87 ± 2 |
| Octanoyl-CoA | C8:0 | 2-(2-pyridyl)ethyl Silica | 88 ± 2 |
| Palmitoyl-CoA | C16:0 | 2-(2-pyridyl)ethyl Silica | 83 ± 1 |
| Oleoyl-CoA | C18:1 | 2-(2-pyridyl)ethyl Silica | 87 ± 2 |
| Arachidonoyl-CoA | C20:4 | 2-(2-pyridyl)ethyl Silica | 90 ± 1 |
Data adapted from Minkler, P. E., et al. (2008). Analytical Biochemistry, 376(2), 275-276.[3] This table demonstrates the robust and consistent recovery rates achievable with the mixed-mode SPE protocol detailed below, making it an excellent choice for comprehensive acyl-CoA profiling.
Experimental Protocols
Here, we provide a detailed, step-by-step protocol for the solid-phase extraction of PUFA-CoAs from a biological tissue homogenate using a mixed-mode anion-exchange sorbent. This protocol is based on the highly successful and validated method described by Minkler et al.[3]
Critical Pre-SPE Considerations: Sample Preparation
The integrity of the final data begins with meticulous sample preparation. PUFA-CoAs are prone to rapid enzymatic turnover and oxidative degradation.
-
Metabolic Quenching : Immediately freeze-clamp tissue samples in liquid nitrogen upon collection to halt all enzymatic activity.
-
Homogenization : Keep the tissue frozen during homogenization. Grinding the frozen tissue to a fine powder under liquid nitrogen is highly recommended.
-
Extraction : Perform extraction using a mixture of organic solvents and an aqueous buffer to efficiently precipitate proteins and solubilize the amphiphilic acyl-CoAs. A common and effective mixture is acetonitrile and 2-propanol added to a homogenate in a potassium phosphate buffer.[3] All steps should be performed on ice.
Protocol: Mixed-Mode SPE for PUFA-CoA Purification
This protocol is designed for a 100 mg mixed-mode 2-(2-pyridyl)ethyl functionalized silica gel SPE cartridge. Volumes should be adjusted for cartridges of different sizes.
Materials:
-
SPE Cartridges : 2-(2-pyridyl)ethyl functionalized silica gel (100 mg).
-
Conditioning/Wash Solution : Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).
-
Elution Solution : Methanol/250 mM Ammonium Formate (4:1, v/v).
-
Sample : Supernatant from tissue extraction, acidified with glacial acetic acid (e.g., 1 mL supernatant + 0.25 mL acetic acid).[3]
-
SPE Vacuum Manifold.
-
Nitrogen Evaporator or Vacuum Concentrator.
-
Reconstitution Solvent (e.g., initial mobile phase for LC-MS analysis).
Methodology:
-
Column Conditioning:
-
Action: Pass 1 mL of the Conditioning/Wash Solution through the SPE cartridge.
-
Causality: This step serves two purposes. First, it wets the stationary phase, activating the functional groups for interaction with the analytes. Second, the acidic nature of the solution protonates the pyridyl group, preparing it for the crucial anion-exchange interaction with the phosphate groups of the CoA moiety.[3]
-
-
Sample Loading:
-
Action: Load the acidified sample supernatant onto the conditioned cartridge. Allow the sample to pass through the sorbent slowly and completely by gravity or under a gentle vacuum (flow rate of ~1 mL/min).
-
Causality: During this step, the PUFA-CoAs are retained on the sorbent via the dual mechanism of hydrophobic interactions between the acyl chain and the sorbent backbone, and ionic interactions between the negatively charged CoA phosphates and the positively charged pyridyl groups. More polar contaminants will pass through unretained.
-
-
Washing:
-
Action: Pass 1 mL of the Conditioning/Wash Solution through the cartridge.
-
Causality: This is a critical step for ensuring sample purity. The specific composition of the wash solution is aggressive enough to remove weakly bound, interfering compounds (such as salts and some phospholipids) but not so strong as to prematurely elute the dually-retained PUFA-CoAs. The continued acidic environment ensures the ionic interaction remains engaged.
-
-
Elution:
-
Action: Elute the PUFA-CoAs by passing 2 mL of the Elution Solution through the cartridge. Collect the eluate.
-
Causality: The elution solution disrupts both retention mechanisms simultaneously. The high concentration of organic solvent (methanol) disrupts the hydrophobic interactions. Concurrently, the high concentration of the formate counter-ion in the ammonium formate solution outcompetes the CoA phosphate groups for binding to the protonated pyridyl groups, thus breaking the ionic bond and releasing the PUFA-CoA from the sorbent.
-
-
Downstream Processing:
-
Action: Evaporate the collected eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Causality: This step removes the elution solvent and concentrates the purified PUFA-CoAs.
-
Action: Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., 100 µL) for downstream analysis, typically by LC-MS/MS.
-
Causality: The choice of reconstitution solvent is critical for ensuring compatibility with the analytical column and achieving good chromatographic peak shape. Using the initial mobile phase of the LC gradient is a common and effective strategy.
-
Visualizing the Workflow and Mechanisms
To better illustrate the experimental process and the underlying molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for the solid-phase extraction of PUFA-CoAs.
Caption: Dual retention mechanism of PUFA-CoAs on a mixed-mode sorbent.
Conclusion
The solid-phase extraction protocol detailed in this application note, particularly utilizing a mixed-mode sorbent, provides a robust, reliable, and high-recovery method for the purification of polyunsaturated acyl-CoAs from complex biological samples. By understanding the chemical principles behind each step—from sample preparation to the specific functions of the conditioning, wash, and elution solvents—researchers can confidently isolate these challenging yet vital metabolites. Careful execution, especially with regard to preventing oxidative degradation, is paramount. This protocol serves as a validated foundation for obtaining high-quality samples, enabling accurate downstream analysis by LC-MS/MS and ultimately fostering deeper insights into the metabolic roles of PUFA-CoAs in health and disease.
References
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., Yang, S., Kerner, J., & Hoppel, C. L. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 376(2), 275–276. [Link]
-
Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS. [Link]
-
Haynes, C. A., et al. (2012). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 53(5), 987-996. [Link]
-
Nikolova-Damyanova, B. (2019). Mechanism of Retention of Unsaturated Lipids. AOCS. [Link]
-
Honke, M., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 23-30. [Link]
-
Pérez-Gómez, A., et al. (2022). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 12(11), 1089. [Link]
-
Kagan, V. E., et al. (2017). Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis. Trends in Biochemical Sciences, 42(4), 292-307. [Link]
-
Gaspar, F. W., et al. (2021). Lipid Peroxidation Drives Liquid–Liquid Phase Separation and Disrupts Raft Protein Partitioning in Biological Membranes. The Journal of Physical Chemistry B, 125(30), 8438-8451. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsbms.jp [jsbms.jp]
- 6. researchgate.net [researchgate.net]
Investigating the Frontier of Neuronal Lipid Signaling: Applications of (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA in Neuroscience Research
Introduction: Unveiling the Significance of Very-Long-Chain Fatty Acyl-CoAs in Neuronal Health and Disease
The intricate workings of the central nervous system are critically dependent on a highly specialized lipid environment. Among the myriad of lipid molecules, very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their activated coenzyme A (CoA) esters are emerging as pivotal players in maintaining neuronal structure and function.[1][2][3] (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA, a C30:5 n-6 fatty acyl-CoA, represents a specific and largely unexplored member of this class of molecules. While direct research on this particular acyl-CoA is nascent, its structural characteristics place it at the heart of pathways governed by enzymes like Elongation of Very-Long-Chain Fatty Acids protein 4 (ELOVL4), which are essential for the synthesis of VLC-PUFAs with chain lengths of C28 and beyond.[1]
Mutations in ELOVL4 and subsequent disruption of VLC-PUFA synthesis are linked to severe neurological disorders, including Stargardt-like macular dystrophy and spinocerebellar ataxia 34, underscoring the indispensable role of these lipids in neuronal survival and signaling.[1] This technical guide provides a comprehensive overview of the potential applications of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA in neuroscience research, offering detailed protocols to investigate its role in key cellular processes.
Elucidating the Role in Neuronal Membrane Dynamics and Synaptic Function
VLC-PUFAs are integral components of neuronal membranes, influencing their fluidity, curvature, and the formation of specialized microdomains such as lipid rafts.[4][5] The incorporation of these bulky acyl chains into phospholipids can profoundly impact the function of embedded ion channels, receptors, and synaptic vesicle proteins.
Application 1.1: Investigating Incorporation into Neuronal Phospholipids and Lipid Raft Dynamics
This application focuses on determining how (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is metabolized and incorporated into complex lipids within cultured neurons and its subsequent effect on the integrity and composition of lipid rafts.
Caption: Workflow for Lipid Raft Isolation and Analysis.
-
Cell Culture and Treatment:
-
Plate primary cortical neurons from E18 rat embryos at a density of 2 x 10^6 cells per 100 mm dish.
-
Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days in vitro (DIV).
-
Prepare a stock solution of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA in a suitable solvent (e.g., ethanol).
-
Treat neurons with a final concentration of 1-10 µM (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA or vehicle control for 24-48 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into 1 mL of ice-cold detergent-free lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM EDTA, with protease and phosphatase inhibitors).
-
Homogenize the cell suspension by passing it through a 25-gauge needle 10 times.
-
-
Sucrose Density Gradient Ultracentrifugation:
-
Mix the 1 mL of cell lysate with 1 mL of 80% sucrose solution (in lysis buffer) to achieve a final concentration of 40% sucrose.
-
In an ultracentrifuge tube, carefully layer 6 mL of 30% sucrose solution on top of the 2 mL of 40% sucrose lysate mixture.
-
Carefully layer 4 mL of 5% sucrose solution on top of the 30% sucrose layer.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C in a swinging bucket rotor.
-
-
Fraction Collection and Analysis:
-
Carefully collect 1 mL fractions from the top of the gradient. Lipid rafts will be concentrated at the 5-30% sucrose interface.
-
For Western blot analysis, precipitate proteins from each fraction using trichloroacetic acid (TCA), wash with acetone, and resuspend in Laemmli sample buffer. Probe for lipid raft markers (e.g., Flotillin-1, Caveolin-1) and non-raft markers (e.g., Transferrin receptor).
-
For lipidomic analysis, extract lipids from each fraction using a modified Bligh-Dyer method and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify phospholipids containing the C30:5 acyl chain.
-
| Parameter | Recommended Condition | Rationale |
| Cell Type | Primary Cortical or Hippocampal Neurons | These cells are physiologically relevant and known to be rich in complex lipids. |
| Treatment Concentration | 1-10 µM | This range is a starting point for many fatty acid studies and should be optimized. |
| Lysis Buffer | Detergent-Free | The use of detergents can disrupt the integrity of lipid rafts. |
| Ultracentrifugation Speed | 200,000 x g | High speed is necessary to separate membrane fractions based on their buoyancy. |
Investigating the Impact on Neuronal Signaling Pathways
Long-chain acyl-CoAs are not just metabolic intermediates; they can also act as signaling molecules, modulating the activity of various enzymes and transcription factors.[6] The unique structure of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA may confer specific regulatory properties.
Application 2.1: Modulation of Acyl-CoA Thioesterase Activity
Acyl-CoA thioesterases (ACOTs) regulate the intracellular pool of acyl-CoAs.[7] ACOT7, in particular, is highly expressed in neurons and is crucial for preventing neurotoxicity by hydrolyzing long-chain acyl-CoAs.[7] Investigating whether (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is a substrate or inhibitor of ACOT7 can provide insights into its metabolic fate and potential for accumulation.
Caption: In Vitro ACOT7 Activity Assay Workflow.
-
Reagents:
-
Recombinant human ACOT7.
-
(12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA stock solution.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution: 10 mM in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of DTNB solution.
-
Add 10 µL of varying concentrations of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA (e.g., 0-100 µM final concentration).
-
Initiate the reaction by adding 30 µL of recombinant ACOT7 (e.g., 10-50 ng).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes. The rate of increase is proportional to the rate of CoA-SH release, which reacts with DTNB to form the yellow product 2-nitro-5-thiobenzoate (TNB).
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the absorbance curve.
-
Plot the reaction rate against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
-
To test for inhibition, perform the assay with a known ACOT7 substrate (e.g., Oleoyl-CoA) in the presence of varying concentrations of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA.
-
Application in Models of Neurodegenerative Disease
Given the established links between disrupted VLC-PUFA metabolism and neurodegeneration, (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is a valuable tool for studying disease mechanisms and evaluating potential therapeutic strategies.[1]
Application 3.1: Rescue Studies in ELOVL4-Deficient Neuronal Models
This application aims to determine if exogenous application of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA can rescue cellular phenotypes associated with ELOVL4 deficiency, such as increased oxidative stress, synaptic dysfunction, or apoptosis.
-
Model System:
-
Use a neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Transfect cells with shRNA constructs targeting ELOVL4 or a non-targeting control shRNA.
-
Confirm ELOVL4 knockdown by qPCR or Western blot.
-
-
Treatment and Stress Induction:
-
Treat ELOVL4-deficient and control cells with (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA (1-10 µM) or vehicle for 24 hours.
-
Induce cellular stress relevant to the neurodegenerative disease being modeled (e.g., treatment with oligomeric amyloid-beta for an Alzheimer's model, or staurosporine to induce apoptosis).
-
-
Endpoint Analysis:
-
Cell Viability: Measure cell viability using an MTT or LDH assay.
-
Oxidative Stress: Quantify reactive oxygen species (ROS) production using a fluorescent probe like DCFDA.
-
Apoptosis: Assess apoptosis by TUNEL staining or caspase-3 activity assay.
-
Synaptic Protein Expression: In primary neurons, analyze the expression levels of synaptic markers like synaptophysin or PSD-95 by Western blot or immunocytochemistry.
-
| Assay | Endpoint Measured | Rationale for ELOVL4 Deficiency |
| MTT/LDH Assay | Cell Viability/Toxicity | ELOVL4 mutations can lead to neuronal cell death. |
| DCFDA Assay | Reactive Oxygen Species (ROS) | Disrupted lipid metabolism can increase oxidative stress. |
| TUNEL/Caspase-3 Assay | Apoptosis | A common pathway for neuronal cell death in neurodegeneration. |
| Synaptic Marker Analysis | Synaptic Integrity | VLC-PUFAs are critical for synaptic structure and function.[2][3] |
Conclusion and Future Directions
(12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA stands as a promising research tool to dissect the complex roles of very-long-chain fatty acyl-CoAs in the nervous system. The protocols outlined here provide a foundational framework for investigating its metabolism, signaling functions, and therapeutic potential in models of neurological disease. Future studies should aim to explore its in vivo effects in animal models of neurodegeneration, its role in specific neuronal subtypes, and its interplay with other lipid signaling pathways. By systematically exploring the functions of this unique molecule, researchers can open new avenues for understanding and treating a range of devastating neurological disorders.
References
- Hopiavuori, B. R., et al. (2019). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in Cellular Neuroscience, 13, 45.
- Honda, A., et al. (2023). Very-long-chain fatty acids are crucial to neuronal polarity by providing sphingolipids to lipid rafts. Cell Reports, 42(10), 113195.
- Deutsch, D. G., et al. (1998). Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction. Analytical Biochemistry, 256(2), 228-234.
- Hopiavuori, B. R., et al. (2016). Very long-chain fatty acids support synaptic structure and function in the mammalian retina.
- Honda, A., et al. (2023). Very-long-chain fatty acids are crucial to neuronal polarity by providing sphingolipids to lipid rafts. Keio University.
- Hopiavuori, B. R., et al. (2015). Very long-chain fatty acids support synaptic structure and function in the mammalian retina. OCL, 23(1), D113.
- PubChem. (2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA.
- Cayman Chemical. (12Z,15Z,18Z,21Z,24Z,27Z)-Triacontahexaenoyl-CoA (C30:6(Omega-3)-CoA).
- MedchemExpress. (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA.
- Wang, Y., et al. (2025). The Effects and Mechanisms of n-3 and n-6 Polyunsaturated Fatty Acids in the Central Nervous System. Current Neuropharmacology.
- Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1–12.
- Kang, H. W., et al. (2018). Acyl Coenzyme A Thioesterase 7 Regulates Neuronal Fatty Acid Metabolism To Prevent Neurotoxicity. Molecular and Cellular Biology, 38(18), e00114-18.
- MedchemExpress. (2E,12Z,15Z,18Z,21Z,24Z,27Z)-Triacontaheptaenoyl-CoA.
- Kölker, S., et al. (2003). Evaluation of brain long-chain acylcarnitines during cerebral ischemia. Neurochemical Research, 28(3-4), 547-552.
- Wang, Y., et al. (2025). The Effects and Mechanisms of n-3 and n-6 Polyunsaturated Fatty Acids in the Central Nervous System. Semantic Scholar.
- Alvheim, A. R., et al. (2014). Interplay Between n-3 and n-6 Long-Chain Polyunsaturated Fatty Acids and the Endocannabinoid System in Brain Protection and Repair. Lipids, 49(11), 1047-1056.
- Fernandez, R. F., et al. (2021). Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging. JCI Insight, 6(11), e145322.
- Uauy, R., & Dangour, A. D. (2006). Essential fatty acids in visual and brain development. Lipids, 36(9), 885-895.
- Zhang, X., et al. (2024). Dietary N-6 Polyunsaturated Fatty Acid Intake and Brain Health in Middle-Aged and Elderly Adults. Nutrients, 16(24), 3896.
- MedchemExpress. (2E,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA.
- Alfa Chemistry. (2E,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA.
- Krishnamurthy, G., et al. (2008). Asiatic Acid, a Pentacyclic Triterpene From Centella asiatica, Is Neuroprotective in a Mouse Model of Focal Cerebral Ischemia. Journal of Neuroscience Research, 86(11), 2463-2473.
- MedchemExpress. (9Z,12Z,15Z,18Z,21Z)–Tetracosapentaenoic acid.
- PubChem. 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid.
Sources
- 1. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 2. Very long-chain fatty acids support synaptic structure and function in the mammalian retina | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 3. Very long-chain fatty acids support synaptic structure and function in the mammalian retina | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 4. Very-long-chain fatty acids are crucial to neuronal polarity by providing sphingolipids to lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl Coenzyme A Thioesterase 7 Regulates Neuronal Fatty Acid Metabolism To Prevent Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of C30:5 Fatty Acid Methyl Esters by Gas Chromatography
Abstract
This comprehensive guide details a robust methodology for the analysis of C30:5 very-long-chain polyunsaturated fatty acid methyl esters (VLC-PUFA FAMEs) using gas chromatography with flame ionization detection (GC-FID). Addressing the unique challenges posed by these high molecular weight and thermally sensitive analytes, this document provides field-proven protocols, explains the causality behind experimental choices, and offers a self-validating system for researchers, scientists, and drug development professionals. We will delve into critical aspects of sample preparation via transesterification, optimal GC column selection, injection techniques to prevent discrimination, and precise quantification strategies.
Introduction: The Significance of C30:5 Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), such as those with a 30-carbon backbone and five double bonds (C30:5), are gaining interest in biomedical and pharmaceutical research. These molecules play crucial roles in various biological processes, and their accurate quantification is essential for understanding lipid metabolism and developing novel therapeutics.[1][2] Gas chromatography (GC) is a cornerstone technique for fatty acid analysis due to its high resolution and quantitative accuracy.[3][4] However, the analysis of VLC-PUFAs is non-trivial due to their high boiling points and susceptibility to thermal degradation.
The first critical step in GC analysis of fatty acids is their conversion into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs).[5][6] This derivatization, typically achieved through transesterification, is paramount for successful chromatographic separation.[7][8] This guide provides a validated workflow to ensure reproducible and accurate results for C30:5 FAME analysis.
Principle of the Method: A Self-Validating Workflow
The accurate quantification of C30:5 fatty acids is contingent on a meticulously executed workflow, from initial sample handling to final data interpretation. Each step is designed to minimize analyte loss and discrimination, ensuring the final result is a true representation of the original sample composition. The overall process involves lipid extraction, conversion of fatty acids to FAMEs, and subsequent separation and detection by GC-FID.
Part 1: Sample Preparation Protocol - Acid-Catalyzed Transesterification
Expertise & Experience: Fatty acids in biological matrices are typically present as triglycerides or phospholipids, which are not volatile enough for GC analysis.[7] Derivatization to FAMEs is essential to decrease their polarity and boiling points, enabling their passage through the GC column.[3] Acid-catalyzed transesterification using reagents like methanolic HCl or boron trifluoride (BF3)-methanol is a robust and widely used method.[3][5] We will detail a protocol using methanolic HCl, which can be prepared in the lab or purchased commercially.
Trustworthiness: This protocol incorporates an internal standard at the very beginning. The use of an internal standard, a compound not naturally present in the sample (e.g., C17:0 or a stable isotope-labeled analog), is critical for accurate quantification.[9][10] It corrects for any variability or sample loss during the multi-step preparation and analysis process, ensuring the method's reproducibility.[9][11]
Detailed Step-by-Step Protocol: Transesterification
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the lipid extract or oil into a screw-cap glass tube with a PTFE-lined cap.
-
Add a known amount of an internal standard (IS) solution (e.g., Heptadecanoic acid, C17:0 methyl ester) to the tube. The amount of IS should be chosen to be within the concentration range of the C30:5 FAME.[10]
-
-
Reagent Addition:
-
Add 2 mL of n-heptane to dissolve the lipid sample.
-
Add 2 mL of 2% methanolic hydrochloric acid. This can be prepared by carefully adding acetyl chloride to anhydrous methanol.[8]
-
-
Reaction:
-
Securely cap the tube and vortex vigorously for 30 seconds.
-
Place the tube in a heating block or water bath set to 80°C for 1-2 hours. Periodically vortexing the mixture can improve reaction efficiency.
-
-
Extraction of FAMEs:
-
Allow the reaction tube to cool to room temperature.
-
Add 1-2 mL of a 6% sodium carbonate (Na2CO3) solution in water to neutralize the acidic catalyst.
-
Vortex thoroughly for 1 minute to ensure complete neutralization and to extract the FAMEs into the organic phase.[12]
-
Centrifuge the tube at a low speed (e.g., 2000 rpm) for 5 minutes to achieve a clean phase separation.
-
-
Sample Collection:
-
Carefully transfer the upper organic layer (heptane), which contains the FAMEs, to a clean autosampler vial for GC analysis. A Pasteur pipette is suitable for this transfer. Be careful not to disturb the lower aqueous layer.
-
Part 2: Gas Chromatography (GC) Analysis Protocol
Expertise & Experience: The successful separation and detection of C30:5 FAMEs hinge on the precise configuration of the GC system. Due to their very high boiling points, special attention must be paid to the injector, column, and temperature program to prevent analyte discrimination and ensure sharp, symmetrical peaks.
Instrumentation and Key Considerations
-
Gas Chromatograph: A system equipped with a capillary injector and a Flame Ionization Detector (FID) is required.
-
Injector: The injection technique is one of the most critical steps for analyzing high-boiling point compounds.[13]
-
Causality: Standard split injection can cause discrimination, where less volatile compounds (like C30:5 FAMEs) are not transferred to the column as efficiently as more volatile ones.[13]
-
Recommendation: Splitless injection is highly recommended for this analysis. This technique ensures that nearly the entire sample is transferred to the column, which is crucial for both trace analysis and preventing discrimination against high-boiling analytes.[14][15] An even better, though less common, alternative is on-column injection , which deposits the sample directly onto the column, completely eliminating inlet discrimination.[13][16]
-
Injector Temperature: A high injector temperature (e.g., 250-300°C) is necessary to ensure the complete and rapid vaporization of C30:5 FAMEs.[14][17]
-
-
GC Column: The choice of stationary phase is paramount for separating complex mixtures of FAMEs.
-
Causality: FAMEs are best separated on polar stationary phases. Non-polar columns separate primarily by boiling point, which can lead to co-elution of FAMEs with different degrees of unsaturation.[18] Highly polar phases provide selectivity based on both carbon chain length and the number of double bonds.[4][18]
-
Recommendation: A highly polar biscyanopropyl polysiloxane (e.g., HP-88, SP-2560) or a polyethylene glycol (PEG) wax-type (e.g., DB-WAX, Omegawax) capillary column is essential.[3][4][18] A longer column (e.g., 60-100 m) will provide the necessary resolution to separate C30:5 from other closely eluting FAMEs.[18][19]
-
-
Detector: The Flame Ionization Detector (FID) is the detector of choice for FAME quantification.
-
Causality: The FID offers excellent linearity and a uniform response factor for hydrocarbons, making it ideal for quantifying FAMEs over a wide concentration range.[20] While Mass Spectrometry (MS) is superior for identification, FID is robust and reliable for routine quantification.
-
Detector Temperature: The FID temperature should be set higher than the final oven temperature (e.g., 280-300°C) to prevent condensation of the analytes.[21]
-
Detailed GC Method Parameters
The following table outlines a validated starting point for the GC method. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale & Causality |
| Column | HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness | Highly polar phase for resolving PUFAs; long length for high efficiency.[18][19] |
| Carrier Gas | Helium or Hydrogen | Hydrogen provides faster analysis and higher efficiency at optimal flow rates. |
| Flow Rate | Constant flow, ~1.0-1.5 mL/min (Helium) | Maintains optimal separation efficiency throughout the temperature program. |
| Injection Mode | Splitless | Prevents discrimination against high-boiling C30:5 FAMEs.[14][15] |
| Injection Volume | 1 µL | A standard volume that avoids column overload in splitless mode. |
| Injector Temp. | 270°C | Ensures rapid and complete vaporization of VLC-PUFA FAMEs.[14] |
| Splitless Hold Time | 1.0 min | Sufficient time for sample transfer to the column before the split vent opens.[16] |
| Oven Program | Initial: 120°C, hold 3 min | Allows for solvent focusing at the head of the column. |
| Ramp 1: 4°C/min to 200°C, hold 10 min | Gradual ramp to separate a wide range of FAMEs.[22] | |
| Ramp 2: 2°C/min to 240°C, hold 10 min | Slower ramp to resolve very-long-chain and highly unsaturated FAMEs.[22] | |
| Detector | Flame Ionization Detector (FID) | Robust, linear, and ideal for quantification of hydrocarbons.[20] |
| Detector Temp. | 280°C | Prevents analyte condensation and ensures a stable signal.[21] |
| H2 Flow | 30 mL/min | Typical setting for FID operation. |
| Air Flow | 300 mL/min | Typical setting for FID operation. |
| Makeup Gas (N2) | 25 mL/min | Improves peak shape and detector response. |
Part 3: Data Analysis, Identification, and Quantification
Trustworthiness: A robust analytical method requires a sound data analysis strategy. Peak identification should be confirmed using authentic reference standards.[23][24] Quantification must be performed relative to the internal standard added at the beginning of the sample preparation.
-
Peak Identification: The primary method for identifying FAMEs is by comparing their retention times with those of a known, high-purity FAME standard mixture (e.g., a 37-component FAME mix).[13][20] The C30:5 FAME may require a specific, individual standard for unambiguous identification.
-
Quantification: The concentration of the C30:5 FAME is calculated using the internal standard method. The area of the C30:5 FAME peak is compared to the area of the internal standard peak.
-
Calculation:
-
First, a Response Factor (RF) is determined by analyzing a standard containing known concentrations of both the C30:5 FAME and the internal standard.
-
RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)
-
Then, for the unknown sample, the concentration is calculated:
-
Conc_Analyte = (Area_Analyte / Area_IS) * (Conc_IS / RF)
-
This approach ensures that any variations in injection volume or detector response are normalized, leading to highly accurate and precise quantitative results.[9]
-
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Instrumental drift, sample matrix effects, or degradation of consumables can impact results.[25][26]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column; Column contamination. | Use a deactivated glass wool liner; Trim the first few cm of the column; Bake out the column. |
| Broad Peaks for C30:5 | Injector temperature too low; Slow sample transfer in splitless mode. | Increase injector temperature incrementally (e.g., to 280-300°C).[14] Optimize splitless hold time. |
| Low or No Signal for C30:5 | Discrimination in the injector; Thermal degradation of the analyte. | Confirm use of splitless or on-column injection.[14] Ensure oven temperature does not exceed the column's maximum limit. Use a milder temperature program if possible. |
| Ghost Peaks | Carryover from previous injection; Septum bleed; Contamination during sample prep. | Run a solvent blank after a concentrated sample. Use high-quality, low-bleed septa. Ensure all glassware and solvents are clean.[27] |
| Irreproducible Results | Inconsistent injection volume (manual); Leaks in the system; Inaccurate addition of internal standard. | Use an autosampler for injections. Perform a leak check on the GC system. Use a calibrated pipette for adding the internal standard. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the challenging analysis of C30:5 FAMEs by gas chromatography. By understanding the causality behind each step—from the necessity of derivatization to the critical choices in GC column and injection technique—researchers can implement a self-validating and robust method. Adherence to these detailed protocols will enable the generation of accurate, reproducible, and trustworthy data, empowering advancements in lipid-related research and development.
References
-
ACS Publications. (2020, March 5). Microwave-Assisted Transesterification of Cooking Oils and GC–MS Determination of Their Fatty Acid Constituents: A Research-Based Integrated Lab Experiment. [Link]
-
AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]
-
Scholars Research Library. (n.d.). A simplified approach to transesterification for GC-MS analysis in Jatropha curcas. [Link]
-
PubMed. (n.d.). Selection of direct transesterification as the preferred method for assay of fatty acid content of microalgae. [Link]
-
YouTube. (2025, July 1). How Can You Determine Fatty Acid Composition Using Gas Chromatography? - Chemistry For Everyone. [Link]
-
ResearchGate. (2025, August 5). Quantification of long chain polyunsaturated fatty acids by gas chromatography - Evaluation of factors affecting accuracy. [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]
-
Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]
-
GL Sciences. (n.d.). Injection techniques for GC. [Link]
-
Agilent Technologies. (2010, May 11). Techniques for Making Your GC Analysis More Repeatable Reproducible Repeatable, Reproducible and Robust. [Link]
-
Phenomenex. (2025, June 17). GC Injection Techniques for Accurate Chromatography. [Link]
-
ResearchGate. (2025, August 6). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. [Link]
-
PubMed. (2024, February 6). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. [Link]
-
MDPI. (n.d.). Effects of Roasting Conditions on the Quality of Sesame Oil: Sensory Profiles, Volatile Components, Fatty Acids and Oxidative Stability. [Link]
-
Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]
-
PubMed. (n.d.). Gas chromatographic analysis of fatty acid methyl esters. [Link]
-
PubMed. (n.d.). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. [Link]
-
Nofima. (n.d.). A Validated GC-FID Method for Determination of Very Long-Chain Polyunsaturated Fatty Acids (C24–C30 n − 3) in Triglyceride Fish Oils. [Link]
-
NIH. (2024, August 5). Impact of internal standard selection on measurement results for long chain fatty acids in blood. [Link]
-
LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
-
Agilent Technologies. (2024, October 8). Analysis of 37 Fatty Acid Methyl Esters on Agilent 8890 GC Using FID and LUMA Detectors. [Link]
-
LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. [Link]
-
ResearchGate. (2025, August 7). Evaluation of New Stationary Phases for the Separation of Fatty Acid Methyl Esters. [Link]
-
Unknown Source. (n.d.). Lecture 5: Gas Chromatography Injection. [Link]
-
ResearchGate. (n.d.). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. [Link]
-
Semantic Scholar. (n.d.). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. [Link]
-
uHPLCs. (n.d.). Fatty Acid Reference Standards for HPLC Testing. [Link]
-
MDPI. (n.d.). Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID). [Link]
-
Agilent Technologies. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. [Link]
-
ResearchGate. (2025, August 7). Evaluation of New Stationary Phases for the Separation of Fatty Acid Methyl Esters. [Link]
-
NIH. (n.d.). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. [Link]
-
PubMed Central. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]
-
NIH. (2017, June 22). Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy. [Link]
-
ResearchGate. (2025, August 6). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
Eurofins USA. (2024, January 19). The Essential Guide to Fatty Acid Analysis. [Link]
-
Jianhai Du Lab @ West Virginia University. (n.d.). NIH Public Access. [Link]
-
AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography. [Link]
Sources
- 1. nofima.com [nofima.com]
- 2. jianhaidulab.com [jianhaidulab.com]
- 3. gcms.cz [gcms.cz]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 5. aocs.org [aocs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. gcms.cz [gcms.cz]
- 16. glsciences.eu [glsciences.eu]
- 17. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 18. benchchem.com [benchchem.com]
- 19. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. 脂质标准 [sigmaaldrich.com]
- 24. uhplcs.com [uhplcs.com]
- 25. Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. drawellanalytical.com [drawellanalytical.com]
- 27. aelabgroup.com [aelabgroup.com]
Application Notes and Protocols for the Handling and Storage of Unsaturated Fatty Acyl-CoAs
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the proper handling and storage conditions for unsaturated fatty acyl-CoAs. Adherence to these protocols is critical for maintaining the structural integrity and biological activity of these vital yet labile molecules, ensuring the reliability and reproducibility of experimental results.
Foundational Principles: The Challenge of Instability
Unsaturated fatty acyl-CoAs are thioester derivatives of fatty acids that play a central role in numerous metabolic pathways, including β-oxidation, lipid biosynthesis, and cellular signaling.[1][2] Their defining feature, the presence of one or more double bonds in the fatty acyl chain, renders them highly susceptible to degradation through oxidation and hydrolysis.[3] Understanding the mechanisms behind this instability is paramount to their successful application in research.
Oxidative Degradation
The double bonds in the acyl chain are prone to attack by reactive oxygen species (ROS), leading to the formation of lipid hydroperoxides. This process, known as lipid peroxidation, can alter the structure and function of the molecule. The rate of oxidation increases with the degree of unsaturation; for instance, linoleate (18:2) is significantly more susceptible to oxidation than oleate (18:1).[3] Factors such as exposure to air (oxygen), light, and transition metals can catalyze this degradation.[4][5]
Hydrolytic Cleavage
The thioester bond linking the fatty acid to coenzyme A is susceptible to hydrolysis, which can be catalyzed by enzymes (acyl-CoA thioesterases) or occur spontaneously, particularly at non-optimal pH and elevated temperatures.[3][6] This cleavage results in the formation of a free fatty acid and coenzyme A, rendering the molecule inactive in most enzymatic reactions that require the activated acyl-CoA form. Acyl-CoAs are known to be unstable in aqueous solutions, with stability decreasing as the fatty acid chain length increases.[7]
Recommended Storage Conditions for Long-Term Stability
Proper storage is the cornerstone of preserving the integrity of unsaturated fatty acyl-CoAs. The primary goal is to minimize exposure to factors that promote degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -80°C for long-term storage; -20°C for short-term storage. | Low temperatures significantly reduce the rates of both oxidative and hydrolytic degradation.[8][9] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing lipid peroxidation.[5] |
| Form | Store as a lyophilized powder or in an appropriate organic solvent. | Avoids the presence of water, which can lead to hydrolysis of the thioester bond.[7] |
| Light | Protect from light by using amber vials or storing in the dark. | Light can promote the formation of free radicals, initiating oxidative chain reactions.[4] |
Step-by-Step Protocols for Handling and Preparation of Solutions
Meticulous handling techniques are crucial to prevent degradation during experimental use. The following protocols provide a framework for the proper handling and preparation of unsaturated fatty acyl-CoA solutions.
Protocol for Reconstitution of Lyophilized Powder
This protocol outlines the steps for dissolving lyophilized unsaturated fatty acyl-CoA powder to create a stock solution.
-
Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which could introduce water and lead to hydrolysis.
-
Solvent Selection: Reconstitute the powder in an appropriate organic solvent. Anhydrous solvents such as ethanol, methanol, or a mixture of chloroform and methanol are suitable choices.[7] For subsequent use in aqueous biological systems, a minimal amount of organic solvent should be used to dissolve the acyl-CoA, which can then be diluted into the aqueous buffer.
-
Inert Atmosphere: If possible, perform the reconstitution under a stream of inert gas (argon or nitrogen) to minimize exposure to oxygen.
-
Vortexing: Gently vortex the solution to ensure complete dissolution. Avoid vigorous shaking, which can introduce oxygen into the solution.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber glass vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation of the entire stock.
-
Storage: Store the aliquots at -80°C under an inert atmosphere.
Quantification of Unsaturated Fatty Acyl-CoAs
Accurate quantification is essential for reliable experimental outcomes. Due to their instability, quantification should be performed promptly after sample preparation.
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures the absorbance of the adenine ring of Coenzyme A at 260 nm. | Simple, rapid, and widely accessible. | Lacks specificity; other nucleotides will interfere. Not suitable for complex biological samples. |
| High-Performance Liquid Chromatography (HPLC) | Separates acyl-CoAs based on their physicochemical properties, followed by UV or mass spectrometry detection. | High specificity and can resolve different acyl-CoA species. | Requires specialized equipment and expertise. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides high sensitivity and specificity for the detection and quantification of a wide range of acyl-CoAs. [1][2][7] | Considered the gold standard for acyl-CoA analysis due to its robustness and applicability for quantification. [1][2] | Requires sophisticated instrumentation and extensive method development. |
Troubleshooting and Best Practices
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is critical to prevent degradation from repeated temperature fluctuations.
-
Use High-Quality Reagents: Employ high-purity, anhydrous solvents and freshly prepared buffers to minimize contaminants that could accelerate degradation.
-
Inert Handling: Whenever possible, handle unsaturated fatty acyl-CoAs under an inert atmosphere to protect against oxidation.
-
Control Experiments: When working with these molecules for the first time or in a new assay system, it is advisable to perform control experiments to assess their stability under your specific experimental conditions.
-
Visual Inspection: Visually inspect solutions for any signs of precipitation, which could indicate poor solubility or degradation.
By adhering to these detailed application notes and protocols, researchers can significantly enhance the stability and integrity of their unsaturated fatty acyl-CoA samples, leading to more accurate and reproducible scientific findings.
References
-
Chen, L., et al. (2013). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. [Link]
-
Ferdouse, A., et al. (2018). Chromatographic methods for the determination of acyl-CoAs. Semantic Scholar. [Link]
-
Ferdouse, A., et al. (2018). Chromatographic methods for the determination of acyl-CoAs. ResearchGate. [Link]
-
Lehninger, A. L., et al. Fatty Acid Degradation. [Link]
-
International Olive Council. DETERMINATION OF TRANS UNSATURATED FATTY ACIDS BY. [Link]
-
Arts, M. T., et al. (2016). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. PMC. [Link]
-
Li, N., et al. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. PMC. [Link]
-
Biochemistry Club. Metabolism of Lipids → Oxidation of Unsaturated Fatty acids. [Link]
-
Orhan, F., et al. (2021). Effect of storage temperature and time on the fatty acids and nutritional quality of the commercial mussel (Mytilus galloprovincialis). PMC. [Link]
-
Camacho-Rodríguez, J., et al. (2020). Influence of storage conditions on the fatty acid content loss in.... ResearchGate. [Link]
-
Smet, E., et al. (2019). (PDF) The effect of fatty acid profile on the stability of non-traditional and traditional plant oils. [Link]
-
Zhang, Y., et al. (2023). Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation. MDPI. [Link]
-
Adeva-Andany, M. M., et al. (2019). The Physiological and Pathological Role of Acyl-CoA Oxidation. MDPI. [Link]
-
Jack Westin. Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content. [Link]
-
Li, N., et al. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers. [Link]
-
Choe, E., & Min, D. B. (2019). the effect of fatty acid profile on the stability of nontraditional and traditional plant oils. [Link]
-
O'Brien, R. D. Storage, Handling, and Transport of Oils and Fats. [Link]
-
Slawson, V., & Mead, J. F. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. ResearchGate. [Link]
-
Li, L. O., et al. (2007). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. PMC. [Link]
-
Vaskó, D., et al. (2024). Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils. MDPI. [Link]
-
AMRESCO. The SOLUTION for All of Your Buffer Needs. [Link]
-
Tong, L. (2017). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. PMC. [Link]
-
Kulkarni, A. A., et al. (2014). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. ResearchGate. [Link]
-
Lands, W. E. (1992). Discriminations among unsaturated fatty acids. PubMed. [Link]
-
AOCS. (2019). Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. [Link]
-
Martin, C. E., et al. (2007). Regulation of long chain unsaturated fatty acid synthesis in yeast. PubMed. [Link]
-
Clark, J. buffer solutions. Chemguide. [Link]
-
Lee, Y. S., et al. (2019). Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products. MDPI. [Link]
-
da Silva, A. F., et al. (2016). Heat Treatment and Thirty-Day Storage Period Do Not Affect the Stability of Omega-3 Fatty Acid in Brown Flaxseed ( Linum Usitatissimum ) Whole Flour. ResearchGate. [Link]
- Lightford, D. A., et al. (2011). Process for separating saturated and unsaturated fatty acids.
-
Rogers, M. A. (2015). Challenges of Utilizing Healthy Fats in Foods. PMC. [Link]
Sources
- 1. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Challenges of Utilizing Healthy Fats in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of fatty acid profile on the stability of non-traditional and traditional plant oils | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of storage temperature and time on the fatty acids and nutritional quality of the commercial mussel (Mytilus galloprovincialis) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA in Solution
Welcome to the technical support center for handling highly unsaturated long-chain acyl-CoAs. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions concerning the stability of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA. Given its five double bonds, this molecule is exceptionally prone to oxidation, which can compromise experimental integrity. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to ensure the stability and reliability of this critical reagent.
Section 1: Understanding the Core Problem - The Chemistry of Degradation
Q1: What makes (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA so unstable, and what are the primary causes of its degradation?
A1: The instability of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA stems directly from its chemical structure. It is a polyunsaturated fatty acyl-CoA (PUFA-CoA), and its long acyl chain contains five cis double bonds. These double bonds are the primary sites of chemical degradation through three main pathways:
-
Oxidation (Lipid Peroxidation): This is the most significant and rapid degradation pathway. The methylene groups located between the double bonds have weakened C-H bonds, making them highly susceptible to attack by reactive oxygen species (ROS). This initiates a destructive free-radical chain reaction that can propagate through your sample, generating a heterogeneous mixture of oxidized byproducts and rapidly consuming the active molecule.[1][2][3] This process, if unchecked, is the leading cause of inconsistent results and loss of biological activity.
-
Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A is susceptible to cleavage by water. This hydrolysis is significantly accelerated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[4][5] While slower than oxidation for PUFAs, hydrolysis leads to the formation of the free fatty acid and Coenzyme A, rendering the molecule inactive in most enzymatic assays.
-
Enzymatic Degradation: Biological samples (cell lysates, tissue homogenates) contain enzymes called acyl-CoA thioesterases (ACOTs) that are specifically designed to hydrolyze the thioester bond.[4][6] If proper precautions are not taken during sample preparation, these enzymes can rapidly degrade the PUFA-CoA.
The diagram below illustrates the free-radical chain reaction of lipid peroxidation, the primary threat to your PUFA-CoA's integrity.
Caption: The free radical chain reaction of lipid peroxidation.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems that indicate probable degradation of your (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA.
| Issue / Observation | Probable Cause(s) | Recommended Solutions & Actions |
| Inconsistent or non-reproducible results in enzyme assays. | Oxidation or Hydrolysis: The concentration of active PUFA-CoA is changing between experiments or even during a single experiment. | 1. Verify Stock Integrity: Prepare a fresh stock solution from powder. If using a previously made stock, discard it.2. Work Fresh: Prepare working dilutions immediately before use from a frozen, antioxidant-protected stock. Do not store aqueous dilutions.[7]3. Buffer Control: Ensure your assay buffer is within the optimal pH range of 4.0-6.8 to minimize hydrolysis.[4] Degas the buffer thoroughly before use.4. Add Antioxidant: Consider adding a compatible antioxidant (e.g., 10-50 µM BHT) directly to your assay buffer.[1] |
| Poor peak shape or low signal intensity during LC-MS/MS analysis. | Oxidation & Adsorption: Oxidation creates multiple byproducts, reducing the main peak's intensity. The amphipathic nature of acyl-CoAs can cause adsorption to plasticware and column materials. | 1. Use Antioxidant in Solvent: Reconstitute your dried sample in a solvent (e.g., methanol) containing an antioxidant (e.g., 50 µM BHT) just before injection.[4][8]2. Keep Autosampler Cool: Set your autosampler temperature to 4°C to slow degradation while samples are queued.3. Minimize Plastic Contact: Use glass or Teflon vials and inserts. If using pipette tips, use low-retention tips and work quickly.[1][9]4. Optimize Chromatography: Use an appropriate column (e.g., C18) and consider adding an ion-pairing agent to the mobile phase to improve peak shape.[4] |
| Stock solution appears cloudy or has a precipitate after thawing. | Hydrolysis or Poor Solubility: The free fatty acid resulting from hydrolysis is less soluble in aqueous solutions than the acyl-CoA ester and may precipitate. | 1. Solvent Choice is Key: For long-term storage, stock solutions should be made in a high-purity organic solvent like methanol or ethanol, not aqueous buffers.[8]2. Discard and Remake: Do not attempt to use a cloudy or precipitated solution. This is a clear sign of significant degradation. Prepare a fresh stock solution. |
Section 3: Proactive Prevention - Protocols and Best Practices
Success in working with (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA relies on preventing degradation from the moment you receive the compound.
FAQ 1: What is the absolute best way to prepare and store a stock solution?
A1: The goal is to minimize exposure to oxygen, water, and light. Follow this protocol rigorously.
Protocol 1: Preparation of a Stabilized Stock Solution
-
Materials:
-
(12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA (powder)
-
High-purity methanol (or ethanol), HPLC-grade or higher
-
Butylated hydroxytoluene (BHT)
-
Inert gas (high-purity argon or nitrogen)
-
Glass syringe (gas-tight)
-
Amber glass vials with Teflon-lined screw caps
-
-
Procedure:
-
Prepare Antioxidant Solvent: Create a 1 mg/mL (approx. 4.5 mM) stock of BHT in methanol. From this, prepare your final solvent: methanol containing 50-100 µM BHT.
-
Equilibrate: Allow the vial of powdered PUFA-CoA to come to room temperature before opening to prevent water condensation.
-
Inert Atmosphere: Gently flush the vial containing the powder with argon or nitrogen for 30-60 seconds.
-
Dissolution: Using a glass syringe, add the appropriate volume of the BHT-containing methanol to achieve your desired stock concentration (e.g., 1-5 mM). Mix gently by inversion until fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber glass vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.
-
Final Purge & Storage: Before sealing each aliquot, flush the headspace of the vial with inert gas. Seal tightly with the Teflon-lined cap.
-
Store: Place the aliquots in a labeled box and store at -80°C for long-term stability.[1][5]
-
FAQ 2: How should I handle the molecule during an experiment?
A2: Maintain the protective measures established during storage throughout your experimental workflow.
Workflow: Handling PUFA-CoA in a Typical Enzyme Assay
Caption: A generalized workflow for handling PUFA-CoA samples.
Section 4: Quantitative Data and Reference Tables
Table 1: Comparison of Common Antioxidants for Lipid Stabilization
This table provides a summary of common antioxidants. The choice depends on the solvent system and downstream application. Lower IC50 values indicate higher antioxidant activity.[1]
| Antioxidant | Type | Typical Concentration | Solubility | Key Considerations |
| Butylated Hydroxytoluene (BHT) | Phenolic / Radical Scavenger | 20 - 200 µM | Lipid / Organic Solvents | Excellent for stock solutions. Low cost and highly effective.[1] May interfere with some biological assays at high concentrations. |
| Vitamin E (α-Tocopherol) / Trolox | Phenolic / Radical Scavenger | 10 - 100 µM | Lipid / Organic Solvents (Trolox is water-soluble) | Natural antioxidant that protects membranes from oxidation.[10] Trolox is a water-soluble analog often used in aqueous assays.[11] |
| Ascorbic Acid (Vitamin C) | Reducing Agent | 50 - 500 µM | Water | Water-soluble. Can regenerate oxidized Vitamin E.[10] Can act as a pro-oxidant in the presence of metal ions (Fe, Cu). Use with caution. |
| Glutathione (GSH) | Thiol / Reducing Agent | 1 - 5 mM | Water | An important endogenous antioxidant.[10][12] Can be added to buffers for cell-based assays to mimic intracellular conditions. |
Table 2: Recommended Storage Conditions for (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
| Format | Solvent | Temperature | Atmosphere | Max. Duration | Key Rationale |
| Long-Term Stock | Methanol or Ethanol (+BHT) | -80°C | Inert Gas (Argon/Nitrogen) | >1 year | Minimizes all forms of chemical degradation (oxidation, hydrolysis).[1][5][13] |
| Short-Term Stock | Methanol or Ethanol (+BHT) | -20°C | Inert Gas (Argon/Nitrogen) | < 1 month | Acceptable for short periods, but -80°C is strongly preferred for PUFAs.[9] |
| Working Dilution | Aqueous Buffer (pH 4.0-6.8) | 0 - 4°C (On Ice) | Degassed | Use Immediately (< 1 hour) | Aqueous solutions are highly prone to both hydrolysis and oxidation.[4][8] Stability is very limited. |
| Dry Powder | N/A | ≤ -20°C | Original Sealed Vial | As per manufacturer | Highly hygroscopic; prone to rapid oxidation upon opening. Should be dissolved and stored as a stock solution promptly after opening.[9] |
References
-
Pérez-Figueroa, R. A., & Soltero-García, J. F. (2018). Molecular mechanisms of action and health benefits of polyunsaturated fatty acids. Journal of the American College of Nutrition, 37(5), 427-440. [Link]
-
Calder, P. C. (2020). Oxidation of polyunsaturated fatty acids to produce lipid mediators. Biochimie, 178, 100-110. [Link]
-
Wikipedia. (2024). Antioxidant. Wikipedia. [Link]
-
Pratt, D. A., & Valgimigli, L. (2021). Lipid Peroxidation and Antioxidant Protection. Antioxidants, 10(9), 1386. [Link]
-
Animated biology with arpan. (2020). Oxidation of unsaturated fatty acid (PUFA and MUFA oxidation). YouTube. [Link]
-
Osmundsen, H. (1988). β-Oxidation of polyunsaturated fatty acids. Biochemical Society Transactions, 16(3), 420-422. [Link]
-
Jack Westin. (n.d.). Oxidation Of Fatty Acids. Jack Westin MCAT Content. [Link]
-
ResearchGate. (2015). What solvent can I use to prepare stock solution of long chain unsaturated fatty acyl coa?. ResearchGate. [Link]
-
Twining, C. W., et al. (2016). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. PLOS ONE, 11(8), e0160497. [Link]
-
Amorati, R., & Valgimigli, L. (2024). Analysis of the Efficiency of Antioxidants in Inhibiting Lipid Oxidation in Terms of Characteristic Kinetic Parameters. International Journal of Molecular Sciences, 25(10), 5263. [Link]
-
Boadi, W. Y., et al. (2015). Flavonoids Reduce Lipid Peroxides and Increase Glutathione Levels in Pooled Human Liver Microsomes (HLMs). Journal of Toxicology, 2015, 895396. [Link]
-
Rekka, E. A., et al. (2002). Novel Potent Inhibitors of Lipid Peroxidation with Protective Effects against Reperfusion Arrhythmias. Journal of Medicinal Chemistry, 45(3), 603-611. [Link]
-
Petan, T. (2022). Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death. Frontiers in Cell and Developmental Biology, 10, 1031885. [Link]
-
O'Brien, R. D. (2008). Storage, Handling, and Transport of Oils and Fats. In Fats and Oils (pp. 351-365). CRC Press. [Link]
-
Wu, H., et al. (2014). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PLOS ONE, 9(10), e111224. [Link]
-
Hunt, M. C., & Alexson, S. E. H. (2002). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Trends in Endocrinology & Metabolism, 13(9), 372-376. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Antioxidant - Wikipedia [en.wikipedia.org]
- 11. anhuphys.biol.uoa.gr [anhuphys.biol.uoa.gr]
- 12. Flavonoids Reduce Lipid Peroxides and Increase Glutathione Levels in Pooled Human Liver Microsomes (HLMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of a Very-Long-Chain Polyunsaturated Acyl-CoA
An Application Scientist's Guide to (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
Welcome to the technical support resource for (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA. As Senior Application Scientists, we understand that working with novel and complex biochemicals presents unique challenges. This guide is designed to provide you with expert, field-proven insights into the solubility and handling of this specific very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), ensuring the integrity and reproducibility of your experiments.
Introduction: Understanding the Molecule
(12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA (which we will refer to as C30:5-CoA for brevity) is an amphipathic molecule, meaning it possesses both a hydrophilic (water-loving) Coenzyme A head and an extremely long, hydrophobic (water-fearing) 30-carbon acyl tail with five double bonds.[1][2] This dual nature is the primary reason for its poor solubility in aqueous buffers. Due to their detergent-like properties, these molecules tend to self-assemble into micelles in aqueous solutions when their concentration exceeds a certain threshold, known as the critical micelle concentration (CMC).[3][4] Furthermore, the polyunsaturated acyl chain is highly susceptible to oxidation, which can compromise sample integrity and lead to inconsistent results.[5]
This guide provides direct answers to common problems and fundamental questions, empowering you to move forward with your research confidently.
Frequently Asked Questions (FAQs)
Q1: What exactly is (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA (C30:5-CoA)?
C30:5-CoA is a biologically activated form of a 30-carbon polyunsaturated fatty acid.[6][7] Acyl-CoAs are critical metabolic intermediates involved in numerous cellular processes, including lipid synthesis, energy production through β-oxidation, and protein acylation.[4][8] The very-long-chain nature of C30:5-CoA suggests its involvement in specialized biological pathways.
Q2: Why is C30:5-CoA so difficult to dissolve in my aqueous assay buffer?
The difficulty arises from its pronounced amphipathic structure. The 30-carbon acyl chain is exceptionally hydrophobic, dominating the molecule's behavior in water. In an attempt to minimize the unfavorable interaction between the hydrophobic tails and water, the molecules aggregate, leading to low monomeric solubility. Saturated long-chain fatty acids like palmitate (16 carbons) already show a tendency to aggregate at concentrations below 1 µM; a 30-carbon chain is significantly more hydrophobic.[9]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
The Critical Micelle Concentration (CMC) is the concentration of an amphipathic molecule above which spherical aggregates called micelles begin to form.[10] Below the CMC, the molecules exist primarily as monomers in solution. Above the CMC, any additional molecules added will preferentially form micelles rather than increasing the monomer concentration.[10]
This is critically important because most enzymes and binding proteins recognize the monomeric form of the acyl-CoA.[11][12] If your total C30:5-CoA concentration is above its CMC, the actual concentration of available substrate for your reaction will be much lower and remain constant, leading to inaccurate kinetic data and misleading results. The CMC for long-chain acyl-CoAs is influenced by chain length, pH, temperature, and ionic strength of the buffer.[11][12][13]
Troubleshooting Guide: From Precipitate to Productive Experiments
This section addresses specific issues you may encounter in the lab.
Issue 1: My solid C30:5-CoA powder will not dissolve in my aqueous buffer.
-
Probable Cause: Direct dissolution of very-long-chain acyl-CoAs in aqueous media is nearly impossible due to their hydrophobicity.
-
Solution: Prepare a Concentrated Organic Stock Solution. You must first dissolve the C30:5-CoA in a water-miscible organic solvent.
-
Recommended Solvents: High-purity Dimethyl Sulfoxide (DMSO) or Ethanol are standard choices for creating stock solutions of hydrophobic compounds.[14] Methanol has also been shown to be effective for acyl-CoA extraction and can provide good stability.[15]
-
Protocol: Follow the step-by-step workflow for preparing a working solution. Gentle warming (to 37°C) or brief sonication can aid dissolution in the organic solvent.[14]
-
Issue 2: The compound precipitates immediately when I add my organic stock to the aqueous buffer.
-
Probable Cause: This is a classic solubility crash. The C30:5-CoA molecules, once forced from the favorable organic solvent into the unfavorable aqueous environment, rapidly aggregate and precipitate. This is often exacerbated by the final concentration of the organic solvent being too low to act as a co-solvent.
-
Solutions & Preventative Measures:
-
Control Final Organic Solvent Concentration: For many biological assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.1%, to prevent artifacts or toxicity.[14] However, a slightly higher concentration (if tolerated by your system) can act as a co-solvent and improve solubility. Always run a vehicle control with the same final solvent concentration.
-
Use a Carrier Protein: Bovine Serum Albumin (BSA) is frequently used to bind fatty acids and their CoA esters, effectively chaperoning them in solution and preventing aggregation. Prepare your aqueous buffer containing fatty-acid-free BSA (typically 0.01-0.1%) before adding the C30:5-CoA stock.
-
Incorporate a Mild Detergent: A non-ionic or zwitterionic detergent at a concentration above its own CMC can form mixed micelles with the C30:5-CoA, keeping it solubilized.[16][17] The choice of detergent is critical and may require optimization for your specific assay.
-
Dilute with Vigorous Mixing: Add the organic stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations that favor precipitation.[14]
-
Issue 3: My experimental results are inconsistent and not reproducible.
-
Probable Cause: If you've addressed the overt precipitation issues, inconsistency often points to two hidden culprits: micro-precipitation (invisible to the eye) or, more likely, chemical degradation of the C30:5-CoA.
-
Solutions & Preventative Measures:
-
Prevent Oxidation: The five double bonds in the acyl chain are prime targets for lipid peroxidation.[5]
-
Work on Ice: Keep all solutions containing C30:5-CoA on ice to slow degradation.[5]
-
Use Degassed Buffers: Purge your buffers with an inert gas like argon or nitrogen to remove dissolved oxygen.
-
Add Antioxidants: Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) or the reducing agent Dithiothreitol (DTT) to your buffers.[5]
-
-
Prevent Hydrolysis: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-neutral pH.[15][18]
-
Avoid Contaminating Metal Ions: Divalent cations can chelate with the phosphate groups of CoA and may also catalyze oxidation.[20] If not required for your experiment, consider adding a chelating agent like EDTA to your buffer.[5]
-
Data & Protocols
Table 1: Recommended Solvents and Buffer Additives
| Component | Type | Recommended Starting Concentration | Mechanism of Action & Rationale |
| DMSO | Organic Solvent | 10-100 mM (Stock Solution) | Water-miscible organic solvent for initial dissolution of hydrophobic compound.[14] |
| Ethanol | Organic Solvent | 10-100 mM (Stock Solution) | Alternative to DMSO for initial dissolution.[14] |
| BSA (fatty-acid-free) | Carrier Protein | 0.01 - 0.1% (w/v) in Buffer | Binds to the hydrophobic acyl chain, preventing aggregation and increasing apparent solubility. |
| CHAPS | Zwitterionic Detergent | 2-5 mM in Buffer | Forms mixed micelles with C30:5-CoA to keep it in solution; often used for protein solubilization.[6][16] |
| DTT / BHT | Antioxidant | 0.5-1 mM (DTT) / 10-50 µM (BHT) | Prevents oxidative degradation of the polyunsaturated acyl chain.[5] |
| EDTA | Chelating Agent | 0.5-1 mM in Buffer | Sequesters divalent metal ions that can catalyze hydrolysis and oxidation.[5] |
Experimental Workflow: Preparing a C30:5-CoA Working Solution
This protocol provides a robust starting point for solubilizing C30:5-CoA.
-
Weighing: Accurately weigh the required amount of solid C30:5-CoA in a chemical-resistant vial (e.g., glass). Perform this step quickly to minimize exposure to air and moisture.
-
Stock Solution Preparation: Add the appropriate volume of high-purity DMSO to the solid to achieve a high-concentration stock (e.g., 50 mM).
-
Dissolution: Vortex vigorously. If necessary, sonicate the vial in a water bath for 2-5 minutes or warm gently to 37°C until the solid is fully dissolved.[14] The solution should be clear.
-
Storage of Stock: Store the stock solution at -80°C under an inert atmosphere (e.g., argon). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Working Solution Preparation:
-
Prepare your final aqueous buffer, containing any necessary additives like BSA or antioxidants. Ensure the buffer is at the desired temperature (e.g., on ice).
-
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop.
-
This final working solution should be used immediately.
-
Caption: Recommended workflow for preparing C30:5-CoA solutions.
Visualizing the Solubility Challenge
The diagram below illustrates the core problem: the transition from soluble monomers to aggregated, biologically unavailable micelles as concentration increases past the CMC. Your goal is to work with a solution that is rich in monomers.
Caption: The effect of concentration on C30:5-CoA aggregation.
References
-
Constantinides, P. P., & Steim, J. M. (1985). Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape. The Journal of biological chemistry, 260(12), 7573–7580. Retrieved from [Link]
-
LifeCanvas Technologies. (2020, October 20). How do detergents dissolve lipid membranes? Retrieved from [Link]
-
Constantinides, P. P., & Steim, J. M. (1985). Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape. ResearchGate. Retrieved from [Link]
-
Smith, R. H., & Powell, G. L. (1986). The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length. Archives of biochemistry and biophysics, 244(1), 357–360. Retrieved from [Link]
-
Vorland, M., et al. (1992). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. Biochimica et biophysica acta, 1126(2), 135–142. Retrieved from [Link]
-
PubChem. (n.d.). (2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA. Retrieved from [Link]
-
Mancha, M., & Sanchez, J. (1986). Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions. Archives of biochemistry and biophysics, 250(1), 267–270. Retrieved from [Link]
-
ACS Publications. (2021, September 14). Influence of Detergent and Lipid Composition on Reconstituted Membrane Proteins for Structural Studies. ACS Omega. Retrieved from [Link]
-
JoVE. (2023, April 30). Detergent Purification of Membrane Proteins. Retrieved from [Link]
-
ResearchGate. (2008, August). Interaction of membrane proteins and lipids with solubilizing detergents. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]
-
Crysalin. (n.d.). (2E,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA. Retrieved from [Link]
-
Li, L. O., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical chemistry, 89(17), 9130–9138. Retrieved from [Link]
-
Ledesma-Amaro, R., & Nicaud, J. M. (2022). Access and utilization of long chain fatty acyl-CoA by zDHHC protein acyltransferases. Current Opinion in Structural Biology, 77, 102463. Retrieved from [Link]
-
MDPI. (2024). Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation. International Journal of Molecular Sciences. Retrieved from [Link]
-
Ledesma-Amaro, R., & Nicaud, J. M. (2022). Access and utilization of long chain fatty acyl-CoA by zDHHC protein acyltransferases. Current Opinion in Structural Biology, 77, 102463. Retrieved from [Link]
-
ResearchGate. (1998). The effect of different pH-adjusting acids on the aqueous solubility of a new weakly basic drug. Retrieved from [Link]
-
Ellis, J. M., et al. (2010). Acyl-CoA Metabolism and Partitioning. Arteriosclerosis, thrombosis, and vascular biology, 30(5), 884–890. Retrieved from [Link]
-
L-A. C. et al. (2021). Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery. Chemical Science, 12(30), 10239–10248. Retrieved from [Link]
-
ResearchGate. (2021). Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 78(9), 767–770. Retrieved from [Link]
-
Shahidi, F. (Ed.). (2005). Bailey's Industrial Oil and Fat Products (6th ed.). John Wiley & Sons, Inc. Retrieved from [Link]
-
ResearchGate. (1995). The effect of pH on the absorbance spectrum of HPLCpurified 3-oxo-2-methylpalmitoyl-CoA. Retrieved from [Link]
-
Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. The Biochemical journal, 323 (Pt 1), 1–12. Retrieved from [Link]
-
Zheng, X., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. Analytical chemistry, 93(7), 3586–3594. Retrieved from [Link]
Sources
- 1. (2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA | C51H80N7O17P3S | CID 72551513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Access and utilization of long chain fatty acyl-CoA by zDHHC protein acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 17. Video: Detergent Purification of Membrane Proteins [jove.com]
- 18. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S -acylation machinery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02235A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Products of Polyunsaturated Fatty Acyl-CoAs
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the metabolism and degradation of polyunsaturated fatty acyl-CoAs (PUFA-CoAs). PUFA-CoAs are central molecules in lipid metabolism, but their high degree of unsaturation makes them susceptible to both enzymatic and non-enzymatic degradation. Understanding the products of these degradation pathways is crucial for accurately interpreting experimental results and for developing novel therapeutics targeting lipid metabolism. This resource provides in-depth answers to common questions, troubleshooting guides for frequent experimental challenges, and detailed protocols to ensure the integrity and reproducibility of your findings.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
Q1: What are the primary pathways of PUFA-CoA degradation?
A1: PUFA-CoAs degrade primarily through two distinct pathways:
-
Non-Enzymatic Lipid Peroxidation: This is a free-radical-driven chain reaction where reactive oxygen species (ROS) attack the double bonds in the fatty acyl chain.[1] This process is autocatalytic and leads to the formation of a complex mixture of degradation products, including reactive aldehydes.
-
Enzymatic Beta-Oxidation: This is the metabolic pathway for breaking down fatty acyl-CoAs to produce energy.[2] While the core process is similar to that for saturated fatty acids, the presence of double bonds in PUFAs requires the action of specific auxiliary enzymes to resolve non-standard intermediates.[2][3]
Q2: What are the most common and experimentally relevant degradation products of lipid peroxidation?
A2: Lipid peroxidation of PUFAs generates a variety of products, but the most commonly measured and biologically significant are reactive aldehydes and isoprostanes.
-
Malondialdehyde (MDA): A highly mutagenic three-carbon dialdehyde, MDA is one of the most frequently measured biomarkers of lipid peroxidation.[4]
-
4-Hydroxynonenal (4-HNE): This α,β-unsaturated hydroxyalkenal is considered one of the most toxic products of lipid peroxidation.[4] It readily forms stable adducts with proteins, particularly on cysteine, histidine, and lysine residues, altering their function.[5][6]
-
F2-Isoprostanes: These are a series of prostaglandin-like compounds formed from the non-enzymatic peroxidation of arachidonic acid (an omega-6 PUFA).[7] They are considered a reliable and specific biomarker of oxidative stress in vivo.[7][8]
The specific products formed depend on the original PUFA. For example, omega-3 PUFAs like docosahexaenoic acid (DHA) lead to the formation of 4-hydroxy-2-hexenal (HHE) instead of 4-HNE.[9]
Q3: How does the beta-oxidation of PUFA-CoAs differ from that of saturated fatty acyl-CoAs?
A3: The beta-oxidation of saturated fatty acids involves a straightforward four-step cycle. However, the cis double bonds found in naturally occurring PUFAs are not substrates for the enzymes of this cycle. Therefore, the pathway requires additional auxiliary enzymes to modify the structure of the intermediates:
-
Enoyl-CoA Isomerase: This enzyme converts cis or trans double bonds at the 3-position to the trans-2 configuration, which is a substrate for enoyl-CoA hydratase.[10]
-
2,4-Dienoyl-CoA Reductase: This enzyme is required for the oxidation of PUFAs with conjugated double bonds.[11][12] It uses NADPH to reduce a 2,4-dienoyl-CoA intermediate to a trans-3-enoyl-CoA, which is then converted by enoyl-CoA isomerase to the proper substrate for the next step in the beta-oxidation spiral.[10]
The involvement of these enzymes means that the energy yield from the beta-oxidation of PUFAs is slightly different from that of saturated fatty acids of the same carbon length due to the bypass of the first acyl-CoA dehydrogenase step and the consumption of NADPH.
Part 2: Analytical Methods & Troubleshooting Guides
This section addresses common issues encountered during the quantification of PUFA-CoA degradation products.
Troubleshooting Malondialdehyde (MDA) Quantification
Issue: High background or non-reproducible results in my Thiobarbituric Acid Reactive Substances (TBARS) assay for MDA.
Causality: The TBARS assay, while common, is notoriously non-specific. The heated acidic conditions of the assay can cause other lipids and aldehydes in the sample to break down and react with thiobarbituric acid (TBA), leading to an overestimation of MDA.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in TBARS assays.
Solutions & Best Practices:
-
Prevent Ex Vivo Oxidation: To prevent the artificial generation of MDA during sample preparation, add an antioxidant like butylated hydroxytoluene (BHT) to your samples and buffers.[14]
-
Sample Cleanup: For complex samples like tissue homogenates, perform a protein precipitation step followed by extraction of the MDA-TBA adduct to remove interfering substances.[14]
-
Increase Specificity with HPLC: Instead of a simple spectrophotometric measurement, separate the MDA-TBA adduct from other TBARS by reverse-phase HPLC and quantify it using UV-Vis (532 nm) or fluorescence detection.[13] This is the gold-standard method for this assay.
-
Use a Proper Standard: Prepare MDA standards by acid hydrolysis of 1,1,3,3-tetraethoxypropane (TEP).[15][16]
Troubleshooting 4-Hydroxynonenal (4-HNE) Analysis
Issue: Low or no signal when detecting 4-HNE protein adducts by Western Blot or ELISA.
Causality: 4-HNE is highly reactive and can be unstable. Furthermore, the detection of its protein adducts depends heavily on antibody specificity and the accessibility of the epitope.
Solutions & Best Practices:
-
Sample Handling: Handle samples quickly and on ice. Store them at -80°C to prevent degradation.[17] 4-HNE protein adducts are generally more stable than MDA adducts, making them suitable for samples that have been stored frozen.[18]
-
Antibody Selection: Use well-validated antibodies specific for 4-HNE Michael adducts. The immunogen used to raise the antibody (e.g., 4-HNE-treated keyhole limpet hemocyanin) is a critical factor in its specificity.[5]
-
Mass Spectrometry: For unambiguous identification and quantification, the most rigorous method is mass spectrometry. This technique can identify the specific proteins adducted by 4-HNE and the precise amino acid residues that have been modified.[5]
-
Immunohistochemistry: For tissue samples, a rigorously validated immunohistochemistry protocol with automated image analysis can provide semi-quantitative data on 4-HNE adduct levels.[6]
Troubleshooting F2-Isoprostane Quantification
Issue: Poor peak resolution and high variability in GC-MS analysis of F2-Isoprostanes.
Causality: F2-isoprostanes are a family of 64 possible stereoisomers, and their analysis is technically demanding.[8] Issues can arise from sample preparation, derivatization, and the chromatographic separation itself.
Solutions & Best Practices:
-
Internal Standards: The use of a deuterated internal standard (e.g., [²H₄]-8-iso-PGF2α) is mandatory for accurate quantification by stable isotope dilution mass spectrometry.[8]
-
Sample Purification: F2-isoprostanes are present at very low concentrations in biological fluids. A multi-step purification involving solid-phase extraction (SPE) and thin-layer chromatography (TLC) is often required before derivatization and GC-MS analysis.[19][20]
-
Derivatization: For GC-MS analysis, the F2-isoprostane must be derivatized to make it volatile. This typically involves converting the carboxyl group to a pentafluorobenzyl (PFB) ester and the hydroxyl groups to trimethylsilyl (TMS) ethers.[19] Incomplete derivatization is a common source of error.
-
GC Conditions: Use a high-resolution capillary column (e.g., DB-5) and optimize the temperature program to achieve good separation of the different isomers.[13] The choice of GC liner can also significantly affect performance.[19]
-
Free vs. Esterified: Be aware of whether you are measuring free F2-isoprostanes or total (free + esterified) levels after a hydrolysis step. This choice has significant biological implications.[8][19]
Part 3: Experimental Protocols & Data
Protocol 1: HPLC-Based Quantification of MDA-TBA Adduct
This protocol provides a reliable method for measuring MDA, minimizing the interferences common to the simple TBARS assay.
1. Reagent Preparation:
-
TBA Reagent: Prepare a 0.375% (w/v) solution of 2-thiobarbituric acid in 0.25 M HCl.
-
BHT Solution: Prepare a 0.5% (w/v) solution of butylated hydroxytoluene in methanol.
-
MDA Standard Stock: Prepare a stock solution from 1,1,3,3-tetraethoxypropane (TEP) by acid hydrolysis.
2. Sample Preparation:
-
To 200 µL of plasma or tissue homogenate, add 400 µL of water and 100 µL of the BHT solution.[14]
-
Vortex vigorously.
-
Add 50 µL of 0.66 N H₂SO₄ and 30 µL of 10% (w/v) Na₂WO₄ to precipitate proteins.[14]
-
Vortex and centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant for analysis.
3. Derivatization Reaction:
-
Mix 500 µL of the supernatant (or MDA standard) with 500 µL of the TBA Reagent.
-
Incubate at 95-100°C for 60 minutes.[14]
-
Cool the samples on ice for 5 minutes.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and phosphate buffer, optimized for separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 532 nm or a fluorescence detector (Excitation: 515 nm, Emission: 553 nm).
-
Quantification: Calculate the concentration of MDA in the sample by comparing the peak area of the MDA-TBA adduct to the standard curve.
Data Summary Table
The following table summarizes the key characteristics of the major PUFA-CoA degradation products.
| Degradation Product | Precursor PUFA Family | Key Pathway | Common Analytical Method(s) | Key Experimental Consideration |
| Malondialdehyde (MDA) | Omega-3 & Omega-6 | Lipid Peroxidation | HPLC-UV/Fluorescence (TBARS assay) | Prone to interference; HPLC is required for specificity.[13][21] |
| 4-Hydroxynonenal (4-HNE) | Omega-6 (e.g., Arachidonic Acid) | Lipid Peroxidation | GC-MS, LC-MS, ELISA, Western Blot | Forms stable protein adducts; highly toxic.[4][5] |
| F2-Isoprostanes | Omega-6 (Arachidonic Acid) | Lipid Peroxidation | GC-MS, LC-MS/MS | Gold-standard biomarker for in vivo oxidative stress; analysis is complex.[7][19] |
| Acetyl-CoA | All Fatty Acids | Beta-Oxidation | LC-MS, Enzymatic Assays | Final product of each beta-oxidation cycle.[22] |
| C(n-2)-Acyl-CoA | All Fatty Acids | Beta-Oxidation | LC-MS | Intermediate product, re-enters the beta-oxidation spiral.[22] |
Visualizing Degradation Pathways
Caption: Major degradation pathways of Polyunsaturated Fatty Acyl-CoAs.
References
-
Stadtman, E. R. (1995). Modifications of proteins by polyunsaturated fatty acid peroxidation products. PubMed. Available at: [Link]
-
Nourooz-Zadeh, J. (2008). Key issues in F2-isoprostane analysis. Biochemical Society Transactions. Available at: [Link]
- BenchChem. (2025).
-
Wikipedia. (n.d.). Lipid peroxidation. Wikipedia. Available at: [Link]
-
Lee, H. T., et al. (2015). Unresolved issues in the analysis of F2-isoprostanes, F4-neuroprostanes, isofurans, neurofurans, and F2-dihomo-isoprostanes in body fluids and tissue using gas chromatography/negative-ion chemical-ionization mass spectrometry. Free Radical Research. Available at: [Link]
- Bayram, I., & Decker, E. A. (2022).
- Chen, C., et al. (2025). Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. Journal of Agricultural and Food Chemistry.
-
Schedules, H. (2022). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. Antioxidants. Available at: [Link]
-
Hiltunen, J. K., et al. (1986). Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Mitochondrial metabolism of octa-2,4,6-trienoic acid. Biochemical Journal. Available at: [Link]
-
Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Malondialdehyde (MDA) Impurities. BenchChem.
-
Cell Biolabs, Inc. (n.d.). HNE (4-Hydroxynonenal) Assays and Reagents. Cell Biolabs, Inc.. Available at: [Link]
-
BIOCHEMISTRY ONLINE. (n.d.). Beta-Oxidation of Polyunsaturated Fatty Acids. BIOCHEMISTRY ONLINE. Available at: [Link]
- Kunau, W. H., & Dommes, V. (1988). β-Oxidation of polyunsaturated fatty acids.
-
Brunt, E. M., et al. (2020). 4-HNE Immunohistochemistry and Image Analysis for Detection of Lipid Peroxidation in Human Liver Samples Using Vitamin E Treatment in NAFLD as a Proof of Concept. Hepatology Communications. Available at: [Link]
-
Milne, G. L., & Porter, N. A. (2012). Measurement of F2-isoprostanes and isofurans using gas chromatography–mass spectrometry. Methods in Molecular Biology. Available at: [Link]
-
Wikipedia. (n.d.). Beta oxidation. Wikipedia. Available at: [Link]
- Uchida, K. (2011). A method for detection of 4-hydroxy-2-nonenal adducts in proteins. Society for Redox Biology and Medicine.
- Bolner, A., Bosello, O., & Nordera, G. (2017). Relevance of a new HPLC assay for 4-hydroxy-2-nonenal in human plasma. American Journal of Research in Medical Sciences.
-
Jack Westin. (n.d.). Oxidation Of Fatty Acids. Jack Westin. Available at: [Link]
-
Medicosis Perfectionalis. (2020). Oxidation of unsaturated fatty acid (PUFA and MUFA oxidation). YouTube. Available at: [Link]
-
Reddy, J. K., & Goeppert, T. M. (2023). Biochemistry, Fatty Acid Oxidation. StatPearls. Available at: [Link]
- Tsikas, D. (2007). Mass Spectrometric Analysis of F2-Isoprostanes: Markers and Mediators in Human Disease. Applications of Mass Spectrometry in Life Safety.
- BenchChem. (2025).
-
Guillén, M. D., & Cabo, N. (1999). Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy. Journal of the American Oil Chemists' Society. Available at: [Link]
- Gao, L., et al. (2015). Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method.
-
Hiltunen, J. K., & Kunau, W. H. (n.d.). Degradation of polyunsaturated fatty acids in mitochondria. ResearchGate. Available at: [Link]
- Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Malondialdehyde (MDA) Assay Kit. Northwest Life Science Specialties, LLC.
-
Zhang, X., et al. (2022). Long-Chain Polyunsaturated Fatty Acids and Their Metabolites Regulate Inflammation in Age-Related Macular Degeneration. Journal of Immunology Research. Available at: [Link]
- Fauziah, P. N., et al. (2018). Optimized steps in determination of malondialdehyde (MDA) standards on diagnostic of lipid peroxidation.
-
Fauziah, P. N., et al. (2018). Optimized steps in determination of malondialdehyde (MDA) standards on diagnostic of lipid peroxidation. Padjadjaran Journal of Dentistry. Available at: [Link]
-
Lepage, G., et al. (1991). Preparative steps necessary for the accurate measurement of malondialdehyde by high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]
- Guillén, M. D., & Cabo, N. (1999). Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy.
Sources
- 1. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-HNE Immunohistochemistry and Image Analysis for Detection of Lipid Peroxidation in Human Liver Samples Using Vitamin E Treatment in NAFLD as a Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key issues in F2-isoprostane analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Mitochondrial metabolism of octa-2,4,6-trienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparative steps necessary for the accurate measurement of malondialdehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. HNE (4-Hydroxynonenal) Assays and Reagents | Cell Biolabs [cellbiolabs.com]
- 19. Unresolved issues in the analysis of F2-isoprostanes, F4-neuroprostanes, isofurans, neurofurans, and F2-dihomo-isoprostanes in body fluids and tissue using gas chromatography/negative-ion chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nwlifescience.com [nwlifescience.com]
- 22. Beta oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Chromatographic Separation of Long-Chain Acyl-CoA Isomers
Welcome to the technical support center dedicated to the robust analysis of long-chain acyl-Coenzyme A (acyl-CoA) isomers. Acyl-CoAs are central metabolites in fatty acid metabolism and cellular signaling, making their accurate quantification essential for metabolic research and drug development.[1] However, their amphipathic nature, low abundance, and the existence of structurally similar isomers present significant analytical challenges.[1]
This guide provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you achieve optimal separation, sensitivity, and reproducibility in your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC/UPLC column for separating long-chain acyl-CoA isomers?
A1: Reversed-phase (RP) columns are the standard for acyl-CoA analysis.[2][3] The choice between C18 and C8 stationary phases depends on the specific chain lengths of interest:
-
C18 Columns: These are highly hydrophobic and provide excellent retention for a broad range of long-chain acyl-CoAs (C14-C20).[2][4][5] They are the recommended starting point for most applications.
-
C8 Columns: A C8 phase is less retentive than C18 and can be advantageous when analyzing very long-chain species (>C20) that might be too strongly retained on a C18 column, leading to excessive peak broadening and long run times.[2][6][7]
The key is to select a modern, high-quality, end-capped column. End-capping deactivates residual silanol groups on the silica surface, which can otherwise cause significant peak tailing by interacting with the negatively charged phosphate groups of the CoA moiety.[2]
Q2: My long-chain acyl-CoA peaks are broad and tailing. What are the most common causes and solutions?
A2: Peak tailing is a frequent issue. The underlying cause is often secondary interactions between the analyte and the stationary phase or issues with the sample solvent.
-
Cause: Silanol Interactions: The negatively charged phosphate groups on the acyl-CoA molecule can interact with positively charged residual silanol groups on the silica-based column packing, causing peak tailing.[8]
-
Cause: Injection Solvent Mismatch: Dissolving your sample in a solvent significantly stronger (i.e., higher organic content) than your initial mobile phase can cause the sample to spread out on the column before the gradient starts, leading to broad and distorted peaks.[9]
-
Solution: Whenever possible, dissolve your sample extract in the initial mobile phase or a solvent that is weaker. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[2]
-
-
Cause: Mass Overload: Injecting too much analyte can saturate the stationary phase, resulting in asymmetrical, tailing peaks.[2][9]
-
Solution: Dilute your sample and reinject. If the peak shape improves, mass overload was a contributing factor.
-
Q3: How can I improve the sensitivity and ionization of my acyl-CoAs in the mass spectrometer?
A3: Low signal intensity is often related to poor ionization efficiency or ion suppression.[10] Long-chain acyl-CoAs are best analyzed using positive electrospray ionization (ESI+).
-
Mobile Phase Additives: The choice of mobile phase additive is critical. While acidic modifiers like formic acid are common in reversed-phase chromatography, they can sometimes suppress the ionization of acyl-CoAs. Alkaline mobile phases have shown excellent results.
-
Ammonium Hydroxide (NH₄OH): Using a volatile base like ammonium hydroxide (e.g., 15 mM) in both the aqueous and organic mobile phases can significantly enhance the formation of the protonated molecule [M+H]⁺ in the ESI source, leading to better sensitivity.[6]
-
-
Ion Suppression: Co-eluting compounds from the sample matrix, particularly phospholipids, are notorious for causing ion suppression.[10][11]
-
Solution: Ensure your chromatographic method provides good separation of acyl-CoAs from the bulk of the matrix components. A robust sample preparation procedure, such as solid-phase extraction (SPE), is crucial to remove interfering substances before injection.[12]
-
-
MS Parameter Optimization: Infuse a standard solution of a representative long-chain acyl-CoA (e.g., Palmitoyl-CoA, C16:0) directly into the mass spectrometer to optimize source parameters like capillary voltage, cone voltage, and gas flow rates for maximum signal intensity.[11]
Q4: Should I use an ion-pairing reagent to improve peak shape?
A4: Ion-pairing (IP) reagents can be effective but should be considered a secondary option after optimizing the column and mobile phase pH. IP reagents, like triethylamine (TEA) or alkyl sulfonates, form a neutral complex with the charged acyl-CoA, which can improve peak shape and retention.[9][13][14]
-
Causality: The reagent's counter-ion pairs with the charged analyte, neutralizing it and increasing its hydrophobicity, which enhances its interaction with the reversed-phase stationary phase.[15]
-
Drawbacks: IP reagents are often not MS-friendly as they can cause significant ion suppression and contaminate the instrument.[9][16] They can also be difficult to completely wash out of the column. Therefore, for LC-MS/MS applications, optimizing the mobile phase with volatile additives like ammonium hydroxide is strongly preferred.[6]
Troubleshooting Guides
Issue 1: Poor Resolution of Acyl-CoA Isomers (e.g., C18:1 vs. C18:2)
You are observing co-elution or insufficient separation between acyl-CoAs of the same chain length but with different degrees of saturation.
Systematic Troubleshooting Workflow:
-
Step 1: Modify the Elution Gradient: The most direct way to improve resolution is to make the gradient shallower. By decreasing the rate at which the organic solvent percentage increases, you provide more time for the analytes to interact with the stationary phase, allowing for finer separation.
-
Step 2: Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and selectivities. If you are using methanol, switching to acetonitrile (or vice versa) can alter the elution order and improve the separation of closely related isomers.
-
Step 3: Adjust Column Temperature: Lowering the column temperature increases the viscosity of the mobile phase and can enhance the subtle hydrophobic and shape-selective interactions between the isomers and the stationary phase, often leading to better resolution. Start with a 5-10°C decrease.
-
Step 4: Evaluate a Different Column: Not all C18 columns are the same. Differences in silica purity, surface area, and bonding density can lead to significant variations in selectivity. Trying a C18 column from a different manufacturer with a different bonding chemistry can sometimes provide the necessary resolution.
Issue 2: Low or No Recovery During Sample Preparation
You are seeing very low signal for all acyl-CoAs, suggesting loss during the extraction and cleanup process.
Key Checkpoints & Solutions:
-
Metabolic Quenching: Enzymatic activity must be stopped instantly to preserve the in vivo acyl-CoA profile.
-
Extraction Efficiency: Long-chain acyl-CoAs are amphipathic and require a specific extraction procedure to efficiently separate them from complex lipids.
-
Protocol: A common and effective method involves homogenization of the frozen tissue powder in a mixture of isopropanol and an aqueous buffer (e.g., potassium phosphate), followed by the addition of acetonitrile.[18] This precipitates proteins while keeping the acyl-CoAs in the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup: SPE is crucial for removing salts and interfering lipids. A weak anion exchange or mixed-mode SPE column is often used.
-
Causality: The negatively charged phosphate groups of the acyl-CoA bind to the anion exchange sorbent, while neutral lipids and salts are washed away. The acyl-CoAs are then eluted with a basic solution.[12]
-
Troubleshooting: Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Check the pH of your loading, wash, and elution buffers, as this is critical for proper binding and release from the sorbent.
-
Experimental Protocols & Data
Protocol 1: Sample Extraction from Mammalian Tissue
This protocol is adapted from established methods for the robust extraction of long-chain acyl-CoAs.[18]
-
Weigh approximately 50-100 mg of frozen tissue powder into a pre-chilled homogenization tube.
-
Add an appropriate internal standard (e.g., Heptadecanoyl-CoA, C17:0).
-
Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer and homogenize thoroughly while keeping the sample on ice.
-
Add 2.0 mL of isopropanol and homogenize again.
-
Add 4.0 mL of acetonitrile and vortex for 5 minutes.
-
Centrifuge at ~2,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube for SPE cleanup or direct analysis.
Table 1: Example LC-MS/MS Gradient and Parameters
This table provides a starting point for an LC-MS/MS method optimized for long-chain acyl-CoAs, adapted from published literature.[6]
| Parameter | Setting | Rationale |
| LC Column | C8 Reversed-Phase, 1.7 µm, 2.1 x 150 mm | C8 provides balanced retention for C14-C20 acyl-CoAs.[6][7] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water | Alkaline pH enhances positive ionization.[6] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile | Consistent modifier for stable ESI spray.[6] |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 35°C | Provides good peak shape and reproducibility. |
| Gradient | 0-2.8 min: 20-45% B2.8-3.0 min: 45-65% B3.0-3.5 min: Re-equilibrate at 20% B | A tailored gradient ensures separation of isomers and elution of all long-chain species. |
| Ionization Mode | ESI Positive | Acyl-CoAs readily form [M+H]⁺ ions.[6] |
| MS/MS Scan | Multiple Reaction Monitoring (MRM) | For highest sensitivity and specificity. |
| MRM Transition | Precursor Ion [M+H]⁺ -> Product Ion | The characteristic product ion results from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[10][19] |
References
- Application Notes and Protocols for Acyl-CoA Analysis from Biological Tissues - Benchchem.
- Kien, C. L., et al. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Lipid Research, 2011, 52(4), 845-851.
- Palladino, A. A., et al. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. Analytical Biochemistry, 2012, 430(2), 143-151.
- Basu, S. S., et al. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 2014, 55(12), 2621-2629.
- Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. ResearchGate.
- Technical Support Center: Reverse-Phase HPLC Analysis of 9-decenoyl-CoA - Benchchem.
- Fatty acyl CoA analysis. Cyberlipid.
- Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry. ResearchGate.
- Sample preparation for Acyl-CoA analysis.
- Technical Support Center: Enhancing HPLC Resolution of Very Long-Chain Fatty Acyl-CoAs - Benchchem.
- Troubleshooting poor chromatographic resolution of acyl-CoAs. - Benchchem.
- Ye, D., et al. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PLoS One, 2016, 11(8), e0161084.
- Acyl-CoA extraction method optimization. LC-QE-MS condition for... ResearchGate.
- Technical Support Center: Mass Spectrometry Analysis of Acyl-CoAs - Benchchem.
- Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. ResearchGate.
- Prasad, M. R., et al. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 1987, 162(1), 202-211.
- Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry. OUCI.
- Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI.
- LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. ResearchGate.
- Ion-pairing UHPLC chromatography produces well-separated peaks for CoA... ResearchGate.
- Ion-Pair Reagents for HPLC. TCI Chemicals.
- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
- TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks.
- Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
- 7.10: Reverse Phase Chromatography. Chemistry LibreTexts.
- Troubleshooting LC, basics. Chromedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 15. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Enzymatic Synthesis of Triacontapentaenoyl-CoA
Welcome to the technical support center for the enzymatic synthesis of triacontapentaenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you optimize your reaction yield and ensure the integrity of your product.
Introduction: The Enzymatic Synthesis of Triacontapentaenoyl-CoA
The enzymatic synthesis of triacontapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA, is a critical step in various research and development applications. The reaction typically involves the activation of triacontapentaenoic acid (C30:5) by a long-chain acyl-CoA synthetase (LACS) in the presence of Coenzyme A (CoA) and adenosine triphosphate (ATP). The overall reaction is as follows:
Triacontapentaenoic Acid + CoA + ATP -> Triacontapentaenoyl-CoA + AMP + Pyrophosphate (PPi)
Achieving a high yield of this complex molecule can be challenging due to a variety of factors, including substrate quality, enzyme activity, reaction conditions, and product stability. This guide will systematically address these potential issues.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very little to no formation of triacontapentaenoyl-CoA. How can I confirm if my enzyme is the problem?
A1: Enzyme inactivity is a primary suspect in failed reactions. First, ensure you are using a long-chain acyl-CoA synthetase (LACS) with known or predicted activity towards very-long-chain fatty acids (VLCFAs)[1]. Some LACS isoforms exhibit specificity for fatty acids up to C30[1]. To diagnose an enzyme issue, perform the following:
-
Positive Control Reaction: Use a well-characterized long-chain fatty acid, such as oleic acid or palmitic acid, as a substrate in a parallel reaction. If this reaction yields the corresponding acyl-CoA, your enzyme is active, but may have low specificity for triacontapentaenoic acid.
-
Enzyme Titration: Vary the concentration of the LACS in your reaction. A dose-dependent increase in product formation indicates that the enzyme concentration may have been a limiting factor.
-
Check for Inhibitors: Ensure your reaction buffer is free from inhibitors such as EDTA or high salt concentrations, which can negatively impact enzyme activity[2][3].
Q2: I'm observing some product formation, but the yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors beyond enzyme inactivity[4]. Consider the following possibilities:
-
Sub-optimal Reaction Conditions: The pH, temperature, and incubation time may not be optimal for your specific LACS. A systematic optimization of these parameters is recommended.
-
Substrate Quality and Concentration: The purity of triacontapentaenoic acid, CoA, and ATP is critical. Degradation of any of these substrates will lead to lower yields. Also, ensure the molar ratios of your substrates are appropriate; typically, a slight excess of the fatty acid and CoA relative to ATP is used.
-
Product Inhibition: The accumulation of triacontapentaenoyl-CoA or the byproduct pyrophosphate (PPi) can inhibit the LACS enzyme[4][5].
-
Product Instability: Very-long-chain polyunsaturated fatty acyl-CoAs are susceptible to degradation, especially at non-neutral pH and elevated temperatures[4].
Q3: How can I improve the stability of my triacontapentaenoic acid and the final product?
A3: Polyunsaturated fatty acids and their CoA esters are prone to oxidation. To minimize degradation:
-
Use Antioxidants: Include a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or dithiothreitol (DTT), in your reaction mixture and during purification.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Low Temperature and Neutral pH: Maintain a neutral pH and the lowest effective temperature during the reaction and subsequent handling. Store the final product at -80°C.
In-depth Troubleshooting Guides
Guide 1: Addressing Issues with Substrates and Reagents
Low yield is often traced back to the quality and concentration of the starting materials. This guide provides a systematic approach to verifying your substrates.
1.1. Purity of Triacontapentaenoic Acid:
-
Problem: The presence of impurities in the triacontapentaenoic acid can inhibit the enzyme or lead to the formation of undesired byproducts.
-
Solution:
-
Verify the purity of your fatty acid using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
If necessary, purify the fatty acid by preparative HPLC or column chromatography before use.
-
1.2. Integrity of Coenzyme A and ATP:
-
Problem: CoA and ATP are susceptible to hydrolysis, especially with repeated freeze-thaw cycles or improper storage.
-
Solution:
-
Use freshly prepared solutions of CoA and ATP for each experiment.
-
Aliquot stock solutions and store them at -80°C to minimize degradation.
-
The purity of CoA and ATP can be assessed by HPLC[4].
-
1.3. Optimizing Substrate Concentrations:
-
Problem: An incorrect molar ratio of substrates can limit the reaction.
-
Solution:
-
Perform a matrix titration of triacontapentaenoic acid, CoA, and ATP to determine the optimal concentrations for your specific enzyme and reaction conditions. A common starting point is a 1:1.2:1.5 molar ratio of fatty acid:CoA:ATP.
-
| Parameter | Starting Concentration | Troubleshooting Range |
| Triacontapentaenoic Acid | 50 µM | 10 - 200 µM |
| Coenzyme A | 60 µM | 20 - 300 µM |
| ATP | 75 µM | 50 - 500 µM |
| Magnesium Chloride (MgCl₂) | 2 mM | 1 - 10 mM |
Table 1: Recommended concentration ranges for reaction components.
Guide 2: Optimizing Reaction Conditions and Enzyme Performance
The catalytic efficiency of the LACS is highly dependent on the reaction environment. This guide will help you fine-tune your reaction parameters.
2.1. pH and Buffer Selection:
-
Problem: Most LACS enzymes have an optimal pH range, typically between 7.0 and 8.0. Deviations from this can significantly reduce activity.
-
Solution:
-
Screen a range of pH values (e.g., 6.5 to 8.5) using appropriate buffers (e.g., Tris-HCl, HEPES) to identify the optimal pH for your enzyme.
-
2.2. Temperature Optimization:
-
Problem: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and product degradation.
-
Solution:
-
Test a range of temperatures (e.g., 25°C to 45°C) to find the balance between enzyme activity and stability. The optimal temperature for many LACS enzymes is around 37°C.
-
2.3. Addressing Product and Byproduct Inhibition:
-
Problem: The accumulation of pyrophosphate (PPi) can drive the reverse reaction, reducing the net yield of triacontapentaenoyl-CoA. The product itself can also act as an inhibitor.
-
Solution:
-
Add Pyrophosphatase: Include inorganic pyrophosphatase in your reaction mixture to hydrolyze PPi to two molecules of inorganic phosphate, thereby driving the reaction forward[4][5].
-
In-situ Product Removal: If feasible, consider strategies to remove the triacontapentaenoyl-CoA from the reaction mixture as it is formed.
-
Workflow for Troubleshooting Low Yield:
Caption: A step-by-step workflow for troubleshooting low yield in the enzymatic synthesis of triacontapentaenoyl-CoA.
Guide 3: Product Analysis and Purification
Accurate quantification of your product is essential to determine the true yield and to guide your optimization efforts.
3.1. Analytical Methods:
-
Problem: The chosen analytical method may lack the sensitivity or specificity to accurately detect and quantify triacontapentaenoyl-CoA.
-
Solution:
-
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the analysis of acyl-CoAs, offering high sensitivity and specificity[6].
-
HPLC-UV/FLD: High-Performance Liquid Chromatography with UV or fluorescence detection can also be used, though it may be less sensitive than LC-MS/MS[6].
-
3.2. Purification Strategy:
-
Problem: Inefficient purification can lead to significant product loss.
-
Solution:
-
Solid-Phase Extraction (SPE): C18-based SPE cartridges can be used to separate the acyl-CoA from unreacted fatty acid and other reaction components.
-
Ion-Exchange Chromatography: This technique can be effective for purifying CoA esters[7].
-
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of Triacontapentaenoyl-CoA
This protocol provides a starting point for the enzymatic synthesis. Optimization will likely be required.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in a total volume of 100 µL of 100 mM Tris-HCl buffer (pH 7.5):
-
Triacontapentaenoic acid (in a suitable solvent like ethanol, ensure final solvent concentration is low, e.g., <1%)
-
Coenzyme A
-
ATP
-
MgCl₂
-
Dithiothreitol (DTT)
-
(Optional) Inorganic Pyrophosphatase (1 U/mL)
-
-
Pre-incubation: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the Reaction: Add the long-chain acyl-CoA synthetase to a final concentration of 1-10 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.
-
Quenching the Reaction: Stop the reaction by adding an equal volume of ice-cold isopropanol or by acidifying with formic acid to a final concentration of 1%.
-
Analysis: Analyze the reaction mixture for the presence of triacontapentaenoyl-CoA using LC-MS/MS or HPLC.
Enzymatic Reaction Pathway:
Caption: The enzymatic pathway for the synthesis of triacontapentaenoyl-CoA catalyzed by a long-chain acyl-CoA synthetase.
References
- Abbadi, A., Domergue, F., Bauer, J., Napier, J. A., Welti, R., & Heinz, E. (2004).
- BenchChem. (2025). A Researcher's Guide to the Cross-Validation of Analytical Methods for Palmitoleoyl-CoA Measurement.
- BenchChem. (2025). Troubleshooting poor yield in (3S)-hydroxyhexadecanedioyl-CoA synthesis.
- Broun, P., Gettner, S., & Somerville, C. (1999). Genetic engineering of plant lipids. Annual review of nutrition, 19, 197–216.
- Che-Othman, M. H., Akmar, P. F., & Juan, C. T. (2013). Optimisation of enzymatic synthesis of cocoa butter equivalent from high oleic sunflower oil. Journal of the Science of Food and Agriculture, 93(13), 3369–3375.
- Domergue, F., Abbadi, A., & Heinz, E. (2005). Relief for a very long chain fatty acid mutant: ELOVL4 is a fatty acid elongase. Journal of Cell Science, 118(Pt 22), 5291–5300.
- Haslam, R. P., & Napier, J. A. (2019). The analysis of very long-chain polyunsaturated fatty acids. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1118-1119, 115–122.
- Haynes, C. A., & Gonzalez, R. (2014). Rethinking biological activation of fatty acids: from cells to synthetic biology. Trends in biotechnology, 32(10), 527–535.
- Jouhet, J., Sturbois-Balcerzak, B., & Maréchal, E. (2017). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. International journal of molecular sciences, 18(12), 2690.
- Liu, Y., Zhang, Q., Guo, Y., Liu, J., Xu, J., Li, Z., Wang, J., Wang, Y., & Xue, C. (2017). Enzymatic synthesis of lysophosphatidylcholine with n-3 polyunsaturated fatty acid from sn-glycero-3-phosphatidylcholine in a solvent-free system. Food chemistry, 226, 165–170.
- MedchemExpress. (n.d.). (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA.
- Napier, J. A., Haslam, R. P., & Sayanova, O. (2022). The role of very-long-chain polyunsaturated fatty acids in the brain. Biochemical Society transactions, 50(1), 1–10.
- NEB. (n.d.).
- Parker-Barnes, J. M., Das, T., Bobik, E., Leonard, A. E., Thurmond, J. M., Chaung, L. T., Huang, Y. S., & Mukerji, P. (2000). Identification and characterization of an enzyme involved in the elongation of n-6 and n-3 polyunsaturated fatty acids.
- Reactome. (n.d.).
- Shockey, J. M., Fulda, M. S., & Browse, J. A. (2002). Arabidopsis contains nine long-chain acyl-coenzyme A synthetase genes that participate in fatty acid and glycerolipid metabolism. Plant physiology, 129(4), 1710–1722.
- Thermo Fisher Scientific. (n.d.).
- Tvrdik, P., Asadi, A., Kozak, K. R., Anderson, B., Kiss, A., & Chen, J. (2000). ELOVL4, a novel member of the ELO family of genes, is expressed in specific layers of the retina. Genomics, 65(2), 157–164.
- Wikipedia. (n.d.). Carnitine.
- Zhang, J., Li, M., Wu, S., & Li, Y. (2019). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. Frontiers in microbiology, 10, 2228.
- Zienkiewicz, K., Zienkiewicz, A., Pol-Fachin, L., & Feussner, I. (2017). A Gram-Scale Synthesis of Very-Long Chain Polyunsaturated Fatty Acids (VLC-PUFAs). ACS omega, 2(10), 6896–6903.
- Zienkiewicz, K., Zienkiewicz, A., Pol-Fachin, L., & Feussner, I. (2021). The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. The Journal of organic chemistry, 86(11), 7681–7687.
- ExplorEnz. (n.d.). EC 6.2.1.3.
- PubMed. (n.d.).
- ResearchGate. (n.d.). Optimization of reaction conditions for Olive oil-FAAs synthesis utilizing Lipase CR.
- ResearchGate. (n.d.). Triacsin C: A differential inhibitor of arachidonoyl-CoA synthetase and nospecific long chain acyl-CoA synthetase.
- MedlinePlus. (2023). Very long-chain acyl-CoA dehydrogenase deficiency.
- Metabolic Support UK. (n.d.). Very-Long Chain Acyl CoA Dehydrogenase Deficiency.
- PubMed Central. (n.d.). The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency.
- Reddit. (n.d.). What are some common causes of low reaction yields?.
- Reddit. (n.d.). Common ways to lose product and reduce yield?.
- Reddit. (n.d.). Synthesis - General tips for improving yield?.
- PubMed. (2009).
- PubMed. (1998).
Sources
- 1. Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
Technical Support Center: Minimizing Sample Loss During Very-Long-Chain Lipid Extraction
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of very-long-chain lipid (VLC-Lipid) extraction. Very-long-chain fatty acids (VLCFAs), defined as having 22 or more carbon atoms, present unique challenges due to their extreme hydrophobicity and lower abundance compared to shorter-chain lipids.[1][2] Inaccurate quantification, often stemming from sample loss during extraction, can compromise experimental outcomes. This document provides in-depth, experience-driven answers to common problems, detailed protocols, and troubleshooting logic to ensure high-yield, reproducible results.
Core Principles for Preventing VLC-Lipid Loss
Understanding the "why" behind each step is critical for adapting protocols to specific matrices and preventing sample loss.
-
Solvent Polarity is Paramount: VLC-lipids are highly nonpolar. Their efficient extraction requires solvents that can overcome the strong hydrophobic interactions binding them within complex biological matrices. While nonpolar solvents like hexane are effective for triglycerides, a more polar co-solvent like methanol or isopropanol is often necessary to disrupt protein and membrane interactions, freeing the VLC-lipids.[3][4] A common and robust approach is the use of a chloroform-methanol mixture, as popularized by the Folch and Bligh-Dyer methods.[3][5][6]
-
The Enemy: Adsorption: The long hydrocarbon chains of VLC-lipids readily adsorb to non-polar surfaces, particularly plastics like polypropylene.[7] This is a major, often invisible, source of sample loss. Whenever possible, use glass tubes with PTFE-lined caps. If plastics are unavoidable, pre-rinsing with the extraction solvent can help passivate the surfaces.
-
Oxidation Degrades Your Sample: Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are highly susceptible to oxidation due to their multiple double bonds.[8] Exposure to oxygen, light, and heat, especially in the presence of transition metals, can rapidly degrade the sample, leading to inaccurate profiles and the generation of confounding artifacts.[8][9] Incorporating antioxidants, working under inert gas (nitrogen or argon), and keeping samples cold are not optional—they are essential for integrity.
-
Complete Homogenization is Non-Negotiable: VLC-lipids are often sequestered within complex cellular structures. If the tissue or cell matrix is not completely disrupted, the extraction solvent cannot access the target analytes, leading to poor recovery.[10] Rigorous homogenization, sonication, or bead beating is a critical first step.[4]
Frequently Asked Questions (FAQs)
Q1: Which extraction method is the gold standard for VLC-lipids?
A1: The Folch method, or its variants, is widely considered the gold standard for total lipid extraction due to its high recovery rates for a broad range of lipid classes, including VLC-lipids.[5][6][11] It uses a 2:1 chloroform:methanol solvent system with a large solvent-to-sample ratio (typically 20:1), which is highly effective for exhaustive extraction from tissues.[4][12] However, for cleaner extracts or specific lipid class isolation, Solid-Phase Extraction (SPE) is an excellent and often complementary technique.[13][14][15]
Q2: Is derivatization required for VLCFA analysis, and can it cause sample loss?
A2: For Gas Chromatography (GC) analysis, derivatization is mandatory.[1] VLCFAs are not volatile enough for GC, so they must be converted to more volatile esters, typically fatty acid methyl esters (FAMEs).[16] This step can be a source of sample loss if the reaction is incomplete or if the more volatile derivatives are lost during solvent evaporation. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary but can be used to improve ionization efficiency.[16]
Q3: How critical is the use of an internal standard?
A3: It is absolutely critical. An internal standard (IS) is the cornerstone of a self-validating protocol.[17] A stable, isotope-labeled VLCFA (e.g., deuterated C24:0) should be added to the sample before the extraction begins. This IS experiences the same potential losses from adsorption, incomplete reactions, and transfer steps as your target analyte. By tracking the recovery of the IS, you can accurately correct for sample loss and ensure the trustworthiness of your final quantification.[18]
Q4: Should I be worried about using plastic tubes or pipette tips?
A4: Yes. Standard polypropylene labware can be a significant sink for VLC-lipids due to hydrophobic interactions.[7] This can lead to substantial and variable sample loss. Always use glass volumetric pipettes and glass centrifuge tubes with PTFE-lined caps. If you must use plastic pipette tips (e.g., for small volumes), pre-rinse the tip with the extraction solvent immediately before aspirating the lipid-containing organic phase.
Troubleshooting Guide: Common Extraction Issues
| Problem / Symptom | Potential Cause & Explanation | Recommended Solution |
| Low overall lipid yield | 1. Incomplete Homogenization: The solvent cannot penetrate the undisrupted sample matrix to access the lipids.[10] | Increase homogenization time/intensity. For tough tissues, consider cryogenic grinding or bead beating. For cells with robust walls, enzymatic digestion may be required.[4] |
| 2. Suboptimal Solvent System: The solvent polarity may be mismatched for your specific VLC-lipids and matrix. Very-long-chain lipids may not be fully soluble in less polar solvents like pure hexane.[19] | Use a well-validated biphasic system like Folch (Chloroform:Methanol 2:1).[5] For particularly stubborn matrices, experiment with different solvent ratios. | |
| 3. Insufficient Solvent Volume: A low solvent-to-sample ratio can lead to saturation of the organic phase and incomplete extraction, especially in high-fat samples.[12] | Adhere to validated ratios, such as the 20:1 solvent:sample volume ratio recommended for the Folch method.[4] | |
| Poor reproducibility between replicates | 1. Adsorption to Labware: Inconsistent loss of lipids to the surfaces of plastic tubes or pipette tips.[7] | Switch to glass. Use glass centrifuge tubes and glass pipettes. If using plastic tips, pre-rinse with solvent. Ensure all glassware is meticulously cleaned.[20] |
| 2. Inconsistent Phase Separation: Incomplete separation of the aqueous and organic layers leads to variable carryover of contaminants or loss of the organic phase. | Centrifuge at sufficient speed and time (e.g., 1,000 x g for 10 minutes) to achieve a sharp interface.[5] When aspirating the lower organic layer, be careful not to disturb the protein disk at the interface. | |
| 3. Sample Heterogeneity: The aliquots taken for extraction are not representative of the bulk sample. | Ensure the bulk sample is thoroughly mixed or homogenized before taking aliquots for parallel extractions. | |
| Evidence of lipid degradation (e.g., unexpected peaks in chromatogram) | 1. Oxidation: VLC-PUFAs have been degraded by exposure to oxygen during the workflow.[8] | Work quickly and keep samples on ice. Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[11] After extraction, evaporate the solvent under a stream of inert gas (nitrogen/argon) rather than air. Store final extracts at -80°C under an inert atmosphere.[17][18] |
| 2. Hydrolysis: Endogenous lipases in the sample were not denatured, causing breakdown of complex lipids into free fatty acids. | The methanol in the initial Folch or Bligh-Dyer extraction step helps to denature enzymes. Ensure it is added promptly and mixed thoroughly. | |
| Insoluble pellet after solvent evaporation | 1. Contamination with Non-Lipids: Proteins or salts from the aqueous phase were carried over into the organic extract.[21] | During the phase separation wash step (e.g., with 0.9% NaCl), ensure thorough but gentle mixing and complete re-separation via centrifugation.[4] Carefully aspirate the organic layer without disturbing the interface. |
| 2. Poor Solubility of Specific VLC-Lipids: Some saturated VLC-lipids have very low solubility in certain solvents once isolated. | Reconstitute the dried lipid extract in the same solvent system used for the extraction (e.g., chloroform:methanol 2:1) or the initial mobile phase for your LC analysis, not just a single non-polar solvent like hexane.[19] |
Data Presentation
Comparison of Common VLC-Lipid Extraction Methods
| Method | Principle | Typical Recovery | Purity | Processing Time | Throughput | Key Advantages | Key Disadvantages |
| Folch | Liquid-liquid extraction using a chloroform-methanol mixture to create a biphasic system, partitioning lipids into the lower organic phase.[5] | High (>95% for total lipids).[5][12] | Moderate | 1-2 hours | Moderate | Robust, well-established, effective for a wide range of lipid polarities.[11] | Use of toxic chlorinated solvents, relatively large solvent volumes required.[4] |
| Bligh-Dyer | A modification of the Folch method using a smaller solvent-to-sample ratio, also forming a biphasic system.[3] | High, but can be lower than Folch for high-lipid samples (>2% lipid content).[5][12] | Moderate | < 1 hour | High | Faster and uses less solvent than the Folch method.[3] | May result in lower recovery for samples with high lipid content.[12] |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent (e.g., silica, C18). Lipids are selectively bound and then eluted.[14][22] | High | High | 30-60 minutes | Low to Moderate | High selectivity, can be automated, removes non-lipid contaminants effectively.[4][13][23] | Can be more expensive, requires method development for specific lipid classes.[4] |
Experimental Protocols & Visualizations
Protocol 1: Modified Folch Method for VLC-Lipid Extraction from Tissue
This protocol is designed for the exhaustive extraction of VLC-lipids from a solid biological sample.
Materials:
-
Homogenizer
-
Glass centrifuge tubes (15 mL) with PTFE-lined caps
-
Glass volumetric pipettes
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
0.9% NaCl solution (prepared with HPLC-grade water)
-
Internal Standard (e.g., deuterated C24:0 in ethanol)
-
Butylated hydroxytoluene (BHT)
-
Nitrogen gas evaporator or rotary evaporator
-
Centrifuge
Procedure:
-
Preparation: Prepare a 2:1 (v/v) chloroform:methanol solution. Add BHT to a final concentration of 50 µg/mL to prevent oxidation.[11]
-
Homogenization: Weigh approximately 50 mg of tissue into a glass centrifuge tube. Add a known amount of the internal standard. Add 10 mL of the 2:1 chloroform:methanol solution (maintaining a 20:1 solvent:sample volume ratio).[4] Homogenize thoroughly on ice until no visible tissue fragments remain.
-
Phase Separation: Add 2 mL of 0.9% NaCl solution to the homogenate. Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 1,000 x g for 10 minutes at 4°C to separate the phases. You will observe three layers: an upper aqueous (methanol/water) layer, a solid disk of precipitated protein at the interface, and a lower organic (chloroform) layer containing the lipids.[5]
-
Collection: Using a glass Pasteur pipette, carefully aspirate the lower organic phase and transfer it to a clean glass tube. Be cautious not to disturb the protein layer.
-
Solvent Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen gas in a heated block (not exceeding 40°C).[4]
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., 200 µL of mobile phase for LC-MS analysis) for downstream analysis.
Workflow for Liquid-Liquid Extraction (Folch Method)
Caption: Step-by-step workflow for VLC-Lipid extraction using the Folch method.
Protocol 2: Solid-Phase Extraction (SPE) for VLCFA Purification
This protocol is a general guideline for purifying VLCFAs from a crude lipid extract obtained from a method like Protocol 1. The specific sorbent and solvents may need optimization.
Materials:
-
SPE vacuum manifold
-
Crude lipid extract (dried and reconstituted in a non-polar solvent like hexane)
-
Hexane
-
Chloroform
-
Methanol
-
2% Acetic Acid in Diethyl Ether
Procedure:
-
Cartridge Conditioning: Condition the aminopropyl SPE cartridge by passing 2 mL of hexane through it. Do not let the cartridge run dry.
-
Sample Loading: Load the reconstituted crude lipid extract onto the cartridge.
-
Washing (Elute Neutral Lipids): Wash the cartridge with 2 mL of 2:1 chloroform:isopropanol to elute neutral lipids like cholesterol and triglycerides.
-
Elution (Collect VLCFAs): Elute the desired free fatty acids (including VLCFAs) with 2 mL of 2% acetic acid in diethyl ether.[24] The acid ensures the fatty acids are protonated and elute properly.
-
Drying and Reconstitution: Evaporate the collected fraction to dryness under a stream of nitrogen and reconstitute in an appropriate solvent for analysis.
Troubleshooting Decision Tree for Low VLC-Lipid Recovery
Caption: A decision-making tool for diagnosing sources of VLC-Lipid sample loss.
References
- BenchChem. (2025).
-
Kim, H. Y., & Salem, N., Jr. (1990). Separation of lipid classes by solid phase extraction. Journal of Lipid Research, 31(11), 2285–2289. [Link]
-
Perona, J. S. (2018). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. In Lipidomics (pp. 51-59). Humana Press, New York, NY. [Link]
- BenchChem. (2025). A Comparative Guide to Derivatization Methods for Very Long-Chain Fatty Acid Analysis. BenchChem Tech Support.
-
Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A, 885(1-2), 321–341. [Link]
-
Aziz, M. N., Brotto, L., Yacoub, A. S., Awad, K., & Brotto, M. (2024). Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. Methods in Molecular Biology, 2816, 151–159. [Link]
-
Islam, M. A., Brown, R. J., O'Hara, I., Kent, M., & Heimann, K. (2015). Effect of temperature and moisture on high pressure lipid/oil extraction from microalgae. Energy Conversion and Management, 92, 227-235. [Link]
-
Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]
- Ackman, R. G. (1988). Method of extraction and purification of polyunsaturated fatty acids from natural sources. U.S.
-
The-anh, D., & Tortorelli, S. (2018). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. In Methods in Molecular Biology (Vol. 1730, pp. 119-126). Humana Press. [Link]
-
ResearchGate. (n.d.). The influence of reaction time and temperature on lipid extraction. [Link]
-
The-anh, D., & Tortorelli, S. (2018). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Springer Protocols. [Link]
-
Islam, M. A., Brown, R. J., O'Hara, I., Kent, M., & Heimann, K. (2015). Effect of temperature and moisture on high pressure lipid/oil extraction from microalgae. Energy Conversion and Management, 92, 227-235. [Link]
-
Antolín, A., et al. (2008). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Journal of Pharmaceutical and Biomedical Analysis, 46(1), 182-188. [Link]
-
ResearchGate. (n.d.). Effect of microwave-facilitated extraction on lipid extraction at a temperature of 50 °C. [Link]
-
Carr, T. P., et al. (2023). A Comprehensive Study of Techniques to Optimize the Extraction of Lipids from the Autotrophic Strain of the Microalgae Chlorella vulgaris. Energies, 16(19), 6931. [Link]
-
Reis, A., et al. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 54(7), 1824-1835. [Link]
-
Akbari, M., et al. (2023). Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. Food Science & Nutrition, 11(5), 2267-2283. [Link]
-
Sari, Y. P., & Susanto, B. H. (2025). The Effect of Biodiesel Oxidation Stability on The Removal of Polyunsaturated Fatty Acids. IntechOpen. [Link]
-
The Good Food Institute. (n.d.). Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products. [Link]
-
LCGC International. (2015). Living Off the Fat of the Land: Lipid Extraction Methods. [Link]
-
Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287. [Link]
-
Sharma, C. P., & Thomas, G. (1988). Lipid adsorption/absorption on polycarbonate surfaces—an understanding. Journal of biosciences, 13(1), 27-33. [Link]
-
Ulmer, C. Z., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Analytica Chimica Acta, 1037, 294-301. [Link]
-
Keller, C. A., & Jähnig, F. (1995). Lipid vesicle adsorption versus formation of planar bilayers on solid surfaces. Biophysical journal, 69(4), 1448-1455. [Link]
-
Valianpour, F., et al. (2002). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Molecular genetics and metabolism, 75(2), 141-147. [Link]
-
ResearchGate. (n.d.). Preventing oxidation process of omega fatty acids. [Link]
-
Lu, W. (1998). Adsorption of lecithin lipids and proteins at air/aqueous and aqueous/solid interfaces. PhD Dissertation, University of Washington. [Link]
-
Shahid, A., et al. (2022). Advances in Lipid Extraction Methods—A Review. Molecules, 27(1), 4. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Common Developing Solvent Systems Used in the Separation of Different Lipid Classes Using Thin Layer Chromatography (TLC). [Link]
-
Liu, X., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Journal of proteome research, 20(6), 3340-3349. [Link]
-
American Laboratory. (2015). Innovative Sample Prep Removes Lipids Without Losing Analytes. [Link]
-
ResearchGate. (2015). Which solvent is best for dissolving long chain fatty acids?. [Link]
- Tsuru, T., et al. (1991). Lipid absorbent.
-
Bowen, R. (2019). Absorption of Lipids. Colorado State University. [Link]
-
The DAN Lab, University of Wisconsin–Madison. (2021). LCMS Protocols. [Link]
-
Tehlivets, O., et al. (2007). Dysregulation of very-long-chain fatty acid metabolism causes membrane saturation and induction of the unfolded protein response. Molecular and cellular biology, 27(11), 3918-3928. [Link]
-
Koelmel, J. P., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 10(7), 297. [Link]
-
ResearchGate. (2015). Why are lipids not dissolving in my Folch extraction?. [Link]
-
YouTube. (2019). Lipid Extraction Technical Guide. [Link]
-
Galloway, A. W., et al. (2020). State of art and best practices for fatty acid analysis in aquatic sciences. ICES Journal of Marine Science, 77(6), 2139-2156. [Link]
- BenchChem. (2025). Minimizing variability in sample preparation for lipid analysis. BenchChem Tech Support.
-
Shahid, A., et al. (2022). Advances in Lipid Extraction Methods—A Review. Molecules, 27(1), 4. [Link]
-
Socaci, S. A., et al. (2022). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. Foods, 11(19), 3042. [Link]
-
Agilent. (2015). EMR – Lipid: Enhanced Matrix Removal for Fatty Samples. [Link]
Sources
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. gfi.org [gfi.org]
- 9. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vliz.be [vliz.be]
- 13. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 21. researchgate.net [researchgate.net]
- 22. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. americanlaboratory.com [americanlaboratory.com]
- 24. aocs.org [aocs.org]
Addressing matrix effects in lipidomics analysis of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA.
Welcome to the technical support center for the lipidomics analysis of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this very-long-chain polyunsaturated fatty acyl-CoA. Here, you will find in-depth troubleshooting advice and frequently asked questions to address the significant challenge of matrix effects in your LC-MS/MS analyses.
Introduction: The Challenge of Analyzing (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
(12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is a critical metabolite in various biological pathways. Its accurate quantification is essential for understanding lipid metabolism in health and disease. However, its analysis via liquid chromatography-mass spectrometry (LC-MS) is often hampered by matrix effects . These effects, arising from co-eluting endogenous molecules from the sample matrix, can lead to ion suppression or enhancement, compromising the accuracy, reproducibility, and sensitivity of your results.[1][2] This guide provides a structured approach to identifying, understanding, and mitigating these effects to ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant problem when analyzing (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA?
A1: A matrix effect is the alteration of ionization efficiency for your target analyte, (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, due to the presence of co-eluting compounds from the sample matrix.[1] In electrospray ionization (ESI), the most common ionization technique for lipidomics, the analyte and matrix components compete for charge and for access to the droplet surface during the ionization process.[3] This competition can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[2]
Very-long-chain acyl-CoAs like triacontapentaenoyl-CoA are particularly susceptible because they are often present at low concentrations in complex biological matrices, such as plasma or tissue homogenates. These matrices are rich in other lipids, especially phospholipids, which are notorious for causing significant ion suppression.[4]
Q2: What are the primary causes of matrix effects in my lipidomics analysis?
A2: The primary culprits behind matrix effects in lipidomics are endogenous components of the biological sample.[5] These include:
-
Phospholipids: Abundant in biological membranes, phospholipids are a major source of ion suppression in ESI-MS. They often co-extract with the analytes of interest and can have similar chromatographic retention times.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize on the ESI probe, leading to an unstable spray and signal suppression.
-
Other Lipids: High concentrations of other lipid classes, such as triglycerides, can also compete for ionization, leading to intra-class ion suppression where more abundant species suppress the signal of less abundant ones.[3]
-
Proteins and Peptides: Although most sample preparation methods aim to remove proteins, residual peptides can still be present and contribute to matrix effects.
The following diagram illustrates the mechanism of ion suppression in the ESI source:
Caption: Mechanism of Ion Suppression in ESI-MS.
Q3: How can I determine if my analysis of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is being affected by matrix effects?
A3: A systematic way to assess matrix effects is through a post-extraction spike experiment .[2] This involves comparing the response of the analyte in a neat solution to its response when spiked into a blank matrix extract (a sample that does not contain the analyte but has undergone the full extraction procedure).
The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A value between 85% and 115% is often considered acceptable, but this can vary depending on the assay requirements.
Q4: What is the most effective way to compensate for matrix effects?
A4: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[1][2] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H).
The ideal SIL-IS for (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA would be its ¹³C- or ¹⁵N-labeled counterpart. Since the SIL-IS is chemically identical to the analyte, it will have the same extraction recovery, chromatographic retention time, and ionization efficiency.[6] Therefore, it will be affected by matrix effects in the same way as the endogenous analyte. By adding a known amount of the SIL-IS to your samples before extraction, you can accurately quantify your target analyte by comparing the peak area ratio of the analyte to the SIL-IS.
While commercially available SIL-IS for very-long-chain acyl-CoAs may be limited, methods for their biosynthetic generation have been developed.[7][8][9]
Troubleshooting Guide
Q5: My signal intensity for (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is low and inconsistent across different samples. What should I investigate first?
A5: Low and inconsistent signal intensity is a classic symptom of variable matrix effects. Here’s a systematic approach to troubleshooting:
-
Evaluate Your Sample Preparation:
-
Protein Precipitation (PPT): This is a simple but often "dirtier" method that can leave many matrix components, especially phospholipids, in your final extract.[10]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[4][10] Experiment with different solvent systems to optimize the removal of interfering lipids while maintaining good recovery of your analyte.
-
Solid-Phase Extraction (SPE): SPE offers the most selectivity.[4] Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for superior cleanup of complex biological samples.[10]
-
-
Optimize Chromatographic Separation:
-
Ensure that your analyte's peak is well-separated from the bulk of co-eluting matrix components. You can visualize the region of ion suppression by performing a post-column infusion experiment.[5]
-
Adjusting the gradient profile or using a different column chemistry (e.g., HILIC for polar lipids) can improve separation.[11]
-
-
Check for In-Source Fragmentation:
-
High voltages in the ESI source can cause your analyte to fragment before it reaches the mass analyzer, leading to a lower precursor ion signal.[12] Optimize source parameters like capillary voltage and cone voltage to minimize in-source fragmentation.
-
Q6: I've confirmed significant ion suppression in my samples. How can I effectively mitigate this?
A6: Mitigating ion suppression requires a multi-faceted approach. The following workflow illustrates a systematic process for reducing matrix effects:
Caption: Workflow for Mitigating Matrix Effects.
Actionable Steps:
-
Enhance Sample Cleanup: As detailed in Q5, moving from a simple protein precipitation to a more selective technique like SPE is highly effective.[10] There are also specialized phospholipid removal plates and cartridges available.
-
Sample Dilution: If your analyte concentration is high enough, simply diluting the sample extract can significantly reduce the concentration of interfering matrix components.[13]
-
Chromatographic Selectivity: Modifying your LC method to move the analyte's retention time away from regions of high ion suppression is a powerful strategy.[11]
Q7: My chromatographic peak shape for (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is poor (e.g., fronting, tailing, or splitting). Could this be related to matrix effects?
A7: Yes, poor peak shape can be an indirect consequence of matrix effects, although other factors are often the primary cause.
-
Column Overloading: Injecting a "dirty" sample with high concentrations of matrix components can overload the analytical column, leading to peak distortion for both the matrix and your analyte.
-
Analyte-Matrix Interactions: In some cases, matrix components can interact with the analyte on the column, altering its retention behavior and peak shape.[1]
-
System Contamination: Buildup of non-volatile matrix components, like phospholipids, on the column and in the MS source can degrade performance over time, leading to poor peak shape and carryover.[5]
Troubleshooting Steps:
-
Implement a Column Wash: Ensure your gradient includes a high-organic wash step to elute strongly retained matrix components after each injection.
-
Use a Guard Column: A guard column can help protect your analytical column from contamination.
-
Improve Sample Cleanup: A cleaner sample will be less likely to cause column-related issues.
Q8: How do I validate my analytical method to demonstrate that I have adequately addressed matrix effects?
A8: Method validation is crucial to ensure your results are reliable.[14][15] According to regulatory guidelines (e.g., FDA), your validation should include a specific assessment of matrix effects.
Key Validation Experiments:
-
Matrix Factor Calculation: Analyze at least six different lots of blank matrix. The matrix factor is calculated for each lot to assess the variability of matrix effects between different sources.
-
Accuracy and Precision: Evaluate the accuracy and precision of your quality control (QC) samples at different concentrations (low, medium, and high) prepared in the biological matrix.
-
Recovery: Determine the extraction recovery of your analyte to ensure your sample preparation method is efficient.
-
Stability: Assess the stability of the analyte in the matrix under various storage and processing conditions.
The table below summarizes key parameters for method validation:
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Matrix Factor | Coefficient of Variation (CV) ≤ 15% | To assess the consistency of matrix effects across different sample sources. |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) | To ensure the measured concentration is close to the true concentration. |
| Precision (Repeatability & Intermediate) | CV ≤ 15% (≤ 20% at LLOQ) | To demonstrate the reproducibility of the method. |
| Extraction Recovery | Consistent, precise, and reproducible | To ensure the efficiency of the sample preparation process. |
Detailed Protocols
Protocol 1: Hybrid Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol utilizes a specialized SPE phase designed to remove phospholipids while allowing the analyte of interest to pass through.
Materials:
-
HybridSPE®-Phospholipid plate or cartridges
-
Plasma/serum sample
-
Acetonitrile with 1% formic acid (Precipitation Solvent)
-
Collection plate or tubes
-
Vortex mixer or plate shaker
Procedure:
-
Add 100 µL of your plasma sample to the well of the HybridSPE® plate.
-
Add 300 µL of the precipitation solvent (a 3:1 ratio of solvent to sample).
-
Mix thoroughly for 2 minutes using a vortex mixer or plate shaker to precipitate proteins.
-
Apply vacuum or positive pressure to the plate to draw the sample through the SPE bed and into the collection plate. The phospholipids are retained by the SPE sorbent.
-
The resulting filtrate is now ready for evaporation, reconstitution, and LC-MS/MS analysis.
Protocol 2: Preparation of a Calibration Curve with a Stable Isotope-Labeled Internal Standard (SIL-IS)
Procedure:
-
Prepare a stock solution of your (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA standard and a separate stock solution of your SIL-IS.
-
Create a series of calibration standards by spiking known, varying concentrations of the analyte standard into a blank biological matrix.
-
To each calibration standard, your blank sample, and your unknown samples, add a constant, known concentration of the SIL-IS. This should be done at the very beginning of the sample preparation process.
-
Process all samples and standards using your validated extraction method.
-
Analyze the samples by LC-MS/MS.
-
For each point in your calibration curve, calculate the peak area ratio of the analyte to the SIL-IS.
-
Plot the peak area ratio against the known concentration of the analyte to generate your calibration curve.
-
Determine the concentration of the analyte in your unknown samples by interpolating their peak area ratios from the calibration curve.
Advanced Mitigation Strategies
For particularly challenging matrices or when the highest sensitivity is required, consider these advanced techniques:
-
High-Resolution Mass Spectrometry (HRMS): HRMS can help to distinguish the analyte from isobaric interferences, improving selectivity.
-
Ion Mobility Spectrometry (IMS): IMS adds another dimension of separation based on the ion's size and shape, which can resolve the analyte from co-eluting matrix components.
-
Two-Dimensional Liquid Chromatography (2D-LC): A comprehensive 2D-LC setup can provide a significant increase in peak capacity and separation power, effectively removing matrix interferences.
References
-
The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. (Source: MDPI, URL: [Link])
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (Source: NIH, URL: [Link])
-
Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. (Source: NIH, URL: [Link])
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (Source: NIH, URL: [Link])
-
Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. (Source: ResearchGate, URL: [Link])
-
Strategies to improve/eliminate the limitations in shotgun lipidomics. (Source: NIH, URL: [Link])
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (Source: NIH, URL: [Link])
-
Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. (Source: ResearchGate, URL: [Link])
-
Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (Source: Sisu@UT, URL: [Link])
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (Source: ACS Publications, URL: [Link])
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. (Source: ACS Publications, URL: [Link])
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (Source: MDPI, URL: [Link])
-
10 Tips for Electrospray Ionisation LC-MS. (Source: Element Lab Solutions, URL: [Link])
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. (Source: NIH, URL: [Link])
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (Source: Chromatography Online, URL: [Link])
-
Development and validation of chromatography and mass spectrometry-based lipidomic methods for pharmaceutical lipid emulsion com. (Source: DiVA portal, URL: [Link])
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (Source: Chromatography Online, URL: [Link])
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (Source: LCGC International, URL: [Link])
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (Source: ResearchGate, URL: [Link])
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. sisu.ut.ee [sisu.ut.ee]
- 15. diva-portal.org [diva-portal.org]
Technical Support Center: Stabilizing Polyunsaturated Acyl-CoAs During Freeze-Thaw Cycles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to enhance the stability of highly sensitive polyunsaturated acyl-Coenzyme A (PUFA-CoA) molecules during storage and experimentation. The inherent reactivity of PUFA-CoAs makes them particularly susceptible to degradation during freeze-thaw cycles, which can compromise experimental integrity. This resource is designed to provide you with the foundational knowledge and actionable strategies to mitigate these challenges.
Troubleshooting Guide: Rapid-Fire Q&A
This section addresses the most common issues encountered during the handling of PUFA-CoAs.
Q1: I've noticed a significant drop in my PUFA-CoA concentration after just one freeze-thaw cycle. What's the most likely cause?
A1: The most probable causes are a combination of chemical hydrolysis of the thioester bond and oxidation of the polyunsaturated acyl chain. Freeze-thaw cycles can exacerbate these issues by causing shifts in the pH of your solution as it freezes and concentrating solutes in the unfrozen portions, which can accelerate degradation.[1]
Q2: My downstream enzymatic assay is giving inconsistent results when I use a previously frozen PUFA-CoA stock. Why might this be?
A2: Inconsistency often points to the degradation of your substrate. Besides concentration loss, oxidation of the fatty acid chain can create byproducts that may act as inhibitors or alternative substrates for your enzyme. Furthermore, hydrolysis separates the acyl chain from the Coenzyme A, rendering it inactive for most enzymatic reactions.
Q3: I suspect enzymatic degradation from my biological sample is affecting my PUFA-CoA stability. How can I confirm and prevent this?
A3: Biological samples contain acyl-CoA thioesterases (ACOTs) that actively hydrolyze acyl-CoAs.[2][3] To mitigate this, always keep your samples on ice and work quickly. When preparing samples, use a pre-chilled homogenization buffer with a slightly acidic pH (e.g., 100 mM Potassium Phosphate, pH 4.9) to inhibit ACOT activity.[1][4]
Q4: Is there a better way to store my PUFA-CoA standards and samples to prevent degradation?
A4: Absolutely. For long-term storage, always store PUFA-CoAs at -80°C as a lyophilized powder or in a suitable solvent.[1][5] Upon receipt or preparation, aliquot the material into single-use volumes. This is the most critical step to avoid the damaging effects of repeated freeze-thaw cycles.[5] Flash-freezing the aliquots in liquid nitrogen before transferring them to a -80°C freezer is also highly recommended to minimize the formation of large, damaging ice crystals.[1]
In-Depth FAQs: The Science Behind PUFA-CoA Instability
This section delves deeper into the mechanisms of degradation and the rationale behind the recommended stabilization techniques.
Q1: What are the primary chemical reactions that degrade PUFA-CoAs during freeze-thaw cycles?
A1: There are two main culprits: hydrolysis and oxidation.
-
Hydrolysis: The high-energy thioester bond that links the fatty acid to Coenzyme A is prone to cleavage by water.[4][6] This reaction is significantly accelerated in alkaline (pH > 7.0) or strongly acidic (pH < 4.0) conditions.[4] During the freezing process, solutes in your buffer can become concentrated in unfrozen liquid pockets, leading to drastic pH shifts that promote hydrolysis.[1]
-
Oxidation: The "polyunsaturated" nature of these molecules, meaning they have multiple double bonds, makes them highly susceptible to lipid peroxidation.[7][8] This is a chain reaction initiated by free radicals that can lead to a cascade of degradation products. Freeze-thaw cycles can rupture cellular compartments, releasing pro-oxidants like heme iron that can initiate this process.[9][10] The thiol group on Coenzyme A itself can also be oxidized.[4]
Q2: How does the choice of solvent and buffer impact the stability of my PUFA-CoAs?
A2: The choice of solvent and buffer is critical for maintaining the integrity of your PUFA-CoAs.
-
pH: As mentioned, the thioester bond is most stable in a slightly acidic environment, with an optimal pH range of 4.0 to 6.8.[4] Using a buffer within this range is one of the most effective ways to minimize hydrolytic degradation.
-
Solvent for Reconstitution: For purified standards, methanol has been shown to provide good stability.[1][4] For preparing working solutions, a buffered solution such as 50% methanol / 50% 50 mM ammonium acetate (pH 7) can also enhance stability compared to purely aqueous solutions.[1]
-
Additives: The inclusion of antioxidants and cryoprotectants can provide an additional layer of stability.
Q3: What are antioxidants and how do they protect PUFA-CoAs?
A3: Antioxidants are molecules that inhibit oxidation. They work by neutralizing free radicals, thereby preventing the initiation and propagation of lipid peroxidation.[8][11] For polyunsaturated fatty acids, antioxidants like tert-butylhydroquinone (TBHQ) have been shown to be highly effective.[12] Incorporating a suitable antioxidant into your buffer system can significantly extend the viability of your PUFA-CoA solutions.
Q4: What is the role of cryoprotectants and should I be using them?
A4: Cryoprotectants are substances that protect biological materials from the damage associated with freezing.[13] They can be classified into two main types:
-
Penetrating cryoprotectants (e.g., glycerol, DMSO): These small molecules enter cells and lower the freezing point of intracellular water, preventing the formation of damaging ice crystals.[14][15]
-
Non-penetrating cryoprotectants (e.g., polyethylene glycol, starches): These larger molecules act outside of cells, preventing the formation of extracellular ice crystals.[15][16]
While not always necessary for purified PUFA-CoA standards, if you are working with cellular or tissue homogenates, the inclusion of a cryoprotectant can help preserve the integrity of the cellular machinery and prevent the release of degradative enzymes and pro-oxidants during freeze-thaw cycles.
Data Summary: Key Factors Influencing PUFA-CoA Stability
The following table summarizes the critical parameters and recommended conditions for maximizing the stability of your PUFA-CoA samples.
| Parameter | Sub-optimal Condition | Recommended Condition | Rationale |
| Storage Temperature | -20°C or higher | -80°C [1] | Minimizes molecular motion and slows the rate of chemical reactions. |
| pH of Aqueous Solution | > 7.0 (Alkaline) or < 4.0 (Strongly Acidic) | 4.0 - 6.8 [4] | The thioester bond is most stable in a slightly acidic environment, minimizing hydrolysis. |
| Freeze-Thaw Cycles | Multiple cycles from a single stock tube | Single-use aliquots (zero additional cycles) [5] | Avoids pH shifts and physical stress from repeated ice crystal formation.[1] |
| Oxygen Exposure | Open-air, prolonged handling | Minimize headspace, consider inert gas (Argon/Nitrogen) | Reduces the availability of oxygen, a key component in lipid peroxidation.[12] |
| Additives | None | Antioxidants (e.g., TBHQ), Cryoprotectants (e.g., Glycerol) | Scavenges free radicals to prevent oxidation[12] and reduces physical damage from ice crystals.[13][16] |
Diagrams: Visualizing Degradation and Prevention
Caption: Key degradation pathways for PUFA-CoAs accelerated by freeze-thaw cycles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. redalyc.org [redalyc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cryoprotectant - Wikipedia [en.wikipedia.org]
- 14. What are the most commonly used cryoprotectants? – faCellitate [facellitate.com]
- 15. 5 Key Differences Between Cryoprotectant Types - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Purity Assessment of Synthetic (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA
Welcome to the comprehensive technical support guide for the purity assessment of synthetic (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA. This very long-chain polyunsaturated fatty acyl-CoA is a critical molecule in various research fields, and ensuring its purity is paramount for obtaining reliable and reproducible experimental results. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its analysis.
Introduction: The Challenge of Purity
(12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA is a highly unsaturated, long-chain molecule, making it susceptible to degradation and prone to forming complex mixtures during synthesis. Its amphipathic nature, with a polar coenzyme A head and a long, nonpolar acyl chain, presents unique analytical challenges.[1] Common impurities can arise from the synthetic route, such as isomers, incompletely reacted starting materials, or byproducts.[2] Furthermore, degradation products like oxidized species or hydrolyzed free fatty acids and Coenzyme A can compromise sample integrity. Therefore, a multi-faceted analytical approach is often necessary to ensure the purity of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the purity assessment of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for separating and quantifying acyl-CoAs.[3] However, the unique properties of very long-chain polyunsaturated fatty acyl-CoAs require careful method optimization.
FAQ 1: My HPLC chromatogram shows broad, tailing peaks for my triacontapentaenoyl-CoA. What could be the cause and how can I improve the peak shape?
-
Causality: Poor peak shape is often due to secondary interactions between the phosphate groups of the Coenzyme A moiety and the stationary phase, or with metal surfaces within the HPLC system.[4] The long acyl chain can also contribute to band broadening.
-
Troubleshooting Steps:
-
Column Selection: Reversed-phase columns, such as C18 or C8, are the standard choice for acyl-CoA analysis.[5] For a very long-chain species like triacontapentaenoyl-CoA, a C8 column might provide better peak shape by reducing excessive retention.[5]
-
Mobile Phase Optimization:
-
pH: Using a slightly alkaline mobile phase (e.g., with ammonium hydroxide) can improve the peak shape for long-chain acyl-CoAs.[1] However, always check your column's pH stability range.
-
Ion-Pairing Reagents: Incorporating an ion-pairing reagent, like triethylamine (TEA) or hexylamine, into your mobile phase can mask the charged phosphate groups, reducing tailing and improving peak symmetry.
-
-
System Check: Ensure your HPLC system is free from dead volumes and that all fittings are secure. Metal contamination can also contribute to peak tailing, so using a biocompatible (PEEK) system is advantageous.
-
FAQ 2: I am observing multiple peaks in my HPLC analysis where I expect only one for my purified compound. What are these additional peaks?
-
Causality: The additional peaks could be various impurities, including geometric isomers (cis/trans), positional isomers of the double bonds, oxidized derivatives, or hydrolysis products (the free fatty acid and Coenzyme A).[2]
-
Troubleshooting Steps:
-
High-Resolution Separation: Fine-tune your HPLC gradient to achieve better separation of closely eluting species.[2] A shallower gradient over a longer run time can often resolve complex mixtures.
-
UV-Vis Spectral Analysis: If you are using a photodiode array (PDA) detector, examine the UV spectra of the different peaks. The adenine ring of Coenzyme A has a characteristic absorbance maximum around 260 nm.[3] Peaks without this spectrum are likely not CoA-containing species. The presence of conjugated double bonds in oxidized byproducts can lead to a shift in the UV maximum.
-
Mass Spectrometry (MS) Detection: Couple your HPLC to a mass spectrometer (LC-MS) for definitive peak identification. MS will provide the mass-to-charge ratio (m/z) of each eluting compound, allowing you to identify impurities based on their molecular weights.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful tool for both qualitative and quantitative analysis of acyl-CoAs, offering high sensitivity and specificity.[6][7]
FAQ 3: I am seeing multiple ions in my mass spectrum for a single HPLC peak, such as [M+Na]⁺ and [M+K]⁺. How can I minimize these adducts and improve the signal of my target protonated molecule [M+H]⁺?
-
Causality: Acyl-CoAs are prone to forming adducts with alkali metal cations (like sodium and potassium) present as contaminants in solvents, reagents, or leached from glassware.[4]
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Always use MS-grade solvents and high-purity additives to minimize salt contamination.[4]
-
Switch to Polypropylene Vials: Glass vials are a common source of sodium ions.[4] Using polypropylene autosampler vials can significantly reduce the formation of sodium adducts.[4]
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as formic acid or acetic acid, to the mobile phase provides a source of protons, favoring the formation of the desired [M+H]⁺ ion and suppressing salt adduct formation.[4]
-
Consider DTT Replacement: If dithiothreitol (DTT) is used as a reducing agent in your sample preparation, it can form adducts. Tris(2-carboxyethyl)phosphine (TCEP) is a suitable alternative that is less likely to form adducts.[4]
-
FAQ 4: My LC-MS/MS signal for triacontapentaenoyl-CoA is weak. How can I improve its ionization and detection?
-
Causality: The poor ionization of long-chain acyl-CoAs can be attributed to their amphipathic nature, which can lead to the formation of aggregates in solution, and ion suppression from other components in the sample matrix.[1]
-
Troubleshooting Steps:
-
Optimize ESI Source Parameters: Systematically optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and temperature, to maximize the signal for your specific compound.
-
Sample Cleanup: If analyzing from a complex matrix, employ solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances like phospholipids and salts.[8][9]
-
Internal Standards: Use a stable isotope-labeled internal standard or a closely related acyl-CoA with a different chain length to normalize for variations in ionization efficiency and matrix effects, which is crucial for accurate quantification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be a powerful tool for assessing purity, especially for identifying and quantifying certain types of impurities.[10][11]
FAQ 5: Can I use ¹H-NMR to assess the purity of my synthetic triacontapentaenoyl-CoA? What are the limitations?
-
Expertise & Experience: Yes, ¹H-NMR is a valuable technique. The spectrum of triacontapentaenoyl-CoA will have characteristic signals for the vinylic protons of the double bonds (typically in the 5-7 ppm range).[2] The integration of these signals relative to signals from the Coenzyme A moiety can provide an estimate of purity.
-
Trustworthiness & Limitations:
-
Signal Overlap: The aliphatic region of the spectrum (around 1-2 ppm) will contain overlapping signals from the numerous methylene groups in the long acyl chain, making it difficult to detect saturated fatty acid impurities.[2]
-
Coenzyme A Complexity: The Coenzyme A molecule itself has many protons with signals in the 2-5 ppm range, which can complicate the spectrum and make it harder to quantify impurities.[2]
-
Quantification: While NMR can be quantitative, accurate quantification of minor impurities requires well-resolved signals and careful integration.[2][12] It is excellent for identifying major impurities from the synthesis, such as unreacted starting materials.[2]
-
FAQ 6: What other NMR techniques could be useful for structural confirmation?
-
Expertise & Experience: For unambiguous structural confirmation, especially of the double bond positions and stereochemistry, more advanced 2D NMR techniques are recommended.
-
Authoritative Grounding:
-
COSY (Correlation Spectroscopy): A COSY experiment can help establish the connectivity of protons, confirming the arrangement of double bonds within the acyl chain.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing information on the carbon backbone.
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away, which is useful for confirming the overall structure and the linkage to the CoA moiety.[13]
-
Experimental Protocols & Data Presentation
Protocol 1: Reversed-Phase HPLC-UV Analysis
This protocol provides a general starting point for the analysis of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA. Optimization will be required for your specific instrumentation and sample.
-
Column: C8 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-45 min: 10-90% B (linear gradient)
-
45-50 min: 90% B
-
50.1-55 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 260 nm.
-
Injection Volume: 5 µL.
Protocol 2: Sample Preparation for LC-MS from Biological Matrices
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[8][14]
-
Homogenization: Homogenize ~50 mg of tissue in 1 mL of ice-cold extraction solvent (e.g., Acetonitrile/Isopropanol/Water 60:20:20, v/v/v).[8]
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., heptadecanoyl-CoA).[8]
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.[8]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water.[8]
-
Load the supernatant onto the cartridge.[8]
-
Wash with 1 mL of 50 mM ammonium acetate in water, followed by 1 mL of 20% acetonitrile in water.[8]
-
Dry the cartridge under a gentle stream of nitrogen.[8]
-
Elute the acyl-CoAs with 1 mL of methanol containing 30 mM ammonium hydroxide.[8]
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.[8]
Data Summary Table
| Analytical Technique | Information Provided | Common Issues | Key Optimization Parameters |
| HPLC-UV | Purity (area %), retention time | Peak tailing, co-elution | Column chemistry, mobile phase pH, gradient |
| LC-MS | Molecular weight confirmation, impurity identification | Adduct formation, ion suppression | Mobile phase additives, ESI source settings |
| LC-MS/MS | Structural confirmation, quantification | Fragmentation optimization | Collision energy, MRM transitions |
| ¹H-NMR | Structural integrity, quantification of major impurities | Signal overlap, sensitivity | Solvent choice, acquisition time |
| 2D-NMR | Unambiguous structure elucidation | Long experiment times | Pulse sequence selection |
Visualizations
Experimental Workflow for Purity Assessment
Caption: Decision tree for troubleshooting alkali metal adducts in LC-MS analysis.
References
- BenchChem. (n.d.). Technical Support Center: Acyl-CoA Analysis by ESI-MS.
- BenchChem. (n.d.). Technical Support Center: Enhancing HPLC Resolution of Very Long-Chain Fatty Acyl-CoAs.
- BenchChem. (n.d.). Technical Support Center: Mass Spectrometry Analysis of Acyl-CoAs.
- Chemistry Stack Exchange. (2015). How to control the purity and quality of fatty acids or their CoA thioesters?
- Cyberlipid. (n.d.). Fatty acyl CoA analysis.
- AOCS. (2019). Fatty Acid Analysis by HPLC.
- Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC.
- Cyberlipid. (n.d.). HPLC analysis.
-
Sass, J. O., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468. Retrieved from [Link]
- PubChem. (n.d.). (2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA.
- PubMed. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs.
- MDPI. (n.d.). NMR Determination of Free Fatty Acids in Vegetable Oils.
- BenchChem. (n.d.). Application Note: Quantification of (3E)-Tetradecenoyl-CoA using a Validated LC-MS/MS Protocol.
- Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods.
- BenchChem. (n.d.). Application Notes and Protocols for Acyl-CoA Analysis from Biological Tissues.
- NIH. (n.d.). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring.
- MedchemExpress.com. (n.d.). (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA.
- ResearchGate. (2025). NMR Determination of Free Fatty Acids in Vegetable Oils.
- AOCS. (2019). Quantification by 1H-NMR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. aocs.org [aocs.org]
- 13. magritek.com [magritek.com]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of C30:5-CoA and C22:6-CoA (DHA-CoA)
For researchers, scientists, and drug development professionals delving into the intricate world of lipid metabolism and signaling, understanding the nuanced roles of fatty acyl-CoA molecules is paramount. This guide provides an in-depth, objective comparison of the biological activities of two significant polyunsaturated acyl-CoAs: C30:5-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), and C22:6-CoA, more commonly known as docosahexaenoyl-CoA (DHA-CoA). While both are vital components in specific physiological contexts, their functions diverge significantly, stemming from their distinct structures and metabolic pathways.
Introduction: Two Sides of the Polyunsaturated Acyl-CoA Coin
Fatty acyl-CoAs are the activated forms of fatty acids, primed for a multitude of metabolic fates, including energy production, lipid synthesis, and the generation of signaling molecules.[1][2] The two molecules at the center of this guide, C30:5-CoA and DHA-CoA, represent fascinating examples of how chain length and enzymatic machinery dictate biological function.
C22:6-CoA (DHA-CoA) is the activated form of docosahexaenoic acid (DHA), an omega-3 fatty acid renowned for its critical roles in brain and retinal function.[3][4][5] DHA is considered a cornerstone of neuronal health, and its activation to DHA-CoA is the gateway to its diverse biological activities.
C30:5-CoA is a member of the very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) family. These lipids, with acyl chains of 28 carbons or more, are far less ubiquitous than their long-chain counterparts and are primarily found in specialized tissues such as the retina, brain, and testes.[6][7] Their synthesis and function are intricately linked to the enzyme ELOVL4.[8][9]
This guide will dissect the known biological activities of these two molecules, offering a comparative analysis of their biosynthesis, metabolic roles, and signaling functions, supported by experimental evidence and methodologies.
Biosynthesis: Distinct Pathways for Specialized Functions
The origins of C30:5-CoA and DHA-CoA are fundamentally different, a key determinant of their respective biological roles.
DHA-CoA Synthesis: DHA can be obtained from the diet or synthesized from its precursor, alpha-linolenic acid (ALA), through a series of elongation and desaturation steps in the endoplasmic reticulum and peroxisomes.[10] The final step in its activation is the esterification to Coenzyme A by acyl-CoA synthetases.[11]
C30:5-CoA Synthesis: The biosynthesis of C30:5-CoA is a more specialized process, critically dependent on the enzyme ELOVL4 (Elongation of Very Long Chain Fatty Acids 4).[7][8][9] ELOVL4 is highly expressed in photoreceptor cells of the retina, as well as in the brain and testes.[7] It catalyzes the elongation of long-chain polyunsaturated fatty acids to produce VLC-PUFAs, including the C30:5 backbone.[9] Once the C30:5 fatty acid is synthesized, it is then activated to C30:5-CoA by an acyl-CoA synthetase.
Diagram 1: Biosynthetic Pathways of DHA-CoA and C30:5-CoA
Caption: Simplified overview of the distinct biosynthetic pathways for DHA-CoA and C30:5-CoA.
Comparative Biological Activities
While direct comparative studies are scarce, a functional comparison can be drawn from their established roles in cellular biology.
| Feature | C30:5-CoA | C22:6-CoA (DHA-CoA) |
| Primary Role | Primarily structural, contributing to the unique properties of photoreceptor membranes.[12] Emerging evidence suggests a role in signaling via elovanoid derivatives.[9] | Multifaceted: structural component of neuronal membranes, precursor to potent signaling molecules (e.g., neuroprotectin D1), and modulator of enzyme activity.[3][4][5] |
| Tissue Distribution | Highly restricted: retina, brain, testes.[6][7] | Abundant in the brain and retina, but also present in other tissues.[3] |
| Key Associated Enzyme | ELOVL4 (for synthesis of the fatty acid backbone).[8] | Acyl-CoA synthetases (for activation), various enzymes for downstream signaling molecule synthesis (e.g., lipoxygenases).[11] |
| Known Signaling Derivatives | Elovanoids (neuroprotective).[3][9] | Neuroprotectin D1 (anti-inflammatory, pro-survival), resolvins, maresins.[4] |
| Membrane Function | Believed to be critical for the high curvature and fluidity of photoreceptor disc membranes.[12] | Enhances membrane fluidity, modulates the function of membrane-bound proteins. |
In-Depth Functional Comparison
Role in Membrane Structure and Function
Both C30:5-CoA and DHA-CoA are precursors for phospholipids that are incorporated into cellular membranes. However, their impact on membrane biophysics likely differs due to their significant difference in chain length.
-
DHA-containing phospholipids are well-known to increase membrane fluidity, which is crucial for the function of membrane-embedded proteins like G-protein coupled receptors and ion channels.[13]
-
VLC-PUFA-containing phospholipids , derived from C30:5-CoA and other VLC-PUFA-CoAs, are thought to be essential for the unique, highly curved structure of photoreceptor outer segment discs.[12] Their exceptional length may contribute to the stability and specialized function of these membranes, which are critical for vision.[7]
Involvement in Cell Signaling
This is where the two molecules exhibit perhaps their most distinct activities.
-
DHA-CoA is a well-established precursor to a host of potent signaling molecules. Following its incorporation into phospholipids, the DHA moiety can be cleaved and converted into specialized pro-resolving mediators (SPMs) like neuroprotectin D1, resolvins, and maresins.[4] These molecules are critical for resolving inflammation and promoting tissue repair, particularly in the nervous system. The signaling pathways regulated by DHA and its derivatives are extensive and include the modulation of transcription factors and kinase cascades.[14][15]
-
C30:5-CoA , on the other hand, is the precursor to a more recently discovered class of signaling molecules called elovanoids .[9] These are hydroxylated derivatives of VLC-PUFAs that have been shown to have neuroprotective effects in the retina.[3] While the signaling pathways of elovanoids are still under active investigation, their existence points to a signaling role for VLC-PUFAs beyond their structural contributions.
Diagram 2: Divergent Signaling Fates of C30:5-CoA and DHA-CoA
Caption: Signaling pathways of C30:5-CoA and DHA-CoA leading to distinct bioactive lipids.
Experimental Protocols for Comparative Analysis
For researchers wishing to directly compare the biological activities of C30:5-CoA and DHA-CoA, a series of in vitro and cell-based assays can be employed.
Synthesis of C30:5-CoA and DHA-CoA
As these molecules are not readily commercially available, particularly C30:5-CoA, custom synthesis is often required.
-
Step 1: Obtain the free fatty acid. DHA is commercially available. C30:5 may need to be custom synthesized or isolated from natural sources rich in VLC-PUFAs.
-
Step 2: Activation to the CoA thioester. Several methods can be used, including the use of N-hydroxysuccinimide esters of the fatty acids or carbonyldiimidazole to activate the fatty acid for reaction with Coenzyme A.[16][17][18]
Enzymatic Assays
The substrate specificity of various enzymes for C30:5-CoA versus DHA-CoA can be assessed using purified enzymes.
-
Acyl-CoA Synthetase Activity: To determine if a specific acyl-CoA synthetase can activate C30:5 and DHA. This can be measured using an enzyme-coupled colorimetric or fluorometric assay.[19][20]
-
Acyltransferase Assays: To assess the efficiency of incorporation of C30:5 and DHA from their CoA esters into phospholipids by acyltransferases. This can be monitored using radiolabeled substrates or by mass spectrometry-based lipidomics.
-
Acyl-CoA Dehydrogenase/Oxidase Assays: To evaluate if these acyl-CoAs are substrates for beta-oxidation. The activity of acyl-CoA dehydrogenases can be measured using the ETF fluorescence reduction assay.[21] Acyl-CoA oxidase activity can be determined using a peroxidase-coupled spectrophotometric assay.[19]
Diagram 3: Workflow for Comparative Enzymatic Assays
Caption: A generalized workflow for comparing the substrate specificity of enzymes for C30:5-CoA vs. DHA-CoA.
Cell-Based Assays
Cellular models can provide insights into the downstream effects of these acyl-CoAs.
-
Lipidomics Analysis: Cells can be supplemented with C30:5 and DHA, and lipidomics can be used to track their incorporation into different lipid classes and the generation of downstream metabolites.[22][23]
-
Signaling Pathway Activation: Following supplementation, changes in signaling pathways can be assessed by Western blotting for phosphorylated proteins (e.g., Akt, ERK) or by reporter gene assays.
-
Functional Assays: Depending on the cell type, functional readouts such as cell viability, apoptosis, or inflammatory responses can be measured.[24]
Lipid-Protein Interaction Assays
To investigate if these acyl-CoAs or their derivatives bind to specific proteins, several techniques can be employed.
-
Protein-Lipid Overlay Assays: A simple screening method to identify potential protein binders.[25]
-
Pull-Down Assays: Using biotinylated versions of the fatty acids to pull down interacting proteins from cell lysates.[26]
-
Surface Plasmon Resonance (SPR): For quantitative analysis of binding affinity and kinetics between a purified protein and lipid-containing vesicles.[27]
Conclusion and Future Perspectives
The comparison between C30:5-CoA and DHA-CoA highlights a fascinating dichotomy in the world of polyunsaturated fatty acids. DHA-CoA is a well-studied, multifaceted molecule with established roles in both the structure and signaling of the central nervous system. Its importance in human health is undisputed. C30:5-CoA, on the other hand, represents a more enigmatic player. Its highly restricted tissue distribution and specialized biosynthetic pathway point to a crucial, albeit less understood, role, primarily in the structural integrity of the retina. The discovery of elovanoids suggests that VLC-PUFAs may also have a signaling dimension that is yet to be fully explored.
For researchers in drug development and nutritional science, the key takeaway is that not all polyunsaturated fatty acyl-CoAs are interchangeable. The unique biological activities of C30:5-CoA, driven by the ELOVL4 enzyme, suggest that targeting this pathway could be a therapeutic strategy for certain retinal degenerative diseases. Conversely, the well-characterized signaling cascades initiated by DHA-CoA offer numerous targets for intervention in neuroinflammatory and neurodegenerative conditions.
Future research should focus on direct comparative studies to elucidate the substrate preferences of key enzymes for these two acyl-CoAs and to unravel the signaling pathways of elovanoids. Such studies will undoubtedly provide a clearer picture of the distinct and potentially overlapping roles of these two critical lipid molecules in human health and disease.
References
-
Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. PubMed Central. [Link]
-
Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein. PMC. [Link]
-
Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. MDPI. [Link]
-
Retinal bioavailability and functional effects of a synthetic very-long-chain polyunsaturated fatty acid in mice. PubMed. [Link]
-
Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection. PubMed. [Link]
-
Retinal bioavailability and functional effects of a synthetic very-long-chain polyunsaturated fatty acid in mice. PNAS. [Link]
-
Top ten signaling and metabolic pathways regulated by docosahexaenoic acid... ResearchGate. [Link]
-
Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
-
Docosahexaenoic Acid (DHA) Signaling. QIAGEN GeneGlobe. [Link]
-
Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection. ResearchGate. [Link]
-
Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection. MDPI. [Link]
-
ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function. ScienceDirect. [Link]
-
Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in Cellular Neuroscience. [Link]
-
Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI. [Link]
-
ELOVL4-Mediated Production of Very Long-Chain Ceramides Stabilizes Tight Junctions and Prevents Diabetes-Induced Retinal Vascular Permeability. American Diabetes Association. [Link]
-
Fatty acyl CoA analysis. Cyberlipid. [Link]
-
Fatty Acyl-CoA Assay. BioAssay Systems. [Link]
-
A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Agilent. [Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. National Institutes of Health (NIH). [Link]
-
Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics. PMC. [Link]
-
Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties. PMC. [Link]
-
An enzyme-coupled assay for acyl-CoA synthetase. ResearchGate. [Link]
-
An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein. National Institutes of Health. [Link]
-
Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids. PubMed. [Link]
-
Synthesis of acyl-CoA thioesters | Request PDF. ResearchGate. [Link]
-
Commonly described methods for chemical synthesis of acyl-CoA... ResearchGate. [Link]
-
Fatty acids – from energy substrates to key regulators of cell survival, proliferation and effector function. Taylor & Francis Online. [Link]
-
Dynamics of Fatty Acid Composition in Lipids and Their Distinct Roles in Cardiometabolic Health. PubMed Central. [Link]
-
Saturated fatty acids induce c-Src clustering within membrane subdomains, leading to JNK activation. PubMed. [Link]
-
Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI. [Link]
-
Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays. PubMed. [Link]
-
Fatty acid-derived signals in plants. Trends Plant Sci 7:217-224. ResearchGate. [Link]
-
Analysis of Interactions Between Proteins and Fatty Acids or Cholesterol Using a Fatty acid/cholesterol Pull-Down Assay. PubMed. [Link]
-
Oxidized Fatty Acids as Inter-Kingdom Signaling Molecules. MDPI. [Link]
-
A simple guide to biochemical approaches for analyzing protein–lipid interactions. National Institutes of Health. [Link]
-
Emerging methodologies to investigate lipid–protein interactions. PMC. [Link]
-
Long chain acyl-CoA synthetase 6 facilitates the local distribution of di-docosahexaenoic acid- and ultra-long-chain-PUFA-containing phospholipids in the retina to support normal visual function in mice. PubMed. [Link]
-
Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE. PubMed Central. [Link]
-
Acyl-CoA synthesis, lipid metabolism and lipotoxicity. PMC. [Link]
-
Structural Basis for Different Specificities of Acyltransferases Associated with the Human Cytosolic and Mitochondrial Fatty Acid Synthases. National Institutes of Health. [Link]
-
Methods for measuring CoA and CoA derivatives in biological samples. PubMed. [Link]
Sources
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 10. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long chain acyl-CoA synthetase 6 facilitates the local distribution of di-docosahexaenoic acid- and ultra-long-chain-PUFA-containing phospholipids in the retina to support normal visual function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamics of Fatty Acid Composition in Lipids and Their Distinct Roles in Cardiometabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments [mdpi.com]
- 25. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Analysis of interactions between proteins and fatty acids or cholesterol using a fatty acid/cholesterol pull-down assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to NMR-Based Structure Validation of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and signaling, the unambiguous structural verification of key metabolic intermediates is paramount. (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA, represents a class of molecules that, while crucial for various biological processes, presents significant analytical challenges. This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for the definitive structure validation of this complex lipid, offering a comparative perspective against other common analytical techniques.
The Central Role of Structure Validation
The precise structure of a fatty acyl-CoA, including the length of the acyl chain and the position and stereochemistry of its double bonds, dictates its metabolic fate and biological activity. In drug development, particularly in the context of metabolic disorders, ensuring the structural integrity of synthetic standards and the accurate identification of endogenous species is a critical quality control step. An erroneous structural assignment can lead to misinterpretation of experimental results and ultimately, the failure of therapeutic strategies.
NMR Spectroscopy: A Comprehensive Approach to Structure Elucidation
NMR spectroscopy stands out as a non-destructive technique that provides a wealth of structural information in a single set of experiments. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the molecular framework. For a molecule like (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, a suite of 1D and 2D NMR experiments is employed to assign the structure unambiguously.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Olefinic (CH=CH) | 5.30 - 5.45 | m | Complex multiplet due to overlapping signals of the five double bonds. |
| Bis-allylic (C=C-CH₂-C=C) | 2.75 - 2.85 | t | Characteristic signal for methylene groups between two double bonds. |
| Allylic (C-CH₂-C=C) | 2.00 - 2.10 | q | Methylene groups adjacent to one double bond. |
| α-CH₂ (to thioester) | 2.80 - 3.00 | t | Methylene group directly attached to the carbonyl of the thioester. |
| β-CH₂ (to thioester) | ~1.65 | p | Methylene group beta to the thioester carbonyl. |
| Saturated Chain (-(CH₂)n-) | 1.20 - 1.40 | m | Bulk signal from the saturated portion of the acyl chain. |
| Terminal CH₃ | ~0.90 | t | Methyl group at the omega end of the acyl chain. |
| CoA - Ribose H1' | ~6.1 | d | Anomeric proton of the ribose moiety in Coenzyme A. |
| CoA - Adenine H8/H2 | ~8.4 / ~8.1 | s | Aromatic protons of the adenine base in Coenzyme A. |
Table 2: Predicted ¹³C NMR Chemical Shifts for (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
| Carbons | Predicted Chemical Shift (ppm) | Notes |
| Thioester C=O | 195 - 200 | Carbonyl carbon of the thioester. |
| Olefinic C=C | 127 - 132 | Carbons of the five double bonds. |
| Bis-allylic CH₂ | 25 - 26 | Methylene carbons between two double bonds. |
| Allylic CH₂ | 27 - 28 | Methylene carbons adjacent to one double bond. |
| α-CH₂ (to thioester) | 40 - 45 | Methylene carbon directly attached to the carbonyl of the thioester. |
| Saturated Chain (-(CH₂)n-) | 22 - 34 | Bulk signal from the saturated portion of the acyl chain. |
| Terminal CH₃ | ~14 | Methyl carbon at the omega end of the acyl chain. |
| CoA Moiety | Various | Characteristic signals for the carbons of the adenine, ribose, and pantetheine units. |
The NMR Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a comprehensive NMR-based workflow for the structure validation of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA.
Experimental Protocol:
1. Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent.[2] A mixture of CDCl₃ and a small amount of CD₃OD is often effective for acyl-CoAs to ensure solubility and minimize aggregation. The final volume should be 0.5-0.6 mL in a standard 5 mm NMR tube.[3]
-
Internal Standard: For quantitative purposes, a known amount of an internal standard can be added. However, for initial structure elucidation, it is often omitted to avoid spectral overlap.
2. Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe is recommended to achieve optimal resolution and sensitivity.
-
1D Spectra:
-
¹H NMR: Acquire a standard proton spectrum to identify the major proton environments.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a higher sample concentration or longer acquisition time may be necessary.[3]
-
-
2D Spectra:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, which is invaluable for tracing the connectivity of the acyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the acyl chain to the coenzyme A moiety.
-
3. Data Processing and Interpretation:
-
Process the acquired data using appropriate NMR software.
-
¹H NMR: Integrate the signals to determine the relative number of protons in each environment. Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.
-
¹³C NMR: Identify the different types of carbon atoms (methyl, methylene, methine, quaternary) based on their chemical shifts.
-
COSY: Starting from a known signal, "walk" along the carbon chain by identifying cross-peaks that indicate adjacent protons.
-
HSQC: Assign the chemical shift of each carbon atom based on the chemical shift of its directly attached proton(s).
-
HMBC: Use the long-range correlations to confirm the overall structure. For instance, a correlation between the α-CH₂ protons of the acyl chain and the thioester carbonyl carbon confirms their connectivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of Triacontapentaenoyl-CoA: An Application Scientist's Perspective
Audience: Researchers, scientists, and drug development professionals.
Abstract: Triacontapentaenoyl-CoA (30:5-CoA) is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) implicated in critical biological processes, including peroxisomal metabolism and the biosynthesis of vital lipids.[1][2] Its analysis presents a significant challenge due to its low abundance and complex structure, featuring a 30-carbon chain with five double bonds. Mass spectrometry (MS) is the premier technology for this task, yet the choice of fragmentation technique profoundly impacts the structural information that can be obtained. This guide provides an in-depth comparison of common fragmentation methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—for the structural characterization of triacontapentaenoyl-CoA, explaining the causality behind the resulting fragmentation patterns and offering field-proven experimental protocols.
The Foundational Fragmentation Pattern of Acyl-CoA Thioesters
Before comparing advanced techniques, it is crucial to understand the fundamental fragmentation behavior of acyl-CoA molecules. Regardless of the acyl chain's length or saturation, the fragmentation pattern in positive ion mode is overwhelmingly dominated by the Coenzyme A (CoA) moiety.[3][4] This is a cornerstone principle for any acyl-CoA analysis. The charge is preferentially retained on the pantetheine and adenosine diphosphate portions of the molecule, leading to highly conserved, characteristic product ions and neutral losses.
The most reliable signatures for identifying any acyl-CoA are:
-
A neutral loss of 506.9952 Da: This corresponds to the loss of the adenosine 3'-phosphate-5'-diphosphate group ([C₁₀H₁₃N₅O₁₀P₂]). The resulting fragment, [M+H-507]⁺, contains the full acyl chain and is invaluable for confirming the molecular weight of the acyl moiety.[3][5][6]
-
A product ion at m/z 428.0365: This fragment represents the adenosine 3',5'-diphosphate ion ([C₁₀H₁₄N₅O₁₀P₂]⁺). Its presence is a definitive marker for a CoA-containing molecule.[3][7]
These two fragmentation events form the basis of most targeted and screening methods for acyl-CoAs, including Selected Reaction Monitoring (SRM) and parallel reaction monitoring (PRM).[8][9]
Sources
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Lipidomics Quantification Methods for Rare Fatty Acids
In the intricate world of lipidomics, the accurate quantification of rare fatty acids presents a formidable challenge. These unique molecules, often present in trace amounts, can be pivotal in understanding complex biological processes and in the development of novel therapeutics. The choice of analytical methodology is therefore not merely a technical decision, but a critical determinant of data quality and, ultimately, scientific insight. This guide provides a comprehensive cross-validation of the primary analytical techniques used for the quantification of rare fatty acids: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS).
This document is intended for researchers, scientists, and drug development professionals who require robust and reliable quantification of rare fatty acids. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols for their comparison, and present a critical evaluation of their performance based on key validation parameters. Our objective is to equip you with the necessary knowledge to make informed decisions and to design rigorous, self-validating analytical workflows.
The Analytical Triad: GC-MS, LC-MS, and SFC-MS
The quantification of rare fatty acids is dominated by three powerful analytical techniques, each with its own set of strengths and limitations. The fundamental difference between them lies in the physical state of the mobile phase used to separate the analytes.
-
Gas Chromatography-Mass Spectrometry (GC-MS) has long been considered the gold standard for fatty acid analysis, renowned for its high chromatographic resolution.[1] However, its application to fatty acids is contingent on a crucial derivatization step to convert these non-volatile molecules into volatile fatty acid methyl esters (FAMEs).[2][3] This requirement adds complexity to sample preparation and can be a source of variability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative, capable of analyzing fatty acids in their native, underivatized form.[4][5] This simplifies sample preparation and avoids potential biases introduced by the derivatization process. LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers exceptional sensitivity and selectivity, making it well-suited for the analysis of low-abundance rare fatty acids.[4]
-
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is a more recent addition to the lipidomics toolbox. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering a unique selectivity that can be advantageous for the separation of complex lipid mixtures.[6] SFC-MS can often analyze fatty acids without derivatization, providing a rapid and efficient analytical solution.[7][8]
The choice between these techniques is not arbitrary; it is a strategic decision that should be guided by the specific analytical challenge at hand. Factors such as the physicochemical properties of the rare fatty acid, the complexity of the sample matrix, and the desired level of sensitivity and throughput will all influence the optimal methodological choice.
Experimental Cross-Validation: A Framework for Trustworthy Quantification
To objectively compare the performance of GC-MS, LC-MS, and SFC-MS for the quantification of rare fatty acids, a rigorous cross-validation study is essential. This involves analyzing the same set of samples, spiked with known concentrations of rare fatty acid standards, using each of the three techniques. The following sections outline a detailed experimental workflow for such a study.
Experimental Workflow
The cross-validation process can be visualized as a parallel workflow where identical samples are processed and analyzed by the three different analytical platforms.
Sources
- 1. Lipidomics by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. Study of UltraHigh Performance Supercritical Fluid Chromatography to measure free fatty acids with out fatty acid ester preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between Omega-3 and Omega-6 Very-Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Acyl-CoA Activation
Very-long-chain fatty acids (VLCFAs), those with 20 or more carbons, are fundamental components of cellular structure and signaling. However, in their free form, they are metabolically inert. The critical first step in their metabolism is their activation into high-energy thioester derivatives known as very-long-chain acyl-Coenzyme A (VLC-ACoA).[1][2][3] This activation, catalyzed by a family of enzymes called acyl-CoA synthetases (ACS), commits the fatty acid to various downstream pathways, including energy production, complex lipid synthesis, and the generation of potent signaling molecules.[3][4][5]
The functional dichotomy between the omega-3 (n-3) and omega-6 (n-6) series of polyunsaturated fatty acids (PUFAs) is a cornerstone of lipid biology and inflammation research.[6][7][8] This guide delves deeper than the parent fatty acids, focusing on the distinct functional roles of their activated VLC-ACoA forms, such as arachidonoyl-CoA (AA-CoA; 20:4n-6), eicosapentaenoyl-CoA (EPA-CoA; 20:5n-3), and docosahexaenoyl-CoA (DHA-CoA; 22:6n-3). Understanding these differences at the acyl-CoA level is paramount for developing targeted therapeutic strategies for inflammatory, metabolic, and neurodegenerative diseases.
Part 1: Divergent Metabolic Fates and Enzymatic Competition
The parent essential fatty acids, linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3), serve as the starting points for the synthesis of their respective VLC-PUFA derivatives. Both pathways utilize the same set of desaturase and elongase enzymes, creating a critical point of metabolic competition.[9][10][11]
Key Enzymes in VLC-PUFA Synthesis:
-
Fatty Acid Desaturase 2 (FADS2) or Δ6-Desaturase: Initiates the pathway for both families.[11][12]
-
Elongase of Very Long Chain Fatty Acids 5 (ELOVL5): Responsible for elongating C18 and C20 PUFAs.[12][13]
-
Fatty Acid Desaturase 1 (FADS1) or Δ5-Desaturase: Acts on the products of ELOVL5.[11][13][14]
-
Elongase of Very Long Chain Fatty Acids 2 (ELOVL2): Primarily elongates C20 and C22 PUFAs, and is crucial for the final steps of DHA synthesis.[12]
Because Western diets are typically much higher in n-6 LA than n-3 ALA, the enzymatic machinery is often skewed towards the production of n-6 VLC-ACoAs, particularly arachidonoyl-CoA.[1][11] This competition directly impacts the available pool of n-3 VLC-ACoAs like EPA-CoA and DHA-CoA, which have profoundly different downstream effects.[10]
Caption: Competitive enzymatic pathways for n-6 and n-3 VLC-ACoA synthesis.
Part 2: The Signaling Dichotomy: Pro-inflammatory vs. Pro-resolving Mediators
The most profound functional difference between n-6 and n-3 VLC-ACoAs lies in their roles as precursors to distinct classes of lipid signaling molecules, collectively known as eicosanoids and specialized pro-resolving mediators (SPMs).[15][16]
Omega-6 Arachidonoyl-CoA: The Pro-Inflammatory Cascade
Arachidonoyl-CoA (AA-CoA) is the primary substrate for the synthesis of potent pro-inflammatory mediators.[17][18] Once the arachidonic acid moiety is liberated from membrane phospholipids by phospholipase A2, it is rapidly metabolized by two key enzymatic pathways:
-
Cyclooxygenases (COX-1 and COX-2): Produce the 2-series prostaglandins (e.g., PGE2) and thromboxanes (e.g., TXA2), which mediate fever, pain, and vascular responses in inflammation.[15][17][19]
-
Lipoxygenases (LOX): Produce the 4-series leukotrienes (e.g., LTB4), which are powerful chemoattractants for neutrophils and other immune cells.[15][17]
Omega-3 EPA-CoA and DHA-CoA: The Pro-Resolving Response
In stark contrast, EPA-CoA and DHA-CoA are precursors to lipid mediators that actively resolve inflammation and promote tissue healing.[20][21][22]
-
From EPA-CoA: The E-series resolvins (e.g., Resolvin E1) are generated, which inhibit neutrophil infiltration and regulate cytokine production.[20][22][23]
-
From DHA-CoA: The D-series resolvins, protectins (e.g., Neuroprotectin D1), and maresins are formed.[21][24] These molecules are potently anti-inflammatory, limit neutrophil recruitment, enhance the clearance of apoptotic cells by macrophages, and promote tissue regeneration.[20][24]
Caption: Opposing signaling cascades derived from n-6 and n-3 VLC-ACoAs.
Part 3: Comparative Experimental Data
The differential effects of n-3 and n-6 VLC-ACoAs are evident in cellular and preclinical models. The following table summarizes key findings from studies investigating their impact on inflammatory and metabolic markers.
| Parameter | Omega-6 (Arachidonic Acid) Effect | Omega-3 (EPA/DHA) Effect | Supporting Evidence |
| Gene Expression | Upregulates pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Downregulates pro-inflammatory cytokines; Upregulates anti-inflammatory IL-10 | [22][23] |
| Mitochondrial Function | High AA:DHA ratio induces mitochondrial dysfunction and increases ROS production | Protects mitochondrial respiratory function | [25] |
| Lipid Metabolism | High AA:DHA ratio promotes intracellular triglyceride accumulation | Inhibit enzymes like diacylglycerol acyltransferase (DGAT), reducing triglyceride synthesis | [11][25] |
| Neutrophil Infiltration | Leukotriene B4 is a potent chemoattractant for neutrophils | Resolvins and protectins inhibit neutrophil migration and infiltration | [20][22][23] |
| Cellular Proliferation | Can promote proliferation in certain cancer cell lines | Can suppress tumor growth | [11] |
Part 4: Experimental Protocol: Profiling Cellular Acyl-CoAs by LC-MS/MS
To quantitatively assess the functional differences between n-3 and n-6 VLC-ACoAs, it is essential to accurately measure their intracellular concentrations. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis.[26][27][28]
Objective: To extract and quantify the absolute levels of specific VLC-ACoAs (e.g., AA-CoA, EPA-CoA, DHA-CoA) from cultured cells.
Causality Behind Experimental Choices:
-
Rapid Quenching & Extraction: Acyl-CoAs are metabolically labile.[26] Immediate quenching of metabolism with ice-cold buffers and rapid extraction with organic solvents containing an acid (e.g., acetic acid or sulfosalicylic acid) is critical to prevent enzymatic degradation and hydrolysis.[29]
-
Internal Standards: Absolute quantification is challenging due to matrix effects and extraction inefficiencies.[26] The use of stable isotope-labeled or odd-chain acyl-CoA internal standards (e.g., C15:0-CoA or C17:0-CoA) that are not naturally abundant in most mammalian cells is essential for accurate normalization.[26][27]
-
Chromatography: Reversed-phase chromatography with an ion-pairing agent (e.g., heptafluorobutyric acid or hexylamine) is often used to achieve good separation of these amphipathic molecules and reduce ion suppression.[26][29]
-
Tandem Mass Spectrometry (MS/MS): Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and specificity. It involves selecting a specific precursor ion (the intact acyl-CoA) and monitoring a specific product ion generated by its fragmentation, ensuring unambiguous identification and quantification.[27][30]
Caption: Experimental workflow for the quantification of cellular acyl-CoAs.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or HepG2 hepatocytes) and grow to desired confluency. Treat with exogenous fatty acids (e.g., arachidonic acid or DHA) as required by the experimental design.
-
Metabolism Quenching: Aspirate media and immediately wash cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS) to arrest all metabolic activity.
-
Extraction: Add 500 µL of an ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 40:40:20 v/v/v with 0.1% acetic acid) directly to the plate. Spike with a known amount of internal standard (e.g., 10 pmol of C17:0-CoA).
-
Cell Lysis and Collection: Scrape cells into the extraction solvent. Transfer the lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the pellet in 100 µL of a suitable buffer (e.g., 5% Methanol in water).
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto a C18 reversed-phase column.
-
Perform a gradient elution from a mobile phase A (e.g., water with 0.1% formic acid) to a mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor the specific MRM transitions for each target analyte and the internal standard.
-
-
Quantification: Generate a standard curve using authentic standards of each acyl-CoA. Calculate the concentration of each analyte in the sample by normalizing its peak area to the peak area of the internal standard and comparing it against the standard curve.[27]
Conclusion
At the level of their activated acyl-CoA forms, the functional divergence between the omega-3 and omega-6 pathways is stark and consequential. Omega-6 very-long-chain acyl-CoAs, primarily arachidonoyl-CoA, are the immediate precursors for potent pro-inflammatory lipid mediators that drive the acute inflammatory response. Conversely, omega-3 very-long-chain acyl-CoAs, including EPA-CoA and DHA-CoA, are substrates for the synthesis of specialized pro-resolving mediators that actively suppress inflammation and promote a return to homeostasis. This fundamental dichotomy in their signaling output, rooted in enzymatic competition and distinct metabolic channeling, underscores the critical importance of the dietary n-6/n-3 ratio and presents clear targets for therapeutic intervention in a host of inflammatory diseases. The ability to precisely quantify these acyl-CoA pools using techniques like LC-MS/MS is crucial for advancing our understanding and developing next-generation therapeutics.
References
-
Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology. Nature, 510(7503), 92-101. [Link]
-
Haynes, C. A., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(17), 9304–9311. [Link]
-
Nagy, K., & Tiuca, I. D. (2017). The omega-3 and omega-6 metabolism pathways. ResearchGate. [Link]
-
Flax Council of Canada. (n.d.). Metabolism of Omega-3 and Omega-6 Fatty Acids. Golden Valley Flax. [Link]
-
Li, L. O., et al. (2017). Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update. World Journal of Gastroenterology, 23(21), 3813–3821. [Link]
-
Jia, Z., et al. (2008). Very-long-chain Acyl-CoA Synthetases. Journal of Biological Chemistry, 283(4), 1773-1776. [Link]
-
Chen, J., et al. (2023). Mode and Mechanism of Action of Omega-3 and Omega-6 Unsaturated Fatty Acids in Chronic Diseases. Molecules, 28(18), 6664. [Link]
-
themedicalbiochemistrypage.org. (n.d.). Omega-3 and Omega-6 Fatty Acid Synthesis, Metabolism, Functions. [Link]
-
DHA/EPA Omega-3 Institute. (n.d.). Metabolism of Omega-6 and Omega-3 Fatty Acids and the Omega-6:Omega-3 Ratio. [Link]
-
Marques, N., et al. (2022). Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation. Molecules, 27(5), 1677. [Link]
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113–1125. [Link]
-
Calder, P. C. (2010). Synthesis of eicosanoids from arachidonic acid. ResearchGate. [Link]
-
Han, J., & Yang, K. (2017). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Semantic Scholar. [Link]
-
Trefely, S., et al. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Analytical Chemistry, 92(16), 11134–11142. [Link]
-
Fredman, G., & Serhan, C. N. (2015). DHA- and EPA-derived resolvins, protectins, and maresins in airway inflammation. European Journal of Pharmacology, 760, 47-63. [Link]
-
Malgieri, G., et al. (2020). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 10(11), 459. [Link]
-
Wikipedia. (n.d.). Eicosanoid. [Link]
-
Zhao, M., et al. (2021). Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses. Frontiers in Plant Science, 12, 643329. [Link]
-
Alvarez, C., & Lorenzetti, A. (2022). Eicosanoids in inflammation in the blood and the vessel. Frontiers in Physiology, 13, 968988. [Link]
-
Grevengoed, T. J., et al. (2014). Long-chain acyl-CoA synthetases and fatty acid channeling. Annual Review of Nutrition, 34, 1-23. [Link]
-
Wang, B., et al. (2021). Arachidonic acid metabolism in health and disease. Journal of Cellular and Molecular Medicine, 25(16), 7523–7534. [Link]
-
Gregory, M. K., et al. (2011). Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis. PLoS ONE, 6(12), e29662. [Link]
-
Gajos, G., et al. (2020). The Role of Resolvins: EPA and DHA Derivatives Can Be Useful in the Prevention and Treatment of Ischemic Stroke. International Journal of Molecular Sciences, 21(20), 7575. [Link]
-
Dirty Medicine. (2022, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) [Video]. YouTube. [Link]
-
Serhan, C. N., et al. (2009). DHA is a source for 17R D series resolvins and EPA a source for 18R E series resolvin after COX-2 acetylation by aspirin. ResearchGate. [Link]
-
Li, Y., et al. (2023). Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets. Signal Transduction and Targeted Therapy, 8(1), 1-27. [Link]
-
Rapoport, S. I. (2008). Brain arachidonic and docosahexaenoic acid cascades are selectively altered by drugs, diet and disease. Prostaglandins, Leukotrienes and Essential Fatty Acids, 79(3-5), 153-156. [Link]
-
Natural Healthy Concepts. (2024, January 10). Health Impact Comparison: Omega-3 vs Omega-6 Fatty Acids. [Link]
-
Guseva, D., et al. (2022). ELOVL5 and IGFBP6 genes modulate sensitivity of breast cancer cells to ferroptosis. Frontiers in Cell and Developmental Biology, 10, 980315. [Link]
-
Thomsen, B. J., et al. (2020). Omega-3 Versus Omega-6 Polyunsaturated Fatty Acids in the Prevention and Treatment of Inflammatory Skin Diseases. Nutrients, 12(8), 2407. [Link]
-
Morales, E., et al. (2014). Gene expression of desaturase (FADS1 and FADS2) and Elongase (ELOVL5) enzymes in peripheral blood: association with polyunsaturated fatty acid levels and atopic eczema in 4-year-old children. PLoS ONE, 9(5), e96590. [Link]
-
UnlockFood.ca. (2021, July 6). What's the Difference Between Omega-3 and Omega-6 Fats?. [Link]
-
Albracht-Schulte, K., et al. (2023). Role of long-chain polyunsaturated fatty acids, eicosapentaenoic and docosahexaenoic, in the regulation of gene expression during the development of obesity: a systematic review. Nutrition & Metabolism, 20(1), 29. [Link]
-
Cormier, H., et al. (2023). The influence of FADS1 and ELOVL2 genetic polymorphisms on polyunsaturated fatty acid composition in response to fish oil supplementation. Frontiers in Nutrition, 10, 1168128. [Link]
-
Wang, Y., et al. (2021). The role of enzymes encoded by FADS, SCD and ELOVL in the metabolism of... ResearchGate. [Link]
-
Das, U. N. (2006). The essentiality of arachidonic acid and docosahexaenoic acid. Prostaglandins, Leukotrienes and Essential Fatty Acids, 74(3), 163-170. [Link]
-
Videla, L. A., et al. (2017). High omega arachidonic acid/docosahexaenoic acid ratio induces mitochondrial dysfunction and altered lipid metabolism in human hepatoma cells. Lipids in Health and Disease, 16(1), 211. [Link]
-
Laposata, M., et al. (1987). Fatty Acid Structural Requirements for Activity of arachidonoyl-CoA Synthetase. Journal of Biological Chemistry, 262(3), 1038-1042. [Link]
Sources
- 1. dhaomega3.org [dhaomega3.org]
- 2. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 3. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Difference Between Omega-3 and Omega-6 Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Omega-3 vs Omega-6: Understanding the Health Impact | NHC [nhc.com]
- 8. Omega-3 Versus Omega-6 Polyunsaturated Fatty Acids in the Prevention and Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of Omega-3 and Omega-6 Fatty Acids | Golden Valley Flax [goldenvalleyflax.com]
- 11. mdpi.com [mdpi.com]
- 12. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene expression of desaturase (FADS1 and FADS2) and Elongase (ELOVL5) enzymes in peripheral blood: association with polyunsaturated fatty acid levels and atopic eczema in 4-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The influence of FADS1 and ELOVL2 genetic polymorphisms on polyunsaturated fatty acid composition in response to fish oil supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eicosanoid - Wikipedia [en.wikipedia.org]
- 16. Eicosanoids in inflammation in the blood and the vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DHA- and EPA-derived resolvins, protectins, and maresins in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of Resolvins: EPA and DHA Derivatives Can Be Useful in the Prevention and Treatment of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. High omega arachidonic acid/docosahexaenoic acid ratio induces mitochondrial dysfunction and altered lipid metabolism in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. | Semantic Scholar [semanticscholar.org]
- 29. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
A Comparative Guide to C30:5-CoA Levels: Unveiling the Stark Contrast Between Retina and Brain Tissue
For researchers, scientists, and drug development professionals investigating the roles of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), understanding the tissue-specific distribution of their activated forms, such as C30:5-CoA, is paramount. This guide provides an in-depth quantitative comparison of C30:5-CoA levels in retinal versus brain tissue, supported by experimental data and detailed methodologies. We will explore the enzymatic basis for the observed differences and provide a comprehensive protocol for sensitive and specific quantification.
Introduction: The Significance of C30:5-CoA in Neural Tissues
C30:5-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A that plays a crucial role in the biosynthesis of unique lipids essential for the structure and function of specialized neural tissues.[1][2] Its synthesis is the result of the elongation of shorter-chain fatty acid precursors, a process in which the enzyme Elongation of Very-Long-Chain Fatty Acids-4 (ELOVL4) is the key catalyst.[1][3][4] Mutations in the ELOVL4 gene are linked to severe retinal degenerative diseases like Stargardt-like macular dystrophy (STGD3), underscoring the critical importance of its products in maintaining photoreceptor health.[1][3][5]
While ELOVL4 is expressed in both the retina and the brain, its expression levels and the subsequent accumulation of its products, including C30:5-CoA, are markedly different between these two tissues.[1][3] This guide will dissect these differences, providing a clear picture of the tissue-specific landscape of VLC-PUFA metabolism.
Quantitative Comparison of C30:5-CoA: A Tale of Two Tissues
Direct, side-by-side quantification of C30:5-CoA in the retina and brain is not abundantly reported in the literature. However, a synthesis of available data on ELOVL4 expression, its enzymatic products (VLC-PUFAs), and related lipidomic studies allows for a robust comparative assessment. The evidence overwhelmingly points to a significantly higher concentration of C30:5-CoA and other VLC-PUFAs in the retina compared to the brain.
In a study involving oral administration of a synthetic VLC-PUFA to mice, the compound was found to be bioavailable in the retina, but was not detectable in the brain.[6] This suggests a preferential uptake and/or retention mechanism in the retina, and a lower capacity for the brain to utilize or store these specialized lipids. The retina is uniquely enriched with VLC-PUFAs, which can comprise up to 2% of total fatty acids in this tissue, a concentration not observed in the brain.[2]
The primary reason for this stark difference lies in the differential expression of the ELOVL4 enzyme. The retina, particularly the photoreceptor cells, exhibits high levels of ELOVL4 expression, driving the robust in-situ synthesis of VLC-PUFAs.[1][3] In contrast, while ELOVL4 is present in the brain, its expression is considerably lower.[1]
Table 1: Relative Abundance of C30:5-CoA and Related VLC-PUFAs in Retina vs. Brain
| Analyte | Retina | Brain | Rationale for Comparison |
| C30:5-CoA & other VLC-PUFA-CoAs | High | Very Low to Non-Detectable | Based on the high expression of ELOVL4 in the retina and the lack of detectable synthetic VLC-PUFAs in the brain of supplemented mice.[1][3][6] |
| ELOVL4 Enzyme Expression | High (especially in photoreceptors) | Low | Differential gene and protein expression studies consistently show higher ELOVL4 levels in the retina.[1][3] |
| Endogenous VLC-PUFAs (e.g., C32:5, C34:5) | Enriched | Trace Amounts | Lipidomic analyses of neural tissues reveal a unique enrichment of VLC-PUFAs specifically in the retina.[2][7] |
The Biosynthetic Pathway: Why the Retina is a VLC-PUFA Hotspot
The synthesis of C30:5-CoA is a multi-step process occurring in the endoplasmic reticulum. It begins with shorter polyunsaturated fatty acids and involves a series of elongation and desaturation reactions. ELOVL4 is the critical elongase that catalyzes the addition of two-carbon units to fatty acyl-CoAs of C24 and longer.
Caption: Biosynthetic pathway of C30:5-CoA via ELOVL enzymes.
Experimental Protocol: Quantification of C30:5-CoA in Retinal and Brain Tissue
This protocol outlines a robust method for the extraction and quantification of C30:5-CoA and other long-chain acyl-CoAs from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Tissue Collection and Homogenization:
-
Excise retina and brain tissue from the model organism and immediately snap-freeze in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue (typically 50-100 mg).
-
Homogenize the tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) containing a known amount of an appropriate internal standard (e.g., C17:0-CoA). The acidic environment helps to precipitate proteins and stabilize the acyl-CoA esters.
2. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge. The acyl-CoAs will bind to the stationary phase.
-
Wash the cartridge with an aqueous solution (e.g., water with 0.1% acetic acid) to remove hydrophilic impurities.
-
Elute the acyl-CoAs with an organic solvent mixture (e.g., methanol/acetonitrile with 0.1% ammonium hydroxide). The basic pH of the elution buffer is crucial for efficient recovery of acyl-CoAs.[8]
3. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50:50 methanol:water).
-
Inject the sample onto a reverse-phase C18 UPLC/HPLC column.
-
Employ a gradient elution with mobile phases consisting of an aqueous component (e.g., water with ammonium hydroxide) and an organic component (e.g., acetonitrile with ammonium hydroxide) to separate the different acyl-CoA species based on their chain length and hydrophobicity.[8][9]
-
Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[8][9]
-
Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The precursor ion will be the [M+H]+ of the specific acyl-CoA, and the product ion will result from a characteristic neutral loss of 507 Da, corresponding to the phosphopantetheine-adenosine diphosphate moiety.[8][10]
4. Data Analysis and Quantification:
-
Generate a standard curve using synthetic C30:5-CoA of known concentrations.
-
Calculate the concentration of C30:5-CoA in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the results to the initial tissue weight (e.g., pmol/mg tissue).
Caption: Workflow for the quantification of C30:5-CoA in tissue.
Conclusion and Future Directions
The evidence strongly indicates that C30:5-CoA and other VLC-PUFAs are highly enriched in the retina, with levels that are orders of magnitude lower, or even non-detectable, in the brain. This disparity is primarily driven by the tissue-specific expression of the ELOVL4 enzyme. For researchers in ophthalmology and neurobiology, this highlights the specialized lipid metabolism of the retina and provides a rationale for investigating the therapeutic potential of modulating VLC-PUFA pathways in retinal diseases.
Future research employing highly sensitive mass spectrometry techniques, as outlined in this guide, will be crucial to establish definitive quantitative values for C30:5-CoA in both tissues and to explore the subtle, yet potentially significant, roles of low levels of VLC-PUFAs in specific brain regions or cell types.
References
-
Agbaga, M. P., Brush, R. S., Mandal, M. N., Henry, K., Elliott, M. H., & Anderson, R. E. (2010). Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein. Journal of lipid research, 51(7), 1624–1642. [Link]
-
Basu, S., Siddiqui, J. K., & Cheema, A. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Analytical chemistry, 84(15), 6544–6550. [Link]
-
Agbaga, M. P., Bhowmick, M., Athippozhi, A., An, J., Brush, R. S., & Anderson, R. E. (2018). ELOVL4 Mutations That Cause Spinocerebellar Ataxia-34 Differentially Alter Very Long Chain Fatty Acid Biosynthesis. The Journal of biological chemistry, 293(49), 18883–18894. [Link]
-
Logan, S., Agbaga, M. P., Brush, R. S., Henry, K. R., Tran, J., & Anderson, R. E. (2009). Substrate Specificity of ELOVL4 in Very Long Chain Fatty Acid Biosynthesis. Investigative ophthalmology & visual science, 50(13), 6004. [Link]
-
Agbaga, M. P., Mandal, M. N., & Anderson, R. E. (2012). Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function. The Journal of biological chemistry, 287(14), 11135–11144. [Link]
-
Agbaga, M. P., Talahalli, R., Bhowmick, M., Akurathi, V., Brush, R. S., & Anderson, R. E. (2022). Deciphering ELOVL4 mutant activity in retinal degeneration. Investigative ophthalmology & visual science, 63(7), 3169-F0443. [Link]
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2012). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. Analytical biochemistry, 431(1), 31–38. [Link]
-
Haynes, C. A., Allegood, J. C., Sims, K., & Wang, E. W. (2008). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 872(1-2), 112–119. [Link]
-
Sun, Y., Vissers, C., Younger, N., Pervaiz, M., Ghaloul-Gonzalez, L., Jiang, H., & Ganetzky, R. (2021). Synthetic mRNA Rescues Very Long-Chain Acyl-CoA Dehydrogenase Deficiency in Patient Fibroblasts and a Murine Model. Molecular therapy. Nucleic acids, 25, 29–39. [Link]
-
Williams, M. D., Kautzmann, M. I., Kaul, A., Anderson, R. E., & Agbaga, M. P. (2021). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. International journal of molecular sciences, 22(16), 8891. [Link]
-
Rice, D. S., Calvo-Vidal, M. N., Gelfand, M. T., & Skowronska-Krawczyk, D. (2023). Polyunsaturated Fatty Acid-mediated Cellular Rejuvenation for Reversing Age-related Vision Decline. bioRxiv : the preprint server for biology, 2023.05.02.539129. [Link]
-
Ghelani, T., Razdan, A., & Goyal, A. (2022). The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. International journal of molecular sciences, 23(19), 11883. [Link]
-
Du, J., Rountree, A., Cleghorn, W. M., Contreras, L., Lindsay, K. J., Sadilek, M., … & Hurley, J. B. (2020). Metabolic Features of Mouse and Human Retinas: Rods versus Cones, Macula versus Periphery, Retina versus RPE. Cell reports, 33(8), 108428. [Link]
-
Sonka, M., Abràmoff, M. D., & Wu, X. (2016). Quantitative analysis of retinal OCT. Medical image analysis, 33, 1–4. [Link]
-
Anderson, R. E., Kautzmann, M. I., An, J., & Agbaga, M. P. (2021). Retinal bioavailability and functional effects of a synthetic very-long-chain polyunsaturated fatty acid in mice. Proceedings of the National Academy of Sciences of the United States of America, 118(5), e2018055118. [Link]
-
Du, J., Rountree, A., Cleghorn, W. M., Contreras, L., Lindsay, K. J., Sadilek, M., … & Hurley, J. B. (2020). Metabolic Features of Mouse and Human Retinas: Rods versus Cones, Macula versus Periphery, Retina versus RPE. Cell reports, 33(8), 108428. [Link]
-
Anderson, R. E., Chen, Y., Koutalos, Y., & Agbaga, M. P. (2015). Associations of human retinal very long-chain polyunsaturated fatty acids with dietary lipid biomarkers. The Journal of clinical investigation, 125(7), 2659–2667. [Link]
-
Mor-Cohen, R., Ziv-Sefer, S., & Geva, M. (2024). Metabolic Deficits in the Retina of a Familial Dysautonomia Mouse Model. bioRxiv. [Link]
-
Stafiej, A., & Wierzbicki, K. (2021). Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain. International journal of molecular sciences, 22(11), 5999. [Link]
-
Ross, C. D., & Godfrey, D. A. (1982). Distribution in brain and retina of four enzymes of acetyl CoA synthesis in relation to choline acetyl transferase and acetylcholine esterase. The Journal of neuroscience : the official journal of the Society for Neuroscience, 2(10), 1465–1470. [Link]
Sources
- 1. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELOVL4 Mutations That Cause Spinocerebellar Ataxia-34 Differentially Alter Very Long Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Retinal bioavailability and functional effects of a synthetic very-long-chain polyunsaturated fatty acid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Bioactivity of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA and its Trans-Isomers
Introduction: The Biological Significance of Very-Long-Chain Fatty Acyl-CoAs and the Critical Role of Stereochemistry
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular architecture and signaling.[1][2] These molecules are not merely structural elements but are active participants in a host of physiological processes. They are key precursors for the synthesis of sphingolipids and glycerophospholipids, which are essential for maintaining the integrity and functionality of cellular membranes.[1][3] Furthermore, VLCFAs can be metabolized into lipid mediators that regulate various cellular pathways.[4] The biological activity of these molecules is intimately tied to their three-dimensional structure, particularly the geometry of their double bonds.
This guide provides a comparative analysis of the all-cis isomer, (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, and its hypothetical trans-isomers. While direct comparative studies on this specific set of isomers are not extensively documented in publicly available literature, this document synthesizes established principles of fatty acid biochemistry and metabolism to predict and guide the experimental validation of their differential biological activities.[5] The geometric configuration of the double bonds—whether they are in the cis ("Z") or trans ("E") arrangement—profoundly influences the molecule's shape, its interactions with enzymes and receptors, and its effects on membrane biophysics.[6][7]
The all-cis isomer, with its multiple kinks, is expected to adopt a more compact, curved conformation. In contrast, isomers containing one or more trans double bonds will be more linear and rigid.[5] These structural disparities form the basis for the predicted differences in their biological functions, which we will explore through a series of proposed biological assays.
Visualizing the Structural Dichotomy: Cis vs. Trans Isomers
The fundamental difference between the all-cis (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA and an isomer containing trans double bonds is best appreciated visually. The following diagram illustrates the kinked structure imparted by cis double bonds versus the more linear structure of a hypothetical mixed cis/trans isomer.
Caption: Structural comparison of all-cis vs. a trans-isomer.
I. Comparative Analysis of Membrane Insertion and Fluidity
Expertise & Experience: The incorporation of fatty acids into cellular membranes is a primary determinant of the membrane's biophysical properties. The kinked structure of cis fatty acids disrupts the orderly packing of phospholipid acyl chains, thereby increasing membrane fluidity.[5][7] Conversely, the more linear trans isomers have a less disruptive effect and can even decrease membrane fluidity, behaving more like saturated fatty acids.[6][7] This difference in membrane packing can have profound effects on the function of embedded proteins, such as ion channels and receptors.
Proposed Experiment: Liposome Permeability Assay
This assay will quantify the effect of each isomer on membrane permeability, a direct indicator of membrane fluidity.
Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and cholesterol in a 9:1 molar ratio in chloroform.
-
Add 1 mol% of either (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA or one of its trans-isomers to separate batches. A control batch will contain no VLCFA.
-
Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid films with a buffer containing the fluorescent dye calcein at a self-quenching concentration (e.g., 50 mM).
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion.
-
Remove unencapsulated calcein by size-exclusion chromatography.
-
-
Permeability Measurement:
-
Dilute the calcein-loaded liposomes in an iso-osmotic buffer.
-
Monitor the fluorescence intensity over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.
-
Induce maximal dye release at the end of the experiment by adding a detergent (e.g., Triton X-100).
-
Calculate the percentage of calcein release at different time points.
-
Trustworthiness: Self-Validating System
The inclusion of a positive control (detergent-induced lysis) and a negative control (liposomes without VLCFA) provides internal validation. The rate of calcein leakage directly correlates with membrane permeability.
Predicted Outcome:
| Isomer | Predicted Calcein Release Rate (%/hour) |
| Control (No VLCFA) | Low |
| (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA (all-cis) | High |
| Hypothetical Mono-trans Isomer | Intermediate |
| Hypothetical All-trans Isomer | Low to Intermediate |
Visualization of the Experimental Workflow:
Caption: Liposome permeability assay workflow.
II. Comparative Analysis of Enzymatic Processing in Beta-Oxidation
Expertise & Experience: The catabolism of fatty acids via beta-oxidation in mitochondria involves a series of enzymatic reactions. The presence of cis double bonds necessitates the action of auxiliary enzymes, such as enoyl-CoA isomerase, to convert the cis configuration to a trans intermediate that can be processed by the subsequent enzymes in the pathway.[8] This requirement for additional enzymatic steps can influence the overall rate of metabolism. Trans isomers, on the other hand, may be directly processed or may require different enzymatic machinery.
Proposed Experiment: In Vitro Mitochondrial Beta-Oxidation Assay
This assay will compare the rate at which the different isomers are metabolized by isolated mitochondria.
Protocol:
-
Mitochondria Isolation:
-
Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation.
-
Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.
-
-
Beta-Oxidation Reaction:
-
Prepare a reaction buffer containing the isolated mitochondria, cofactors (e.g., ATP, CoA, NAD+, FAD), and L-carnitine.
-
Initiate the reaction by adding a specific concentration of either (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA or one of its trans-isomers.
-
Incubate the reaction at 37°C.
-
At various time points, stop the reaction by adding a strong acid (e.g., perchloric acid).
-
-
Quantification of Metabolites:
-
Quantify the amount of the remaining acyl-CoA substrate using HPLC-MS.
-
Alternatively, measure the production of a downstream metabolite, such as acetyl-CoA, using a colorimetric or fluorometric assay kit.
-
Trustworthiness: Self-Validating System
Running the assay with a known substrate of beta-oxidation (e.g., palmitoyl-CoA) will serve as a positive control. A reaction without the acyl-CoA substrate will serve as a negative control.
Predicted Outcome:
| Isomer | Predicted Rate of Substrate Consumption (nmol/min/mg protein) |
| (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA (all-cis) | Moderate (may be limited by isomerase activity) |
| Hypothetical Mono-trans Isomer | Potentially higher than all-cis |
| Hypothetical All-trans Isomer | Potentially the highest |
Visualization of the Signaling Pathway:
Caption: Differential beta-oxidation pathways.
III. Comparative Analysis of Nuclear Receptor Activation
Expertise & Experience: Fatty acids and their CoA esters are known ligands for various nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs).[5] These receptors are ligand-activated transcription factors that regulate genes involved in lipid metabolism and inflammation. The specific three-dimensional shape of a ligand is critical for its binding to the receptor's ligand-binding pocket and subsequent activation. The structural differences between the cis and trans isomers of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA are likely to result in differential activation of PPARs.
Proposed Experiment: PPAR Luciferase Reporter Assay
This cell-based assay will measure the ability of each isomer to activate a PPAR subtype (e.g., PPARα).
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with an expression vector for the PPAR of interest (e.g., pCMX-hPPARα) and a reporter plasmid containing a PPAR response element upstream of a luciferase gene (e.g., pGL3-PPRE-luc).
-
Also, co-transfect a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Isomer Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA or its trans-isomers.
-
Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Trustworthiness: Self-Validating System
The use of a known agonist provides a positive control, while the vehicle control establishes the baseline. The dose-response curve for each isomer will provide robust data on their activation potential.
Predicted Outcome:
| Isomer | Predicted EC50 for PPARα Activation |
| (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA (all-cis) | Lower EC50 (higher potency) due to specific fit in binding pocket |
| Hypothetical Mono-trans Isomer | Higher EC50 |
| Hypothetical All-trans Isomer | Highest EC50 (lowest potency) |
Conclusion
The geometric isomerism of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is predicted to have a significant impact on its biological activities. Based on established principles, it is hypothesized that the all-cis isomer will be a more potent modulator of membrane fluidity and will exhibit distinct enzyme kinetics and nuclear receptor activation profiles compared to its more linear trans-isomers. The experimental protocols outlined in this guide provide a robust framework for elucidating the specific biological functions of each isomer, enabling researchers to make informed decisions in their drug development and biological research endeavors.
References
- The role of very long chain fatty acids in yeast physiology and human diseases. (2020-11-02). [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmfxA4rxeSh8c66L1mJoj6y4MpOVflcAgRw5wKGoC_szGdk4eL03M8Qj0dMqB4vTRGeE6rWyz4e6FOYWcBXf3F4PVYNxj8MVrP6gFwlpbQoM3FWJRU5sOVgAX1bNQupoRSDOpk1THuUfUdDJ8Hpodp7BqGQvHCXgRKg2PdqObDCUwq-Ap5m8UMtv4L1JDaNzC6l-lGLgm6wV9LOTRnB-ObU8oHb1Q1tCvLYfuFeToz4JTa1K5pxSIG0CHqgQ==]
- Very long chain fatty acid - Wikipedia. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0euU2WJt3pBpTMBVQyBsrGmQtK4muu7jlGX1DHN5XaixUrw5CDk-2ByVqfpSyw0iP-l-9tufzhOubNecLQUoDQdUplRCHU7rBOVhOA1SgnqO9RqeUMg3IvSbtr8Ly9HjZydX89GjuXzoD8WIiCWBlALg=]
- Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PubMed Central. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD4-pYSpGjOvMTfpPq5SytIDpFCOnHN0ky3O_kHJzORtGTq5GSVjyfhHPu340u2Qnh3gTI83yVi58PUr5_L9P-0OvQQpazqirGvg2WIGggGTQdhwJxh1Wx70mJd9iRfAllLVyb0mVjPVFkkQ==]
- Role of very-long-chain fatty acids in plant development, when chain length does matter. (2010-03-12). [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK3BXzUlQiHKWnlZnwRbm35CdjNr8haedd9xKLDiPprgs1wGSVJcvAmgHc983RfH00pmupGeJCJuNHRGBoVQxjsG4DlAoDyI44YB08iKLcn2rkF1pcmaNu301-Owx-sCwHHPRfJCQODqZqQKn4u5IusVl-1b_0zMGAUEH3nQk3wW9fXCSRtnE6ZJGJm0Hy_t3YGmlalpsh]
- Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC - NIH. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbVMmGiw-iiqXqLSqC4JTFIMvFB0Xw0DD_ihyC3VGjMEVYOus-ikSKLpJnayM-Kg9Sm9slfwmn2wU0zmaHPxcHRMpHf_JsCAo9YCJewtR6j3_n1T4d20PRXDnbMrT1SBn1Ps93-93TuWeV-Q==]
- (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA | MedChemExpress. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfpCMpExbJ5c7erT_Qv0JGH3PSytCBLxkT5gLNuAlWQ417zy9E-b-VBlfb54gsu4BJqdDctzPR4IZG1pBfa91qoHD-m2BWQzp2XmY-X6U9Q8g7KXy_oKIUE4Iscy6p7ZbMM1lyZTNi8NhQlWlAlmeOFVOWAPXFWaPMkZekQFERCMJKIGkf3DlADPYu5Vv8BQ2htl7FetcgQ_dUkSWrfKVi7y7wzehwieAOb-R9803qQM5mI70YxUI=]
- (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA - MedchemExpress.com. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_YLjV06G4eG4Po_qxRTuuAkCwMxVYjvA5pAGrub41uFOSbEAfYfBRfZ7Tz7TmfrN-qJE_R-hxbQ5CgvQ0sSFUxU8KgM3JnLiEmZ__qbZzkMqXTVrKu3IXJVAb7ZKKv4eP7yvH_ksVibkO0-CkEFa2IFtHN7OrBgj52qFb0UJLqIs9on5B4RhpfA==]
- A Comparative Guide to the Biological Activity of Cis- and Trans-9-Decenoyl-CoA Isomers - Benchchem. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6kcXKIrNrATvAi7Poa4EZA1TojyLzrZA7MNHmcsUTRGHFr2o5YrG1jzqz5Du2M8Wgq3Sd7--44J1CIhCX1VfVqstVTtnmbvVMS-_ia5SvPFp4o6fdXiW-6wH4dmiW33nJ3BkwrlVfb6jKS6DIUKckcAV5_aMg00mLJGsJDg9Dze0M4yjMVNs6BeHqjq282vuR4b6jcUCHW2K1FfuHTNgjWCa4P8QFRsAulAaZMTZ4YxHX]
- (2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA - PubChem. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDdX8UiW9jEY4fhbNe6eNl7e2NW6RQ4ve8RAOgZtvDa9ll9Nj-g9cxTw6-yuhkWv-TW2fX2lClPgIXru7jcIFJCLwSTxENY9uENuWmYMnYLBdhVESXyJoo9L673HTZx_y8tVj8jzXvIs9nSr0=]
- Studies on long chain cis- and trans-acyl-CoA esters and Acyl-CoA dehydrogenase from rat heart mitochondria - PubMed. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9ooclBiDAzdetDe0O9XevDW9ixpuBvVjWg1t811AIVCZUu8o9cDV2mEezTw6rFD9eZcuG73vY0YtIAkDsR7gLFip1HeTc_TkefTw8N9eFcloELjmmAYJIrOLnT2TwJxK0]
- Cis vs. Trans Fatty Acids | Differences, Structure & Chemical - Lesson - Study.com. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1J0ZUVBoCkTXNE_oLwskbKdAwUc2EhLZ5TrsEILSxSZFBC_fp7nXfcm29D5BPKALvwK40WBLvUUmo7FEcY-xxuk00ASpfZd8-FAS_zBJKT0ncInq_nyQjLFtrYz1DVC4VyA5aT6tsC0rM_5s0i9CCL5YzRWoffAzaLgShN6YHpJRHqy_KdM4euZx-LkfE6Qjr]
- Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG488uGB99aKSm_4Ql4YUr_iMPyy_SwqrkfKv0T3ZfxmAM1UcIixvtJZ3Tbu6F-tGWGF0U5VC0uD1Kawdx4ETpmkOVzZRbW7tQkA_7uvKF6K4TpgGwHGDmxwqbx2iV_KHYDEt4=]
- Fatty Acids -- Additional Enzymes: trans- vs cis. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuRuGt1bvSv--QnuVkfEY1tO35CYxSUOKhgSNN8U0ch0yEHZAo8jo9cAThC994DB7KNUz9cuTnfQeAmbaY-UY6ZGfQwnDbcHckhqCK4GXDwEE6XaeDl66ZPX4mb1ulpAeuIIE9ujEiRabvS30508eUAE_ROm0Z]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cis vs. Trans Fatty Acids | Differences, Structure & Chemical - Lesson | Study.com [study.com]
- 7. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty Acids -- Additional Enzymes: trans- vs cis [library.med.utah.edu]
A Senior Application Scientist's Guide to Confirming the Identity of C30:5-CoA Biosynthetic Intermediates
For researchers and drug development professionals navigating the complex world of lipid metabolism, the identification of biosynthetic intermediates is a critical yet often formidable task. This guide provides an in-depth, comparative analysis of robust methodologies for identifying and confirming the intermediates in the biosynthetic pathway of C30:5-CoA, a novel very-long-chain polyunsaturated fatty acyl-CoA. We will move beyond simple protocols to explore the underlying rationale of experimental design, ensuring a self-validating and scientifically rigorous approach.
The Emerging Frontier: Biosynthesis of C30:5-CoA
Very-long-chain polyunsaturated fatty acids (VLCPUFAs) are crucial components of cellular membranes and precursors to signaling molecules. The biosynthesis of these molecules occurs through a series of iterative enzymatic reactions involving elongation and desaturation of a fatty acid precursor.[1][2][3] The pathway leading to C30:5-CoA is not yet fully elucidated, but it is hypothesized to proceed through a dedicated aerobic pathway involving specific elongase and desaturase enzymes, starting from a common polyunsaturated fatty acid (PUFA) precursor like eicosapentaenoic acid (EPA, 20:5-CoA).
Identifying the transient intermediates in this pathway is paramount. These molecules serve as direct readouts of enzymatic activity, providing crucial insights for understanding metabolic flux and identifying potential targets for therapeutic intervention.[4][5] However, their low cellular abundance and the inherent instability of the thioester bond make their detection and structural confirmation a significant analytical challenge.
The Putative C30:5-CoA Biosynthetic Pathway
The proposed pathway involves sequential additions of two-carbon units (elongation) and the introduction of double bonds (desaturation). Each step produces a unique intermediate. Understanding this theoretical framework is the first step in designing an effective identification strategy.
Sources
- 1. Biosynthesis of polyunsaturated fatty acids in lower eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Polyunsaturated Fatty Acids: Metabolic Engineering in Plants | Semantic Scholar [semanticscholar.org]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Polyunsaturated fatty acyl-coenzyme As are inhibitors of cholesterol biosynthesis in zebrafish and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functions of Very-Long-Chain Polyunsaturated Fatty Acids
This guide provides a comprehensive review and comparison of the functions of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), tailored for researchers, scientists, and drug development professionals. We will delve into the unique biochemistry of these lipids, their tissue-specific roles, the pathological consequences of their dysregulation, and the experimental methodologies crucial for their study.
Introduction: The Unique Architecture of VLC-PUFAs
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a distinct class of fatty acids characterized by a carbon chain length of 24 or more.[1] Unlike their shorter-chain counterparts, which are common in dietary sources, VLC-PUFAs are synthesized in situ in specific tissues from long-chain PUFA (LC-PUFA) precursors like docosahexaenoic acid (DHA, 22:6n-3) and arachidonic acid (AA, 20:4n-6).[1]
Their structure is a fascinating hybrid: a long, saturated proximal region near the carboxylic acid group and a highly unsaturated distal region at the methyl end.[1] This allows them to span both leaflets of a cell membrane or associate closely with membrane proteins, suggesting unique biophysical properties and functions.[1] They are found almost exclusively in highly specialized tissues, namely the retina, brain, testes (spermatozoa), and skin, where they are esterified into complex lipids like phosphatidylcholines and sphingolipids.[1][2][3]
The biosynthesis of VLC-PUFAs is critically dependent on the enzyme Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4) , a fatty acid elongase that catalyzes the production of fatty acids with chain lengths of C28 and beyond.[4][5][6] Consequently, mutations in the ELOVL4 gene are linked to a spectrum of diseases, providing profound insights into the essential roles of its products.[2][4]
Comparative Analysis of Tissue-Specific Functions
The distribution and function of VLC-PUFAs are highly tissue-specific. While they are minor components of total body fat, their concentration and specific roles in the retina, spermatozoa, and skin underscore their indispensability.
The Retina: A Critical Component for Vision
The retina, particularly the photoreceptor outer segments (POS), contains the highest concentration of VLC-PUFAs in the body.[7] Here, they are predominantly found at the sn-1 position of phosphatidylcholine (PC), with DHA typically occupying the sn-2 position.[1][2][5] This specific molecular arrangement is vital for the structural and functional integrity of photoreceptors.
-
Structural Role: The unique structure of VLC-PUFAs is thought to be crucial for maintaining the high curvature of the photoreceptor membrane disks and facilitating the rapid translocation of lipids, such as the retinoids required for the visual cycle.[2][8]
-
Pathological Correlation: The link between VLC-PUFAs and retinal health is most starkly illustrated by Stargardt-like macular dystrophy type 3 (STGD3), an early-onset macular degeneration caused by mutations in ELOVL4.[4][6][9] This genetic defect leads to a deficiency in retinal VLC-PUFAs, resulting in photoreceptor dysfunction and progressive vision loss.[5][6] Studies in conditional knockout mice lacking Elovl4 in photoreceptors confirm a significant decrease in VLC-PUFA-containing phospholipids, leading to abnormal lipid accumulation and impaired visual responses.[5]
-
Therapeutic Potential: Research has shown that supplementation with a synthetic VLC-PUFA (32:6 n-3) can rescue outer segment abnormalities in ELOVL4 knockout retinal organoids and improve visual function in mice, highlighting a potential therapeutic avenue for related degenerative diseases.[10][11][12]
Testis and Spermatozoa: Essential for Male Fertility
In the testes and spermatozoa, VLC-PUFAs are not primarily in phosphatidylcholines but are instead integral components of sphingomyelin and ceramides.[1][2] Their presence is critical for normal sperm structure, function, and overall male fertility.[13][14]
-
Functional Impact: Studies have established a strong positive correlation between the percentage of VLC-PUFAs in sperm and key semen parameters, including sperm concentration, total motile count, and morphology.[13][14][15] Lower levels of sperm VLC-PUFAs are associated with reduced sperm quality and quantity.[13][15]
-
Fertility Outcomes: A significant association has been found between the percentage of hydroxylated VLC-PUFAs in sperm and the likelihood of achieving a live birth in couples undergoing fertility treatment.[13][14] This suggests that these specific lipids are essential for the complex processes leading to successful fertilization and embryonic development. The lack of correlation with the precursor DHA suggests that deficiencies are not due to substrate unavailability but rather the local synthesis machinery.[13][15]
Skin: The Barrier of Life
The skin requires a competent permeability barrier to prevent water loss and protect against environmental insults. VLC-fatty acids (both saturated and polyunsaturated) are key components of the unique ceramides and glucosylceramides in the epidermis that form this barrier.[3][4]
-
Barrier Integrity: ELOVL4 is expressed in the skin and is responsible for synthesizing the very-long-chain fatty acids (VLC-SFAs and VLC-PUFAs) necessary for creating ω-O-acylceramides, a lipid class essential for the skin barrier.[3][4] Mice lacking a functional Elovl4 gene exhibit a lethal skin barrier defect.[4]
-
Wound Healing and Maturation: Recent studies suggest that dietary supplementation with VLC-PUFAs can accelerate the formation of new skin, increase skin thickness, and promote maturation.[16] In vitro studies using human skin cells have shown that VLC-PUFAs may enhance wound healing by promoting cell migration and the formation of a protective membrane.[16][17]
Brain and Nervous System: Emerging Roles in Neuronal Health
While less concentrated than in the retina, VLC-PUFAs are present in the brain and are emerging as important regulators of neuronal survival and synaptic signaling.[1][4]
-
Neuroprotection: Derivatives of VLC-PUFAs known as elovanoids (e.g., ELV-N32 and ELV-N34) have been identified as potent neuroprotective lipid mediators that can regulate apoptosis and immune responses in the central nervous system.[2]
-
Neurological Disease: Beyond the retina, different mutations in ELOVL4 are associated with other neurological disorders, such as spinocerebellar ataxia 34 (SCA34), characterized by gait ataxia and cerebellar atrophy.[4] This implicates VLC-PUFA products in the long-term health and function of neurons in the brain and cerebellum. There is also growing interest in their potential to resolve neuroinflammation.[18][19]
Comparative Summary of VLC-PUFA Functions
| Feature | Retina | Testis / Spermatozoa | Skin | Brain |
| Primary Lipid Class | Phosphatidylcholine (PC)[1][5] | Sphingomyelin, Ceramides[1][2] | Ceramides, Acylceramides[3][4] | Phospholipids, Sphingolipids[4][20] |
| Primary Function | Photoreceptor structure, membrane fluidity, visual cycle support[2][8] | Sperm structure, motility, and fertilization capacity[13][14] | Epidermal permeability barrier, hydration, wound healing[3][4][16] | Neuronal survival, synaptic signaling, neuroprotection[2][4] |
| Key Enzyme | ELOVL4[5][6] | ELOVL4[21] | ELOVL4[3][4] | ELOVL4[4] |
| Pathology of Deficiency | Stargardt-like Macular Dystrophy (STGD3), vision loss[4][6] | Infertility, poor semen parameters[13][15][21] | Lethal permeability barrier defect, ichthyosis[2][4] | Spinocerebellar Ataxia (SCA34), neurodegeneration[2][4] |
| Reported Correlation | ELOVL4 mutation leads to VLC-PUFA depletion and vision loss.[5] | VLC-PUFA % positively correlated with sperm count (r=0.56) and TMC (r=0.40).[14] | ELOVL4 knockout causes loss of epidermal VLC-FAs >C26.[4] | ELOVL4 mutations linked to cerebellar atrophy.[4] |
Key Methodologies for VLC-PUFA Research
The study of VLC-PUFAs is challenging due to their low abundance, long chain length, and the lack of commercial standards.[22] Robust analytical methods are therefore critical for advancing research in this field.
Experimental Protocol: Extraction and Analysis by GC-MS
This protocol outlines a standard workflow for the identification and quantification of VLC-PUFAs from biological tissues, adapted from methodologies described in the literature.[2][22][23][24]
Objective: To extract total lipids from a tissue sample, prepare fatty acid methyl esters (FAMEs), and analyze the VLC-PUFA profile using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Tissue Homogenization:
-
Excise and weigh the tissue of interest (e.g., retina, sperm pellet).
-
Homogenize the tissue in a chloroform:methanol (2:1, v/v) solution, a standard lipid extraction solvent system (Bligh-Dyer method), to disrupt cell membranes and solubilize lipids.[23] An internal standard (e.g., an odd-chain fatty acid not present in the sample) should be added for quantification.
-
-
Lipid Extraction:
-
Perform a phase separation by adding water or a saline solution. Centrifuge to separate the organic (lower) phase containing lipids from the aqueous (upper) phase.
-
Carefully collect the lower organic phase and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
-
-
Saponification and Methylation (Transesterification):
-
To analyze fatty acids by GC, they must be cleaved from their glycerol or sphingoid backbone and converted into volatile FAMEs.
-
Resuspend the lipid extract in a reagent such as 16% hydrochloric acid in methanol and heat at a controlled temperature (e.g., 100°C for 1 hour).[22] This process simultaneously hydrolyzes the ester bonds and methylates the resulting free fatty acids.
-
-
Purification of FAMEs:
-
Neutralize the reaction and extract the FAMEs into an organic solvent like hexane.
-
To remove contaminants like cholesterol that can interfere with GC analysis, perform Solid Phase Extraction (SPE).[22] Apply the FAME extract to an SPE column and elute with hexane or a hexane:ether mixture to isolate the FAMEs.
-
-
GC-MS Analysis:
-
Concentrate the purified FAME sample and inject it into the GC-MS system.
-
Identification: Utilize different ionization modes. Electron Impact (EI) mode typically produces a characteristic base peak at m/z 79 for PUFAs, while Liquid Chemical Ionization (LCI) mode is more sensitive and provides a base peak corresponding to the molecular weight of each VLC-PUFA, aiding in unambiguous identification.[22]
-
Quantification: Use Selected Ion Monitoring (SIM) to monitor specific fragment ions characteristic of n-3 (m/z 108) and n-6 (m/z 150) series PUFAs for sensitive quantification relative to the internal standard.[2]
-
Visualizing Key Pathways and Workflows
Biosynthesis of VLC-PUFAs
The synthesis of VLC-PUFAs is a multi-step process involving a series of elongation and desaturation reactions starting from dietary essential fatty acids. The enzyme ELOVL4 is uniquely responsible for the final elongation steps that produce fatty acids with 28 or more carbons.
Caption: Biosynthesis of n-3 and n-6 VLC-PUFAs from dietary precursors.
Experimental Workflow for VLC-PUFA Analysis
This diagram illustrates the sequential steps involved in preparing and analyzing VLC-PUFAs from biological samples, a critical process for any research in this field.
Sources
- 1. aocs.org [aocs.org]
- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of fatty acid elongation in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 5. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 7. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Current Progress in Deciphering Importance of VLC-PUFA in the Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Synthesized Very-Long-Chain Polyunsaturated Fatty Acids Improved Retinal Function in Mice | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 12. pnas.org [pnas.org]
- 13. Sperm Very Long Chain Polyunsaturated Fatty Acids: Relation to Semen Parameters and Live-birth Outcome in a Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sperm very long-chain polyunsaturated fatty acids: relation to semen parameters and live birth outcome in a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Decreased very long chain polyunsaturated fatty acids in sperm correlates with sperm quantity and quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nofima.com [nofima.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. N-3 Polyunsaturated Fatty Acids and the Resolution of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Lipidomics of Tissues Expressing the ELOVL4 Enzyme
This guide provides an in-depth comparative analysis of the unique lipid profiles in tissues expressing the Elongation of Very Long Chain Fatty Acids-4 (ELOVL4) enzyme. Designed for researchers, scientists, and drug development professionals, this document delves into the tissue-specific functions of ELOVL4, the resulting lipidomic signatures, and the validated methodologies required for their accurate characterization. We will explore the causal relationships behind experimental choices and provide the technical foundation for investigating the profound impact of ELOVL4 on cellular health and disease.
The ELOVL4 Elongase: Architect of Cellular Very Long-Chain Fatty Acids
The ELOVL4 enzyme is a critical component of the fatty acid elongation machinery located in the endoplasmic reticulum.[1][2] It belongs to a family of seven elongases but holds a unique distinction: ELOVL4 is the only member that catalyzes the synthesis of very long-chain fatty acids (VLC-FAs) with chain lengths of 28 carbons or more.[1] This process involves the sequential addition of two-carbon units to a growing acyl-CoA chain. ELOVL4 is responsible for elongating fatty acids from C26 onwards, producing both very long-chain saturated fatty acids (VLC-SFAs) and very long-chain polyunsaturated fatty acids (VLC-PUFAs) up to 38 carbons in length.[1][3]
The products of ELOVL4 are not ubiquitous; the enzyme is expressed in a highly tissue-specific manner, primarily in the retina, brain, skin, and meibomian glands.[4][5] Critically, the type of VLC-FA synthesized is tailored to the metabolic needs of the host tissue. The retina and testes predominantly generate VLC-PUFAs, which are essential for vision and sperm function, while the brain, skin, and meibomian glands specialize in producing VLC-SFAs, which are crucial for neuronal signaling and forming protective permeability barriers.[5][6] This tissue-specific synthesis underscores the specialized roles these lipids play and explains why mutations in the ELOVL4 gene lead to distinct, tissue-specific pathologies like Stargardt-like macular dystrophy (STGD3), spinocerebellar ataxia 34 (SCA34), and neuro-ichthyotic skin disorders.[1][5]
Caption: ELOVL4-mediated synthesis of Very Long-Chain Fatty Acids (VLC-FAs).
A Comparative Overview of ELOVL4-Driven Lipidomes
The distinct metabolic roles of ELOVL4 across different tissues result in profoundly different lipidomic landscapes. Understanding these differences is key to deciphering the tissue-specific pathologies arising from ELOVL4 dysfunction.
The Retina: A Hub for VLC-PUFA Synthesis
The vertebrate retina is uniquely enriched with VLC-PUFAs (C28-C38), which are almost exclusively synthesized by ELOVL4.[7][8] These specialized lipids are predominantly incorporated into the sn-1 position of phosphatidylcholines (PCs), a class of glycerophospholipids vital for membrane structure.[7][9] The presence of these exceptionally long and unsaturated acyl chains is thought to be critical for the high fluidity and structural integrity of photoreceptor outer segment membranes, which are essential for vision.[8][9]
In Stargardt disease-3 (STGD3), mutations cause a loss of ELOVL4 function, leading to a dramatic reduction in retinal VLC-PUFAs.[7][10] Lipidomic analysis of STGD3 mouse models confirms a decrease of up to 50% in C28-C36 acyl phosphatidylcholines in heterozygous mice, highlighting the direct link between ELOVL4 activity and this unique lipid class.[10]
The Skin: Building the Permeability Barrier with VLC-SFAs
The skin's primary function as a barrier against water loss and external threats is critically dependent on a highly specialized lipid matrix in the stratum corneum. ELOVL4 plays an indispensable role here by synthesizing the VLC-SFAs (≥C26) that are essential components of ω-O-acylceramides.[11][12] These complex sphingolipids are the molecular rivets that seal the epidermal barrier.
The essential nature of ELOVL4 in the skin is demonstrated by knockout mouse models; mice lacking a functional Elovl4 gene exhibit a complete absence of epidermal fatty acids longer than C26, a defective skin permeability barrier, and die from dehydration shortly after birth.[11][13] This severe phenotype underscores the non-redundant function of ELOVL4 in producing the VLC-SFAs required for survival.
The Brain: VLC-SFAs in Neuronal Communication
In the central nervous system, ELOVL4 expression is vital for the synthesis of VLC-SFAs, with 28:0 and 30:0 being the major products.[1][5] These lipids are enriched in specific brain regions and cell types, including oligodendrocytes and neurons.[14] Recent research indicates that brain VLC-SFAs are incorporated into sphingolipids and are enriched in synaptic vesicles, where they appear to modulate the kinetics of neurotransmitter release, a fundamental aspect of neuronal signaling.[5][15]
Mutations in ELOVL4 that cause spinocerebellar ataxia 34 (SCA34) often result in a deficient synthesis of VLC-SFAs while preserving VLC-PUFA production.[16] This differential impact likely explains why SCA34 patients suffer from neurodegeneration without the retinal pathology seen in STGD3, providing a clear example of how distinct lipidomic alterations drive different disease phenotypes.[16]
Meibomian Glands: Secreting Extremely Long-Chain Lipids for Ocular Health
Meibomian glands are specialized sebaceous glands in the eyelids that secrete meibum, a complex lipid mixture that forms the outermost layer of the tear film.[17] This lipid layer prevents tear evaporation and is essential for ocular surface health. ELOVL4 is strongly expressed in meibocytes and is responsible for producing extremely long-chain fatty acids (ELCFAs >C28).[17] These ELCFAs are incorporated into (O-acyl)-ω-hydroxy fatty acids (OAHFAs), a unique lipid class proposed to stabilize the tear film.[17][18] Dysfunction of these glands, potentially linked to altered ELOVL4 activity, is a leading cause of evaporative dry eye disease.[5]
Summary Table: Comparative Lipid Profiles
| Tissue | Primary ELOVL4 Product | Key Complex Lipid Classes | Primary Function | Associated Pathology (ELOVL4 Mutation) |
| Retina | VLC-PUFAs (C28-C38, n-3) | Phosphatidylcholines (PC) | Photoreceptor membrane structure and function | Stargardt Disease-3 (STGD3)[7] |
| Skin | VLC-SFAs (≥C26) | ω-O-Acylceramides, Glucosylceramides | Epidermal permeability barrier | Neuro-ichthyotic syndromes, Perinatal lethality[11][13] |
| Brain | VLC-SFAs (C28, C30) | Sphingolipids (in synaptic vesicles) | Modulation of neurotransmitter release | Spinocerebellar Ataxia 34 (SCA34)[1][16] |
| Meibomian Glands | VLC-SFAs / ELCFAs (>C28) | (O-acyl)-ω-hydroxy fatty acids (OAHFAs) | Tear film stabilization, prevention of evaporation | Evaporative Dry Eye Disease[5][17] |
A Validated Workflow for Comparative VLC-FA Lipidomics
Accurate quantification and comparison of VLC-FA profiles across tissues demand a robust and validated analytical workflow. The extremely low abundance and unique physicochemical properties of these lipids necessitate specialized protocols. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and specificity.[19][20]
Caption: Experimental workflow for comparative VLC-FA lipidomics analysis.
Step-by-Step Experimental Protocol
Part 1: Total Lipid Extraction and Saponification
-
Rationale: The first step is to efficiently extract all lipid classes from the tissue while minimizing degradation. Saponification (alkaline hydrolysis) is then required to cleave the ester or amide bonds linking fatty acids to their complex lipid backbones (e.g., glycerophospholipids, ceramides), releasing them as free fatty acids for direct analysis.
-
Protocol:
-
Homogenization: Weigh 10-50 mg of frozen tissue and homogenize in ice-cold phosphate-buffered saline (PBS) to a final concentration of ~20 mg/mL.
-
Extraction: Perform a lipid extraction using a modified Bligh and Dyer method.[21] To the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly. Add water to induce phase separation. Centrifuge and collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.
-
Expert Tip: For high-throughput applications, validated chloroform-free extraction kits can be used, which extract lipids into an upper organic phase, simplifying sample handling.[22]
-
-
Saponification: Reconstitute the dried lipid extract in 1 mL of 90:10 methanol:water containing 0.3 M potassium hydroxide (KOH).[23] Add a known amount of a deuterated internal standard (e.g., C24:0-d4) for normalization.
-
Incubate at 80°C for 60 minutes in a tightly sealed glass vial to prevent evaporation.[23]
-
Acidification & Extraction: Cool the sample on ice. Acidify with 100 µL of formic acid to protonate the fatty acid salts. Add 900 µL of hexane, vortex for 1 minute, and centrifuge to separate the phases.[23] Carefully transfer the upper hexane layer, containing the free fatty acids, to a new vial and dry under nitrogen.
-
Part 2: VLC-FA Analysis by LC-MS/MS
-
Rationale: Reversed-phase liquid chromatography separates fatty acids based on their hydrophobicity (chain length and degree of unsaturation). Negative mode electrospray ionization is highly effective for deprotonating the carboxylic acid group of fatty acids, allowing for sensitive detection. Tandem MS (MS/MS) provides specificity by monitoring the fragmentation of a specific precursor ion to a characteristic product ion (Multiple Reaction Monitoring or MRM), filtering out chemical noise.
-
Protocol:
-
Reconstitution: Resuspend the dried fatty acids in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with an ion-pairing agent).
-
Chromatography: Inject 5 µL onto a C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution with:
-
Mobile Phase A: Water/Methanol with 5mM Tributylamine as an ion-pairing agent.[19]
-
Mobile Phase B: Methanol/Acetonitrile.
-
Run a gradient from ~60% to 100% B over 20-30 minutes to resolve both long-chain and very long-chain species.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Analysis: Operate in MRM mode. For each target VLC-FA, set up a transition monitoring the deprotonated molecule [M-H]⁻ as the precursor ion and a characteristic fragment (e.g., the acetate fragment for saturated FAs) as the product ion.
-
Scan Range: For targeted analysis, set specific transitions. For discovery, a wider scan range (e.g., m/z 300-600) can be used.[19]
-
-
Quantification: Generate a five-point calibration curve using authentic standards for each VLC-FA of interest. Normalize the peak area of the endogenous analyte to the peak area of the corresponding internal standard before calculating the concentration from the calibration curve.
-
Conclusion and Future Perspectives
The ELOVL4 enzyme is a master regulator of tissue-specific lipidomes, producing unique VLC-SFA and VLC-PUFA signatures that are fundamental to the function of the retina, brain, skin, and meibomian glands. Comparative lipidomics provides a powerful lens through which to understand the physiological roles of these lipids and the mechanisms by which ELOVL4 mutations lead to a diverse array of human diseases. The methodologies outlined in this guide offer a validated framework for researchers to precisely dissect these complex lipid profiles.
Future research will undoubtedly focus on the downstream metabolites of VLC-PUFAs, such as the recently discovered "Elovanoids," which are bioactive signaling molecules with neuroprotective properties.[5][15] A deeper understanding of the interplay between ELOVL4-derived lipids and cellular signaling pathways will be paramount for developing novel therapeutic strategies for currently untreatable degenerative diseases.
References
-
Harkewicz, R., et al. (2012). Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function. Journal of Biological Chemistry, 287(14), 11469–11480. Available at: [Link]
-
Agbaga, M. P., et al. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences, 105(35), 12843–12848. Available at: [Link]
-
McMahon, A., et al. (2019). Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations. Frontiers in Cellular Neuroscience, 13, 49. Available at: [Link]
-
Cameron, D. J., et al. (2007). Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival. International Journal of Biological Sciences, 3(2), 111–119. Available at: [Link]
-
Vasireddy, V., et al. (2007). Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival. Journal of Biological Chemistry, 282(10), 7103-7113. Available at: [Link]
-
Raz-Prag, D., et al. (2009). Lipid Analysis of Stargardt-3 Mice Supports a Simple Loss of Function Pathogenic Mechanism. Investigative Ophthalmology & Visual Science, 50(13), 3416-3416. Available at: [Link]
-
U.S. National Library of Medicine. (2023). ELOVL4 gene. MedlinePlus. Available at: [Link]
-
Fan, X., et al. (2014). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Journal of Chromatography B, 966, 76-84. Available at: [Link]
-
U.S. National Library of Medicine. (2023). ELOVL4 gene. MedlinePlus Genetics. Available at: [Link]
-
Kautzmann, M. I., & Bernstein, P. S. (2022). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. International Journal of Molecular Sciences, 23(24), 15830. Available at: [Link]
-
Wikipedia. (n.d.). ELOVL4. In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Agbaga, M. P., et al. (2021). Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4. Journal of Lipid Research, 62, 100030. Available at: [Link]
-
Agbaga, M. P., et al. (2021). Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4. Journal of Lipid Research, 62, 100030. Available at: [Link]
-
McMahon, A., et al. (2014). A Role for ELOVL4 in the Mouse Meibomian Gland and Sebocyte Cell Biology. Investigative Ophthalmology & Visual Science, 55(6), 3845–3853. Available at: [Link]
-
Raz-Prag, D., et al. (2008). A Mouse Model of Stargardt Disease-3 Exhibits Lipid Deficiency but Not an Unfolded Protein/Stress Response. Investigative Ophthalmology & Visual Science, 49(8), 3247–3254. Available at: [Link]
-
Agbaga, M. P., et al. (2021). Very long-chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4. ResearchGate. Available at: [Link]
-
Harkewicz, R., et al. (2012). Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function. Journal of Biological Chemistry, 287(14), 11469-11480. Available at: [Link]
-
Haynes, C. A., & Allegood, J. C. (2021). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. In Methods in Molecular Biology (Vol. 2295, pp. 249-259). Springer. Available at: [Link]
-
Agbaga, M. P., et al. (2014). Different Mutations in ELOVL4 Affect Very Long Chain Fatty Acid Biosynthesis to Cause Variable Neurological Disorders in Humans. Frontiers in Genetics, 5, 239. Available at: [Link]
-
Nwagbo, U., et al. (2025). Stargardt 3-disease knock-in mutation induces loss of very long-chain polyunsaturated fatty acids in zebrafish. Investigative Ophthalmology & Visual Science, 66(8), 1250. Available at: [Link]
-
Butovich, I. A. (2011). Lipidomics of human Meibomian gland secretions: Chemistry, biophysics, and physiological role of Meibomian lipids. Progress in Lipid Research, 50(3), 278-301. Available at: [Link]
-
Agbaga, M. P., et al. (2023). ELOVL4 Mutations That Cause Spinocerebellar Ataxia-34 Differentially Alter Very Long Chain Fatty Acid Biosynthesis. Journal of Lipid Research, 64(1), 100317. Available at: [Link]
-
Butovich, I. A. (2008). Lipidomic Analysis of Normal and Dry Eye Human Meibomian Gland Secretions. Investigative Ophthalmology & Visual Science, 49(9), 3779–3789. Available at: [Link]
-
Agbaga, M. P., et al. (2010). Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein. Journal of Lipid Research, 51(7), 1624–1642. Available at: [Link]
-
Skinner, O. S., et al. (2025). Cerebellar lipid dysregulation in SCA3: A comparative study in patients and mice. Neurobiology of Disease, 199, 106856. Available at: [Link]
-
Chen, Y. J., et al. (2012). Screening Assay of Very Long Chain Fatty Acids in Human Plasma with Multiwalled Carbon Nanotube-Based Surface-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry, 84(2), 1184–1191. Available at: [Link]
-
Hoffman, D. R., et al. (2004). Association of adipose and red blood cell lipids with severity of dominant Stargardt macular dystrophy (STGD3) secondary to an ELOVL4 mutation. Archives of Ophthalmology, 122(3), 336-345. Available at: [Link]
-
Butovich, I. A., et al. (2018). Establishing the baselines for genomic and lipidomic analyses of human meibomian glands. Scientific Reports, 8(1), 3295. Available at: [Link]
-
Butovich, I. A. (2011). Lipidomics of human Meibomian gland secretions: Chemistry, biophysics, and physiological role of Meibomian lipids. Semantic Scholar. Available at: [Link]
-
Toops, K. A., et al. (2021). Retina and RPE Lipid Profile Changes Associated with ABCA4 Associated Stargardt's Maculopathy. Cells, 10(11), 3183. Available at: [Link]
-
The Denu Lab. (n.d.). LCMS Protocols. University of Wisconsin–Madison. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). LC-MS method to detect LC-PUFAs and VLC-PUFAs. (A) Workflow for lipid... ResearchGate. Retrieved January 7, 2026, from [Link]
-
Jablonski, M. M., et al. (2015). Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration. FASEB Journal, 29(1), 1-13. Available at: [Link]
-
Wobst, B., et al. (2023). Elongation of Very Long-Chain Fatty Acids (ELOVL) in Atopic Dermatitis and the Cutaneous Adverse Effect AGEP of Drugs. International Journal of Molecular Sciences, 24(22), 16466. Available at: [Link]
-
Larivière, R., et al. (2024). Proteomics and lipidomic analysis reveal dysregulated pathways associated with loss of sacsin. Frontiers in Molecular Neuroscience, 17, 1386520. Available at: [Link]
-
Liu, Y., & Tang, B. (2021). Lipid Dyshomeostasis and Inherited Cerebellar Ataxia. Frontiers in Neuroscience, 15, 786526. Available at: [Link]
-
Al-Bukhaiti, W. Q., et al. (2021). Advances in Lipid Extraction Methods—A Review. Foods, 10(12), 3125. Available at: [Link]
-
Vasireddy, V., et al. (2007). Loss of functional ELOVL4 depletes very long-chain fatty acids (≥C28) and the unique ω-O-acylceramides in skin leading to neonatal death. Human Molecular Genetics, 16(5), 471-482. Available at: [Link]
-
Ozaki, K., et al. (2020). SCA34 caused by ELOVL4 L168F mutation is a lysosomal lipid storage disease sharing pathology features with neuronal ceroid lipofuscinosis and peroxisomal disorders. springermedizin.de. Available at: [Link]
-
He, H., et al. (2018). Lipid abnormalities in atopic skin are driven by type 2 cytokines. Journal of Investigative Dermatology, 138(2), 479-482. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Lipid Extraction Kit (Chloroform Free). Cell Biolabs, Inc. Retrieved January 7, 2026, from [Link]
Sources
- 1. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. pnas.org [pnas.org]
- 4. ELOVL4 - Wikipedia [en.wikipedia.org]
- 5. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid Dyshomeostasis and Inherited Cerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ELOVL4 Mutations That Cause Spinocerebellar Ataxia-34 Differentially Alter Very Long Chain Fatty Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Role for ELOVL4 in the Mouse Meibomian Gland and Sebocyte Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipidomics of human Meibomian gland secretions: Chemistry, biophysics, and physiological role of Meibomian lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
This document provides essential guidance for the proper and safe disposal of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, a long-chain polyunsaturated fatty acyl-coenzyme A derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is formulated based on the chemical properties of its constituent parts: a very-long-chain fatty acid and coenzyme A, which includes a thioester linkage. The procedures outlined here are designed to protect laboratory personnel and the environment, ensuring compliance with standard safety protocols.
Understanding the Compound: A Risk-Based Approach
(12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is a biologically significant molecule involved in fatty acid metabolism.[1][2] While not classified as an acutely hazardous material, its disposal requires careful consideration due to its chemical structure and biological activity.
-
Long-Chain Fatty Acyl Group: The 30-carbon chain makes the molecule lipophilic and poorly soluble in water.
-
Coenzyme A Moiety: This large, polar group imparts some water solubility. It contains a thioester bond, which can be reactive, and a thiol group upon hydrolysis.[3]
-
Biological Activity: As a metabolic intermediate, it can interact with cellular machinery. While not acutely toxic, its biological effects warrant careful handling to avoid unintended environmental release.[4]
The primary disposal concerns are the potential for environmental persistence due to the long carbon chain and the reactivity of the thioester group.
Core Principles for Disposal
The disposal strategy for (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA follows a hierarchy of waste management, prioritizing deactivation and proper segregation. All disposal activities must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[5][6][7]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the disposal of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA waste.
Caption: Decision workflow for the disposal of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA.
Step-by-Step Disposal Protocols
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
This protocol is intended for unused or expired reagents and concentrated solutions. The primary method is chemical deactivation through alkaline hydrolysis, which cleaves the thioester bond, followed by disposal as hazardous waste.[8]
Objective: To hydrolyze the thioester linkage, reducing the reactivity of the compound before disposal.
Materials:
-
(12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA waste
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: Conduct this procedure in a certified chemical fume hood. If the waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., ethanol) before proceeding.
-
Alkaline Hydrolysis:
-
Place the waste solution in a suitable beaker with a magnetic stir bar.
-
Slowly add an excess of 2 M NaOH solution while stirring. A general rule is to use at least two molar equivalents of NaOH for each mole of the acyl-CoA.
-
Allow the mixture to stir at room temperature for a minimum of 4 hours (or overnight) to ensure complete hydrolysis of the thioester bond.
-
-
Neutralization:
-
After hydrolysis, carefully neutralize the solution by adding 1 M HCl dropwise while continuously monitoring the pH.
-
Adjust the pH to a neutral range (typically between 6.0 and 8.0).
-
-
Waste Collection:
-
Transfer the neutralized solution to a properly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical names of all components of the mixture, and the date.
-
-
Final Disposal:
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.[9]
-
This protocol applies to empty vials, contaminated pipette tips, gloves, and glassware.
A. Contaminated Solids (Gloves, Pipette Tips, etc.)
-
Collect all contaminated solid waste in a designated, labeled biohazard bag or container.[10]
-
Store this container in a designated satellite accumulation area.
-
Dispose of the container through your institution's biomedical or chemical waste stream, as advised by your EHS department.[11]
B. Contaminated Glassware
The thiol group released upon hydrolysis of the coenzyme A can have a strong odor. Decontamination of glassware with a bleach solution is effective for oxidizing residual thiols.[3][12]
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the lipophilic compound. Collect this solvent rinse as hazardous waste.
-
Bleach Bath:
-
In a designated plastic tub inside a chemical fume hood, prepare a bleach bath (a 1:1 mixture of commercial bleach and water is often recommended).[12]
-
Immerse the rinsed glassware in the bleach bath, ensuring it is fully submerged.
-
Let the glassware soak for at least one hour, or preferably overnight.
-
-
Final Cleaning:
-
Remove the glassware from the bleach bath.
-
Rinse it thoroughly with water.
-
Proceed with standard laboratory glassware cleaning procedures.
-
Emergency Procedures
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site with a detergent solution after the material has been removed.
-
Personal Contact: If the compound comes into contact with skin, wash the affected area thoroughly with soap and water. If it gets into the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.
By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, upholding the principles of laboratory safety and environmental responsibility.
References
-
(2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA. PubChem, National Center for Biotechnology Information. [Link]
-
Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. PubMed Central, National Institutes of Health. [Link]
-
Disposal of Highly Reactive Reagents. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]
-
Acyl-CoA Metabolism and Partitioning. PubMed Central, National Institutes of Health. [Link]
-
Biomedical Waste. Yale University, Environmental Health & Safety. [Link]
-
How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. [Link]
-
Biomedical Waste. University of Southern California, Environmental Health & Safety. [Link]
-
(2E,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA. Crysalin. [Link]
-
Proper Disposal of Expired Lab Reagents: Regulations and Best Practices for Healthcare Facilities. Needle.Tube. [Link]
-
Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation. MDPI. [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Fatty Acid Export from the Chloroplast. Molecular Characterization of a Major Plastidial Acyl-Coenzyme A Synthetase from Arabidopsis. PubMed Central, National Institutes of Health. [Link]
-
Fatty acid degradation. Wikipedia. [Link]
-
Biological Waste Disposal Guidance. Washington University in St. Louis, Environmental Health and Safety. [Link]
-
Procedure for Bio-Medical Waste Management for Reporting & Maintenance. Lawrbit. [Link]
-
SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharmaguideline. [Link]
-
Waste Management. The University of Edinburgh. [Link]
-
Methods for measuring CoA and CoA derivatives in biological samples. PubMed, National Institutes of Health. [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central, National Institutes of Health. [Link]
-
Coenzyme A & Derivatives. Avanti Polar Lipids. [Link]
-
The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography. PubMed, National Institutes of Health. [Link]
-
Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes. MDPI. [Link]
Sources
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To [chem.rochester.edu]
- 4. avantiresearch.com [avantiresearch.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Biomedical Waste | Yale Environmental Health & Safety [ehs.yale.edu]
- 7. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. needle.tube [needle.tube]
- 10. Biomedical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Safe Handling of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA
Core Principle: Risk Assessment and the Precautionary Principle
Given the absence of a detailed toxicological profile for (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, the precautionary principle must be applied. This means treating the compound as potentially hazardous. All handling procedures should be designed to minimize exposure through inhalation, skin contact, and ingestion. A thorough risk assessment should be conducted before any new procedure involving this compound.
According to the Occupational Safety and Health Administration (OSHA), laboratories are required to have a written Chemical Hygiene Plan (CHP) which includes provisions for the use of personal protective equipment (PPE) and special precautions for particularly hazardous substances.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to prevent accidental exposure. The minimum required PPE for handling (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA is outlined below.
Summary of Required PPE
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over glasses/goggles when there is a significant splash hazard.[2][3] | Protects against splashes and aerosols that could cause eye irritation or injury. |
| Hands | Disposable nitrile gloves. For tasks with a higher risk of prolonged contact or when handling stock solutions, consider double-gloving or using thicker, chemical-resistant gloves.[2] | Prevents skin absorption. Nitrile gloves provide good protection against a wide range of chemicals for incidental contact.[2] |
| Body | A fully buttoned laboratory coat.[4] | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe shoes. | Prevents injuries from dropped objects or spills.[5] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on procedural risk.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling is crucial for minimizing exposure risk.
A. Preparation and Engineering Controls
-
Ventilation : Whenever possible, handle (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA in a well-ventilated area. For procedures that may generate aerosols (e.g., vortexing, sonicating, or heating), a certified chemical fume hood is strongly recommended.[6]
-
Emergency Equipment : Ensure that a calibrated eyewash station and a safety shower are readily accessible and have been recently tested.
-
Gather Materials : Before commencing work, assemble all necessary PPE, spill containment materials (e.g., absorbent pads), and designated waste containers.
B. Handling Procedures
-
Don PPE : Put on all required personal protective equipment as determined by your risk assessment.
-
Aliquotting and Weighing : If working with a solid form, weigh the compound in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles. For solutions, use appropriate pipetting devices; never mouth pipette.
-
Avoid Contact : Take care to prevent contact with skin, eyes, and clothing. In the event of accidental contact, follow the first-aid measures outlined below.
C. First-Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
Disposal Plan: Responsible Waste Management
While specific regulations may vary, the following general guidelines for the disposal of (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA and associated waste should be followed.
-
Segregation : Collect all waste materials, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated, sealed, and clearly labeled waste container.
-
Labeling : The waste container must be labeled with the full chemical name: "(12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA".
-
Disposal : Dispose of the chemical waste through your institution's licensed hazardous waste management program. Do not dispose of it down the drain or in the regular trash. Adherence to institutional and local regulations for chemical waste disposal is mandatory.[7]
By adhering to these safety protocols, researchers can confidently and safely handle (12Z,15Z,18Z,21Z,24Z)-triacontapentaenoyl-CoA, ensuring a secure laboratory environment and the integrity of their valuable research.
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]
-
OSHA Standards to Know Before Starting Your Lab . USA Lab. [Link]
-
OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
(2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA . PubChem. [Link]
-
Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory . Westlab. [Link]
-
Personal Protective Equipment for Laboratories . Environmental Health and Safety, Dartmouth College. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager Magazine. [Link]
-
Guidelines for Safe Work Practices in Human and Animal Medical Diagnostic Laboratories . Centers for Disease Control and Prevention (CDC). [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. westlab.com.au [westlab.com.au]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
